Product packaging for HIV-1 capsid inhibitor 1(Cat. No.:)

HIV-1 capsid inhibitor 1

Cat. No.: B13909731
M. Wt: 606.6 g/mol
InChI Key: ZPXGVTUWCZDJIT-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HIV-1 Capsid Inhibitor 1 is a potent small-molecule investigational compound that targets the HIV-1 capsid protein, a highly conserved and multifunctional shell that is critical for viral replication . By binding to a pocket at the interface of the N-terminal and C-terminal domains of adjacent capsid subunits, this inhibitor disrupts essential protein-protein interactions required for the capsid's structural integrity and function . This mechanism interferes with multiple stages of the HIV-1 life cycle, including capsid assembly and disassembly (uncoating), which can impede the processes of reverse transcription, nuclear entry of the viral genome, and the formation of new infectious viral particles . Capsid-targeting inhibitors like this one are a subject of intense research interest due to the high genetic barrier to resistance presented by the capsid protein, making them promising candidates for overcoming multi-drug-resistant HIV-1 infections . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H31FN6O4 B13909731 HIV-1 capsid inhibitor 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H31FN6O4

Molecular Weight

606.6 g/mol

IUPAC Name

2-fluoro-N-[2-[1-[2-[[(2S)-1-(4-methoxy-N-methylanilino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]triazol-4-yl]phenyl]benzamide

InChI

InChI=1S/C34H31FN6O4/c1-40(24-16-18-25(45-2)19-17-24)34(44)30(20-23-10-4-3-5-11-23)36-32(42)22-41-21-31(38-39-41)27-13-7-9-15-29(27)37-33(43)26-12-6-8-14-28(26)35/h3-19,21,30H,20,22H2,1-2H3,(H,36,42)(H,37,43)/t30-/m0/s1

InChI Key

ZPXGVTUWCZDJIT-PMERELPUSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)OC)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN3C=C(N=N3)C4=CC=CC=C4NC(=O)C5=CC=CC=C5F

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C(=O)C(CC2=CC=CC=C2)NC(=O)CN3C=C(N=N3)C4=CC=CC=C4NC(=O)C5=CC=CC=C5F

Origin of Product

United States

Foundational & Exploratory

The Early Development of HIV-1 Capsid-Targeting Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (CA) has emerged as a critical and highly attractive therapeutic target. Its essential roles in multiple, distinct phases of the viral lifecycle—from the early stages of uncoating and nuclear import to the late stages of assembly and maturation—make it a powerful point of intervention. Furthermore, the high genetic conservation of the CA protein across various HIV-1 subtypes suggests that capsid-targeting antivirals will have a high barrier to resistance.[1] This technical guide delves into the foundational discoveries and early development of small molecules designed to inhibit HIV-1 capsid function, laying the groundwork for the first-in-class approved drug, Lenacapavir. We will explore the mechanisms of action of pioneering compounds, detail the key experimental protocols used for their characterization, present quantitative data for comparison, and visualize the complex biological and experimental pathways.

Introduction: Why Target the HIV-1 Capsid?

The HIV-1 capsid is a conical fullerene-like shell composed of approximately 250 hexamers and 12 pentamers of the viral CA protein.[2] This structure encases the viral RNA genome and essential enzymes. The precise timing of its disassembly (uncoating) after cell entry is critical for successful reverse transcription and transport of the pre-integration complex to the nucleus.[3][4] In the late phase of replication, the CA domain of the Gag polyprotein orchestrates the assembly of new, immature virions.[2] Following proteolytic cleavage, mature CA reassembles to form the infectious core.[2]

Disrupting the delicate stability of the capsid—either by preventing its assembly, forcing its premature disassembly, or inhibiting its maturation—can potently block viral replication.[3][5] Early research efforts validated this hypothesis, identifying several classes of small molecules that interfere with capsid function through distinct mechanisms.

Foundational Capsid-Targeting Compounds and Their Mechanisms

The early exploration of CA inhibitors revealed multiple viable strategies for disrupting the viral lifecycle.

Assembly Inhibitors: The CAP-1 Story

The first CA-targeting inhibitor, CAP-1 , was identified in 2003 through a computational screen for small molecules that could bind to the N-terminal domain (CA-NTD) of the capsid protein.[6][7]

  • Mechanism of Action: CAP-1 acts as a late-phase inhibitor. It binds to a hydrophobic cavity at the base of the CA-NTD and interferes with the CA-CA interactions necessary for the proper assembly of the mature core during virion maturation.[6][8] This results in the formation of virions with abnormal core morphologies and heterogeneous sizes, rendering them non-infectious.[6] Crucially, CAP-1 does not disrupt already formed capsids but prevents their correct formation.[6]

Core Destabilizers: The PF-3450074 (PF74) Breakthrough

A significant advancement came with the discovery of PF-3450074 (PF74) , a compound with submicromolar potency against a broad range of HIV-1 isolates.[1][7]

  • Mechanism of Action: PF74 exhibits a dual mechanism, interfering with both early and late stages of replication.[5] Its primary and most potent effect is on the early stage. It binds to a highly conserved pocket at the interface between two adjacent CA subunits within an assembled hexamer.[9][10] This binding destabilizes the viral core, triggering premature uncoating shortly after entry into the host cell.[3][4] This rapid dissolution of the capsid prevents the initiation of reverse transcription, thus halting the infection before the viral genome can be copied.[3][4] The binding site for PF74 is also utilized by essential host factors like CPSF6 and NUP153, and PF74's mechanism involves competing with these interactions.[11][12]

Core Stabilizers: The BI Series

The pyrrolopyrazolones (BI-1 and BI-2) were identified in a screen for inhibitors that stabilize capsid complexes.[7]

  • Mechanism of Action: Like PF74, BI compounds bind to the same pocket in the CA-NTD.[7] However, they exert a functionally opposite effect. Instead of destabilizing the core, they stabilize CA assemblies.[7] This stabilization is thought to inhibit infection by preventing the timely uncoating required for nuclear entry of the viral pre-integration complex.[7] Unlike PF74, BI-2 does not inhibit reverse transcription but specifically blocks the nuclear import step.[7]

Maturation Inhibitors: Bevirimat and the Gag Precursor Target

Maturation inhibitors represent a distinct class that targets the viral Gag polyprotein before the mature capsid is even formed. The first-in-class compound was Bevirimat (PA-457) .

  • Mechanism of Action: Bevirimat does not bind to the mature CA protein but to its precursor within the Gag polyprotein. It specifically inhibits the final proteolytic cleavage step that separates the CA domain from the spacer peptide 1 (SP1).[13][14] By binding to the CA-SP1 junction, Bevirimat blocks access by the viral protease, stabilizing the immature Gag lattice.[15][16] This leads to the production and release of defective, non-infectious virus particles with aberrant cores.[14]

  • Developmental Hurdles: The clinical development of Bevirimat was ultimately halted due to the presence of naturally occurring polymorphisms in the SP1 region of Gag in a subset of patients, which conferred baseline resistance.[16]

Quantitative Data on Early Capsid Inhibitors

The following tables summarize the antiviral potency and, where available, binding affinity data for the pioneering capsid-targeting compounds.

| Table 1: Antiviral Potency of Early HIV-1 Capsid-Targeting Antivirals | | :--- | :--- | :--- | :--- | | Compound | Mechanism Class | Cell Type | EC₅₀ / IC₅₀ | | CAP-1 | Assembly Inhibitor | - | Reduced replication by 95% at 100 µM[7] | | PF-3450074 (PF74) | Core Destabilizer | Various Isolates | 8 - 640 nM[1][7] | | | | HIV-1 NL4-3 | 0.72 µM[11] | | | | PBMCs (HIV-1 JR-CSF) | 0.6 µM[11] | | BI-2 | Core Stabilizer | - | 1.8 µM[7] | | Bevirimat (PA-457) | Maturation Inhibitor | Wild-type & Drug-resistant isolates | Similar IC₅₀ values for both[14] | | NYAD-1 | Peptide Inhibitor | Various Isolates | 4 - 15 µM[7] | | GS-CA1 | Core Stabilizer/Assembly Modulator | PBMCs | 140 pM[1] | | GSK878 | Core Stabilizer/Assembly Modulator | MT-2 Cells | 39 pM[2] |

| Table 2: Binding Affinity of Selected Early Inhibitors | | :--- | :--- | :--- | | Compound | Binding Target | K_d_ (Dissociation Constant) | | PF-3450074 (PF74) | CA Hexamer | 176 ± 78 nM[11] |

Key Experimental Protocols

Characterizing the mechanism of action of novel capsid inhibitors requires a suite of specialized virological and biochemical assays.

Time-of-Addition (ToA) Assay

This cell-based assay is crucial for determining whether a compound acts early (e.g., entry, uncoating, reverse transcription) or late (e.g., assembly, maturation, budding) in the viral lifecycle.

  • Methodology: A synchronized infection of susceptible cells is initiated. The inhibitor being tested is added to different wells at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).[17][18] Known drugs with defined targets (e.g., entry inhibitors, reverse transcriptase inhibitors) are used as controls. Viral replication is quantified at the end of a single cycle (e.g., 24-31 hours).[17] If a compound loses its effectiveness only when added late, it indicates an early-stage target. Conversely, if it remains effective even when added hours after infection, it points to a late-stage target.

Quantitative PCR (qPCR) for Reverse Transcription Products

This assay directly measures the impact of an inhibitor on the synthesis of viral DNA. It is a key follow-up for compounds identified as early-stage inhibitors by ToA.

  • Methodology: Cells are infected with HIV-1 in the presence or absence of the inhibitor. At specific time points post-infection, total cellular DNA is extracted.[19] qPCR is then performed using specific primers and probes to quantify different forms of viral DNA, such as "early" (e.g., R-U5) and "late" (e.g., Gag or Pol) reverse transcription products.[20][21] A significant reduction in late DNA products confirms that the inhibitor acts at or before the completion of reverse transcription.[4]

Fate-of-the-Capsid Assay

This biochemical assay directly assesses the stability of the viral core within the cytoplasm of infected cells, providing evidence for whether a compound stabilizes or destabilizes the capsid.[22][23]

  • Methodology: Cells are infected with a high titer of virus. At various times post-infection, the cells are harvested and gently lysed using a hypotonic buffer to release the cytoplasmic contents while keeping the nuclei intact.[24][25] The lysate is then layered onto a dense sucrose cushion and subjected to ultracentrifugation.[24][25] Intact, particulate cores are dense and will pellet through the sucrose, while disassembled, soluble CA protein will remain in the supernatant.[25] The amount of CA in the pellet versus the supernatant is quantified by Western blotting. An increase in pelletable CA indicates core stabilization, while a decrease signifies destabilization.[2][26]

Structural Biology Protocols (NMR and X-ray Crystallography)

These techniques are essential for identifying the precise binding site of an inhibitor on the CA protein, which is critical for understanding its mechanism and for structure-based drug design.

  • Methodology:

    • NMR Spectroscopy: For determining the binding site, a purified, isotopically labeled (e.g., ¹⁵N) CA protein (or a specific domain like the CA-NTD) is used.[27] The inhibitor is titrated into the protein sample, and changes in the chemical shifts of specific amino acid residues are monitored using techniques like 2D ¹H-¹⁵N HSQC. Residues showing significant perturbations are identified as being at or near the binding interface.[27][28]

    • X-ray Crystallography: To obtain an atomic-resolution structure, the inhibitor is co-crystallized with the purified CA protein or a pre-formed CA hexamer.[27] The resulting crystals are diffracted with X-rays, and the diffraction pattern is used to solve the three-dimensional structure of the protein-inhibitor complex, revealing the precise binding mode and key molecular interactions.[9][10]

Visualizations of Pathways and Workflows

Diagram 1: HIV-1 Capsid Lifecycle and Inhibitor Targets

HIV_Capsid_Lifecycle cluster_early Early Stage (Cytoplasm) cluster_late Late Stage (Assembly & Budding) Entry Viral Entry & Core Release Uncoating Uncoating Entry->Uncoating RT Reverse Transcription Uncoating->RT NuclearImport Nuclear Import of PIC RT->NuclearImport Gag Gag Polyprotein (contains CA-SP1) Assembly Immature Virion Assembly Gag->Assembly Budding Budding Assembly->Budding Maturation Maturation (CA-SP1 Cleavage) Budding->Maturation MatureCore Mature Infectious Core Formation Maturation->MatureCore PF74 PF74 PF74->Uncoating Destabilizes Core (Premature Uncoating) BI2 BI-2 BI2->NuclearImport Stabilizes Core (Blocks Nuclear Entry) Bevirimat Bevirimat Bevirimat->Maturation Blocks CA-SP1 Cleavage CAP1 CAP-1 CAP1->MatureCore Inhibits Assembly

Caption: Key stages of the HIV-1 capsid lifecycle and the points of intervention for early inhibitors.

Diagram 2: Experimental Workflow for Characterizing an Early-Stage Capsid Inhibitor

Workflow cluster_screening Initial Discovery cluster_mechanism Mechanism of Action cluster_binding Binding Characterization HTS High-Throughput Screen (Identifies Antiviral Hit) ToA Time-of-Addition Assay HTS->ToA Result_Early Early or Late Stage? ToA->Result_Early qPCR qPCR for RT Products Result_Early->qPCR Early FateAssay Fate-of-the-Capsid Assay Result_Early->FateAssay Early qPCR->FateAssay Result_Stability Stabilizes or Destabilizes? FateAssay->Result_Stability BindingAssay Binding Site ID (NMR / X-ray) Result_Stability->BindingAssay Result_Site Binding Site Confirmed BindingAssay->Result_Site

Caption: Logical workflow for the discovery and characterization of an early-stage HIV-1 capsid inhibitor.

Diagram 3: Capsid Interaction with Host Factors and Inhibitor Interference

HostFactors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV_Core Incoming HIV-1 Core CypA Cyclophilin A (CypA) HIV_Core->CypA Binds to Capsid CPSF6 CPSF6 HIV_Core->CPSF6 Binds to Capsid Nuclear_Pore Nuclear Pore Complex CPSF6->Nuclear_Pore Guides to Nucleus Integration Integration into Host DNA Nuclear_Pore->Integration PF74 PF74 PF74->HIV_Core Binds to same site as CPSF6, causes premature uncoating

References

First-in-Class HIV-1 Capsid Inhibitors: A Technical Guide to Their Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HIV-1 capsid, a conical protein shell encasing the viral genome and essential enzymes, plays a multifaceted role throughout the viral lifecycle. Its proper assembly, stability, and disassembly are critical for successful infection, making it a compelling target for antiretroviral therapy. First-in-class HIV-1 capsid inhibitors represent a novel class of antiretroviral agents that directly target this viral structure, offering a unique mechanism of action with the potential to overcome resistance to existing drug classes. This technical guide provides an in-depth exploration of the mechanism of action of these pioneering inhibitors, with a primary focus on lenacapavir (formerly GS-6207), the first approved drug in this class.

Core Mechanism of Action: A Multi-Stage Attack

First-in-class HIV-1 capsid inhibitors, exemplified by lenacapavir and the related research compound GS-CA1, exert their antiviral effect by binding to a highly conserved pocket on the capsid protein (CA). This binding event disrupts multiple, temporally distinct stages of the HIV-1 lifecycle, from the early events following viral entry to the late stages of virion maturation.

The primary mechanism involves the inhibitor binding at the interface between two adjacent CA subunits within the capsid hexamer. This interaction involves both the N-terminal domain (NTD) of one CA monomer and the C-terminal domain (CTD) of the neighboring monomer. By occupying this critical pocket, the inhibitor stabilizes the capsid lattice, leading to a state of hyperstabilization. This seemingly protective effect is, in fact, detrimental to the virus. The overly stable capsid fails to undergo the precisely timed disassembly (uncoating) required for the efficient release of the viral reverse transcription complex into the cytoplasm and its subsequent import into the nucleus.

Furthermore, the binding of these inhibitors competitively interferes with the interaction of the capsid with essential host cell factors, such as cleavage and polyadenylation specificity factor 6 (CPSF6) and nucleoporin 153 (Nup153), which are crucial for nuclear import of the pre-integration complex.

In the late stages of the viral lifecycle, during the assembly of new virions, the presence of capsid inhibitors disrupts the normal process of CA multimerization. This interference leads to the formation of aberrant, non-infectious capsids, thereby reducing the production of viable progeny virus.

Quantitative Data on Antiviral Activity

The potency of first-in-class HIV-1 capsid inhibitors has been extensively characterized in vitro against various laboratory strains and clinical isolates of HIV-1, as well as in clinical trials.

Inhibitor Assay Type Cell Line/System HIV-1 Strain EC50 (pM) Reference
Lenacapavir (GS-6207) Antiviral ActivityPBMCsVarious~12 - 314
Early Stage Inhibition--~55
Late Stage Inhibition--~314
GS-CA1 Antiviral ActivityMT-4 cellsHIV-1IIIB240 ± 40
Antiviral ActivityPrimary human CD4+ T-cellsHIV-1BaL60 ± 10
Antiviral ActivityMacrophagesHIV-1BaL100 ± 70

Clinical Trial Efficacy of Lenacapavir

Trial Patient Population Primary Endpoint Quantitative Outcome Reference
CAPELLA (Phase 2/3) Heavily Treatment-Experienced with Multidrug-Resistant HIV-1Proportion of patients with ≥0.5 log10 copies/mL viral load reduction at day 15Lenacapavir: 88% vs. Placebo: 17%
HIV-1 RNA <50 copies/mL at Week 2681%
Mean change in CD4+ count at Week 26+75 cells/mm³
HIV-1 RNA <50 copies/mL at Week 5283%
Mean change in CD4+ count at Week 52+83 cells/µL
HIV-1 RNA <50 copies/mL at Week 156 (Missing-data-excluded)85%
CALIBRATE (Phase 2) Treatment-NaïveHIV-1 RNA <50 copies/mL at Week 2894% (subcutaneous and oral lenacapavir + F/TAF)
HIV-1 RNA <50 copies/mL at Week 54 (subcutaneous lenacapavir + TAF)90%

Key Experimental Methodologies

In Vitro HIV-1 Capsid Assembly Assay (Turbidity Assay)

This assay monitors the inhibitor's effect on the in vitro assembly of purified recombinant HIV-1 CA protein into higher-order structures, which can be measured by an increase in turbidity.

Materials:

  • Purified recombinant HIV-1 CA protein

  • High-salt assembly buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl)

  • Test inhibitor dissolved in DMSO

  • Spectrophotometer capable of reading absorbance at 350 nm

Protocol:

  • Prepare a stock solution of the test inhibitor in DMSO.

  • In a cuvette, mix the high-salt assembly buffer with the desired final concentration of the inhibitor or DMSO as a vehicle control.

  • Initiate the assembly reaction by adding a concentrated stock of purified CA protein to the cuvette to a final concentration typically in the range of 100-200 µM.

  • Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 350 nm over time at a constant temperature (e.g., 37°C).

  • Record absorbance readings at regular intervals to generate an assembly curve. Inhibition of assembly is observed as a decrease in the rate and extent of the turbidity increase compared to the control.

Single-Round HIV-1 Infectivity Assay (Luciferase Reporter)

This assay quantifies the infectivity of HIV-1 virions produced in the presence or absence of an inhibitor. It utilizes pseudotyped viruses capable of only a single round of infection and a reporter gene (e.g., luciferase) to measure the extent of infection.

Materials:

  • HEK293T cells

  • Plasmids: HIV-1 packaging construct (env-deficient, with reporter gene), VSV-G expression plasmid

  • Transfection reagent

  • Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain a Tat-inducible luciferase reporter gene)

  • Luciferase assay substrate and reader

Protocol:

  • Virus Production: Co-transfect HEK293T cells with the HIV-1 packaging plasmid and the VSV-G expression plasmid in the presence of various concentrations of the test inhibitor or DMSO control.

  • After 48-72 hours, harvest the cell culture supernatant containing the pseudotyped virions.

  • Clarify the supernatant by centrifugation and filtration.

  • Infection: Seed target cells (e.g., TZM-bl) in a 96-well plate.

  • Add the harvested virus supernatant to the target cells and incubate for 48 hours.

  • Readout: Lyse the cells and measure luciferase activity according to the manufacturer's protocol. A decrease in luciferase signal in cells infected with virus produced in the presence of the inhibitor indicates a reduction in viral infectivity.

Fate-of-the-Capsid Assay

This biochemical assay assesses the stability of the HIV-1 capsid core within infected cells by separating soluble CA from intact, particulate capsid cores.

Materials:

  • Target cells (e.g., HeLa cells)

  • Concentrated HIV-1 virus stock

  • Test inhibitor

  • Hypotonic lysis buffer

  • Sucrose cushion (e.g., 30% sucrose)

  • Ultracentrifuge

  • Reagents for SDS-PAGE and Western blotting (including an anti-CA antibody)

Protocol:

  • Infect target cells with a high concentration of HIV-1.

  • After a short incubation period to allow for viral entry (e.g., 2 hours), treat the cells with the test inhibitor or DMSO control for a defined period (e.g., 2-4 hours).

  • Harvest and lyse the cells in a hypotonic buffer.

  • Clarify the cell lysate by low-speed centrifugation to remove nuclei and cell debris.

  • Layer the cytoplasmic lysate onto a sucrose cushion.

  • Pellet the intact capsid cores through the sucrose cushion by ultracentrifugation. The soluble CA will remain in the supernatant.

  • Carefully separate the supernatant and pellet fractions.

  • Analyze the amount of CA protein in both fractions by SDS-PAGE and Western blotting using an anti-CA antibody. An increase in the amount of CA in the pellet fraction in the presence of the inhibitor indicates capsid stabilization.

Visualizing the Mechanism and Workflows

Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Virion HIV-1 Virion Viral_Core Viral Core (Capsid Shell) Virion->Viral_Core Entry & Fusion RT_Complex Reverse Transcription Complex (RTC) Viral_Core->RT_Complex Uncoating PIC Pre-integration Complex (PIC) RT_Complex->PIC Reverse Transcription Nuclear_PIC Nuclear PIC PIC->Nuclear_PIC Nuclear Import (via NPC) Gag_Polyprotein Gag Polyprotein Assembly Virion Assembly Gag_Polyprotein->Assembly Budding Budding Virion Assembly->Budding Integration Integration into Host DNA Nuclear_PIC->Integration Inhibitor Capsid Inhibitor (e.g., Lenacapavir) Inhibitor->Viral_Core Hyperstabilization, Prevents Uncoating Inhibitor->PIC Blocks Nuclear Import Inhibitor->Assembly Disrupts Assembly, Aberrant Capsids

Caption: Mechanism of action of first-in-class HIV-1 capsid inhibitors.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_CellBased Cell-Based Assays cluster_Analysis Data Analysis Purified_CA Purified CA Protein Assembly_Assay Capsid Assembly Assay (Turbidity) Purified_CA->Assembly_Assay Capsid_Stability Quantify Capsid Stability Assembly_Assay->Capsid_Stability Virus_Production Virus Production (with/without inhibitor) Infection_Assay Single-Round Infectivity Assay Virus_Production->Infection_Assay Fate_Assay Fate-of-the-Capsid Assay Infectivity_Reduction Measure Infectivity Reduction Infection_Assay->Infectivity_Reduction Fate_Assay->Capsid_Stability EC50_Calc EC50 Calculation Infectivity_Reduction->EC50_Calc

Caption: Workflow for characterizing HIV-1 capsid inhibitors.

Conclusion

First-in-class HIV-1 capsid inhibitors represent a significant advancement in antiretroviral therapy, offering a novel mechanism of action that targets multiple stages of the viral lifecycle. Their ability to both hyperstabilize the incoming viral core and disrupt the assembly of new virions provides a dual mode of attack that is highly potent and presents a high barrier to resistance. The quantitative data from both preclinical and clinical studies underscore the promise of this new class of drugs, particularly for heavily treatment-experienced individuals with multidrug-resistant HIV-1. The experimental methodologies detailed herein provide a framework for the continued investigation and development of next-generation capsid inhibitors.

HIV-1 Capsid Protein (p24): A Multifaceted Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1), the causative agent of Acquired Immunodeficiency Syndrome (AIDS), remains a significant global health challenge. While combination antiretroviral therapy (cART) has transformed HIV-1 infection into a manageable chronic condition, the emergence of drug resistance and the need for lifelong treatment necessitate the development of novel therapeutic strategies targeting different aspects of the viral lifecycle.[1] The viral capsid protein, p24 (CA), has emerged as a highly attractive, yet underexploited, therapeutic target. Unlike viral enzymes, the p24 capsid is involved in multiple, distinct stages of the HIV-1 replication cycle, offering several opportunities for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the HIV-1 p24 capsid protein, its critical roles in viral replication, its validation as a therapeutic target, and the key methodologies used in its study.

Structure and Function of HIV-1 Capsid Protein (p24)

The p24 capsid is the major structural component of the viral core, forming a protective, conical shell around the viral RNA genome and essential enzymes like reverse transcriptase and integrase. This protective function is crucial for shielding the viral contents from host cell defense mechanisms.[2]

2.1 The p24 Monomer The fundamental building block of the capsid is the 24 kDa p24 protein, encoded by the viral gag gene. Each monomer consists of two distinct globular domains connected by a flexible linker:

  • N-terminal domain (NTD): Composed of seven α-helices and a β-hairpin, the NTD is primarily responsible for forming the hexameric and pentameric rings that make up the capsid lattice.[2]

  • C-terminal domain (CTD): Comprising four α-helices, the CTD is crucial for the dimerization of p24 monomers, an interaction that links adjacent hexamers and pentamers together, providing stability to the overall capsid structure.[2]

2.2 The Assembled Capsid The mature HIV-1 capsid is a fullerene cone-like structure composed of approximately 200-250 p24 hexamers and exactly 12 p24 pentamers.[4] The pentamers are incorporated at points of high curvature, enabling the closure of the conical structure. This precise arrangement of subunits is not static; the capsid is a metastable structure, meaning its stability must be finely tuned to permit assembly during virion maturation and timely disassembly (uncoating) upon infection of a new cell.

Role of p24 in the HIV-1 Lifecycle

The p24 capsid is a dynamic participant throughout the HIV-1 replication cycle, from the initial stages of infection to the final assembly of new virions.[5][6][7] Its multifunctionality makes it a critical component for viral propagation.

  • Viral Entry and Uncoating: Following fusion of the viral and host cell membranes, the capsid core is released into the cytoplasm. The core must remain largely intact to facilitate the early stages of infection.

  • Reverse Transcription: The capsid provides a protected microenvironment for reverse transcription, the process of converting the viral RNA genome into DNA. Premature disassembly of the capsid leads to abortive infection.[8]

  • Nuclear Import: The intact or nearly intact capsid traffics through the cytoplasm and interacts with components of the nuclear pore complex, such as Nucleoporin 153 (Nup153), to facilitate the entry of the viral pre-integration complex into the nucleus.[2][9]

  • Integration: The capsid plays a role in directing the viral DNA to specific sites within the host cell's genome for integration.[2]

  • Assembly and Maturation: In the late phase of the lifecycle, newly synthesized Gag polyproteins assemble at the host cell membrane. Following budding of the new virion, the viral protease cleaves the Gag polyprotein, releasing p24 monomers which then assemble into the mature, conical capsid core.[10]

Caption: The HIV-1 lifecycle with p24-dependent stages highlighted.

p24 as a Therapeutic Target

The essential and multifaceted role of p24 makes it an ideal therapeutic target. Unlike enzymes which may be compensated for by cellular machinery, the structural and functional integrity of the capsid is indispensable. Any disruption of its finely tuned stability—either preventing its assembly or blocking its disassembly—can halt the viral lifecycle.[1][2]

Key therapeutic strategies include:

  • Inhibiting Assembly: Preventing the formation of the capsid during virion maturation results in the production of non-infectious particles.

  • Destabilizing the Capsid: Causing premature uncoating upon entry exposes the viral genome to cytoplasmic sensors and degradation, preventing reverse transcription.

  • Hyper-stabilizing the Capsid: Preventing the necessary uncoating process traps the viral genome within the core, blocking nuclear import and integration.[11]

  • Blocking Host Factor Interactions: Interfering with the binding of essential host factors (e.g., CPSF6, Nup153) to the capsid can disrupt nuclear trafficking and integration.[9][12]

Therapeutic_Targets cluster_early Early Stage Inhibition cluster_late Late Stage Inhibition uncoating Uncoating nuc_import Nuclear Import destabilizers Destabilizers (Premature Uncoating) destabilizers->uncoating Disrupt stabilizers Hyper-stabilizers (Block Uncoating) stabilizers->uncoating Inhibit hf_blockers Host Factor Blockers (Inhibit Nuclear Import) hf_blockers->nuc_import Inhibit assembly Assembly & Maturation assembly_inhibitors Assembly Inhibitors (Aberrant Capsids) assembly_inhibitors->assembly Disrupt

Caption: Therapeutic strategies targeting different functions of p24.

Therapeutic Strategies Targeting p24

Small Molecule Inhibitors

A new class of antiretroviral drugs, known as capsid inhibitors, directly targets p24. These molecules typically bind to a conserved pocket at the interface between two adjacent p24 monomers within a hexamer. This pocket is also the binding site for critical host factors like CPSF6 and Nup153.[12][13]

Compound NameMechanism of ActionPotency (EC50 / IC50)Development Stage
Lenacapavir (GS-6207) Multi-stage inhibitor; hyper-stabilizes capsid, blocks nuclear import and disrupts assembly.[9][14]EC50: ~30-190 pM[14]FDA Approved
GS-CA1 Multi-stage inhibitor, analog of Lenacapavir. Hyper-stabilizes the core.[13][15]EC50: ~140-240 pM[13][16]Preclinical
PF-3450074 (PF-74) Bimodal; destabilizes capsid at high concentrations, stabilizes at lower concentrations. Competes with host factor binding.[11][12][17]EC50: 8-640 nM[12][17]; IC50: ~0.6-1.5 µM[17]Research Tool
BI-2 Destabilizes the core; blocks infection post-reverse transcription but prior to nuclear import.[18][19]IC50: ~3 µM[18]Research Tool
Biologics

While less developed than small molecules, biologics represent a potential future strategy. Monoclonal antibodies (mAbs) that can internalize into infected cells and bind to p24 could theoretically disrupt capsid assembly or function. This approach faces significant challenges related to delivering the antibody intracellularly to the site of viral replication.

Key Molecular Interactions and Signaling Pathways

The HIV-1 capsid does not act in isolation; it co-opts and evades host cellular machinery through a series of critical protein-protein interactions.

  • Cyclophilin A (CypA): This cellular prolyl isomerase binds to a specific loop on the p24 NTD. While not essential for all HIV-1 strains, CypA binding can protect the capsid from recognition by some host restriction factors.

  • Cleavage and Polyadenylation Specific Factor 6 (CPSF6): CPSF6 binds to the same pocket as many capsid inhibitors and is thought to guide the pre-integration complex to transcriptionally active regions of chromatin for integration.[9]

  • TRIM5α: This host restriction factor can recognize the incoming HIV-1 capsid lattice in some primate species (and to a lesser extent in humans), leading to premature uncoating and viral degradation. Importantly, TRIM5α acts as a pattern recognition receptor; upon binding the capsid lattice, its E3 ubiquitin ligase activity is stimulated, leading to the activation of TAK1 and subsequent downstream activation of NF-κB and AP-1, inducing an antiviral inflammatory state.[20][21][22][23]

TRIM5a_Signaling cluster_signal TRIM5α-Mediated Innate Immune Signaling capsid HIV-1 Capsid (Hexameric Lattice) trim5a TRIM5α (E3 Ligase) capsid->trim5a Recognizes & Binds k63_ub K63-linked Ubiquitin Chains trim5a->k63_ub Catalyzes Synthesis ubc13 UBC13/UEV1A (E2) ubc13->trim5a Acts with tak1 TAK1 Complex Activation k63_ub->tak1 ap1_nfkb AP-1 and NF-κB Activation tak1->ap1_nfkb cytokines Pro-inflammatory Cytokines & Chemokines ap1_nfkb->cytokines Induce Transcription

Caption: Innate immune signaling pathway activated by TRIM5α recognition of the HIV-1 capsid.

Experimental Protocols

Studying p24 function and inhibition requires a specialized set of virological and biochemical assays.

In Vitro Capsid Assembly and Stability Assay

This assay measures the ability of compounds or proteins to modulate the assembly or stability of p24 capsids in vitro.[24][25]

Principle: Recombinant p24 (or a p24-Nucleocapsid fusion protein, CA-NC) can self-assemble into tubular structures that mimic the authentic capsid lattice under high salt conditions. The stability of these pre-formed tubes can be tested by subjecting them to destabilizing conditions in the presence or absence of a test compound. The remaining assembled capsids are then pelleted by ultracentrifugation and quantified.

Methodology:

  • Protein Expression and Purification: Express recombinant HIV-1 p24 protein in E. coli and purify to high homogeneity using chromatography (e.g., Ni-NTA, size exclusion).

  • In Vitro Assembly:

    • Incubate purified p24 (e.g., 100 µM) in a high-salt assembly buffer (e.g., 50 mM Tris pH 8.0, 1 M NaCl) at 4°C or 37°C for several hours to overnight to form capsid-like tubes.

    • Assembly can be monitored by light scattering or visualized by electron microscopy.

  • Stability Assay:

    • Dilute the pre-formed capsid tubes into a destabilization buffer (e.g., buffer with lower salt and added detergent like 0.5% Triton X-100).

    • Simultaneously, add the test compound (e.g., PF-74) or a control (e.g., DMSO).

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • Pelleting and Quantification:

    • Layer the reaction mixture over a sucrose cushion (e.g., 30% sucrose).

    • Pellet the intact capsid tubes via ultracentrifugation (e.g., 100,000 x g for 30 min).

    • Carefully remove the supernatant.

    • Resuspend the pellet in sample buffer and quantify the amount of p24 protein using SDS-PAGE with Coomassie staining or Western blot.

  • Analysis: Compare the amount of pelleted p24 in the compound-treated sample to the control. An increase in pelleted p24 indicates stabilization, while a decrease indicates destabilization.

Assay_Workflow start Start purify 1. Purify Recombinant p24 Protein start->purify assemble 2. Assemble p24 into Capsid-like Tubes (High Salt Buffer) purify->assemble treat 3. Add Test Compound & Incubate in Destabilization Buffer assemble->treat centrifuge 4. Pellet Intact Tubes via Ultracentrifugation (Sucrose Cushion) treat->centrifuge quantify 5. Quantify Pelleted p24 (SDS-PAGE / Western Blot) centrifuge->quantify analyze 6. Analyze Results quantify->analyze end End analyze->end

Caption: Workflow for an in vitro capsid stability assay.
p24 Detection by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying p24 antigen in cell culture supernatants, a proxy for viral replication.[26][27][28][29][30]

Principle: A sandwich ELISA format is used. A capture antibody specific for p24 is coated onto a microplate. The sample containing p24 is added and binds to the capture antibody. After washing, a second, biotinylated detection antibody is added, which also binds to p24. Finally, Streptavidin-HRP is added, followed by a chromogenic substrate (like TMB) to produce a colorimetric signal proportional to the amount of p24.

Methodology:

  • Plate Coating: Coat a 96-well microplate with a capture anti-p24 monoclonal antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 5% BSA) for 1-2 hours at room temperature (RT).

  • Sample Incubation:

    • Wash the plate.

    • Lyse viral particles in samples (e.g., cell culture supernatant) with 0.5% Triton X-100.

    • Add samples and a standard curve of known recombinant p24 concentrations to the wells.

    • Incubate for 2 hours at 37°C or overnight at 4°C.

  • Detection Antibody: Wash the plate and add a biotinylated anti-p24 detection antibody. Incubate for 1 hour at RT.

  • Enzyme Conjugate: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 45-60 minutes at RT.

  • Development: Wash the plate and add TMB substrate. Incubate in the dark for 15-30 minutes.

  • Stopping and Reading: Stop the reaction with an acid solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the p24 concentration in samples by interpolating from the standard curve.

Co-Immunoprecipitation (Co-IP) for Host Factor Interaction

Co-IP is a gold-standard technique to identify and validate interactions between p24 and host proteins within a cellular context.[31][32][33][34][35]

Principle: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions. An antibody targeting a "bait" protein (e.g., a tagged version of p24 or an endogenous host factor) is used to capture the bait and any associated "prey" proteins from the lysate. The entire complex is precipitated, and the presence of the prey protein is detected by Western blot.

Methodology:

  • Cell Culture and Lysis:

    • Transfect cells to express tagged p24 (e.g., HA-p24) or infect cells with HIV-1.

    • Lyse cells in a gentle, non-denaturing Co-IP lysis buffer (e.g., containing NP-40 or Triton X-100 and protease inhibitors).

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-HA antibody) or a negative control (e.g., IgG isotype control) for several hours to overnight at 4°C.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with Co-IP buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Perform a Western blot using an antibody against the expected prey protein (e.g., anti-TRIM5α) to confirm the interaction. The bait protein should also be probed as a positive control for the IP.

Conclusion and Future Directions

The HIV-1 capsid protein p24 is a cornerstone of the viral replication cycle, exhibiting a functional complexity that makes it a powerful and versatile therapeutic target. The clinical success of Lenacapavir has validated this approach and opened the door for a new class of antiretrovirals. Future research will likely focus on developing next-generation capsid inhibitors with improved resistance profiles and exploring novel modalities, such as biologics, that target p24. A deeper understanding of the dynamic interplay between the capsid and host cell factors will continue to reveal new vulnerabilities that can be exploited for therapeutic benefit, bringing the goal of a functional cure for HIV-1 closer to reality.

References

An In-depth Technical Guide on the Interaction of HIV-1 Capsid with Host Cell Factors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) capsid is a conical protein shell that encases the viral genome and associated enzymes. Far from being a passive container, the capsid is a dynamic structure that plays a central and active role throughout the early stages of the viral life cycle. Following entry into a host cell, the capsid orchestrates cytoplasmic trafficking, protects the viral replication complex from cellular defense mechanisms, and mediates nuclear import. The successful navigation of these processes is critically dependent on a complex and finely tuned series of interactions between the capsid and a multitude of host cell factors. These interactions can either facilitate or restrict viral replication, making the capsid and its host factor interactions a key battleground between the virus and the host, and consequently, a promising target for novel antiretroviral therapies.

This technical guide provides a comprehensive overview of the core interactions between the HIV-1 capsid and key host cell factors. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular mechanisms governing the early stages of HIV-1 infection. This document summarizes quantitative binding data, provides detailed experimental protocols for studying these interactions, and presents visual representations of key pathways and experimental workflows.

HIV-1 Capsid Structure and Function

The HIV-1 capsid is a fullerene cone composed of approximately 1,500 copies of the viral capsid protein (CA or p24). These CA monomers assemble into roughly 250 hexamers and precisely 12 pentamers, the latter being crucial for inducing the curvature of the conical structure.[1] The capsid protects the viral genome from degradation and recognition by innate immune sensors while providing a microenvironment for reverse transcription.[2] The timing and location of capsid "uncoating," or disassembly, is a topic of ongoing research, with evidence suggesting it is a gradual process that may be completed within the host cell nucleus.[2]

Key Host Cell Factor Interactions

The outer surface of the HIV-1 capsid presents a complex landscape for interaction with a variety of host cell proteins. These interactions are often dependent on the quaternary structure of the capsid lattice, with many factors recognizing interfaces that are only present in the assembled hexamers or at the junctions between them.[3]

Promoting Factors:
  • Cyclophilin A (CypA): An abundant cellular protein that binds to a proline-rich loop on the surface of the CA protein.[4] This interaction is thought to stabilize the capsid and shield it from recognition by restriction factors.[5]

  • Cleavage and Polyadenylation Specificity Factor 6 (CPSF6): A nuclear protein that directly binds to a hydrophobic pocket on the CA hexamer.[6][7] This interaction is crucial for nuclear import and directing the pre-integration complex to transcriptionally active regions of the host genome for integration.[8]

  • Nucleoporins (NUPs): Components of the nuclear pore complex (NPC) that facilitate the translocation of the viral core into the nucleus. Key interacting NUPs include NUP358 (also known as RanBP2) and NUP153.[9][10] NUP358 interacts with the capsid via its cyclophilin-like domain, while NUP153 binds to the same pocket as CPSF6.[7][10]

Restriction Factors:
  • TRIM5α (Tripartite Motif-Containing Protein 5α): A species-specific restriction factor that recognizes the assembled HIV-1 capsid lattice.[11] In Old World monkeys, TRIM5α potently restricts HIV-1 infection by binding to the capsid and inducing its premature disassembly.[11][12] Human TRIM5α has a much weaker interaction and is less effective at restricting HIV-1.[11]

  • MxB (Myxovirus resistance protein B): An interferon-inducible protein that inhibits HIV-1 infection by binding to the capsid and blocking its entry into the nucleus.[13][14]

Quantitative Analysis of Capsid-Host Factor Interactions

The affinity of these interactions is a critical determinant of their biological outcome. The following tables summarize the available quantitative data for the binding of key host factors to the HIV-1 capsid.

Host FactorInteracting DomainHIV-1 CA ConstructMethodDissociation Constant (Kd)Reference(s)
Promoting Factors
Cyclophilin A (CypA)Full-lengthCA N-terminal domainITC7 µM[15]
Nup358Cyclophilin-like domainCA N-terminal domainITC16 µM[15]
CPSF6Peptide (residues 313-327)CA N-terminal domainITC9.8 µM[6]
Restriction Factors
TRIM5α (rhesus)SPRY domainMonomeric CA-> 1 mM (very weak)[16]
MxBFull-lengthAssembled CA latticeCo-pelleting assaysBinds to assembled capsid, no appreciable affinity for hexamers[14]

Note on TRIM5α and MxB Affinities: The interaction of TRIM5α and MxB with the HIV-1 capsid is highly dependent on the assembled capsid lattice.[11][14] The low affinity of the monomeric TRIM5α SPRY domain for a single CA protein is overcome by the avidity gained from multivalent interactions with the repeating pattern of the capsid surface.[16] Similarly, MxB recognizes a higher-order structure of the assembled capsid and does not bind to individual CA hexamers.[14] Therefore, a simple dissociation constant (Kd) does not fully capture the biological reality of these interactions.

Experimental Protocols

A variety of biochemical, biophysical, and cell-based assays are employed to study the intricate interactions between the HIV-1 capsid and host cell factors. Below are detailed methodologies for some of the key experiments cited in this guide.

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

ITC is a powerful technique to directly measure the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).

Protocol for HIV-1 CA-NTD and CPSF6 Peptide Interaction:

  • Protein and Peptide Preparation:

    • Express and purify the N-terminal domain of HIV-1 CA (residues 1-151).

    • Synthesize the CA-binding peptide of CPSF6 (residues 313-327).

    • Dialyze both the protein and peptide extensively against the same buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).

    • Determine the precise concentrations of the protein and peptide solutions.

  • ITC Experiment Setup:

    • Load the HIV-1 CA-NTD solution (e.g., 600-800 µM) into the sample cell of the ITC instrument.

    • Load the CPSF6 peptide solution (e.g., 6.2-6.7 mM) into the injection syringe.

    • Set the experimental temperature to 25°C.

  • Titration and Data Acquisition:

    • Perform a series of small injections (e.g., 2 µL) of the CPSF6 peptide into the CA-NTD solution.

    • Record the heat change after each injection.

    • Continue the injections until the binding reaction is saturated.

  • Data Analysis:

    • Integrate the heat change peaks to obtain the heat released per injection.

    • Plot the heat released as a function of the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

In Vitro HIV-1 Capsid Uncoating Assay

This assay measures the stability of the HIV-1 capsid by quantifying the release of CA protein from purified viral cores over time.[1]

Protocol: [1]

  • Isolation of HIV-1 Cores:

    • Produce HIV-1 particles by transfecting a suitable cell line (e.g., 293T) with a proviral DNA construct.

    • Concentrate the virus particles from the cell culture supernatant by ultracentrifugation.

    • Isolate the viral cores by treating the concentrated virions with a mild detergent (e.g., Triton X-100) and sedimenting them through a sucrose gradient.

    • Collect the fractions containing the purified cores.

  • Uncoating Reaction:

    • Dilute the purified cores in a suitable buffer (e.g., STE buffer).

    • Incubate the core suspension at 37°C to induce uncoating.

    • At various time points, take aliquots of the reaction.

  • Separation of Assembled and Disassembled Capsid:

    • Immediately after taking each aliquot, separate the intact cores (pellet) from the soluble, disassembled CA protein (supernatant) by ultracentrifugation.

  • Quantification of CA Protein:

    • Carefully collect the supernatant.

    • Quantify the amount of CA protein in the supernatant using a p24 ELISA.

    • The amount of soluble p24 at each time point reflects the extent of uncoating.

  • Data Analysis:

    • Plot the percentage of released CA as a function of time to determine the uncoating kinetics.

Yeast Two-Hybrid (Y2H) System for Identifying Protein-Protein Interactions

The Y2H system is a genetic method used to discover protein-protein interactions by taking advantage of the modular nature of transcription factors.

General Protocol: [2][15]

  • Plasmid Construction:

    • Clone the cDNA of the "bait" protein (e.g., HIV-1 CA) into a vector that fuses it to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4-DBD).

    • Clone a library of cDNAs from the host cell of interest into a "prey" vector that fuses them to the activation domain (AD) of the same transcription factor (e.g., GAL4-AD).

  • Yeast Transformation:

    • Co-transform a suitable yeast reporter strain with the bait plasmid and the prey library plasmids. The yeast strain contains reporter genes (e.g., HIS3, lacZ) under the control of a promoter that is recognized by the DBD.

  • Selection and Screening:

    • Plate the transformed yeast on a selective medium that lacks histidine. Only yeast cells in which the bait and prey proteins interact will be able to grow, as the reconstituted transcription factor will activate the HIS3 reporter gene.

    • Perform a secondary screen, such as a β-galactosidase assay, to confirm the interactions.

  • Identification of Interacting Partners:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA inserts in the prey plasmids to identify the host proteins that interact with the bait.

Fluorescence Microscopy for Visualizing Capsid Trafficking

Fluorescence microscopy allows for the real-time visualization of HIV-1 capsid trafficking within living cells.

General Protocol:

  • Production of Fluorescently Labeled Virions:

    • Generate HIV-1 particles containing a fluorescently tagged protein. This can be achieved by co-transfecting producer cells with a proviral plasmid and a plasmid encoding a fluorescently tagged viral protein (e.g., Vpr-GFP) or by using viruses with internally labeled Gag proteins (e.g., Gag-iGFP).

  • Cell Culture and Infection:

    • Plate target cells (e.g., HeLa or T-cells) on glass-bottom dishes suitable for microscopy.

    • Infect the cells with the fluorescently labeled HIV-1 particles.

  • Live-Cell Imaging:

    • Mount the dish on the stage of a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO2).

    • Acquire time-lapse images of the infected cells to track the movement of the fluorescently labeled viral particles.

  • Image Analysis:

    • Use image analysis software to track the trajectories of individual viral particles.

    • Analyze the movement patterns (e.g., diffusive, directed motion) to infer interactions with cellular structures like microtubules.

    • By using multi-color imaging, co-localization with fluorescently tagged host factors can also be assessed.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay between the HIV-1 capsid and host factors is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows.

HIV1_Capsid_Interaction_Pathway cluster_cytoplasm Cytoplasm cluster_npc Nuclear Pore Complex (NPC) cluster_nucleus Nucleus HIV_Core HIV-1 Core (Capsid) Microtubules Microtubules HIV_Core->Microtubules Trafficking Nup358 Nup358 HIV_Core->Nup358 Docking CypA CypA CypA->HIV_Core Stabilization/ Shielding TRIM5a TRIM5α TRIM5a->HIV_Core Restriction/ Premature Uncoating MxB MxB MxB->Nup358 Inhibition of Nuclear Import Microtubules->Nup358 NPC_Channel NPC Channel Uncoating Uncoating NPC_Channel->Uncoating Translocation Nup153 Nup153 Integration Integration into Host Genome Nup153->Integration CPSF6 CPSF6 CPSF6->Integration Trafficking to Active Genes Uncoating->Nup153 Uncoating->CPSF6

Caption: Overview of HIV-1 Capsid Interactions with Host Factors.

ITC_Workflow start Start prep_protein Prepare HIV-1 CA (e.g., NTD) start->prep_protein prep_ligand Prepare Host Factor (e.g., CPSF6 peptide) start->prep_ligand load_cell Load CA into Sample Cell prep_protein->load_cell load_syringe Load Host Factor into Syringe prep_ligand->load_syringe run_itc Perform Titration load_cell->run_itc load_syringe->run_itc analyze_data Analyze Binding Isotherm run_itc->analyze_data results Determine Kd, n, ΔH, ΔS analyze_data->results

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Uncoating_Assay_Workflow start Start produce_virus Produce HIV-1 Particles start->produce_virus isolate_cores Isolate Viral Cores (Detergent & Sucrose Gradient) produce_virus->isolate_cores incubate Incubate Cores at 37°C isolate_cores->incubate time_points Take Aliquots at Different Time Points incubate->time_points centrifuge Ultracentrifugation time_points->centrifuge quantify Quantify Soluble p24 (ELISA) centrifuge->quantify plot Plot % CA Release vs. Time quantify->plot end Determine Uncoating Rate plot->end

Caption: In Vitro HIV-1 Capsid Uncoating Assay Workflow.

Conclusion and Future Directions

The intricate dance between the HIV-1 capsid and host cell factors is a testament to the complex evolutionary arms race between virus and host. A detailed understanding of these interactions at a molecular and quantitative level is paramount for the development of next-generation antiretroviral therapies. The recent approval of lenacapavir, a first-in-class capsid inhibitor, highlights the therapeutic potential of targeting these processes.

Future research will undoubtedly continue to unravel the complexities of capsid-host interactions. High-resolution structural techniques like cryo-electron tomography will provide unprecedented views of the capsid interacting with host factors in a cellular context. Advanced single-molecule imaging techniques will further illuminate the dynamics of capsid trafficking and uncoating in real-time. A deeper understanding of how the interplay of these various host factors is orchestrated in different cell types will be crucial for developing therapies that can effectively target the virus in all its reservoirs. The continued exploration of this dynamic interface will undoubtedly pave the way for novel strategies to combat HIV-1 infection.

References

The Discovery and Development of Lenacapavir (GS-6207): A First-in-Class HIV-1 Capsid Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lenacapavir (GS-6207) is a pioneering, first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein, representing a significant advancement in antiretroviral therapy. Its novel mechanism of action, targeting multiple stages of the viral lifecycle, coupled with its long-acting properties, offers a transformative approach to both the treatment and prevention of HIV-1 infection. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of Lenacapavir, with a focus on the core scientific data and experimental methodologies that have underpinned its journey from a promising chemical scaffold to a clinically approved therapeutic.

Introduction

The global HIV/AIDS epidemic continues to be a major public health challenge, necessitating the development of novel antiretroviral agents with improved efficacy, safety, and dosing convenience.[1] Lenacapavir (formerly GS-6207) emerged from a dedicated research program initiated in 2006 to identify small-molecule inhibitors of the HIV-1 capsid protein (CA).[2][3] The HIV-1 capsid is a conical protein shell that encases the viral genome and is crucial for multiple stages of the viral life cycle, including reverse transcription, nuclear import, and virion assembly.[4][5] By targeting this previously unexploited viral component, Lenacapavir offers a distinct mechanism of action with no known cross-resistance to existing classes of antiretroviral drugs.[1][6] This guide will detail the scientific journey of Lenacapavir, from its initial discovery through to its comprehensive preclinical and clinical evaluation.

Discovery and Lead Optimization

The discovery of Lenacapavir was the culmination of a decade-long medicinal chemistry effort that began with a high-throughput screening campaign to identify small molecules that could disrupt the protein-protein interactions required for HIV-1 capsid assembly.[2][3] This campaign led to the identification of initial hits, which were then subjected to extensive structure-activity relationship (SAR) studies to enhance their antiviral potency and pharmacokinetic properties.[7]

A key breakthrough was the discovery of a diamide compound, PF-74, which was found to bind at the interface between two adjacent capsid protein monomers.[2] This binding site became the focus of intensive optimization efforts, leading to the development of the GS-CA1 series of compounds.[8] Further refinement of this scaffold, guided by X-ray crystallography and molecular modeling, ultimately resulted in the identification of Lenacapavir (GS-6207).[8][9] Lenacapavir's unique chemical structure allows it to bind with high affinity to a conserved pocket on the capsid protein, thereby disrupting its normal function.[10]

Mechanism of Action

Lenacapavir exerts its potent antiviral activity through a multi-stage mechanism of action that interferes with several critical steps in the HIV-1 life cycle.[4][11] By binding to the interface of capsid protein subunits, Lenacapavir stabilizes the capsid core, leading to aberrant assembly and disassembly processes.[5][12]

This interference disrupts:

  • Early-stage events: Lenacapavir inhibits capsid-mediated nuclear import of the viral pre-integration complex by interfering with its interaction with host cell factors such as CPSF6 and Nup153.[1][10] This blockade prevents the integration of viral DNA into the host genome.

  • Late-stage events: Lenacapavir disrupts the proper assembly of new virions by interfering with the function of the Gag/Gag-Pol polyproteins, leading to the production of malformed and non-infectious viral particles.[4]

This dual mechanism of action contributes to Lenacapavir's high potency and its ability to act at both the beginning and end of the viral replication cycle.

Lenacapavir_Mechanism_of_Action cluster_early Early Stage Inhibition cluster_late Late Stage Inhibition HIV_Entry HIV-1 Entry Uncoating Uncoating HIV_Entry->Uncoating Reverse_Transcription Reverse Transcription Uncoating->Reverse_Transcription Nuclear_Import Nuclear Import Reverse_Transcription->Nuclear_Import Integration Integration Nuclear_Import->Integration Transcription_Translation Transcription & Translation Lenacapavir_Early Lenacapavir Lenacapavir_Early->Nuclear_Import Inhibits Gag_Pol Gag/Gag-Pol Polyproteins Transcription_Translation->Gag_Pol Virion_Assembly Virion Assembly Gag_Pol->Virion_Assembly Budding_Maturation Budding & Maturation Virion_Assembly->Budding_Maturation Lenacapavir_Late Lenacapavir Lenacapavir_Late->Virion_Assembly Disrupts

Figure 1: Lenacapavir's multi-stage mechanism of action in the HIV-1 life cycle.

Preclinical Development

In Vitro Antiviral Activity

Lenacapavir demonstrated potent antiviral activity against a broad range of HIV-1 subtypes in various in vitro assays.[13] The half-maximal effective concentration (EC50) values were consistently in the picomolar range across different cell types.[13]

Cell TypeHIV-1 Strain(s)EC50 (pM)Reference(s)
MT-4 cellsLaboratory strains105[13]
Human CD4+ T cellsClinical isolates32[13]
MacrophagesClinical isolates56[13]
Peripheral Blood Mononuclear Cells (PBMCs)23 clinical isolates20-160[14]

Table 1: In Vitro Antiviral Activity of Lenacapavir

Pharmacokinetics

Preclinical pharmacokinetic studies in animal models revealed that Lenacapavir possesses properties conducive to a long-acting injectable formulation, including low systemic clearance.[15]

SpeciesAdministrationKey FindingsReference(s)
DogsOral (100 mg/kg)No significant effects on cardiovascular, central nervous, or respiratory systems.[13]
RatsOral (10 & 100 mg/kg)No significant effects on central nervous or respiratory systems.[13]
Rats & DogsSubcutaneousSustained plasma exposure with no unintended rapid drug release.[15]

Table 2: Summary of Preclinical Pharmacokinetic and Safety Findings

Clinical Development

Lenacapavir has undergone extensive clinical evaluation in a comprehensive program designed to assess its safety, efficacy, and long-acting potential for both HIV-1 treatment and pre-exposure prophylaxis (PrEP).

Phase 1 Studies

Initial Phase 1 studies in healthy volunteers and people with HIV demonstrated that single subcutaneous doses of Lenacapavir could achieve and maintain plasma concentrations above the EC95 for an extended period.[1] A single subcutaneous dose of 450 mg resulted in a mean maximum reduction in plasma HIV-1 RNA of 2.2 log10 copies/mL by day 9.[9]

CAPELLA Trial (NCT04150068)

The CAPELLA study was a pivotal Phase 2/3 trial that evaluated the efficacy and safety of Lenacapavir in heavily treatment-experienced adults with multidrug-resistant HIV-1.[16][17] Participants received Lenacapavir in combination with an optimized background regimen.[16] The trial met its primary endpoint, with a significantly higher proportion of participants in the Lenacapavir group achieving a viral load reduction of at least 0.5 log10 copies/mL compared to the placebo group.[16] After 2 years of treatment, 82% of participants receiving Lenacapavir in combination with an optimized background regimen achieved virologic suppression.[18]

PURPOSE Trials (PURPOSE 1: NCT04994509 & PURPOSE 2)

The PURPOSE program is a series of clinical trials evaluating the safety and efficacy of twice-yearly injectable Lenacapavir for HIV PrEP.[19][20]

  • PURPOSE 1: This trial enrolled cisgender women in sub-Saharan Africa and demonstrated 100% efficacy, with no HIV infections occurring in the Lenacapavir group.[17][21]

  • PURPOSE 2: This trial enrolled a diverse population of cisgender men who have sex with men, transgender women, transgender men, and gender non-binary individuals. The results showed that twice-yearly Lenacapavir was superior to daily oral Truvada for HIV prevention, with a 96% relative risk reduction.[22]

TrialPopulationKey Efficacy FindingReference(s)
CAPELLAHeavily treatment-experienced adults with MDR HIV-182% virologic suppression at 2 years with an optimized background regimen.[18]
PURPOSE 1Cisgender women100% efficacy in preventing HIV infection.[17][21]
PURPOSE 2Cisgender MSM, TGW, TGM, GNB individuals96% relative risk reduction in HIV incidence compared to background HIV incidence.[22]

Table 3: Key Efficacy Results from Lenacapavir Clinical Trials

Pharmacokinetics in Humans

Clinical pharmacokinetic data have confirmed the long-acting profile of Lenacapavir following subcutaneous administration.

AdministrationTmaxHalf-lifeBioavailability (Oral)Protein BindingReference(s)
Oral~4 hours10-12 days6-10%~99.8%[1][23]
Subcutaneous~84 days8-12 weeks-~99.8%[1][23]

Table 4: Pharmacokinetic Parameters of Lenacapavir in Humans

Resistance

As with all antiretroviral agents, the potential for drug resistance is a key consideration. In vitro and in vivo studies have identified several resistance-associated mutations (RAMs) in the HIV-1 capsid protein that can reduce susceptibility to Lenacapavir.[24] The most common RAMs include Q67H, K70N, N74D, and M66I.[18] The emergence of resistance in clinical trials was often associated with functional Lenacapavir monotherapy, highlighting the importance of combination therapy.[18] Notably, Lenacapavir does not exhibit cross-resistance with other existing classes of antiretroviral drugs.[6]

Resistance_Development_Workflow Start Lenacapavir Treatment Functional_Monotherapy Functional Monotherapy (Suboptimal Background Regimen) Start->Functional_Monotherapy Combination_Therapy Effective Combination Therapy Start->Combination_Therapy Viral_Replication Continued Viral Replication Functional_Monotherapy->Viral_Replication Selection_Pressure Selective Pressure Viral_Replication->Selection_Pressure RAMs Emergence of Resistance- Associated Mutations (RAMs) (e.g., Q67H, K70N, N74D, M66I) Selection_Pressure->RAMs Reduced_Susceptibility Reduced Susceptibility to Lenacapavir RAMs->Reduced_Susceptibility Virologic_Failure Potential Virologic Failure Reduced_Susceptibility->Virologic_Failure Suppression Viral Suppression Combination_Therapy->Suppression

Figure 2: Logical workflow for the development of Lenacapavir resistance.

Experimental Protocols

In Vitro Antiviral Activity Assay (MT-4 Cell-Based)

Objective: To determine the half-maximal effective concentration (EC50) of Lenacapavir against HIV-1 replication in a human T-cell line.

Materials:

  • MT-4 cells

  • HIV-1 viral stock (e.g., laboratory-adapted strains like IIIB or clinical isolates)

  • Lenacapavir stock solution

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)

  • 96-well cell culture plates

  • p24 antigen ELISA kit or Reverse Transcriptase (RT) activity assay kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

  • Compound Dilution: Prepare a serial dilution of Lenacapavir in complete RPMI-1640 medium.

  • Infection: Add the diluted Lenacapavir and a predetermined amount of HIV-1 viral stock to the wells containing the MT-4 cells. Include control wells with virus only (no drug) and cells only (no virus, no drug).

  • Incubation: Incubate the plates for 4-7 days at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication: After the incubation period, quantify the extent of viral replication in the cell culture supernatant using either a p24 antigen ELISA or an RT activity assay, following the manufacturer's instructions.

  • Data Analysis: Determine the EC50 value by plotting the percentage of inhibition of viral replication against the log of the Lenacapavir concentration and fitting the data to a sigmoidal dose-response curve.

Pharmacokinetic Analysis by LC-MS/MS

Objective: To quantify the concentration of Lenacapavir in plasma samples.

Materials:

  • Plasma samples

  • Lenacapavir analytical standard and a stable isotope-labeled internal standard (SIL-IS)

  • Acetonitrile (ACN)

  • Formic acid

  • Water (LC-MS grade)

  • Protein precipitation plates or tubes

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma in a 96-well plate or microcentrifuge tube, add 150 µL of ACN containing the SIL-IS.

    • Vortex to mix and precipitate the plasma proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the prepared sample onto the LC-MS/MS system.

    • Chromatographic Separation: Use a suitable C18 column with a gradient elution of mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: ACN with 0.1% formic acid).

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Lenacapavir and its SIL-IS.

  • Data Analysis:

    • Generate a calibration curve by analyzing a series of known concentrations of Lenacapavir analytical standards prepared in a biological matrix.

    • Quantify the concentration of Lenacapavir in the unknown samples by comparing the peak area ratio of the analyte to the SIL-IS against the calibration curve.

Chemical Synthesis of Lenacapavir

The synthesis of Lenacapavir is a multi-step process involving the assembly of several key fragments. A convergent synthetic strategy is typically employed.

Lenacapavir_Synthesis_Workflow Fragment_A Fragment A (Chiral Amine) Amide_Coupling Amide Coupling Fragment_A->Amide_Coupling Fragment_B Fragment B (Indazole Boronic Ester) Suzuki Suzuki Coupling Fragment_B->Suzuki Fragment_C Fragment C (Bis-bromopyridine Core) Sonogashira Sonogashira Coupling Fragment_C->Sonogashira Fragment_D Fragment D (Sulfonyl Alkyne) Fragment_D->Sonogashira Sonogashira->Suzuki Intermediate 1 Suzuki->Amide_Coupling Intermediate 2 Final_Steps Final Steps (Mesylation, Hydrolysis) Amide_Coupling->Final_Steps Intermediate 3 Lenacapavir Lenacapavir Final_Steps->Lenacapavir

Figure 3: A simplified workflow for the convergent synthesis of Lenacapavir.

A detailed, step-by-step synthesis is beyond the scope of this guide; however, the key transformations include:

  • Sonogashira Coupling: To couple the sulfonyl alkyne fragment to the bis-bromopyridine core.

  • Suzuki Coupling: To introduce the indazole boronic ester fragment.

  • Amide Coupling: To form the amide bond with the chiral amine fragment.

  • Final Modifications: Including mesylation and hydrolysis to yield the final product.

Conclusion

Lenacapavir represents a landmark achievement in HIV-1 drug discovery, offering a novel mechanism of action, potent antiviral activity, and a long-acting formulation that has the potential to transform the landscape of HIV-1 treatment and prevention. Its development journey, from the initial identification of a novel target to the successful completion of pivotal clinical trials, underscores the power of innovative medicinal chemistry and a deep understanding of viral biology. This technical guide has provided a comprehensive overview of the key scientific data and experimental methodologies that have been instrumental in the discovery and development of this first-in-class HIV-1 capsid inhibitor. As Lenacapavir becomes more widely available, it is poised to play a critical role in the global effort to end the HIV epidemic.

References

Preclinical Evaluation of Novel HIV-1 Capsid Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical evaluation of novel Human Immunodeficiency Virus Type-1 (HIV-1) capsid inhibitors. The HIV-1 capsid is a critical viral structure involved in multiple stages of the viral lifecycle, including reverse transcription, nuclear import, and virion assembly, making it a promising target for antiretroviral therapy.[1][2] This guide summarizes key preclinical data for prominent novel capsid inhibitors, details essential experimental methodologies, and visualizes complex biological pathways and workflows to facilitate research and development in this area.

Overview of Novel HIV-1 Capsid Inhibitors

A new generation of antiretroviral drugs, HIV-1 capsid inhibitors, function by binding to the viral capsid protein (CA), a crucial component for viral replication. This interference disrupts multiple phases of the HIV-1 life cycle. One of the most advanced capsid inhibitors is Lenacapavir (formerly GS-6207), which has demonstrated potent antiviral activity in preclinical and clinical settings.[2][3][4] Other significant novel capsid inhibitors in preclinical development include VH4004280 and VH4011499, which have shown picomolar efficacy against a range of HIV-1 strains.[1][5][6] Older compounds like PF-3450074 (PF-74) and the pyrrolopyrazolones BI-1 and BI-2 have been instrumental in validating the capsid as a drug target, although they possess lower potency compared to newer agents.[7][8][9]

Quantitative Preclinical Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity data for several novel HIV-1 capsid inhibitors. This allows for a direct comparison of their potency and therapeutic index.

Table 1: In Vitro Antiviral Activity of Novel HIV-1 Capsid Inhibitors

InhibitorCell LineHIV-1 Strain(s)EC50Reference(s)
Lenacapavir (GS-6207) MT-4HIV-1 (unspecified)105 pM[10]
Human CD4+ T cellsHIV-1 (unspecified)32 pM[10]
MacrophagesHIV-1 (unspecified)56 pM[10]
Various23 clinical isolates20–160 pM[10]
VariousHIV-2 isolates885 pM[10]
VH4004280 (VH-280) MT-2NLRepRluc-WT0.093 ± 0.021 nM[11]
A3R5-GFP/LucNL4-30.17 nM[5][6]
A3R5-GFP/LucBAL0.13 ± 0.05 nM[5][6]
A3R5-GFP/LucHXB20.085 ± 0.045 nM[5][6]
MT-248 clinical isolatesMedian: 0.28 nM (Range: 0.08–0.93 nM)[5]
VH4011499 (VH-499) MT-2NLRepRluc-WT0.023 ± 0.008 nM[11]
A3R5-GFP/LucNL4-30.042 nM[5][6]
A3R5-GFP/LucBAL0.020 ± 0.003 nM[5][6]
A3R5-GFP/LucHXB20.026 ± 0.008 nM[5][6]
MT-248 clinical isolatesMedian: 0.058 nM (Range: 0.021–0.13 nM)[5]
PF-3450074 (PF-74) SupT1Wild-type HIV-1~0.3 µM[12]
TZM-blWild-type HIV-1<0.5 µM[12]
PBMCsVarious isolates8-640 nM[7]
BI-2 VariousWild-type HIV-13 µM[8][9]

Table 2: In Vitro Cytotoxicity of Novel HIV-1 Capsid Inhibitors

InhibitorCell LineCC50Reference(s)
Lenacapavir (GS-6207) Not specifiedNot specified in provided abstracts
VH4004280 (VH-280) MT-2>20 µM[11]
VH4011499 (VH-499) MT-2>20 µM[11]
PF-3450074 (PF-74) PBMCs90.5 ± 5.9 µM[7]
BI-2 Not specifiedNot specified in provided abstracts

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of HIV-1 capsid inhibitors.

Antiviral Activity Assay (p24 ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.

Materials:

  • 96-well microtiter plates pre-coated with a mouse monoclonal anti-p24 antibody.

  • Cell culture supernatant from HIV-1 infected cells treated with test compounds.

  • Recombinant p24 antigen standard.

  • Biotinylated human polyclonal anti-p24 antibody.

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate.

  • TMB or OPD substrate solution.

  • Stop solution (e.g., 1 M H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Lysis buffer (if measuring intracellular p24).

Procedure:

  • Sample Preparation:

    • Centrifuge cell culture supernatants at 2000 x g for 10 minutes to remove cellular debris.[13]

    • Prepare serial dilutions of the recombinant p24 antigen to generate a standard curve (e.g., 1000 pg/mL to 4.7 pg/mL).[13]

  • Assay Procedure:

    • Add 100 µL of standards and diluted samples to the pre-coated wells.[13]

    • Incubate for 1-2 hours at 37°C.

    • Wash the wells 3-5 times with wash buffer.[13]

    • Add 100 µL of biotinylated detector antibody to each well and incubate for 1 hour at 37°C.[14]

    • Wash the wells as described above.

    • Add 100 µL of Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.[14]

    • Wash the wells as described above.

    • Add 100 µL of TMB or OPD substrate solution and incubate for 30 minutes at room temperature in the dark.[14]

    • Add 100 µL of stop solution to each well.[14]

  • Data Analysis:

    • Measure the absorbance at 450 nm (or 490/492 nm for OPD) using a microplate reader.[13][14]

    • Plot the standard curve and determine the p24 concentration in the samples.

    • Calculate the EC50 value, which is the concentration of the inhibitor that reduces p24 production by 50%.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells to determine the cytotoxicity of the test compounds.

Materials:

  • 96-well plates with cultured cells.

  • Test compounds at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Procedure:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and incubate overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for the desired period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.[15]

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[15]

  • Formazan Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.[15]

    • Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.[15]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the untreated control.

    • Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

In Vitro HIV-1 Capsid Assembly Assay

This assay monitors the self-assembly of recombinant HIV-1 capsid protein into higher-order structures, such as tubes or spheres, and the effect of inhibitors on this process.

Materials:

  • Purified recombinant HIV-1 capsid (CA) protein.

  • Assembly buffer (e.g., 50 mM Tris pH 8.0, 1 M NaCl, 5 mM β-mercaptoethanol).[16]

  • Test compounds.

  • Fluorescently labeled CA protein or a fluorescent dye that binds to assembled capsids.

Procedure:

  • Reaction Setup:

    • Pre-incubate the CA protein with the test compound on ice.[17]

    • Initiate the assembly reaction by adding the assembly buffer and, if applicable, a fluorescently labeled component.[17]

  • Monitoring Assembly:

    • Monitor the increase in fluorescence or light scattering over time at 37°C using a fluorescence plate reader or spectrophotometer.[18]

  • Data Analysis:

    • Plot the fluorescence intensity or absorbance against time to observe the kinetics of capsid assembly.

    • Compare the assembly rates and extents in the presence and absence of the inhibitor to determine its effect on capsid assembly.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the preclinical study of HIV-1 capsid inhibitors.

HIV-1 Nuclear Import Pathway Targeted by Capsid Inhibitors

HIV1_Nuclear_Import cluster_cytoplasm Cytoplasm cluster_nuclear_pore Nuclear Pore Complex cluster_nucleus Nucleus HIV-1_Core HIV-1 Core (Capsid Shell) Reverse_Transcription Reverse Transcription HIV-1_Core->Reverse_Transcription PIC Pre-integration Complex (PIC) Reverse_Transcription->PIC NPC NPC PIC->NPC interacts with CPSF6 CPSF6 PIC->CPSF6 NUP153 NUP153 PIC->NUP153 Nuclear_PIC Nuclear PIC NPC->Nuclear_PIC translocation Integration Integration into Host Genome Nuclear_PIC->Integration Capsid_Inhibitor Capsid Inhibitor (e.g., PF-74, Lenacapavir) Capsid_Inhibitor->PIC binds to capsid, blocks interaction with CPSF6/NUP153

Caption: HIV-1 nuclear import pathway and the inhibitory action of capsid inhibitors.

Dual Mechanism of Action of Potent Capsid Inhibitors

Dual_Mechanism cluster_early Early Stage Inhibition cluster_late Late Stage Inhibition Capsid_Inhibitor Potent Capsid Inhibitor (e.g., Lenacapavir, VH4004280) Uncoating Capsid Uncoating Capsid_Inhibitor->Uncoating Disrupts/Stabilizes Capsid Core Nuclear_Import Nuclear Import Capsid_Inhibitor->Nuclear_Import Blocks Virion_Assembly Virion Assembly & Maturation Capsid_Inhibitor->Virion_Assembly Interferes with Capsid Assembly Incoming_Virus Incoming Virus Incoming_Virus->Uncoating Uncoating->Nuclear_Import Gag_Polyprotein Gag Polyprotein Gag_Polyprotein->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion

Caption: Dual mechanism of action of potent HIV-1 capsid inhibitors targeting both early and late stages of the viral lifecycle.

Experimental Workflow for Preclinical Evaluation of HIV-1 Capsid Inhibitors

Preclinical_Workflow Compound_Discovery Compound Discovery/ Lead Optimization In_Vitro_Screening In Vitro Antiviral Screening (p24 ELISA) Compound_Discovery->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (MTT) In_Vitro_Screening->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Capsid Assembly Assay) Cytotoxicity_Assay->Mechanism_of_Action Resistance_Profiling In Vitro Resistance Profiling Mechanism_of_Action->Resistance_Profiling In_Vivo_Efficacy In Vivo Efficacy in Humanized Mouse Model Resistance_Profiling->In_Vivo_Efficacy Promising Candidates Pharmacokinetics Pharmacokinetics (PK) & Toxicology Studies In_Vivo_Efficacy->Pharmacokinetics IND_Enabling_Studies IND-Enabling Studies Pharmacokinetics->IND_Enabling_Studies

Caption: A generalized experimental workflow for the preclinical evaluation of novel HIV-1 capsid inhibitors.

In Vivo Preclinical Models

Humanized mouse models are crucial for the in vivo evaluation of HIV-1 capsid inhibitors.[19][20] These models involve engrafting immunodeficient mice with human hematopoietic stem cells or peripheral blood mononuclear cells, creating a system that supports HIV-1 infection and allows for the assessment of therapeutic efficacy.[19]

Commonly Used Humanized Mouse Models:

  • hu-PBL Model: Injected with human peripheral blood mononuclear cells. Useful for short-term studies and rapid screening of antiretroviral drugs.

  • hu-HSC Model: Reconstituted with human hematopoietic stem cells, leading to the development of a multi-lineage human immune system. Suitable for longer-term studies of HIV-1 pathogenesis and persistence.

  • BLT (Bone Marrow/Liver/Thymus) Model: Generated by implanting human fetal liver and thymus tissues, followed by injection of autologous fetal liver-derived hematopoietic stem cells. This model provides a robust human immune system reconstitution, including T-cell education in the human thymus.

Preclinical Evaluation in Humanized Mice:

  • Model Generation: Humanized mice are generated using one of the methods described above.

  • HIV-1 Infection: Mice are infected with a relevant HIV-1 strain.

  • Treatment: Infected mice are treated with the investigational capsid inhibitor, often via subcutaneous injection for long-acting formulations.

  • Monitoring: Viral load in the plasma is monitored over time using methods like RT-qPCR. CD4+ T cell counts are also measured to assess immune reconstitution.

  • Data Analysis: The efficacy of the inhibitor is determined by the reduction in viral load and the preservation of CD4+ T cells compared to untreated controls.

Conclusion

The preclinical development of novel HIV-1 capsid inhibitors represents a significant advancement in the search for new antiretroviral therapies. Compounds like Lenacapavir and the emerging VH-series of inhibitors demonstrate exceptional potency and novel mechanisms of action that can overcome existing drug resistance. The experimental protocols and workflows detailed in this guide provide a framework for the continued discovery and evaluation of next-generation capsid-targeting agents. The use of robust in vitro assays and predictive in vivo humanized mouse models is essential for successfully translating these promising preclinical candidates into effective clinical treatments for HIV-1 infection.

References

Characterization of HIV-1 Capsid Inhibitor Binding Sites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding site characterization for HIV-1 capsid inhibitors. It includes quantitative binding data for key inhibitors, detailed experimental protocols for essential biophysical assays, and visualizations of the inhibitor mechanism of action and experimental workflows.

Introduction to HIV-1 Capsid Inhibitors

The human immunodeficiency virus type 1 (HIV-1) capsid is a conical protein shell that encases the viral RNA genome and essential enzymes. This structure plays a critical role in multiple stages of the viral life cycle, including the transport of the viral complex to the nucleus, uncoating, and the assembly of new virions.[1] Due to its crucial and multifaceted role, the HIV-1 capsid has emerged as a promising target for a new class of antiretroviral drugs known as capsid inhibitors.

These inhibitors function by binding to specific sites on the capsid protein (CA), thereby interfering with its normal function.[1] This can lead to the destabilization or over-stabilization of the capsid, preventing proper disassembly (uncoating) and subsequent release of the viral genome, or disrupting the assembly and maturation of new viral particles.[2][3] The primary binding site for the most promising capsid inhibitors is a hydrophobic pocket located at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA subunits within the capsid hexamer.[4][5] This pocket is also utilized by host cell factors, such as cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (Nup153), which are essential for nuclear import of the virus.[4][6] By binding to this site, inhibitors can competitively block the interaction with these host factors.[6]

This guide focuses on the characterization of these binding sites and the inhibitors that target them, with a particular emphasis on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Quantitative Binding Data of Key HIV-1 Capsid Inhibitors

The affinity and potency of HIV-1 capsid inhibitors are quantified using various parameters such as the dissociation constant (Kd), inhibition constant (Ki), and the half-maximal effective or inhibitory concentrations (EC50 or IC50). The table below summarizes these values for several key capsid inhibitors.

InhibitorTargetKdKiIC50EC50Reference(s)
Lenacapavir (GS-6207) HIV-1 CA Hexamer4.5 x 10⁻¹² M--23-105 pM[7][8]
HIV-1 CA Hexamer (Q67H mutant)~5-fold reduction vs WT---[9]
HIV-1 CA Hexamer (N74D mutant)~20-fold reduction vs WT---[9]
HIV-1 CA Hexamer (Q67H/N74D mutant)~150-fold reduction vs WT---[9]
PF-74 HIV-1 CA Hexamer176 ± 78 nM-0.6 - 1.5 µM8 - 640 nM[2][7]
HIV-1 CA Hexamer (14C/45C mutant)0.086 ± 0.026 µM---[2]
HIV-1 CA Hexamer (4Mut mutant)0.232 ± 0.068 µM---[2]
BI-2 HIV-1 CA-NTD---1.8 µM[10]
GS-CA1 HIV-1 CA Hexamer---140 pM[11]
CAP-1 HIV-1 CA-NTD---~100 µM (95% inhibition)[12]
C1 HIV-1 CA-NTD--57 µM-[10]

Experimental Protocols

The characterization of inhibitor binding to the HIV-1 capsid relies on a suite of biophysical and structural biology techniques. Below are detailed methodologies for key experiments.

Fluorescence Polarization (FP) Assay

Fluorescence polarization is a powerful technique for measuring binding events in solution. It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger molecule (the protein), the tumbling rate slows, leading to an increase in polarization.

Objective: To determine the binding affinity (Kd) of an inhibitor to the HIV-1 capsid protein.

Materials:

  • Purified, fluorescently labeled HIV-1 CA protein (or a peptide derived from the binding site).

  • Unlabeled inhibitor compound.

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100, pH 8.0).[13]

  • 384-well black microplates.

  • Fluorescence polarization plate reader.

Protocol:

  • Tracer Concentration Optimization: a. Prepare a serial dilution of the fluorescently labeled CA protein in the assay buffer. b. Measure the fluorescence polarization of each dilution to determine the optimal tracer concentration that gives a stable and robust signal.

  • Saturation Binding Experiment: a. In a 384-well plate, mix a fixed concentration of the fluorescently labeled CA with varying concentrations of the unlabeled CA protein (as a competitor) to determine the binding affinity of the tracer itself. b. Incubate at room temperature for 1-2 hours, protected from light.[13] c. Measure the fluorescence polarization.

  • Competitive Binding Assay: a. In a 384-well plate, add the optimized concentration of the fluorescently labeled CA. b. Add a serial dilution of the inhibitor compound. c. Add a fixed concentration of the unlabeled CA protein. d. Incubate at room temperature for 1-2 hours. e. Measure the fluorescence polarization. The decrease in polarization is proportional to the displacement of the tracer by the inhibitor.

  • Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. b. Fit the data to a suitable binding model (e.g., one-site competition) to determine the IC50 value. c. Calculate the Ki from the IC50 using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants of an inhibitor binding to the HIV-1 capsid.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Purified HIV-1 CA protein (ligand).

  • Inhibitor compound (analyte).

  • Running buffer (e.g., PBS with 0.005% P20 surfactant).

  • Immobilization reagents (e.g., EDC/NHS, ethanolamine).

Protocol:

  • Ligand Immobilization: a. Activate the sensor chip surface using a 1:1 mixture of EDC and NHS. b. Inject the purified HIV-1 CA protein over the activated surface to achieve covalent immobilization via amine coupling. c. Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis: a. Prepare a series of dilutions of the inhibitor compound in running buffer. b. Inject the inhibitor solutions over the immobilized CA surface at a constant flow rate. c. Monitor the association phase as the inhibitor binds to the CA. d. After the association phase, flow running buffer over the surface to monitor the dissociation phase. e. Between each inhibitor concentration, regenerate the sensor surface with a short pulse of a regeneration solution (e.g., low pH glycine) to remove the bound inhibitor.

  • Data Analysis: a. The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters ka and kd. b. The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of two molecules. It is the gold standard for determining the thermodynamic parameters of a binding interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an inhibitor binding to the HIV-1 capsid.

Materials:

  • Isothermal titration calorimeter.

  • Purified HIV-1 CA protein.

  • Inhibitor compound.

  • Dialysis buffer (e.g., 25 mM Tris-HCl, 150 mM NaCl, pH 7.5, with 3% DMSO if required for inhibitor solubility).[14]

Protocol:

  • Sample Preparation: a. Dialyze both the CA protein and the inhibitor solution extensively against the same buffer to minimize heats of dilution. b. Degas both solutions immediately before the experiment to prevent air bubbles. c. Accurately determine the concentrations of the protein and inhibitor.

  • ITC Experiment: a. Fill the sample cell of the calorimeter with the CA protein solution (e.g., 35 µM).[14] b. Fill the injection syringe with the inhibitor solution (e.g., 600 µM).[14] c. Set the experimental temperature (e.g., 25°C).[14] d. Perform a series of small, sequential injections of the inhibitor into the protein solution. e. The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: a. The raw data (heat change per injection) is integrated to obtain a titration curve (enthalpy vs. molar ratio). b. This curve is then fitted to a binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. c. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated from these values using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structural information about the protein-inhibitor complex, revealing the precise binding mode and key interactions.

Objective: To determine the atomic-level structure of an inhibitor bound to the HIV-1 capsid protein.

Materials:

  • Highly purified and concentrated HIV-1 CA protein.

  • Inhibitor compound.

  • Crystallization screens and reagents.

  • X-ray diffraction equipment (synchrotron or in-house source).

Protocol:

  • Complex Formation: a. Co-crystallization: Incubate the purified CA protein with a molar excess of the inhibitor before setting up crystallization trials. b. Soaking: Grow crystals of the apo CA protein first, and then soak these crystals in a solution containing the inhibitor.

  • Crystallization: a. Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using vapor diffusion methods (sitting or hanging drop). b. Optimize the initial hit conditions to obtain diffraction-quality crystals.

  • Data Collection: a. Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen. b. Mount the crystal on the X-ray diffractometer and collect a complete diffraction dataset.

  • Structure Determination and Refinement: a. Process the diffraction data (indexing, integration, scaling). b. Solve the crystal structure using molecular replacement with a known CA structure as a search model. c. Build the inhibitor into the electron density map and refine the protein-inhibitor complex structure to high resolution.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of HIV-1 capsid inhibitors and the general workflows for the experimental protocols described above.

HIV_Capsid_Inhibitor_MoA cluster_early_phase Early Phase: Post-Entry cluster_late_phase Late Phase: Assembly & Maturation Viral_Entry Viral Entry (Capsid in Cytoplasm) Uncoating Capsid Uncoating (Genome Release) Viral_Entry->Uncoating Natural Disassembly Nuclear_Import Nuclear Import of Pre-Integration Complex Uncoating->Nuclear_Import Integration Integration into Host Genome Nuclear_Import->Integration Inhibitor_Early Capsid Inhibitor (e.g., Lenacapavir, PF-74) Inhibitor_Early->Viral_Entry Binds to Capsid Pocket Inhibitor_Early->Uncoating Prevents/Accelerates Uncoating Inhibitor_Early->Nuclear_Import Blocks Interaction with CPSF6/Nup153 Gag_Assembly Gag Polyprotein Assembly Budding Virion Budding Gag_Assembly->Budding Maturation Capsid Maturation (Proteolytic Cleavage) Budding->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion Inhibitor_Late Capsid Inhibitor (e.g., Lenacapavir) Inhibitor_Late->Maturation Disrupts Assembly & Maturation

Caption: Mechanism of Action of HIV-1 Capsid Inhibitors.

Experimental_Workflows cluster_FP Fluorescence Polarization (FP) cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_Xray X-ray Crystallography FP_1 Prepare Fluorescently Labeled CA FP_2 Titrate with Inhibitor FP_1->FP_2 FP_3 Measure Polarization Change FP_2->FP_3 FP_4 Calculate IC50/Ki FP_3->FP_4 SPR_1 Immobilize CA on Sensor Chip SPR_2 Inject Inhibitor (Analyte) SPR_1->SPR_2 SPR_3 Monitor Association/ Dissociation SPR_2->SPR_3 SPR_4 Determine ka, kd, Kd SPR_3->SPR_4 ITC_1 Load CA into Cell, Inhibitor into Syringe ITC_2 Titrate Inhibitor into CA ITC_1->ITC_2 ITC_3 Measure Heat Change ITC_2->ITC_3 ITC_4 Determine Kd, n, ΔH, ΔS ITC_3->ITC_4 Xray_1 Form CA-Inhibitor Complex Xray_2 Crystallize Complex Xray_1->Xray_2 Xray_3 Collect Diffraction Data Xray_2->Xray_3 Xray_4 Solve 3D Structure Xray_3->Xray_4

Caption: General Experimental Workflows for Inhibitor Binding Characterization.

Conclusion

The characterization of HIV-1 capsid inhibitor binding sites is a critical component of modern antiretroviral drug discovery. The detailed understanding of the quantitative binding affinities, the precise molecular interactions, and the functional consequences of inhibitor binding allows for the rational design of more potent and effective therapeutics. The experimental methodologies outlined in this guide provide a robust framework for researchers to comprehensively evaluate novel capsid inhibitors and contribute to the development of next-generation treatments for HIV-1 infection.

References

understanding the multi-stage inhibition mechanism of capsid inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The viral capsid, a protein shell encapsulating the viral genome, is a critical component for viral replication, playing an active role in numerous stages of the viral life cycle, including assembly, maturation, trafficking, uncoating, and nuclear import.[1] Its essential and multifaceted nature makes it a prime target for a novel class of antiviral agents known as capsid inhibitors. These inhibitors disrupt the function of the capsid protein (CA), offering a distinct mechanism of action compared to traditional antiviral drugs that typically target viral enzymes.[2] This guide provides an in-depth technical overview of the multi-stage inhibition mechanisms of capsid inhibitors, with a focus on Human Immunodeficiency Virus-1 (HIV-1), Hepatitis B Virus (HBV), and Enteroviruses.

Multi-Stage Inhibition Mechanism

Capsid inhibitors exhibit a remarkable ability to interfere with multiple, distinct phases of the viral lifecycle, a characteristic that underscores their potential as potent therapeutics. This multi-stage inhibition can be broadly categorized into early-stage and late-stage effects.

Early-Stage Inhibition: This phase of inhibition targets the incoming viral capsid after it has entered the host cell. Key processes disrupted include:

  • Uncoating/Disassembly: For successful replication, the viral capsid must disassemble in a controlled manner to release the viral genome into the cytoplasm. Some capsid inhibitors stabilize the capsid, preventing this crucial uncoating step.[2]

  • Nuclear Import: In the case of retroviruses like HIV-1, the viral pre-integration complex, which includes the genome, must be transported into the nucleus. Capsid inhibitors can interfere with the capsid's interaction with host cell factors required for nuclear import.[3]

Late-Stage Inhibition: This phase of inhibition targets the formation of new viral particles within the infected host cell. Key processes disrupted include:

  • Assembly: The proper assembly of new capsids from newly synthesized capsid proteins is essential for producing infectious progeny virions. Capsid inhibitors can interfere with this process in two primary ways:

    • Assembly Acceleration: Some inhibitors, particularly those targeting HBV, accelerate the kinetics of capsid assembly, leading to the formation of empty, non-infectious capsids that do not contain the viral genome.[4]

    • Assembly Misdirection: Other inhibitors cause capsid proteins to assemble into aberrant, non-functional structures, preventing the formation of viable virions.[4]

  • Maturation: For some viruses, a maturation step is required after assembly to produce an infectious particle. Capsid inhibitors can interfere with the structural rearrangements that occur during maturation.

The ability of a single compound to act at multiple stages provides a powerful and comprehensive blockade of viral replication, potentially reducing the likelihood of the emergence of drug resistance.[5]

Quantitative Data on Capsid Inhibitor Efficacy

The potency of capsid inhibitors is determined through various in vitro and cell-based assays. The following tables summarize key quantitative data for representative capsid inhibitors against HIV-1, HBV, and Enteroviruses.

Table 1: Quantitative Data for HIV-1 Capsid Inhibitors

InhibitorTargetAssay TypeEC50CC50KdReference
Lenacapavir (GS-6207) HIV-1 CAAntiviral (MT-4 cells)100 pM> 50 µM200 pM (to hexamer)[6][7]
GS-CA1 HIV-1 CAAntiviral (MT-4 cells)240 ± 40 pM> 50 µM-[3]
PF-3450074 (PF-74) HIV-1 CAAntiviral (MT-4 cells)1,239 ± 257 nM32.2 ± 9.3 µM1.75 µM (to hexamer)[3][8]
GSK878 HIV-1 CAAntiviral (MT-2 cells)39 pM> 20 µM-[9]
BI-2 HIV-1 CAAntiviral--2.8 µM (to hexamer)[10]

Table 2: Quantitative Data for HBV Capsid Assembly Modulators (CAMs)

InhibitorClassTargetAssay TypeEC50Reference
RG7907 (CAM-Ah) HAPHBV Core ProteinHBV DNA Replication62 ± 18 nM[11]
ALG-005398 (CAM-At) non-HAPHBV Core ProteinHBV DNA Replication3.21 ± 1.45 nM[11]
ALG-005863 (CAM-Ai) non-HAPHBV Core ProteinHBV DNA Replication30.95 ± 12.59 nM[11]
BAY 41-4109 HAPHBV Core ProteinVirion Secretion-[12]
AT-130 PhenylpropenamideHBV Core ProteinCapsid Assembly-[13]

Table 3: Quantitative Data for Enterovirus Capsid Inhibitors

InhibitorTargetVirusAssay TypeEC50CC50Reference
Pleconaril VP1Enterovirus (various)CPE Reduction≤0.03 µM-[14]
Pocapavir VP1Poliovirus (various)CPE Reduction0.003 - 0.126 µM-[14]
R856932 VP1EV-D68CPE Reduction0.46 µM32.0 µM[15]
MDL-860 VP1PV-1, CV-B4CPE Reduction0.2 - 4 µM-[16]
Oxoglaucine VP1PV-1, CV-B4, CV-A9CPE Reduction0.05 - 0.2 µM-[16]

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of capsid inhibitors. Below are outlines of key experimental protocols.

HIV-1 Capsid Assembly Inhibition Assay (In Vitro)

This assay monitors the ability of a compound to inhibit the in vitro assembly of purified recombinant HIV-1 capsid protein into tubular structures, mimicking mature capsids.

Materials:

  • Purified recombinant HIV-1 capsid (CA) protein

  • Assembly buffer (e.g., 50 mM Tris pH 8.0, 1 M NaCl, 5 mM BME)

  • Test compound dissolved in DMSO

  • Ficoll-70 (optional, as a molecular crowding agent)

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of purified HIV-1 CA protein.

  • Prepare serial dilutions of the test compound in assembly buffer.

  • In a multi-well plate, mix the CA protein with the test compound or DMSO (vehicle control) at various concentrations. The final CA concentration is typically around 20 µM.[17]

  • Incubate the plate under conditions that promote assembly (e.g., 4°C for 24-48 hours).[18]

  • Trigger the assembly reaction (e.g., by adjusting salt concentration or temperature).

  • Monitor the kinetics of CA polymerization by measuring the increase in optical density at 350 nm over time using a spectrophotometer.[17]

  • The extent of inhibition is calculated by comparing the rate and extent of assembly in the presence of the compound to the vehicle control.

HBV Capsid Assembly Assay (Cell-Based)

This assay evaluates the effect of compounds on the assembly of HBV capsids in a cellular context.

Materials:

  • HBc-producing mammalian cell line (e.g., BHK-21 cells transfected with an HBc expression vector)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Lysis buffer

  • Native agarose gel electrophoresis system

  • Antibodies against HBV core protein (anti-HBc)

  • Western blotting apparatus and reagents

Protocol:

  • Seed the HBc-producing cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or DMSO for 24 hours.[12]

  • Lyse the cells to release the cytoplasmic contents.

  • Separate the cell lysates on a native agarose gel to preserve the integrity of assembled capsids.

  • Transfer the proteins to a membrane and perform a Western blot using an anti-HBc antibody to detect assembled capsids and assembly intermediates.

  • Aberrant assembly or a decrease in the amount of correctly assembled capsids in the presence of the compound indicates inhibitory activity.[12]

Enterovirus Uncoating Inhibition Assay (CPE Reduction Assay)

This cell-based assay determines the ability of a compound to inhibit the cytopathic effect (CPE) caused by enterovirus infection, often by preventing uncoating.

Materials:

  • Susceptible host cell line (e.g., HeLa or RD cells)

  • Enterovirus stock

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • 96-well plates

  • MTS/PMS solution for cell viability assessment

  • Microplate reader

Protocol:

  • Seed the host cells in a 96-well plate and incubate overnight to form a monolayer.[19]

  • Prepare serial dilutions of the test compound in assay medium.

  • Add the compound dilutions to the cells.

  • Infect the cells with a known titer of enterovirus (e.g., 100 TCID50).[16] Include virus control (no compound) and cell control (no virus, no compound) wells.

  • Incubate the plate for 3-4 days until complete CPE is observed in the virus control wells.[19]

  • Assess cell viability by adding MTS/PMS solution and measuring the absorbance at 498 nm.[19]

  • The percentage of CPE inhibition is calculated, and the EC50 value is determined from the dose-response curve.

Visualizing Inhibition Mechanisms and Workflows

Graphviz diagrams are provided below to illustrate the multi-stage inhibition mechanisms and key experimental workflows.

Viral_Lifecycle_Inhibition cluster_early Early Stage cluster_late Late Stage Entry Entry Uncoating Uncoating Entry->Uncoating Nuclear Import Nuclear Import Uncoating->Nuclear Import Replication Replication Assembly Assembly Replication->Assembly Maturation Maturation Assembly->Maturation Release Release Maturation->Release Capsid_Inhibitor_Early Capsid Inhibitor (e.g., Stabilizer) Capsid_Inhibitor_Early->Uncoating Inhibits Capsid_Inhibitor_Early->Nuclear Import Inhibits Capsid_Inhibitor_Late Capsid Inhibitor (e.g., Assembly Modulator) Capsid_Inhibitor_Late->Assembly Inhibits/ Misdirects Capsid_Inhibitor_Late->Maturation Inhibits

Caption: Multi-stage inhibition of the viral life cycle by capsid inhibitors.

HIV_Inhibition_Pathway cluster_host_cell Host Cell HIV_Entry HIV Entry Reverse_Transcription Reverse Transcription HIV_Entry->Reverse_Transcription Nuclear_Import Nuclear Import of PIC Reverse_Transcription->Nuclear_Import Integration Integration into Host DNA Nuclear_Import->Integration Transcription_Translation Viral Protein Synthesis Integration->Transcription_Translation Gag_Assembly Gag Polyprotein Assembly Transcription_Translation->Gag_Assembly Budding Budding & Release Gag_Assembly->Budding Maturation Maturation Budding->Maturation Lenacapavir_Early Lenacapavir (Early Stage) Lenacapavir_Early->Nuclear_Import Inhibits Lenacapavir_Late Lenacapavir (Late Stage) Lenacapavir_Late->Gag_Assembly Disrupts Lenacapavir_Late->Maturation Inhibits

Caption: HIV-1 life cycle and points of inhibition by Lenacapavir.

HBV_CAM_Mechanism cluster_normal Normal Assembly cluster_cam CAM-Mediated Assembly Core_Protein_Dimers HBV Core Protein Dimers pgRNA_Encapsidation pgRNA Encapsidation Core_Protein_Dimers->pgRNA_Encapsidation Accelerated_Assembly Accelerated Assembly Core_Protein_Dimers->Accelerated_Assembly Misdirected_Assembly Misdirected Assembly Core_Protein_Dimers->Misdirected_Assembly Correct_Capsid Correctly Assembled Capsid (Infectious) pgRNA_Encapsidation->Correct_Capsid Empty_Capsid Empty Capsid (Non-infectious) Accelerated_Assembly->Empty_Capsid Aberrant_Structure Aberrant Structure (Non-infectious) Misdirected_Assembly->Aberrant_Structure CAMs Capsid Assembly Modulators (CAMs) CAMs->Accelerated_Assembly CAMs->Misdirected_Assembly

Caption: Mechanism of action of HBV Capsid Assembly Modulators (CAMs).

Experimental_Workflow_CPE_Assay Seed_Cells 1. Seed Host Cells in 96-well Plate Add_Compound 2. Add Serial Dilutions of Test Compound Seed_Cells->Add_Compound Infect_Cells 3. Infect Cells with Enterovirus Add_Compound->Infect_Cells Incubate 4. Incubate for 3-4 Days Infect_Cells->Incubate Assess_Viability 5. Assess Cell Viability (MTS Assay) Incubate->Assess_Viability Calculate_EC50 6. Calculate EC50 Assess_Viability->Calculate_EC50

Caption: Experimental workflow for an Enterovirus CPE reduction assay.

Conclusion

Capsid inhibitors represent a promising new frontier in antiviral therapy. Their unique, multi-stage mechanism of action offers the potential for high potency and a high barrier to resistance. The continued development of these compounds, supported by robust in vitro and cell-based assays, holds great promise for the treatment of a wide range of viral diseases. This guide has provided a technical overview of the core principles of capsid inhibition, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in this exciting field.

References

A Deep Dive into the HIV-1 Capsid: Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The HIV-1 capsid is a conical protein shell that is fundamental to the viral life cycle. Far from being a passive container for the viral genome, the capsid is a dynamic structure that orchestrates multiple critical events, including reverse transcription, trafficking to the nucleus, and nuclear import. Its essential and multifaceted roles make it a prime target for novel antiretroviral therapies. This technical guide provides a comprehensive overview of the foundational research on the HIV-1 capsid, detailing its structure, function, and the key experimental methodologies used to elucidate its properties. Quantitative data are presented in tabular format for clarity, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams.

The Architecture of the HIV-1 Capsid

The mature HIV-1 capsid is a fullerene cone, a unique structure in biology, composed of the viral capsid protein (CA or p24). This intricate assembly is formed from approximately 250 hexamers and precisely 12 pentamers of the CA protein, creating a lattice that encloses the viral RNA genome and essential enzymes like reverse transcriptase and integrase.[1][2] The CA protein itself has two folded domains, the N-terminal domain (NTD) and the C-terminal domain (CTD), connected by a flexible linker.[3] The precise arrangement and interactions between these domains and subunits are critical for the capsid's stability and function.[3]

Table 1: Quantitative Properties of the HIV-1 Capsid
PropertyValue
Constituent ProteinCapsid (CA/p24)
Number of CA Monomers~1,200 - 1,500[3][4]
Number of Hexamers~250[1][5]
Number of Pentamers12[1][5]
Dimensions~100-120 nm (length), ~60 nm (wide end), ~20 nm (narrow end)[6]
Total Mass~64 million atoms (including solvent)[7]

The Central Role of the Capsid in the HIV-1 Life Cycle

The capsid is a key player throughout the early stages of HIV-1 infection, from the moment it enters the cytoplasm until the viral DNA is integrated into the host genome.

Post-Entry Events and Reverse Transcription

Upon fusion of the viral and cellular membranes, the capsid is released into the cytoplasm.[3] It acts as a protective vessel, shielding the viral genome from host cell restriction factors and innate immune sensors.[1][8] The capsid also provides a confined environment that is thought to be optimal for the process of reverse transcription, where the viral RNA is converted into DNA.[1][9]

Trafficking and Nuclear Import

The capsid then hijacks the host cell's cytoskeleton, particularly microtubules, to travel towards the nucleus.[10] While it was once believed that the capsid disassembles in the cytoplasm, there is now substantial evidence that the intact or nearly intact capsid can pass through the nuclear pore complex (NPC).[8][9] This remarkable feat is mediated by interactions between the capsid surface and specific nucleoporins, such as Nup153, and host factors like CPSF6.[5][10]

HIV1_Capsid_Lifecycle cluster_cytoplasm Cytoplasm cluster_nuclear_pore Nuclear Pore Complex cluster_nucleus Nucleus Entry 1. Viral Fusion & Capsid Release RT 2. Reverse Transcription within Capsid Entry->RT Trafficking 3. Trafficking along Microtubules RT->Trafficking Nuclear_Import 4. Nuclear Import of Intact Capsid Trafficking->Nuclear_Import Uncoating 5. Nuclear Uncoating Nuclear_Import->Uncoating Integration 6. Integration of Viral DNA Uncoating->Integration Capsid_Disassembly Intact_Capsid Intact Capsid Defect_Formation Defect Formation (Rate-Limiting) Intact_Capsid->Defect_Formation Stochastic Event Catastrophic_Collapse Catastrophic Collapse Defect_Formation->Catastrophic_Collapse Rapid Transition Genome_Release Genome Release Catastrophic_Collapse->Genome_Release Host_Factor_Network cluster_pro_viral Pro-Viral Factors cluster_anti_viral Anti-Viral Factors (Restriction) Capsid HIV-1 Capsid CypA CypA Capsid->CypA Stability Modulation CPSF6 CPSF6 Capsid->CPSF6 Nuclear Targeting Nup153 Nup153 Capsid->Nup153 Nuclear Import TRIM5a TRIM5α Capsid->TRIM5a Premature Uncoating MxB MxB Capsid->MxB Blocks Nuclear Import CryoET_Workflow Start Purify HIV-1 Virions Step1 Plunge-Freeze on EM Grid Start->Step1 Step2 Collect Tilt Series (Cryo-TEM) Step1->Step2 Step3 Reconstruct 3D Tomogram Step2->Step3 Step4 Subtomogram Averaging Step3->Step4 End High-Resolution Capsid Structure Step4->End

References

A Technical Guide to the Druggable Pockets of the HIV-1 Capsid Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (CA) has emerged as a critical and viable target for antiretroviral therapy. Its central role in multiple stages of the viral lifecycle, from uncoating and nuclear import to assembly and maturation, presents a wealth of opportunities for therapeutic intervention. This in-depth technical guide provides a comprehensive exploration of the druggable pockets within the HIV-1 capsid protein, detailing the molecular interactions, the inhibitors that target them, and the experimental methodologies used to characterize these interactions.

Overview of the HIV-1 Capsid Protein Structure

The HIV-1 capsid is a conical shell composed of approximately 1,500 CA protein monomers arranged into ~200–250 hexamers and 12 pentamers.[1] Each CA monomer consists of two independently folded domains: an N-terminal domain (NTD) and a C-terminal domain (CTD), connected by a flexible linker. The stability and plasticity of the capsid are crucial for its function, and these properties are dictated by the intricate network of intra- and inter-subunit interactions.

Key Druggable Pockets of the HIV-1 Capsid

Several distinct pockets on the surface of the CA protein have been identified as sites for therapeutic intervention. These pockets are often located at interfaces between CA monomers, making them critical for capsid assembly, stability, and interaction with host cell factors.

The NTD-CTD Intersubunit Pocket (The "PF74/Lenacapavir" Pocket)

This is arguably the most well-characterized and clinically relevant druggable pocket on the HIV-1 capsid. It is a deep hydrophobic pocket formed at the interface between the NTD of one CA monomer and the CTD of an adjacent monomer within a hexamer.[2][3] This site is also the binding location for essential host factors like Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153), which are crucial for nuclear import and integration.[1][2]

Inhibitors targeting this pocket can have a dual mechanism of action: they can destabilize the incoming capsid during early-stage infection and interfere with capsid assembly and maturation during the late stage.

Key Inhibitors:

  • Lenacapavir (GS-6207): A first-in-class, long-acting capsid inhibitor approved for the treatment of multidrug-resistant HIV-1.[4][5] It exhibits picomolar potency and works by hyper-stabilizing the capsid, leading to premature uncoating failure.[6]

  • GS-CA1: A potent capsid inhibitor that, like Lenacapavir, stabilizes the HIV-1 core and inhibits the interaction with host factors.[1][7]

  • PF-3450074 (PF74): An extensively studied small molecule that binds to this pocket and has been instrumental in its characterization.[2][8] PF74 has been shown to accelerate uncoating of the HIV-1 core.[1]

The CAP-1 Binding Site

This pocket is located at the base of the NTD helical bundle and is an induced-fit pocket, meaning it forms upon ligand binding.[9] The binding of inhibitors to this site can distort the conformation of the CA protein, thereby interfering with capsid assembly.

Key Inhibitor:

  • CAP-1: One of the first small molecules identified to inhibit HIV-1 capsid assembly.[10] It has been shown to cause the formation of aberrant, non-infectious virions.

The BI-2 Binding Site

This site is located on the outer surface of the NTD, between helices 4 and 7.[9][11] Inhibitors targeting this pocket have been shown to reduce the stability of the capsid and inhibit HIV-1 replication.

Key Inhibitors:

  • BI-1 and BI-2: These pyrrolopyrazolone compounds bind to this site and inhibit a post-entry step of viral replication, likely by stabilizing the viral capsid.[11] Resistance mutations to these compounds map to this binding pocket.[12]

The Benzimidazole Binding Site

A unique binding site located at the apex of the NTD helical bundle has been identified for a series of benzimidazole inhibitors.[13] This site is distinct from the other characterized inhibitor binding sites.

The CTD Dimerization Interface

The dimerization of the CTD is a critical step in capsid assembly. Peptides and small molecules that bind to the hydrophobic groove on the CTD can inhibit this dimerization and, consequently, capsid formation.

Key Inhibitor:

  • Capsid Assembly Inhibitor (CAI) peptide: A 12-mer peptide that binds to a conserved hydrophobic groove of the CTD and inhibits virus assembly in vitro.[14]

Quantitative Data on Inhibitor Binding

The following tables summarize the available quantitative data for the binding of various inhibitors to the HIV-1 capsid protein.

Table 1: Binding Affinities (Kd) of Inhibitors to HIV-1 Capsid Protein

InhibitorBinding SiteMethodKd (µM)Reference
Lenacapavir (GS-6207)NTD-CTD Intersubunit PocketSPR~0.0002 (to hexamers), ~0.002 (to monomers)[15]
Lenacapavir (Q67H mutant)NTD-CTD Intersubunit PocketSPR5-fold reduction in affinity[4]
Lenacapavir (N74D mutant)NTD-CTD Intersubunit PocketSPR-[4]
PF74NTD-CTD Intersubunit Pocket--
BI-2BI-2 Binding Site-1.2[8]
Compound 34NTD-NTD InterfaceSPR11.8 ± 4.7[16]
CypACypA Binding LoopSPR19 - 21.8[17][18]

Table 2: Antiviral Activity of Capsid Inhibitors

InhibitorEC50Cell TypeReference
Lenacapavir (GS-6207)5-50 nM (reverse transcription), 0.5-5 nM (nuclear import), 0.05-0.5 nM (integration)Cell culture assays[4]
GS-CA1--
PF74--
BI-17.5 ± 2.1 µMMultiple-round infection[10]
BI-21.4 ± 0.66 µMMultiple-round infection[10]
Compound 34-PBMCs[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize druggable pockets on the HIV-1 capsid protein.

X-Ray Crystallography of CA-Inhibitor Complexes

Objective: To determine the high-resolution three-dimensional structure of the HIV-1 capsid protein in complex with a small molecule inhibitor.

Methodology:

  • Protein Expression and Purification:

    • The gene encoding the HIV-1 CA protein (full-length or specific domains like the NTD) is cloned into an expression vector (e.g., pET-11a) and transformed into E. coli (e.g., BL21(DE3)).

    • Protein expression is induced with IPTG, and cells are harvested and lysed.

    • The CA protein is purified using a series of chromatography steps, such as ion exchange, hydrophobic interaction, and size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.

  • Crystallization:

    • The purified CA protein is concentrated to a suitable concentration (e.g., 10-20 mg/mL).

    • The inhibitor is dissolved in a suitable solvent (e.g., DMSO) and added to the protein solution in a slight molar excess.

    • Crystallization screening is performed using vapor diffusion methods (hanging drop or sitting drop) with various commercially available or custom-made screens.

    • Crystals are optimized by varying the precipitant concentration, pH, temperature, and protein-to-inhibitor ratio.

  • Data Collection and Structure Determination:

    • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The data are processed, and the structure is solved by molecular replacement using a known CA structure as a search model.

    • The inhibitor is manually fitted into the electron density map, and the structure is refined to high resolution.[19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping

Objective: To identify the binding site of a ligand on the HIV-1 capsid protein in solution.

Methodology:

  • Sample Preparation:

    • Uniformly ¹⁵N-labeled (or ¹³C, ¹⁵N-labeled) HIV-1 CA protein is expressed and purified.

    • The protein is buffer-exchanged into a suitable NMR buffer (e.g., phosphate or Tris buffer at a specific pH).

    • A stock solution of the inhibitor is prepared in the same buffer, often with a small percentage of a deuterated solvent like DMSO-d6 to avoid interfering signals.

  • NMR Titration:

    • A 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled CA protein is recorded. This spectrum provides a unique peak for each backbone amide proton-nitrogen pair.

    • The inhibitor is titrated into the protein sample in increasing molar ratios (e.g., 0.25:1, 0.5:1, 1:1, 2:1 ligand:protein).

    • A ¹H-¹⁵N HSQC spectrum is acquired at each titration point.

  • Data Analysis:

    • The chemical shift perturbations (CSPs) of the backbone amide peaks are monitored upon ligand addition.

    • Residues exhibiting significant CSPs are mapped onto the 3D structure of the CA protein to identify the binding site.[13][21][22] The magnitude of the CSP can also be used to estimate the binding affinity (Kd).

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Objective: To determine the thermodynamic parameters of inhibitor binding to the HIV-1 capsid protein, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Methodology:

  • Sample Preparation:

    • Purified HIV-1 CA protein and the inhibitor are prepared in the same buffer to minimize heats of dilution. The buffer should have a low ionization enthalpy (e.g., phosphate buffer).

    • The concentrations of the protein and inhibitor are accurately determined.

  • ITC Experiment:

    • The CA protein solution is loaded into the sample cell of the ITC instrument, and the inhibitor solution is loaded into the injection syringe.

    • A series of small injections of the inhibitor are made into the protein solution while the heat change upon binding is measured.

    • A control experiment is performed by injecting the inhibitor into the buffer alone to account for the heat of dilution.

  • Data Analysis:

    • The heat of binding for each injection is integrated and plotted against the molar ratio of inhibitor to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry (n), and ΔH.[10][14][23][24][25] The Gibbs free energy (ΔG) and entropy (ΔS) of binding are then calculated.

In Vitro HIV-1 Capsid Assembly Assay

Objective: To assess the effect of inhibitors on the assembly of HIV-1 CA protein into capsid-like particles.

Methodology:

  • Protein Preparation:

    • Purified HIV-1 CA protein is prepared at a high concentration in a low-salt buffer.

  • Assembly Reaction:

    • Capsid assembly is initiated by adding a high concentration of NaCl to the protein solution.

    • The reaction is carried out in the presence and absence of the test inhibitor at various concentrations.

    • Assembly is monitored over time by measuring the increase in turbidity (light scattering) at a specific wavelength (e.g., 350 nm).[2][26]

  • Analysis of Assembly Products:

    • The morphology of the assembled particles is visualized by negative-stain electron microscopy.

    • The amount of assembled polymer can be quantified by pelleting the assembled capsids through a sucrose cushion and analyzing the pellet and supernatant fractions by SDS-PAGE.[27]

Phenotypic Cell-Based HIV-1 Replication Assay

Objective: To determine the antiviral activity of a capsid inhibitor in a cell culture model of HIV-1 infection.

Methodology:

  • Cell Culture and Virus Production:

    • A suitable cell line (e.g., MT-4, TZM-bl) or primary cells (e.g., PBMCs) are cultured.

    • Replication-competent or single-cycle HIV-1 reporter viruses (e.g., expressing luciferase or GFP) are produced by transfecting producer cells (e.g., HEK293T) with a proviral DNA construct.

  • Infection and Drug Treatment:

    • Target cells are infected with the virus in the presence of serial dilutions of the test inhibitor.

    • The infection is allowed to proceed for a defined period (e.g., 48-72 hours).

  • Measurement of Viral Replication:

    • The extent of viral replication is quantified by measuring the reporter gene activity (luciferase or GFP) or by measuring the amount of a viral protein (e.g., p24) in the culture supernatant by ELISA.

    • The 50% effective concentration (EC50) of the inhibitor is calculated from the dose-response curve.[3][28][29]

Visualizations

The following diagrams illustrate key concepts and workflows related to the exploration of druggable pockets in the HIV-1 capsid protein.

HIV_Capsid_Lifecycle_and_Inhibitor_Action cluster_early Early Stage cluster_late Late Stage cluster_inhibitors Inhibitor Action Entry Entry Uncoating Uncoating Entry->Uncoating Capsid in cytoplasm Reverse_Transcription Reverse_Transcription Uncoating->Reverse_Transcription Release of viral RNA Nuclear_Import Nuclear_Import Reverse_Transcription->Nuclear_Import Formation of pre-integration complex Integration Integration Nuclear_Import->Integration Interaction with NPCs (NUP153, CPSF6) Gag_Synthesis Gag_Synthesis Assembly Assembly Gag_Synthesis->Assembly Gag polyprotein Budding Budding Assembly->Budding Immature virion formation Maturation Maturation Budding->Maturation Proteolytic cleavage of Gag Lenacapavir Lenacapavir/ GS-CA1 Lenacapavir->Uncoating Hyperstabilizes capsid Lenacapavir->Assembly Disrupts assembly PF74 PF74 PF74->Uncoating Accelerates uncoating CAP_1 CAP-1 CAP_1->Assembly Induces aberrant assembly BI_2 BI-2 BI_2->Uncoating Stabilizes capsid CAI CAI CAI->Assembly Inhibits CTD dimerization Experimental_Workflow_for_Inhibitor_Characterization cluster_biochem cluster_biophys cluster_struct cluster_cell Start Identify Hit Compound Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Biophysical_Assays Biophysical Assays Start->Biophysical_Assays In_Vitro_Assembly In Vitro Assembly Assay Biochemical_Assays->In_Vitro_Assembly ITC Isothermal Titration Calorimetry (Kd, ΔH) Biophysical_Assays->ITC SPR Surface Plasmon Resonance (kon, koff) Biophysical_Assays->SPR Structural_Biology Structural Biology X_Ray X-Ray Crystallography Structural_Biology->X_Ray NMR NMR Spectroscopy Structural_Biology->NMR Cryo_EM Cryo-Electron Microscopy Structural_Biology->Cryo_EM Cell_Based_Assays Cell-Based Assays Antiviral_Assay Antiviral Activity (EC50) Cell_Based_Assays->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity (CC50) Cell_Based_Assays->Cytotoxicity_Assay Resistance_Mapping Resistance Mutation Mapping Cell_Based_Assays->Resistance_Mapping Lead_Optimization Lead Optimization In_Vitro_Assembly->Structural_Biology ITC->Structural_Biology SPR->Structural_Biology X_Ray->Cell_Based_Assays NMR->Cell_Based_Assays Cryo_EM->Cell_Based_Assays Antiviral_Assay->Lead_Optimization Cytotoxicity_Assay->Lead_Optimization Resistance_Mapping->Lead_Optimization Druggable_Pocket_Classification cluster_ntd cluster_ctd cluster_intersubunit Druggable_Pockets Druggable Pockets on HIV-1 Capsid NTD_Pockets N-Terminal Domain (NTD) Pockets Druggable_Pockets->NTD_Pockets CTD_Pockets C-Terminal Domain (CTD) Pockets Druggable_Pockets->CTD_Pockets Intersubunit_Pockets Intersubunit Pockets Druggable_Pockets->Intersubunit_Pockets CAP1_Site CAP-1 Site (Base of NTD) NTD_Pockets->CAP1_Site BI2_Site BI-2 Site (Helices 4 & 7) NTD_Pockets->BI2_Site Benzimidazole_Site Benzimidazole Site (Apex of NTD) NTD_Pockets->Benzimidazole_Site CAI_Site CAI Site (Dimerization Interface) CTD_Pockets->CAI_Site PF74_Lenacapavir_Site PF74/Lenacapavir Site (NTD-CTD Interface) Intersubunit_Pockets->PF74_Lenacapavir_Site

References

Initial Investigations into HIV-1 Capsid Inhibitor Pharmacokinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial pharmacokinetic (PK) investigations of a new class of antiretroviral drugs: HIV-1 capsid inhibitors. As a novel target in the HIV-1 lifecycle, the viral capsid has become a focal point for the development of potent, long-acting antiretrovirals. This document summarizes key preclinical and early-phase clinical pharmacokinetic data, details the experimental protocols used in these foundational studies, and visualizes the critical pathways and workflows involved.

Introduction to HIV-1 Capsid Inhibitors

HIV-1 capsid inhibitors represent a groundbreaking advancement in antiretroviral therapy. Unlike previous drug classes that target viral enzymes, these inhibitors interfere with the function of the HIV-1 capsid protein (CA), a crucial component involved in multiple stages of the viral lifecycle.[1][2][3] This multi-stage mechanism of action includes disrupting the stability of the viral core during early-stage infection, thereby affecting reverse transcription and nuclear import, as well as interfering with the assembly and maturation of new virions in the late stage.[3][4][5] This dual mechanism contributes to their high potency against HIV-1, including strains resistant to other antiretroviral classes.[4][6] The unique properties of these compounds, particularly their potential for long-acting formulations, have positioned them as a transformative option for both treatment and pre-exposure prophylaxis (PrEP).[5][7][8]

Pharmacokinetic Profiles of Early-Stage HIV-1 Capsid Inhibitors

The initial pharmacokinetic characterization of HIV-1 capsid inhibitors is crucial for their development as therapeutic agents. Below are summaries of the pharmacokinetic parameters for key investigational compounds.

Lenacapavir (formerly GS-6207 and GS-CA1)

Lenacapavir is the first-in-class HIV-1 capsid inhibitor to receive regulatory approval for the treatment of multidrug-resistant HIV-1.[7][8][9] Its development has included extensive investigation into both oral and long-acting subcutaneous and intramuscular formulations.

Table 1: Pharmacokinetic Parameters of Oral Lenacapavir in Phase 1 Studies

ParameterValuePopulation/Study Details
Tmax (median) 4 - 6 hoursSingle 300 mg oral dose in healthy participants.[10]
Half-life (t1/2) 10 - 12 daysFollowing oral administration.[10][11]
Bioavailability 6 - 10%Oral formulation.[11]
Effect of Hepatic Impairment (Moderate) ~1.47-fold higher AUCinf, ~2.61-fold higher CmaxSingle 300 mg oral dose compared to individuals with normal hepatic function.[10][12][13]
Effect of Renal Impairment (Severe) ~1.84-fold higher AUCinf, ~2.62-fold higher CmaxSingle 300 mg oral dose compared to individuals with normal renal function.[10][12][13]

Table 2: Pharmacokinetic Parameters of Long-Acting Injectable Lenacapavir in Phase 1 Studies

ParameterFormulation 1 (Intramuscular, 5% w/w ethanol)Formulation 2 (Intramuscular, 10% w/w ethanol)Subcutaneous (Twice-Yearly)
Dose Single 5000 mgSingle 5000 mg-
Tmax (median) 84.1 days (IQR 56.1-112.0)69.9 days (IQR 55.3-105.5)~84 days
Cmax (median) 247.0 ng/mL (IQR 184.0-346.0)336.0 ng/mL (IQR 233.5-474.3)67.3 ng/mL (IQR 46.8-91.4)
Ctrough at 52 weeks (median) 57.0 ng/mL (IQR 49.9-72.4)65.6 ng/mL (IQR 41.8-87.1)23.4 ng/mL (at 26 weeks)
AUCdays 1-365 (median) 1011.1 hμg/mL (IQR 881.0-1490.2)1274.0 hμg/mL (IQR 1177.3-1704.8)-
Half-life (t1/2) --8 - 12 weeks

Data from a Phase 1, open-label study in participants without HIV.[14][15]

Other Investigational Capsid Inhibitors

GS-CA1 is a potent preclinical capsid inhibitor that demonstrated a favorable pharmacokinetic profile, paving the way for the development of Lenacapavir.

Table 3: Preclinical Pharmacokinetic Profile of GS-CA1

ParameterValueSpecies/Study Details
EC50 (in PBMCs) 140 pMIn vitro study.[4]
Half-life (t1/2) 7.2 - 18.7 hoursIn multiple preclinical species.[1][2]
Plasma Concentrations Maintained target concentrations for over 10 weeksFollowing a single subcutaneous administration in a preclinical model.[4]

VH4004280 is another novel HIV-1 capsid inhibitor that has undergone initial clinical investigation.

Table 4: Pharmacokinetic Parameters of Oral VH4004280 in a First-in-Human Study

ParameterValueFormulation/Study Details
Tmax (median) 9.0 - 17.0 hoursPowder-in-bottle and tablet formulations.[16]
Terminal Half-life (t1/2) 145.8 - 207.8 hours (> 6 days)Geometric mean.[16]
Dose Proportionality Broadly dose-proportional plasma exposuresSingle ascending doses.[16]
Tablet vs. Powder-in-Bottle Tablet formulation exposures were 45-56% lowerComparison of formulations.[16]

Experimental Protocols

The pharmacokinetic data presented were generated using rigorous experimental protocols, as detailed below.

Bioanalytical Methods for Quantifying HIV-1 Capsid Inhibitors

The accurate quantification of drug concentrations in biological matrices is fundamental to pharmacokinetic analysis.

  • Method: A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is the standard for quantifying Lenacapavir and other capsid inhibitors in human plasma.[9][14]

  • Sample Preparation: A simple protein precipitation with acetonitrile is typically performed, followed by supernatant dilution.[9]

  • Chromatography: The analyte and its stable labeled internal standard are separated using a multi-step UPLC gradient.[9]

  • Validation: Assays are extensively validated according to regulatory guidelines (e.g., US Food and Drug Administration) over a clinically relevant concentration range.[9] For Lenacapavir, a validated range of 0.1 to 500 ng/mL has been reported.[9] Validation includes assessment of linearity, trueness, repeatability, and precision.[9]

Preclinical Pharmacokinetic Studies

Preclinical studies in animal models are essential for initial safety and pharmacokinetic profiling.

  • Animal Models:

    • Rats, Dogs, and Monkeys: Used to investigate intravenous and oral pharmacokinetics, bioavailability, and metabolism.[17] For instance, studies with the HIV-1 attachment inhibitor BMS-378806 utilized these models to determine species-dependent oral bioavailability.[17]

    • Humanized Mouse Models (e.g., SCID-hu Thy/Liv): These models, engrafted with human immune cells or tissues, are used to evaluate in vivo antiviral efficacy.[18][19][20][21] GS-CA1 demonstrated high antiviral efficacy as a long-acting injectable monotherapy in a humanized mouse model.[20]

  • Study Design:

    • Single and multiple ascending dose studies are conducted to assess dose proportionality and accumulation.

    • Intravenous and oral dosing are compared to determine absolute bioavailability.

    • Mechanistic studies, such as those using bile-duct cannulated rats, can elucidate routes of elimination (renal vs. hepatic).[17]

Phase 1 Clinical Trials

First-in-human studies are critical for evaluating the safety, tolerability, and pharmacokinetics of new drug candidates in humans.

  • Study Design: Randomized, double-blind, placebo-controlled, ascending dose studies are the gold standard.[16][22]

  • Participants: Typically healthy volunteers without HIV.[14][15][16][22]

  • Pharmacokinetic Sampling:

    • Intensive Sampling: Frequent plasma samples are collected at predefined time points shortly after dosing to characterize absorption and distribution.[10][15]

    • Sparse Sampling: Less frequent sampling is conducted at later time points to determine the elimination half-life.[10]

  • Data Analysis: Non-compartmental analysis is used to summarize pharmacokinetic parameters such as Cmax, Tmax, AUC, and Ctrough.[14][15]

Visualizations

Mechanism of Action of HIV-1 Capsid Inhibitors

The following diagram illustrates the dual mechanism of action of HIV-1 capsid inhibitors, targeting both early and late stages of the viral lifecycle.

HIV_Capsid_Inhibitor_MoA cluster_early Early Stage cluster_late Late Stage FreeVirus HIV-1 Virion Entry Cell Entry FreeVirus->Entry Uncoating Viral Core Uncoating Entry->Uncoating RT Reverse Transcription Uncoating->RT NuclearImport Nuclear Import RT->NuclearImport Integration Integration into Host DNA Transcription Transcription & Translation Integration->Transcription Assembly Gag Polyprotein Assembly Transcription->Assembly Budding Virion Budding Assembly->Budding Maturation Virion Maturation Budding->Maturation NewVirion Infectious Virion Maturation->NewVirion Inhibitor1 Capsid Inhibitor Inhibitor1->Uncoating Hyper-stabilizes core, interferes with uncoating Inhibitor2 Capsid Inhibitor Inhibitor2->Maturation Disrupts Gag processing and capsid assembly

Caption: Dual mechanism of action of HIV-1 capsid inhibitors.

Experimental Workflow for a Phase 1 Pharmacokinetic Study

This diagram outlines the typical workflow for a first-in-human, single ascending dose pharmacokinetic study of an oral HIV-1 capsid inhibitor.

PK_Study_Workflow cluster_dosing Dosing & Sampling cluster_analysis Analysis Start Study Start: Healthy Volunteers Screening Screening & Informed Consent Start->Screening Randomization Randomization (Drug vs. Placebo) Screening->Randomization Dosing Single Oral Dose Administration Randomization->Dosing IntensivePK Intensive PK Sampling (e.g., 0-48h post-dose) Dosing->IntensivePK Safety Safety Monitoring (AEs, Vitals, Labs) Dosing->Safety SparsePK Sparse PK Sampling (e.g., Days 4-50) IntensivePK->SparsePK IntensivePK->Safety SampleProcessing Plasma Sample Processing & Storage SparsePK->SampleProcessing SparsePK->Safety LCMS Quantification via LC-MS/MS SampleProcessing->LCMS PK_Analysis Non-Compartmental PK Analysis LCMS->PK_Analysis End Study Completion PK_Analysis->End Safety->End

Caption: Workflow for a Phase 1 single ascending dose PK study.

Conclusion

The initial pharmacokinetic investigations of HIV-1 capsid inhibitors have been instrumental in demonstrating their potential as potent, long-acting antiretroviral agents. The favorable pharmacokinetic profiles of compounds like Lenacapavir, characterized by long half-lives and suitability for infrequent dosing, represent a significant paradigm shift in HIV treatment and prevention. The rigorous experimental protocols employed in both preclinical and early clinical studies have provided a solid foundation for the ongoing development of this promising new class of drugs. Future research will likely focus on optimizing formulations for even longer dosing intervals, exploring combination therapies with other long-acting agents, and further characterizing their pharmacokinetic properties in diverse patient populations.

References

Methodological & Application

Application Note: In Vitro HIV-1 Capsid Assembly Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) capsid is a conical protein shell that encases the viral genome and essential enzymes. This structure is not merely a passive container but plays a critical, active role throughout the early stages of the viral life cycle, including reverse transcription, intracellular trafficking, and nuclear import. The assembly of the capsid, and its subsequent disassembly (uncoating), are precisely regulated processes crucial for viral infectivity. The capsid is formed by the polymerization of the viral Capsid (CA) protein, which can self-assemble into a lattice of hexamers and pentamers.[1]

Given its essential role, the HIV-1 capsid has emerged as a key target for novel antiretroviral therapies.[2][3] In vitro assembly assays, which reconstitute the formation of capsid-like structures from purified recombinant CA protein, are powerful tools for understanding the fundamental mechanisms of assembly and for high-throughput screening of potential inhibitory compounds.[4] These assays mimic the formation of mature capsids, which can assemble into tubes, spheres, and cones in vitro.[5] This document provides a detailed protocol for performing in vitro HIV-1 CA assembly assays and analyzing the results.

Principle of the Assay

The in vitro HIV-1 capsid assembly assay is based on the intrinsic property of the purified CA protein to self-polymerize under specific solution conditions. This process is typically initiated by increasing the protein concentration and/or salt concentration (e.g., NaCl) in the reaction buffer. The assembly process can be modeled as a slow nucleation phase followed by a rapid elongation or growth phase.[6][7] The formation of higher-order structures, such as tubes and spheres, increases the turbidity of the solution, which can be monitored over time by measuring light scattering. The morphology of the final assembled products is typically confirmed using electron microscopy. This assay can be adapted to screen for small molecules that either inhibit or aberrantly accelerate capsid assembly, both of which can disrupt viral replication.[2][3]

Materials and Reagents

Data Presentation: Reagents and Buffer Compositions
Reagent/BufferComponentTypical ConcentrationPurpose
HIV-1 CA Protein Recombinant full-length CA or CA-NC20 - 100 µMThe core building block for assembly.
Assembly Buffer Sodium Phosphate or Tris25 - 50 mMMaintains a stable pH (typically 6.0-8.0).
NaCl0.5 - 2.5 MHigh salt concentration promotes hydrophobic interactions and drives assembly.
DTT or TCEP1 - 10 mMReducing agent to prevent non-specific disulfide bond formation.
Initiators (Optional) Yeast tRNA2 µg per 50 µg GagCan serve as a scaffold to nucleate Gag assembly.[8]
Inositol hexakisphosphate (IP6)VariesA cellular cofactor that promotes proper capsid assembly and pentamer formation.[1]
Negative Staining Uranyl Acetate1 - 2% (w/v)Electron-dense stain for Transmission Electron Microscopy (TEM).
Control Inhibitor PF-3450074 (PF74)Varies (e.g., 10 µM)A known capsid inhibitor for assay validation.[2]

Experimental Protocols

Recombinant HIV-1 CA Protein Expression and Purification

A high-purity, soluble CA protein preparation is critical for a successful assembly assay.

  • Expression: Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding for HIV-1 CA, often with a cleavable affinity tag (e.g., His-tag). Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG.[9]

  • Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer containing detergents (e.g., NP-40) and protease inhibitors. Lyse the cells using sonication or a French press.[10]

  • Purification: Centrifuge the lysate to pellet cellular debris. Purify the soluble CA protein from the supernatant using a combination of chromatography techniques, such as immobilized metal affinity chromatography (IMAC) for tagged proteins, followed by ion exchange and size-exclusion chromatography for polishing.[8][9]

  • QC: Verify protein purity (>95%) by SDS-PAGE and confirm its concentration using a BCA assay or by measuring absorbance at 280 nm.

In Vitro Assembly by Turbidity Assay

This is the most common method for monitoring assembly kinetics in real-time.

  • Reaction Setup: In a 96-well plate suitable for spectrophotometry, prepare the assembly buffer (e.g., 50 mM NaPO4, pH 8.0, 1 mM DTT).

  • Add Inhibitor: Add the test compound (or a known inhibitor like PF74 as a control) to the appropriate wells. Include a DMSO-only control.

  • Initiate Reaction: Add the purified HIV-1 CA protein to a final concentration of ~40-100 µM. The reaction is initiated by adding a high concentration of NaCl (e.g., to a final concentration of 1.0-2.5 M).[2]

  • Monitor Assembly: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the absorbance (turbidity) at 350 nm every 1-2 minutes for 1-2 hours.

  • Data Analysis: Plot the absorbance at 350 nm versus time. A sigmoidal curve is typically observed. The effect of an inhibitor can be quantified by comparing the maximum turbidity, the lag time, or the rate of assembly to the control reaction.

Visualization by Transmission Electron Microscopy (TEM)

TEM is used to confirm the formation of capsid-like structures and to observe their morphology.

  • Set up Assembly Reaction: Perform the assembly reaction as described above (Section 4.2) in a microcentrifuge tube. Allow the reaction to proceed to completion (e.g., 2 hours at 37°C).

  • Prepare Grid: Apply 3-5 µL of the assembly reaction mixture onto a carbon-coated copper grid for 1-2 minutes.

  • Wash: Wick away the excess sample with filter paper and wash the grid by floating it on a drop of deionized water.

  • Negative Staining: Stain the grid by floating it on a drop of 1-2% uranyl acetate for 30-60 seconds.

  • Dry and Image: Wick away the excess stain and allow the grid to air dry completely. Image the grid using a transmission electron microscope. Assembled structures typically appear as long, hollow tubes or conical shapes.[5]

Assembly Quantification by Pelleting Assay

This endpoint assay separates assembled capsids from soluble protein.

  • Perform Assembly: Set up and run the assembly reaction as described in Section 4.3.

  • Sedimentation: Centrifuge the reaction mixture at high speed (e.g., >15,000 x g) for 15-30 minutes to pellet the assembled capsid structures.

  • Separate Fractions: Carefully collect the supernatant, which contains the unassembled CA monomers and dimers. Resuspend the pellet, which contains the assembled polymers, in an equal volume of buffer.

  • Analyze by SDS-PAGE: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE. Stain the gel with Coomassie Blue.

  • Quantify: Densitometry can be used to quantify the amount of protein in the pellet versus the supernatant, providing a measure of the assembly efficiency.

Data Presentation and Interpretation

Quantitative Data Summary
ParameterTurbidity AssayPelleting AssayElectron Microscopy
Principle Light ScatteringSedimentationDirect Visualization
Data Output Kinetic (Rate, Lag, Max OD)Endpoint (% Assembled)Qualitative (Morphology)
Throughput High (96/384-well)MediumLow
Advantages Real-time kinetics, simpleQuantitative endpointGold standard for morphology
Disadvantages Indirect measurementEndpoint only, labor-intensiveLow throughput, requires expertise

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assembly Assay cluster_analysis Phase 3: Detection & Analysis cluster_output Phase 4: Results p1 Recombinant Protein Expression (E. coli) p2 Cell Lysis & Protein Purification p1->p2 p3 Purified HIV-1 CA Protein (>95%) p2->p3 p4 Setup Reaction: CA + Assembly Buffer + Test Compound p3->p4 p5 Initiate Assembly (e.g., add high NaCl) p4->p5 a1 Kinetic Analysis: Turbidity Assay (OD350) p5->a1 Incubate (e.g., 37°C) a2 Morphological Analysis: Electron Microscopy p5->a2 Incubate (e.g., 37°C) a3 Endpoint Quantification: Pelleting Assay & SDS-PAGE p5->a3 Incubate (e.g., 37°C) o1 Inhibition/Potentiation Kinetics a1->o1 o2 Capsid-like Tube Visualization a2->o2 o3 Percent Assembly Quantification a3->o3

Caption: Experimental workflow for the in vitro HIV-1 capsid assembly assay.

G M CA Monomers D CA Dimers M->D Dimerization P Pentamers D->P Oligomerization H Hexamers D->H Oligomerization N Nucleation Complex (Oligomers) P->N Slow Nucleation H->N Slow Nucleation L Elongation & Lattice Formation N->L Rapid Elongation T Assembled Capsid-like Tube/Cone L->T

Caption: Simplified pathway of in vitro HIV-1 capsid assembly.

References

Measuring the Potency of HIV-1 Capsid Inhibitors in T Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) capsid is a conical protein shell that encases the viral RNA genome and essential enzymes. It plays a crucial role in multiple stages of the viral lifecycle, including reverse transcription, nuclear import of the pre-integration complex, and the assembly and maturation of new virions. This makes the HIV-1 capsid an attractive target for antiretroviral drug development. Novel capsid inhibitors have demonstrated potent antiviral activity, often with a high barrier to resistance.

This document provides detailed application notes and protocols for determining the in vitro potency (EC50) of HIV-1 capsid inhibitors in a T cell line model. The half-maximal effective concentration (EC50) is a key parameter that measures the concentration of a drug that inhibits 50% of the viral replication. Accurate and reproducible EC50 determination is critical for the preclinical evaluation of these promising therapeutic agents.

Mechanism of Action of HIV-1 Capsid Inhibitors

HIV-1 capsid inhibitors are a class of antiretroviral drugs that function by disrupting the normal processes of capsid assembly and disassembly. By binding to the capsid protein (p24), these inhibitors can interfere with the delicate balance of capsid stability required for successful infection. This interference can occur at multiple points in the HIV-1 replication cycle:

  • Early Stage Inhibition: After the virus enters a host T cell, the capsid must undergo a carefully orchestrated process of "uncoating" or disassembly to release the viral genome for reverse transcription and subsequent integration into the host cell's DNA. Capsid inhibitors can stabilize the capsid, preventing this uncoating process and thereby halting the infection at an early stage.

  • Late Stage Inhibition: During the formation of new virus particles, capsid proteins assemble to form the protective core. Capsid inhibitors can interfere with this assembly process, leading to the formation of non-infectious or malformed virions.

HIV_Capsid_Inhibitor_MoA cluster_early Early Stage Inhibition cluster_late Late Stage Inhibition Viral_Entry Viral_Entry Capsid_Core Capsid_Core Viral_Entry->Capsid_Core Release into cytoplasm Uncoating Uncoating Capsid_Core->Uncoating Disassembly Reverse_Transcription Reverse_Transcription Uncoating->Reverse_Transcription vRNA to vDNA Nuclear_Import Nuclear_Import Reverse_Transcription->Nuclear_Import PIC formation Capsid_Inhibitor_Early Capsid Inhibitor Capsid_Inhibitor_Early->Uncoating Blocks Viral_Protein_Synthesis Viral_Protein_Synthesis Gag_Polyprotein Gag_Polyprotein Viral_Protein_Synthesis->Gag_Polyprotein Translation Capsid_Assembly Capsid_Assembly Gag_Polyprotein->Capsid_Assembly Cleavage & Assembly Budding Budding Capsid_Assembly->Budding Virion formation Maturation Maturation Budding->Maturation Infectious Virion Capsid_Inhibitor_Late Capsid Inhibitor Capsid_Inhibitor_Late->Capsid_Assembly Disrupts Host_Cell Host T Cell

Experimental Workflow for EC50 Determination

The potency of HIV-1 capsid inhibitors is typically determined using a cell-based assay. The general workflow involves infecting a susceptible T cell line with HIV-1 in the presence of varying concentrations of the inhibitor. After a defined incubation period, the extent of viral replication is quantified, and the data is used to calculate the EC50 value.

Experimental_Workflow Start Start Cell_Culture 1. Culture MT-4 T cells Start->Cell_Culture Cell_Seeding 2. Seed cells in 96-well plate Cell_Culture->Cell_Seeding Compound_Addition 3. Add serial dilutions of a capsid inhibitor Cell_Seeding->Compound_Addition Virus_Infection 4. Infect cells with HIV-1 Compound_Addition->Virus_Infection Incubation 5. Incubate for 4-5 days Virus_Infection->Incubation Supernatant_Collection 6. Collect cell culture supernatant Incubation->Supernatant_Collection p24_ELISA 7. Quantify p24 antigen using ELISA Supernatant_Collection->p24_ELISA Data_Analysis 8. Calculate EC50 value p24_ELISA->Data_Analysis End End Data_Analysis->End

Data Presentation

The potency and toxicity of HIV-1 capsid inhibitors are summarized in the table below. The EC50 value represents the concentration of the compound that inhibits 50% of viral replication. The CC50 (50% cytotoxic concentration) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

CompoundTargetT Cell LineEC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
GSK878CapsidMT-20.039>20>512,820[1][2]
GS-CA1CapsidPBMC0.140Not ReportedNot Reported
VH4004280CapsidMT-20.093>20>215,053[3]
VH4011499CapsidMT-20.023>20>869,565[3]
Lenacapavir (GS-6207)CapsidMT-4~0.105Not ReportedNot Reported

Experimental Protocols

Materials and Reagents
  • Cell Line: MT-4 human T cell line (HTLV-I transformed). MT-4 cells are highly susceptible to HIV-1 infection and exhibit a clear cytopathic effect, making them suitable for antiviral assays.[4]

  • Virus: HIV-1 laboratory-adapted strain (e.g., NL4-3).

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Test Compound: HIV-1 capsid inhibitor.

  • p24 ELISA Kit: Commercially available HIV-1 p24 antigen capture ELISA kit.

  • Cytotoxicity Assay Kit: Commercially available kit such as MTT or CellTiter-Glo®.

  • Equipment: 96-well cell culture plates, multichannel pipettes, CO2 incubator (37°C, 5% CO2), microplate reader.

Protocol 1: HIV-1 Infection and Inhibition Assay
  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure the cells are in the logarithmic growth phase.

  • Cell Seeding: Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL. Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.

  • Compound Preparation: Prepare a series of 2-fold or 3-fold dilutions of the capsid inhibitor in culture medium.

  • Compound Addition: Add 50 µL of each compound dilution to the appropriate wells in triplicate. Include wells with medium only as a no-drug control and wells with a known HIV-1 inhibitor as a positive control.

  • Virus Preparation: Dilute the HIV-1 stock in culture medium to a concentration that will result in a robust p24 signal after 4-5 days of infection. A multiplicity of infection (MOI) of 0.01 to 0.1 is often a good starting point.[5]

  • Infection: Add 50 µL of the diluted virus to each well, except for the uninfected control wells. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[6]

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells. Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet.

Protocol 2: Quantification of HIV-1 p24 Antigen by ELISA
  • ELISA Plate Preparation: Follow the manufacturer's instructions for the p24 ELISA kit. This typically involves washing the pre-coated microplate wells with the provided wash buffer.[7]

  • Sample and Standard Addition: Add 100 µL of the collected cell culture supernatants and the p24 standards to the appropriate wells.[7]

  • Incubation: Incubate the plate according to the kit's protocol, usually for 1-2 hours at 37°C.[7]

  • Washing: Wash the wells multiple times with the wash buffer to remove unbound components.[7]

  • Detection Antibody Addition: Add the biotinylated anti-p24 detection antibody to each well and incubate as recommended.[7]

  • Enzyme Conjugate Addition: After another wash step, add the streptavidin-HRP conjugate and incubate.[7]

  • Substrate Addition: Following a final wash, add the TMB substrate solution to each well. A blue color will develop in the presence of p24 antigen.[7]

  • Stopping the Reaction: Add the stop solution to each well, which will change the color from blue to yellow.[7]

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

Protocol 3: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed MT-4 cells in a 96-well plate at the same density as the antiviral assay (1 x 10^4 cells/well).

  • Compound Addition: Add serial dilutions of the capsid inhibitor to the wells in triplicate. Include wells with medium only as a cell viability control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days).

  • MTT Reagent Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

Data Analysis

  • p24 Data:

    • Average the absorbance values for each triplicate.

    • Subtract the average background absorbance (from uninfected control wells).

    • Normalize the data by expressing the p24 concentration in each treated well as a percentage of the no-drug control.

  • Cytotoxicity Data:

    • Average the absorbance values for each triplicate.

    • Normalize the data by expressing the cell viability in each treated well as a percentage of the cell viability control.

  • EC50 and CC50 Calculation:

    • Plot the percentage of inhibition (for p24 data) or percentage of cell viability (for cytotoxicity data) against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to determine the EC50 and CC50 values.[3]

  • Selectivity Index (SI) Calculation:

    • Calculate the SI by dividing the CC50 by the EC50. A higher SI indicates a more favorable safety profile.

Conclusion

The protocols outlined in this document provide a robust framework for determining the potency of HIV-1 capsid inhibitors in a T cell line model. The use of MT-4 cells in conjunction with a p24 ELISA endpoint offers a sensitive and reproducible method for EC50 determination. By concurrently assessing cytotoxicity, researchers can also evaluate the therapeutic index of their compounds, a critical step in the drug development pipeline. These methods are essential for the preclinical characterization of this new and promising class of antiretroviral agents.

References

Application Notes and Protocols for Isothermal Titration Calorimetry in Capsid Inhibitor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isothermal Titration Calorimetry (ITC) for Capsid Inhibitor Analysis

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with biomolecular interactions.[1][2] This method is instrumental in the field of drug discovery, particularly for characterizing the binding affinity of small molecule inhibitors to their biological targets, such as viral capsids. By quantifying the heat released or absorbed during the binding event, ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2] This information is crucial for understanding the mechanism of action of capsid inhibitors and for optimizing lead compounds in antiviral drug development.[1]

Capsid inhibitors represent a promising class of antiviral agents that target the protein shell of a virus.[3][4] These inhibitors can disrupt the viral life cycle at various stages, including assembly, disassembly, and interaction with host cell factors.[3][4] ITC is an invaluable tool for characterizing these interactions because it is a label-free, in-solution technique that does not require the immobilization or modification of the binding partners, thus providing data that closely reflects the native biological system.

Core Principles of ITC

An ITC experiment involves the stepwise titration of a ligand (the capsid inhibitor) from a syringe into a sample cell containing the macromolecule (the viral capsid protein) at a constant temperature.[2] The instrument consists of a sample cell and a reference cell, both enclosed in an adiabatic jacket.[2] A constant power is supplied to the reference cell, and a feedback system maintains the sample cell at the same temperature. When the inhibitor binds to the capsid protein, heat is either released (exothermic) or absorbed (endothermic), causing a temperature difference between the sample and reference cells.[2] The instrument's feedback system compensates for this temperature change by adjusting the power supplied to the sample cell. This power adjustment is measured and plotted against the molar ratio of the inhibitor to the capsid protein, resulting in a binding isotherm.[2]

Experimental Workflow for ITC Analysis of Capsid Inhibitor Binding

The following diagram illustrates the general workflow for conducting an ITC experiment to determine the binding affinity of a capsid inhibitor.

ITC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: ITC Experiment cluster_analysis Phase 3: Data Analysis A Purify Capsid Protein & Inhibitor B Prepare Matched Buffer A->B C Determine Accurate Concentrations B->C D Load Capsid into Sample Cell C->D F Set Experimental Parameters D->F E Load Inhibitor into Syringe E->F G Perform Titration F->G H Integrate Raw Data G->H I Fit to a Binding Model H->I J Determine Thermodynamic Parameters I->J

Caption: General workflow for an ITC experiment.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for ITC

High-quality data is contingent on meticulous sample preparation.[5]

Materials:

  • Purified viral capsid protein (macromolecule)

  • Capsid inhibitor (ligand)

  • ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Dialysis tubing or desalting columns

  • Spectrophotometer or other concentration determination equipment

Procedure:

  • Protein and Inhibitor Purity: Ensure that both the capsid protein and the inhibitor are of high purity (>95%), as impurities can affect the accuracy of concentration measurements and the binding interaction itself.[5]

  • Buffer Matching: Both the capsid protein and the inhibitor must be in an identical, matched buffer to minimize heats of dilution.[5]

    • Dialyze the capsid protein extensively against the final ITC buffer.

    • Dissolve the inhibitor in the final dialysis buffer. If the inhibitor is initially dissolved in a solvent like DMSO, ensure the final concentration of the solvent is identical in both the protein and inhibitor solutions and is kept to a minimum (typically <5%).

  • Concentration Determination: Accurately determine the concentrations of the capsid protein and the inhibitor.

    • For proteins, use a reliable method such as UV-Vis spectroscopy with a calculated extinction coefficient, or a colorimetric assay like the Bradford or BCA assay.

    • For small molecule inhibitors, use UV-Vis spectroscopy with a known extinction coefficient or quantitative NMR.

  • Degassing: Degas both the protein and inhibitor solutions immediately before the experiment to prevent the formation of air bubbles in the ITC cell and syringe. This can be done by gentle stirring under a vacuum or by using a dedicated degassing station.

Protocol 2: Performing the ITC Experiment

Instrumentation:

  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC, VP-ITC, or equivalent)

Procedure:

  • Instrument Setup and Cleaning:

    • Thoroughly clean the sample cell and syringe with detergent (e.g., 20% Contrad 70) followed by extensive rinsing with water.

    • Equilibrate the instrument to the desired experimental temperature (e.g., 25 °C).

  • Sample Loading:

    • By convention, the macromolecule (capsid protein) is loaded into the sample cell, and the ligand (inhibitor) is loaded into the syringe.[5]

    • Typical cell concentrations for the capsid protein are in the range of 10-50 µM.

    • The inhibitor concentration in the syringe should be 10-20 times higher than the capsid protein concentration in the cell to ensure saturation is reached during the titration.[5]

  • Experimental Parameters:

    • Number of injections: Typically 15-20 injections.

    • Injection volume: Depends on the syringe and cell volume; a typical injection volume is 2 µL.

    • Spacing between injections: Sufficient time should be allowed for the signal to return to baseline (e.g., 150-180 seconds).

    • Stirring speed: Set to ensure rapid mixing without causing denaturation (e.g., 750 rpm).

    • Reference power: Set to a value appropriate for the expected heat changes.

  • Control Experiments:

    • Perform a control titration by injecting the inhibitor into the buffer alone to determine the heat of dilution. This value will be subtracted from the experimental data.

    • A second control of injecting buffer into the protein solution can also be performed to assess any heat changes due to dilution of the protein.

Data Presentation and Analysis

The primary output of an ITC experiment is a raw thermogram showing the heat flow over time. Integration of the peaks in the thermogram yields a binding isotherm, which is then fitted to a suitable binding model to extract the thermodynamic parameters.

Data Analysis Workflow

Data_Analysis_Workflow A Raw ITC Data (Heat Flow vs. Time) B Peak Integration A->B C Binding Isotherm (Heat per Injection vs. Molar Ratio) B->C D Subtraction of Control (Heat of Dilution) C->D E Fitting to a Binding Model (e.g., One Set of Sites) D->E F Extraction of Thermodynamic Parameters (KD, n, ΔH, ΔS) E->F

Caption: Workflow for ITC data analysis.

Summarizing Quantitative Data

The results of ITC experiments should be summarized in a clear and structured table to facilitate comparison between different inhibitors or experimental conditions.

Table 1: Thermodynamic Parameters of Capsid Inhibitor Binding

InhibitorK D (µM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
Inhibitor A1.5 ± 0.21.05 ± 0.05-8.5 ± 0.3-2.1 ± 0.4-10.6 ± 0.5
Inhibitor B5.2 ± 0.50.98 ± 0.07-5.3 ± 0.2-3.8 ± 0.3-9.1 ± 0.4
Inhibitor C0.8 ± 0.11.10 ± 0.04-10.2 ± 0.4-1.5 ± 0.3-11.7 ± 0.5

Data are presented as mean ± standard deviation from at least three independent experiments. ΔG is calculated from the equation: ΔG = ΔH - TΔS = RTln(K D ), where R is the gas constant and T is the absolute temperature.

Mechanism of Capsid Inhibitor Action

Capsid inhibitors can interfere with the viral life cycle through various mechanisms. The following diagram illustrates two common modes of action.

Capsid_Inhibitor_Mechanism cluster_assembly Mechanism 1: Assembly Inhibition cluster_disassembly Mechanism 2: Disassembly Inhibition A Capsid Monomers B Correct Assembly A->B D Inhibitor Binds Monomers/Dimers A->D C Infectious Virion B->C E Incorrect/Aberrant Assembly D->E F Non-infectious Particle E->F G Intact Virion Enters Cell H Uncoating/Disassembly G->H J Inhibitor Binds Assembled Capsid G->J I Release of Viral Genome H->I K Stabilization of Capsid J->K L Genome Release Blocked K->L

Caption: Common mechanisms of capsid inhibitors.

Conclusion

Isothermal Titration Calorimetry is an indispensable tool in the development of antiviral therapies targeting the viral capsid. It provides a comprehensive thermodynamic characterization of the binding interaction between an inhibitor and the capsid protein, offering crucial insights for hit validation and lead optimization.[6] By following rigorous experimental protocols and employing clear data presentation formats, researchers can effectively leverage ITC to accelerate the discovery of novel and potent capsid inhibitors.

References

Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of Capsid Inhibitor Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique used for the real-time monitoring of biomolecular interactions.[1][2][3] In the field of virology and drug discovery, SPR has become an indispensable tool for characterizing the binding kinetics of small molecule inhibitors to viral proteins, such as the capsid (CA) protein. The HIV-1 capsid, a fullerene cone composed of ~250 CA hexamers and 12 CA pentamers, is a critical structural component essential for multiple stages of the viral lifecycle, making it an attractive therapeutic target.[4]

Capsid-targeting inhibitors can disrupt viral replication by either destabilizing or hyperstabilizing the capsid structure.[5][6] Understanding the kinetics of an inhibitor's interaction with the capsid—specifically its association rate (k_on) and dissociation rate (k_off)—provides crucial insights into its mechanism of action and is predictive of its potential efficacy. A slow dissociation rate, for example, often correlates with a prolonged duration of action.

These application notes provide a comprehensive guide to utilizing SPR for the kinetic analysis of capsid inhibitors, covering experimental design, detailed protocols, data presentation, and interpretation.

Principle of SPR for Kinetic Analysis

SPR technology measures changes in the refractive index at the surface of a sensor chip, which is typically coated with a thin layer of gold.[2][6] The process involves:

  • Immobilization: A "ligand" (e.g., purified viral capsid protein) is attached to the sensor chip surface.[7]

  • Association: An "analyte" (e.g., a small molecule capsid inhibitor) is flowed across the surface in a solution. As the analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a proportional change in the refractive index. This is recorded in real-time as an increase in the SPR signal (measured in Resonance Units, RU).

  • Dissociation: The analyte-containing solution is replaced by a continuous flow of buffer. As the analyte dissociates from the ligand, the mass on the surface decreases, resulting in a decrease in the SPR signal.

The resulting plot of RU versus time is called a sensorgram, from which the association rate constant (k_on), dissociation rate constant (k_off), and equilibrium dissociation constant (K_D) can be calculated.[2]

Experimental Workflow

The general workflow for an SPR-based kinetic analysis of capsid inhibitors involves several key stages, from initial preparation to final data analysis.

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis P1 Protein Purification (e.g., HIV-1 CA Hexamer) P2 Inhibitor Preparation (Analyte Dilution Series) P3 Buffer & Reagent Prep (Running Buffer, Regeneration Soln) E1 Ligand Immobilization (e.g., Amine Coupling of CA) P3->E1 E2 Analyte Injection (Association Phase) E1->E2 E3 Buffer Flow (Dissociation Phase) E2->E3 E4 Surface Regeneration E3->E4 Repeat for each analyte concentration A1 Data Acquisition (Sensorgram Generation) E3->A1 E4->E2 A2 Data Processing (Reference Subtraction, Blank Correction) A1->A2 A3 Kinetic Model Fitting (e.g., 1:1 Langmuir) A2->A3 A4 Derive Kinetic Constants (kon, koff, KD) A3->A4 Data_Analysis_Flow cluster_params Derived Constants A1 Raw Sensorgrams (Multiple Analyte Concentrations) A2 Data Processing: 1. Reference Surface Subtraction 2. Blank (Buffer) Injection Subtraction A1->A2 A3 Processed Sensorgrams (Corrected Response Curves) A2->A3 A4 Global Fitting to Kinetic Model (e.g., 1:1 Langmuir, Mass Transport) A3->A4 A5 Kinetic Parameters A4->A5 P1 kon (Association Rate) A5->P1 P2 koff (Dissociation Rate) A5->P2 P3 KD (Equilibrium Constant = koff/kon) A5->P3 SPR_Interaction cluster_surface Sensor Chip Surface surface Gold Film dextran Carboxymethyl Dextran Matrix CA1 CA Hexamer CA2 CA Hexamer CA3 CA Hexamer Inhibitor1 Inh Inhibitor1->CA1 Inhibitor2 Inh Inhibitor3 Inh Inhibitor3->CA2 Inhibitor4 Inh Inhibitor5 Inh Inhibitor5->CA3 flow_label Analyte Flow (Inhibitor) --->

References

Application Notes and Protocols: X-ray Crystallography of HIV-1 Capsid-Inhibitor Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) capsid is a conical protein shell that encases the viral genome and essential enzymes. Composed of approximately 1,500 copies of the capsid (CA) protein, this structure is critical for multiple phases of the viral life cycle, including reverse transcription, transport to the nucleus, and the assembly of new virions.[1][2][3] The indispensable and multifunctional nature of the CA protein makes it a prime target for novel antiretroviral therapies.[4][5]

Small-molecule inhibitors that bind to the CA protein can disrupt its function, leading to potent antiviral activity.[4] X-ray crystallography is a powerful technique that provides atomic-resolution three-dimensional structures of these CA-inhibitor complexes.[6][7] This structural information is invaluable for understanding the mechanism of action, elucidating structure-activity relationships (SAR), and guiding the rational design of next-generation inhibitors with improved potency and resistance profiles. These notes provide an overview of the protocols and data associated with the X-ray crystallographic analysis of HIV-1 CA in complex with key inhibitors.

Key Inhibitors and their Binding Site

A therapeutically important binding site on the HIV-1 capsid is a hydrophobic pocket formed at the interface between two adjacent CA subunits within a hexamer.[8][9] This site, often called the "FG pocket," is targeted by several classes of potent inhibitors and is also the binding site for essential host factors like CPSF6 and NUP153.[8][10] By binding here, inhibitors can interfere with both early and late stages of the viral life cycle.[4][9]

  • Lenacapavir (GS-6207): A first-in-class, long-acting inhibitor with picomolar potency.[11][12] It stabilizes the capsid, preventing both proper disassembly (uncoating) after cell entry and the correct assembly of new viral particles.[1][4][13]

  • PF-3450074 (PF74): A well-studied inhibitor that binds to the same pocket.[9][14] Unlike Lenacapavir, PF74 has a bimodal, concentration-dependent effect; at lower concentrations, it blocks nuclear import by competing with host factors, while at higher concentrations, it can destabilize the capsid core, leading to premature uncoating.[3][15][16]

  • BI-2 and Analogs: Another class of small molecules that target the same NTD-CTD interface and stabilize capsid complexes.[17]

Experimental Protocols

The determination of an HIV-1 CA-inhibitor co-crystal structure involves several key stages, from producing the protein to solving its three-dimensional structure.

Protocol 1: HIV-1 CA Protein Expression and Purification

High-purity, assembly-competent CA protein is a prerequisite for successful crystallization. This protocol is a generalized procedure based on established methods for recombinant expression in E. coli.[2][5][18]

  • Expression:

    • Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding the full-length HIV-1 CA protein.

    • Grow the cells in a suitable medium (e.g., LB or terrific broth) at 37°C until an OD₆₀₀ of 0.6-0.8 is reached.

    • Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue incubation at a reduced temperature (e.g., 18-25°C) overnight.

  • Lysis and Initial Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 25 mM sodium phosphate, pH 7.0) and lyse the cells using sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Precipitate the CA protein from the soluble fraction using ammonium sulfate.[2]

  • Function-Based Purification (Polymerization/Depolymerization):

    • A highly effective method for purifying assembly-competent CA relies on its intrinsic ability to polymerize.[2][5]

    • Dissolve the ammonium sulfate pellet in a low-salt buffer to remove the salt.

    • Induce polymerization by adding a high concentration of NaCl (e.g., 2.5 M).[18]

    • Pellet the polymerized CA tubes by ultracentrifugation.

    • Depolymerize the CA by resuspending the pellet in a high-salt buffer without the polymerization inducer. This step selectively enriches for functional protein.

  • Chromatographic Polishing:

    • Further purify the depolymerized CA using anion-exchange chromatography followed by size-exclusion chromatography to ensure homogeneity.

    • The final protein should be concentrated and stored in a suitable buffer (e.g., 25 mM sodium phosphate, 100 mM NaCl, 1 mM DTT, pH 5.8) at -80°C.

Protocol 2: Crystallization of HIV-1 CA-Inhibitor Complexes

Crystallization is the process of forming a well-ordered, three-dimensional lattice of the protein-inhibitor complex. This is often achieved by co-crystallization or soaking techniques.[6][19]

  • Complex Formation (for Co-crystallization):

    • Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

    • Incubate the purified CA protein with a molar excess of the inhibitor (e.g., 2- to 5-fold) for at least one hour on ice to ensure complex formation.

  • Crystallization Screening:

    • The hanging drop or sitting drop vapor diffusion method is commonly used.

    • Set up crystallization trials by mixing the protein-inhibitor complex solution with a reservoir solution from a commercially available or custom-made screen.

    • Typical drops consist of 1 µL of protein-inhibitor complex and 1 µL of reservoir solution, equilibrated against 500 µL of the reservoir solution.

    • Incubate the plates at a constant temperature (e.g., 18-20°C) and monitor for crystal growth over several days to weeks.

  • Crystal Optimization and Soaking (Alternative Method):

    • If co-crystallization is unsuccessful, crystals of the apo (unliganded) protein can be grown first.

    • The inhibitor is then introduced by transferring the apo-crystals into a solution containing the ligand, allowing it to diffuse into the crystal lattice.[19]

Protocol 3: X-ray Diffraction Data Collection and Processing

Once suitable crystals are obtained, their diffraction properties are measured to determine the electron density map and, ultimately, the atomic structure.[7][20]

  • Crystal Harvesting and Cryo-protection:

    • Carefully loop a single crystal out of the drop.

    • Briefly transfer the crystal to a cryo-protectant solution (often the reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice formation during freezing.

    • Flash-cool the crystal by plunging it into liquid nitrogen. Data collection at cryogenic temperatures (~100 K) is standard to minimize radiation damage.[21]

  • Data Collection:

    • Mount the frozen crystal on a goniometer at a synchrotron beamline.

    • Expose the crystal to a high-intensity X-ray beam and rotate it, collecting a series of diffraction images.

  • Data Processing:

    • Use specialized software (e.g., XDS, HKL2000) to process the raw diffraction images. This involves:

      • Indexing: Determining the unit cell dimensions and crystal lattice symmetry.

      • Integration: Measuring the intensity of each diffraction spot (reflection).

      • Scaling and Merging: Combining data from multiple images to produce a final dataset of unique reflection intensities.

  • Structure Solution and Refinement:

    • The "phase problem" is typically solved using molecular replacement, where a known structure of a similar protein (e.g., an apo-CA structure) is used as a search model.

    • An initial model of the CA-inhibitor complex is built into the resulting electron density map.

    • The model is iteratively refined against the experimental data to improve its fit and geometry, resulting in the final high-resolution structure.

Quantitative Data Summary

The following tables summarize key crystallographic and activity data for prominent HIV-1 capsid inhibitors.

Table 1: Crystallographic Data for Selected HIV-1 CA-Inhibitor Complexes

Inhibitor PDB ID CA Construct Resolution (Å) Key Features/Mutations
Lenacapavir 7M9F CA Hexamer 2.37 Wild-type
Lenacapavir 7MKC CA Hexamer 2.87 N74D resistance mutation
PF-3450074 4XFZ CA Hexamer 2.80 Wild-type
BI-1 4J93 CA NTD 1.74 N-terminal domain only[22]
BM4 4E92 CA NTD 1.80 N-terminal domain only[23]

| Benzodiazepine | 4INB | CA NTD | 1.80 | N-terminal domain only[24] |

Table 2: Binding and Antiviral Activity of HIV-1 Capsid Inhibitors

Inhibitor Assay Type Value Cell Line / Conditions Reference(s)
Lenacapavir Antiviral EC₅₀ 100 pM MT-4 cells [12]
Lenacapavir Antiviral EC₅₀ 50 pM (mean) PBMCs [12]
Lenacapavir Antiviral EC₅₀ 32 pM Primary CD4+ T cells [25]
Lenacapavir Post-entry EC₅₀ 0.5 - 5 nM - [11]
PF-3450074 Antiviral EC₅₀ 8 - 640 nM Various isolates [14]
PF-3450074 Antiviral EC₅₀ 0.72 µM NL4-3 (wild-type) [14]
PF-3450074 Antiviral IC₅₀ 0.6 - 1.5 µM PBMCs [14]
PF-3450074 Binding K_D 176 nM CA Hexamer [14]

| PF-3450074 | Post-entry IC₅₀ | 2 µM | - |[3] |

Visualizations

Experimental Workflow

The overall process from gene cloning to final structure determination is a multi-step workflow.

G cluster_0 Molecular Biology & Expression cluster_1 Protein Purification cluster_2 Crystallography A CA Gene Cloning into Expression Vector B Transformation into E. coli & Cell Growth A->B C Protein Expression (IPTG Induction) B->C D Cell Lysis & Clarification C->D E Assembly-Based Purification or Chromatography D->E F Purity & Homogeneity Analysis (SDS-PAGE, SEC) E->F G Complex Formation (CA + Inhibitor) F->G H Crystallization Screening (Vapor Diffusion) G->H I X-ray Data Collection (Synchrotron) H->I J Structure Solution & Refinement I->J K Final Structure (PDB Deposition) J->K

Caption: Workflow for HIV-1 CA-inhibitor structure determination.

Inhibitor Mechanism of Action

HIV-1 capsid inhibitors function by binding to a critical inter-subunit interface, disrupting multiple stages of the viral life cycle.

G cluster_early Early Stage Events cluster_late Late Stage Events Inhibitor Capsid Inhibitor (e.g., Lenacapavir, PF74) CA_Hexamer CA Hexamer Interface (NTD-CTD Cleft) Inhibitor->CA_Hexamer Binds to Uncoating Capsid Uncoating (Disassembly) Inhibitor->Uncoating Alters (Stabilizes or Destabilizes) Nuclear_Import Nuclear Import Inhibitor->Nuclear_Import Blocks (Competes with Host Factors) Assembly Capsid Assembly Inhibitor->Assembly Disrupts CA_Hexamer->Uncoating Regulates CA_Hexamer->Nuclear_Import Mediates CA_Hexamer->Assembly Required for Host_Factors Host Factors (CPSF6, NUP153) Host_Factors->CA_Hexamer Binds to

References

Application Note: Cryo-Electron Microscopy for Analyzing Capsid Inhibitor-Induced Structural Changes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The viral capsid is a critical protein shell that protects the viral genome and is essential for multiple stages of the viral lifecycle, including assembly, maturation, and uncoating. Its crucial roles make it an attractive target for antiviral drug development. Capsid inhibitors are small molecules designed to interfere with these processes by binding to the capsid protein (CA) and inducing structural changes. Cryo-electron microscopy (cryo-EM) has become an indispensable tool in structural biology and drug discovery, enabling the visualization of these inhibitor-induced conformational changes at near-atomic resolution.[1] This technology provides invaluable insights into the mechanisms of action of antiviral compounds, guiding the design and optimization of novel therapeutics.[1][2]

This application note provides a detailed overview and protocols for utilizing cryo-EM to study the structural effects of inhibitors on viral capsids, using examples from research on Human Immunodeficiency Virus (HIV-1) and Hepatitis B Virus (HBV).

Core Concepts: Visualizing Inhibition

Capsid-targeting antivirals can disrupt the viral lifecycle through several mechanisms, often by altering the intrinsic stability of the capsid. Some inhibitors may "hyperstabilize" the capsid, preventing the timely uncoating and release of the viral genome into the host cell.[3][4] Conversely, other compounds may induce conformational changes that destabilize the capsid, leading to premature disassembly.[5] Cryo-EM allows researchers to directly observe these phenomena by comparing the three-dimensional structures of native capsids with those complexed with inhibitory compounds.[6] Recent advancements in cryo-EM and cryo-electron tomography (cryo-ET) have made it possible to visualize these interactions in detail for pleomorphic structures like the HIV-1 capsid.[7]

General Experimental Workflow

The process of analyzing inhibitor-induced structural changes involves several key stages, from sample preparation to high-resolution structure determination. The workflow is designed to compare the structure of the viral capsid in its native state versus its state when bound to an inhibitor.

G cluster_prep 1. Sample Preparation cluster_cryoem 3. Cryo-EM Analysis cluster_analysis 4. Structural Analysis VLP Virus or Virus-Like Particle (VLP) Production Perm Membrane Permeabilization (e.g., with PFO or SAP) VLP->Perm Inhibitor Incubation with Capsid Inhibitor Perm->Inhibitor Control Control Incubation (e.g., DMSO) Perm->Control Grid Cryo-EM Grid Prep (Vitrification) Inhibitor->Grid Control->Grid Data Data Collection (Cryo-EM/Cryo-ET) Grid->Data Proc Image Processing (2D Classification, Particle Picking) Data->Proc Recon 3D Reconstruction (Subtomogram Averaging) Proc->Recon Compare Structural Comparison and Analysis Recon->Compare Model Atomic Model Building and Refinement Compare->Model

Caption: General workflow for cryo-EM analysis of capsid-inhibitor interactions.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature for studying HIV-1 capsid inhibitors.[3][8]

Protocol 1: In Situ Cryo-EM of Inhibitors in Virus-Like Particles (VLPs)

This protocol is adapted from a method used to determine the structures of HIV-1 Gag VLPs complexed with inhibitors Bevirimat (BVM) and Lenacapavir (LEN).[8]

  • VLP Production:

    • Culture mammalian cells (e.g., HEK293T) and transfect with a plasmid encoding the viral Gag polyprotein.

    • Harvest the VLPs from the cell supernatant 48-72 hours post-transfection.

    • Concentrate and purify the VLPs using ultracentrifugation through a sucrose cushion.

  • VLP Membrane Permeabilization:

    • To allow inhibitor entry, permeabilize the VLP lipid envelope. A common method is treatment with a low concentration of a pore-forming toxin like perfringolysin O (PFO) or the detergent Saponin (SAP).[3][8]

    • Incubate purified VLPs with a controlled amount of PFO (e.g., 1-2 µg/mL) for 30-60 minutes at room temperature. The goal is to create pores of ~20-30 nm without completely disrupting the VLP structure.[8]

  • Inhibitor Treatment:

    • Add the capsid inhibitor (e.g., Lenacapavir) to the permeabilized VLPs at a desired final concentration.

    • For a control sample, add the same volume of the inhibitor's solvent (e.g., DMSO).

    • Incubate the mixtures for a sufficient time to allow binding (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).

  • Cryo-EM Grid Preparation and Vitrification:

    • Apply 3-4 µL of the VLP-inhibitor suspension to a glow-discharged cryo-EM grid (e.g., Quantifoil R2/1).

    • Blot the grid for a few seconds to remove excess liquid and immediately plunge-freeze it in liquid ethane using a vitrification apparatus (e.g., Vitrobot). This process traps the complexes in a near-native, hydrated state.

  • Cryo-EM Data Collection:

    • Screen the vitrified grids on a transmission electron microscope (e.g., FEI Polara or Titan Krios) operated at high voltage (e.g., 200-300 kV).

    • Collect a series of tilted images (for cryo-ET) or a large dataset of untilted images (for single-particle analysis) using a direct electron detector.[9]

  • Image Processing and 3D Reconstruction:

    • For cryo-ET, reconstruct 3D tomograms from the tilt series using software like IMOD.[9]

    • Identify particles (VLPs) within the tomograms and use subtomogram averaging to generate a high-resolution 3D structure of the capsid lattice.[7]

    • For single-particle analysis, use software like RELION or cryoSPARC to perform 2D classification, particle picking, and 3D reconstruction.

    • Compare the final 3D maps of the inhibitor-treated and control samples to identify structural changes.

Protocol 2: Correlative Light and Cryo-Electron Microscopy (CLEM)

This advanced workflow is useful for locating specific capsids of interest and correlating their dynamic behavior with their final structure, as demonstrated in studies with Lenacapavir and the cellular metabolite IP6.[3][4]

  • Preparation of Fluorescent Virus Particles:

    • Produce fluorescently labeled HIV-1 particles (e.g., by incorporating a fluorescent protein like iGFP) to allow for initial tracking via light microscopy.[4]

  • Affinity Grid Preparation:

    • Use cryo-EM grids with an affinity layer to capture and retain the fluorescent virus particles. This improves the concentration of particles on the grid and facilitates their location.[3]

  • Fluorescence Microscopy:

    • Image the grid using a cryo-compatible fluorescence microscope to map the locations of the viral particles before vitrification.

  • Inhibitor Treatment and Vitrification:

    • Treat the grid-bound particles with the inhibitor (e.g., LEN) and SAP to permeabilize the membrane.[4]

    • Plunge-freeze the grid in liquid ethane to vitrify the sample.

  • Cryo-EM and Correlation:

    • Transfer the vitrified grid to the cryo-electron microscope.

    • Use the previously acquired fluorescence map to navigate to the regions of interest containing the viral capsids.

    • Perform cryo-ET on the located particles to determine their 3D structure.

    • The streamlined alignment protocols correlate the fluorescence images with the cryo-EM images, ensuring the structures being analyzed are the ones that were initially targeted.[3]

Quantitative Data Summary

Cryo-EM studies yield high-resolution structural data, allowing for precise measurement of inhibitor-induced effects. The table below summarizes key findings from studies on HIV-1 inhibitors.

VirusInhibitor/CompoundResolution AchievedKey Structural Change ObservedReference
HIV-1 Lenacapavir (LEN)2.18 Å (in situ VLP)Induces a conformational change in the CA protein and alters the architecture of the immature Gag lattice.[8][10]
HIV-1 Lenacapavir (LEN)N/A (Cryo-ET)Stabilizes an open capsid lattice, often missing the curved ends of the cone.[3][4]
HIV-1 Bevirimat (BVM)3.09 Å (in situ VLP)Binds to the Gag lattice without significantly altering the CA-SP1 structure or the immature lattice.[8]
HIV-1 IP6 (Inositol Hexakisphosphate)N/A (Cryo-ET)Predominantly stabilizes the fully assembled, closed conical capsid structure.[3][4]
HIV-1 TRIM5α (Host Factor)N/A (Cryo-EM)Binds to the capsid and induces disruption and fragmentation of the surface lattice, particularly at inter-hexamer interfaces.[5]

Visualization of Inhibitor Mechanism of Action

Capsid inhibitors typically bind at interfaces between capsid protein subunits, such as the interface between two CA dimers. This binding event can either strengthen or weaken the natural interactions, leading to a global change in the capsid's structure and stability.

G cluster_native Native Capsid State cluster_inhibitor Inhibitor Interaction cluster_outcome Structural & Functional Outcome Native Assembled Capsid (Metastable) Uncoating Normal Uncoating Native->Uncoating Lifecycle Progression Binding Inhibitor Binding (e.g., at dimer-dimer interface) Native->Binding Hyper Hyperstabilized Capsid (Locked State) Binding->Hyper Stabilizing Effect Destable Destabilized Capsid (Premature Disassembly) Binding->Destable Destabilizing Effect Block Blocked Uncoating Hyper->Block Aberrant Aberrant Disassembly Destable->Aberrant Block->Replication_Inhibited_1 Inhibition Aberrant->Replication_Inhibited_2 Inhibition

Caption: Mechanism of action for capsid-targeting antiviral inhibitors.

Conclusion

Cryo-electron microscopy provides unparalleled insights into the molecular mechanisms of capsid-targeting inhibitors. By enabling the direct visualization of drug-induced structural changes, cryo-EM and cryo-ET are accelerating the pace of antiviral drug discovery. The protocols and data presented here demonstrate the power of these techniques to characterize the effects of compounds on viral capsid stability and morphology, providing a robust platform for the structure-based design of potent new antiviral agents.

References

Application Notes and Protocols for Mapping Capsid Inhibitor Binding Sites Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile biophysical technique for characterizing the interactions between viral capsid proteins and small molecule inhibitors at atomic resolution.[1][2] This method provides valuable insights into the binding site, affinity, and mechanism of action of potential antiviral compounds, thereby accelerating the drug discovery process.[3] NMR is particularly adept at identifying and characterizing weak binding events, which are often the starting point for fragment-based drug design.[3] Both solution-state and solid-state NMR techniques can be employed, offering complementary information on the structure and dynamics of capsid proteins and their complexes with inhibitors.[1][4]

These application notes provide an overview of the common NMR methodologies used to map the binding sites of capsid inhibitors. Detailed protocols for key experiments are outlined to guide researchers in applying these techniques effectively.

Key NMR Techniques for Mapping Inhibitor Binding Sites

Several NMR techniques are instrumental in elucidating the binding of inhibitors to viral capsids. The choice of method depends on the specific characteristics of the capsid protein, the inhibitor, and the research question.

  • Chemical Shift Perturbation (CSP) Mapping: This is one of the most widely used NMR methods for identifying inhibitor binding sites on a protein.[5] It involves monitoring changes in the chemical shifts of the protein's backbone amide protons and nitrogens (or other nuclei) upon the addition of a ligand.[3][5] Residues that experience significant chemical shift changes are likely to be at or near the binding interface.[5] The magnitude of the perturbation can also be used to estimate the binding affinity (Kd).

  • Saturation Transfer Difference (STD) NMR: This ligand-observed experiment is particularly useful for studying the binding of small molecules to large protein assemblies like viral capsids.[6][7] In STD NMR, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to a bound ligand through spin diffusion. By comparing the spectra with and without protein saturation, the protons of the ligand in close contact with the protein can be identified, revealing the binding epitope of the ligand.[6][7]

  • 19F NMR Spectroscopy: When the inhibitor contains a fluorine atom, 19F NMR offers a highly sensitive and specific method to probe ligand binding. The 19F chemical shift is very sensitive to the local environment, making it an excellent reporter of binding events.[8][9] This technique can be used to confirm binding, determine binding affinity, and even identify the target protein domain.[9]

  • Solid-State NMR (ssNMR): For large, insoluble, or non-crystalline viral capsid assemblies, ssNMR is a powerful tool to investigate their structure and interactions with inhibitors.[4][10] ssNMR can provide atomic-resolution information on the conformation of both the capsid protein and the bound inhibitor within the context of the assembled capsid.[11]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for mapping capsid inhibitor binding sites using NMR.

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiments cluster_analysis Data Analysis cluster_output Output Protein_Expression Protein Expression & Purification (e.g., 15N/13C labeled) HSQC 2D 1H-15N HSQC Titration Protein_Expression->HSQC STD_NMR Saturation Transfer Difference (STD) NMR Protein_Expression->STD_NMR Inhibitor_Prep Inhibitor Preparation Inhibitor_Prep->HSQC Inhibitor_Prep->STD_NMR F19_NMR 19F NMR Inhibitor_Prep->F19_NMR CSP_Analysis Chemical Shift Perturbation Analysis HSQC->CSP_Analysis Epitope_Mapping Ligand Epitope Mapping STD_NMR->Epitope_Mapping Binding_Affinity Binding Affinity Determination (Kd) F19_NMR->Binding_Affinity Binding_Site Binding Site Identification CSP_Analysis->Binding_Site Epitope_Mapping->Binding_Site Binding_Affinity->Binding_Site Structural_Model Structural Model of Complex Binding_Site->Structural_Model

Caption: General experimental workflow for NMR-based mapping of capsid inhibitor binding sites.

CSP_Workflow Start Prepare 15N-labeled Capsid Protein Sample Acquire_HSQC_Apo Acquire 2D 1H-15N HSQC Spectrum (Apo Protein) Start->Acquire_HSQC_Apo Titrate Titrate with Inhibitor Acquire_HSQC_Apo->Titrate Acquire_HSQC_Holo Acquire 2D 1H-15N HSQC Spectra at Different Inhibitor Concentrations Titrate->Acquire_HSQC_Holo Overlay Overlay and Compare Apo and Holo Spectra Acquire_HSQC_Holo->Overlay Calculate_CSP Calculate Chemical Shift Perturbations (CSPs) Overlay->Calculate_CSP Plot_CSP Plot CSPs vs. Residue Number Calculate_CSP->Plot_CSP Map_to_Structure Map Significant CSPs onto Capsid Protein Structure Plot_CSP->Map_to_Structure End Identify Putative Binding Site Map_to_Structure->End

References

Application Notes and Protocols for Recombinant HIV-1 Capsid Protein (p24) Expression, Purification, and Application in Assays

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the expression and purification of recombinant Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (p24 or CA) for use in various research and drug development assays. The methodologies described herein are compiled from established scientific literature, offering robust procedures for obtaining high-purity, biologically active p24.

Introduction

The HIV-1 capsid protein p24 is a critical structural component of the virus, forming the conical core that encapsulates the viral RNA genome and essential enzymes.[1] Beyond its structural role, p24 is intimately involved in both the early and late stages of the viral replication cycle, making it a prime target for novel antiretroviral drug development.[2] Furthermore, its high abundance during early infection makes it a valuable biomarker for HIV diagnosis and for monitoring disease progression.[3] The availability of large quantities of pure and functional recombinant p24 is therefore essential for a wide range of applications, including high-throughput drug screening, diagnostic assay development, and structural biology studies.[2][4]

This document outlines the expression of recombinant p24 in Escherichia coli and subsequent purification, yielding milligram quantities of the protein.[2][5] Protocols for common downstream applications, such as enzyme-linked immunosorbent assays (ELISA) and in vitro capsid assembly assays, are also provided.

Data Presentation

Table 1: Summary of Recombinant HIV-1 p24 Expression and Purification Parameters
Expression SystemVectorE. coli StrainInduction ConditionsPurification Method(s)Typical YieldPurityReference(s)
E. colipQE30BL21IPTGNickel Affinity ChromatographyHigh Level (soluble)>95%[6]
E. colipSA-Hp24-6HisNiCo21(DE3)0.05 mM IPTG, 22°C, 12hChitin Beads + IMAC~170 mg/LHighly Pure[2][7]
E. colipTCA5LE392λ-PR-promoterDissolution of inclusion bodies, Dialysis12 mg/L>93%[8]
Baculovirus-Insect CellAcNPVInsect CellsN/AAmmonium Sulphate Fractionation, Gel Filtration>50 mg/LHigh[9]
E. coliN/ABL21(DE3)IPTGFunctional Polymerization, Anion ExchangeGram quantities>98%[4]

N/A: Not explicitly specified in the provided search results.

Experimental Protocols

Protocol 1: Expression of 6xHis-tagged HIV-1 p24 in E. coli

This protocol is optimized for the high-level soluble expression of His-tagged HIV-1 p24.

1. Vector Construction and Transformation: a. The gene encoding for HIV-1 p24 (e.g., from the NL4.3 strain) is PCR amplified.[7] b. The amplified gene is cloned into an appropriate expression vector, such as pQE30 or a similar vector containing an inducible promoter (e.g., T7 or lac) and an N- or C-terminal 6xHis tag.[6] c. The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3) or NiCo21(DE3).[2][6]

2. Protein Expression: a. A single colony of transformed E. coli is used to inoculate a starter culture of 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking. b. The overnight culture is used to inoculate 1 L of Super Broth supplemented with 1% glucose and the appropriate antibiotic.[2] c. The culture is grown at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. d. To induce protein expression, Isopropyl β-D-1-thiogalactopyranoside (IPTG) is added to a final concentration of 0.05 mM.[2][7] e. The culture is then incubated for an additional 12-18 hours at a reduced temperature of 22°C with shaking to enhance protein solubility.[2][7]

3. Cell Harvesting: a. The bacterial cells are harvested by centrifugation at 6,000 x g for 15 minutes at 4°C. b. The supernatant is discarded, and the cell pellet can be stored at -80°C until further processing.

Protocol 2: Purification of 6xHis-tagged HIV-1 p24

This protocol utilizes Immobilized Metal Affinity Chromatography (IMAC) to purify the expressed His-tagged p24.

1. Cell Lysis: a. The frozen cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).[10] b. The cell suspension is incubated on ice for 30 minutes. c. The cells are further disrupted by sonication on ice. d. The lysate is clarified by centrifugation at 12,000 x g for 30 minutes at 4°C to pellet cellular debris. The supernatant containing the soluble p24 is collected.

2. Immobilized Metal Affinity Chromatography (IMAC): a. A Ni-NTA affinity column is equilibrated with lysis buffer. b. The clarified lysate is loaded onto the equilibrated column. c. The column is washed with 20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). d. The bound p24 protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). e. Elution fractions are collected and analyzed by SDS-PAGE to assess purity.

3. Buffer Exchange and Storage: a. Fractions containing pure p24 are pooled. b. The buffer is exchanged into a suitable storage buffer (e.g., PBS pH 7.4 with 50% glycerol) using dialysis or a desalting column.[11] c. The final protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm. d. The purified protein is stored at -20°C or -80°C.[12]

Protocol 3: In Vitro HIV-1 Capsid Assembly Assay

This assay is used to assess the functionality of the purified p24 by monitoring its ability to polymerize into capsid-like particles.

1. Assay Setup: a. Purified p24 is diluted to a final concentration of 50-100 µM in assembly buffer (50 mM MES pH 6.0). b. The assembly reaction is initiated by the addition of NaCl to a final concentration of 1-2.5 M.[4] c. The reaction is incubated at 37°C.

2. Monitoring Assembly: a. Capsid assembly can be monitored by measuring the increase in turbidity (light scattering) at 350 nm over time using a spectrophotometer. b. Alternatively, samples can be taken at different time points, centrifuged to pellet the assembled capsids, and the amount of p24 remaining in the supernatant quantified by SDS-PAGE or a p24 ELISA.

3. Drug Screening Application: a. To screen for inhibitors of capsid assembly, the assay is performed in the presence of test compounds. b. A decrease in the rate or extent of turbidity increase compared to a no-drug control indicates inhibition of capsid assembly.

Protocol 4: HIV-1 p24 Antigen-Down ELISA

This protocol is a standard method for detecting antibodies against HIV-1 p24 or for screening compounds that disrupt p24-antibody interactions.

1. Plate Coating: a. Wells of a 96-well microplate are coated with 100 µL of purified recombinant HIV-1 p24 at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). b. The plate is incubated overnight at 4°C.

2. Blocking: a. The coating solution is removed, and the wells are washed three times with wash buffer (PBS with 0.05% Tween-20). b. The wells are blocked with 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

3. Sample Incubation: a. The blocking buffer is removed, and the wells are washed. b. 100 µL of diluted serum samples or test antibodies are added to the wells. c. The plate is incubated for 1-2 hours at 37°C.

4. Detection: a. The wells are washed, and 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG) is added. b. The plate is incubated for 1 hour at 37°C.

5. Signal Development: a. The wells are washed, and 100 µL of a TMB substrate solution is added. b. The reaction is allowed to develop in the dark for 15-30 minutes. c. The reaction is stopped by adding 50 µL of 2N H2SO4. d. The absorbance is read at 450 nm using a microplate reader.

Mandatory Visualizations

Expression_and_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_qc Quality Control & Application Transformation Transformation of E. coli Culture Bacterial Culture Growth Transformation->Culture Induction IPTG Induction Culture->Induction Harvesting Cell Harvesting Induction->Harvesting Lysis Cell Lysis & Clarification Harvesting->Lysis IMAC Ni-NTA Affinity Chromatography Lysis->IMAC Elution Elution of p24 IMAC->Elution BufferExchange Buffer Exchange & Storage Elution->BufferExchange SDSPAGE SDS-PAGE Analysis BufferExchange->SDSPAGE Assays Downstream Assays (ELISA, Assembly) SDSPAGE->Assays

Caption: Workflow for recombinant HIV-1 p24 expression and purification.

ELISA_Workflow Coating Plate Coating with p24 Blocking Blocking Non-specific Sites Coating->Blocking Sample Incubation with Sample (Antibody) Blocking->Sample SecondaryAb Addition of HRP-conjugated Secondary Ab Sample->SecondaryAb Substrate Addition of TMB Substrate SecondaryAb->Substrate Stop Stopping Reaction Substrate->Stop Read Reading Absorbance at 450 nm Stop->Read

Caption: Workflow for a standard HIV-1 p24 antigen-down ELISA.

References

Application Notes and Protocols for High-Throughput Screening of Viral Capsid Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Viral capsids are protein shells that encapsulate the viral genome, playing a critical role in multiple stages of the viral life cycle, including assembly, maturation, and uncoating.[1] Capsid inhibitors are a class of antiviral agents that interfere with these processes by binding to the capsid protein (CA).[1][2] These molecules can disrupt the delicate balance of capsid stability, either by preventing proper assembly, inducing the formation of non-functional aberrant structures, or by stabilizing the capsid to block the release of the viral genome into the host cell.[1][3] This dual mechanism of action, targeting both early and late stages of viral replication, makes the capsid an attractive target for antiviral drug development.[1][2][4]

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates. This document provides detailed application notes and protocols for various HTS assays designed to identify and characterize novel viral capsid inhibitors. The methodologies covered include both biochemical and cell-based assays, each offering unique advantages for different stages of the drug discovery pipeline.

Biochemical Assays for Capsid Inhibitor Screening

Biochemical assays are performed in a cell-free system and are designed to directly measure the interaction between a compound and the viral capsid protein or to monitor the process of capsid assembly. These assays are generally robust, have low variability, and are well-suited for primary screening of large compound libraries.

Fluorescence Polarization (FP) Assay

Principle: The FP assay measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled molecule (probe). A small, fluorescently labeled peptide derived from a capsid protein interface will tumble rapidly in solution, resulting in low polarization. When this probe binds to a larger molecule, such as a capsid protein dimer or oligomer, its tumbling slows, leading to an increase in polarization. Test compounds that inhibit this interaction will displace the probe, causing a decrease in the polarization signal.[5][6]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a fluorescently labeled peptide probe corresponding to a key interaction domain of the capsid protein.

    • Purify recombinant viral capsid protein.

    • Prepare assay buffer (e.g., 25 mM PBS pH 7.5, 0.025% NP-40).[5]

    • Dissolve test compounds in 100% DMSO to create stock solutions.

  • Assay Procedure (384-well format):

    • Add 10 µL of assay buffer to all wells of a black, low-volume 384-well plate.

    • For test wells, add 100 nL of compound solution in DMSO. For control wells, add 100 nL of DMSO.

    • Add 5 µL of purified capsid protein solution to all wells except the "probe-only" control wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Add 5 µL of the fluorescent peptide probe solution to all wells.

    • Incubate for 1 hour at room temperature, protected from light.

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the millipolarization (mP) values.

    • Determine the percent inhibition for each compound relative to high (capsid protein + probe) and low (probe only) controls.

    • Calculate the Z'-factor to assess assay quality using the formula: Z' = 1 - [(3 * (SD_high + SD_low)) / |Mean_high - Mean_low|].[7]

Quantitative Data Summary:

ParameterTypical ValueReference
Z'-Factor0.85 ± 0.01[8]
DMSO ToleranceUp to 10%[8]
Probe Concentration10 nM[8]
Protein ConcentrationTitrated for optimal signal (e.g., Kd = 34 ± 4 nM)[8]

Workflow Diagram:

FP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_readout Readout & Analysis Prep_Plate Prepare 384-well Plate Add_Cmpd Add Compound/DMSO Prep_Plate->Add_Cmpd Add_Protein Add Capsid Protein Add_Cmpd->Add_Protein Incubate1 Incubate (30 min) Add_Protein->Incubate1 Add_Probe Add Fluorescent Probe Incubate1->Add_Probe Incubate2 Incubate (1 hr) Add_Probe->Incubate2 Read_Plate Read Fluorescence Polarization Incubate2->Read_Plate Analyze Calculate % Inhibition and Z'-factor Read_Plate->Analyze

Caption: Fluorescence Polarization (FP) assay workflow for inhibitor screening.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore (typically a lanthanide like Terbium or Europium) and an acceptor fluorophore (like Cy5 or a fluorescent protein).[9][10] For capsid inhibitor screening, capsid proteins can be tagged with the donor and acceptor. When the proteins assemble or dimerize, the fluorophores are brought into close proximity, allowing FRET to occur. Inhibitors that prevent this assembly will disrupt the FRET signal.[11]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare two batches of recombinant capsid protein, one labeled with a FRET donor (e.g., via an anti-tag antibody conjugated to Terbium) and the other with a FRET acceptor (e.g., via an anti-tag antibody conjugated to d2).

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA).

    • Prepare compound plates with serial dilutions of test compounds in DMSO.

  • Assay Procedure (384-well format):

    • Dispense 5 µL of the donor-labeled capsid protein into all wells.

    • Add 100 nL of test compound or DMSO control.

    • Incubate for 15 minutes at room temperature.

    • Dispense 5 µL of the acceptor-labeled capsid protein to initiate the assembly reaction.

    • Incubate for 60-120 minutes at room temperature.

    • Measure the time-resolved fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor/FRET reference).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Normalize the data against positive (no inhibitor) and negative (no protein) controls.

    • Determine IC50 values for active compounds.

    • Assay quality is determined by the Z'-factor and signal-to-background (S/B) ratio.[9][11]

Quantitative Data Summary:

ParameterTypical ValueReference
Z'-Factor> 0.7 - 0.9[9][11]
S/B Ratio> 10[11]
Compound ConcentrationScreened at 10-20 µM[11]
Plate Format384- or 1536-well[12]

Workflow Diagram:

TRFRET_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_readout Readout & Analysis Add_Donor_CA Dispense Donor-labeled Capsid Protein (CA) Add_Cmpd Add Compound/DMSO Add_Donor_CA->Add_Cmpd Incubate1 Incubate (15 min) Add_Cmpd->Incubate1 Add_Acceptor_CA Add Acceptor-labeled CA Incubate1->Add_Acceptor_CA Incubate2 Incubate (60-120 min) Add_Acceptor_CA->Incubate2 Read_Plate Measure Time-Resolved Fluorescence Incubate2->Read_Plate Analyze Calculate TR-FRET Ratio and % Inhibition Read_Plate->Analyze

Caption: TR-FRET assay workflow for screening capsid assembly inhibitors.

AlphaLISA Assay

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based technology used to study biomolecular interactions.[13][14] One capsid protein is captured on a Donor bead and another interacting capsid protein is captured on an Acceptor bead. Upon illumination, the Donor bead generates singlet oxygen, which travels to a nearby Acceptor bead to trigger a chemiluminescent signal. Compounds that disrupt the protein-protein interaction prevent the beads from coming into proximity, leading to a loss of signal.[15][16]

Experimental Protocol:

  • Reagent Preparation:

    • Biotinylate recombinant capsid protein. Prepare a second batch of capsid protein with a different tag (e.g., GST or 6xHis).

    • Prepare AlphaLISA Donor beads (e.g., Streptavidin-coated) and Acceptor beads (e.g., anti-GST or Nickel Chelate-coated).

    • Prepare assay buffer as recommended by the manufacturer.

    • Prepare compound plates with test compounds.

  • Assay Procedure (384-well format):

    • Add 2.5 µL of biotinylated capsid protein to the wells.

    • Add 2.5 µL of tagged (e.g., GST) capsid protein.

    • Add 100 nL of test compound or DMSO control.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of a pre-mixed solution of Donor and Acceptor beads.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an Alpha-enabled plate reader.

  • Data Analysis:

    • The raw signal is measured as luminescence counts.

    • Data is normalized to positive (no inhibitor) and negative (no protein) controls.

    • IC50 values are determined from dose-response curves for hit compounds.

    • A counter-screen using beads that interact directly can be used to identify false positives that interfere with the AlphaLISA technology itself.[15]

Quantitative Data Summary:

ParameterTypical ValueReference
Assay FormatHomogeneous, no-wash[14]
Dynamic Range4-5 logs[14]
SensitivityHigh, with low background[14]
SuitabilityIdeal for HTS of protein-protein interactions[16][17]

Workflow Diagram:

AlphaLISA_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_readout Readout & Analysis Add_Biotin_CA Add Biotinylated Capsid Protein (CA) Add_Tagged_CA Add Tagged CA Add_Biotin_CA->Add_Tagged_CA Add_Cmpd Add Compound/DMSO Add_Tagged_CA->Add_Cmpd Incubate1 Incubate (60 min) Add_Cmpd->Incubate1 Add_Beads Add Donor and Acceptor Beads Incubate1->Add_Beads Incubate2 Incubate (60 min, dark) Add_Beads->Incubate2 Read_Plate Read Alpha Signal Incubate2->Read_Plate Analyze Calculate % Inhibition and IC50 Read_Plate->Analyze

Caption: AlphaLISA assay workflow for capsid protein interaction inhibitors.

Cell-Based Assays for Capsid Inhibitor Screening

Cell-based assays are critical for validating hits from primary biochemical screens and for primary screening itself.[18] They provide data on compound activity in a more biologically relevant context, taking into account factors like cell permeability and cytotoxicity.[18]

Reporter Virus Assay

Principle: This assay utilizes a recombinant virus that expresses a reporter gene (e.g., luciferase or GFP) upon successful infection and replication.[19] The level of reporter gene expression is directly proportional to the extent of viral replication. Compounds that inhibit any essential step in the viral life cycle, including those targeted by capsid inhibitors (uncoating, assembly, etc.), will lead to a decrease in the reporter signal.[20]

Experimental Protocol:

  • Reagent Preparation:

    • Culture a susceptible host cell line (e.g., HeLa or HEK293T) in 384-well, clear-bottom plates.

    • Prepare a stock of the reporter virus.

    • Prepare compound plates with serially diluted test compounds.

  • Assay Procedure (384-well format):

    • Seed cells and grow to 80-90% confluency.

    • Pre-treat cells by adding 100 nL of compound solution or DMSO control to each well. Incubate for 1 hour.

    • Infect the cells with the reporter virus at a pre-determined multiplicity of infection (MOI).

    • Incubate for 24-72 hours, depending on the viral replication cycle.

    • Measure the reporter signal. For luciferase, add the substrate and measure luminescence. For GFP, measure fluorescence.

    • In parallel, run a cytotoxicity assay (e.g., CellTiter-Glo) to identify compounds that are toxic to the host cells.

  • Data Analysis:

    • Normalize the reporter signal to the untreated, infected controls.

    • Calculate the percent inhibition of viral replication.

    • Determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for each compound.

    • The selectivity index (SI = CC50 / EC50) is calculated to prioritize non-toxic, potent hits.

Quantitative Data Summary:

ParameterTypical ValueReference
Z'-Factor0.4 - 0.53[21]
S/B Ratio88 - 164[21]
EndpointLuciferase, GFP, or β-galactosidase activity[19][20][21]
Assay Window24-72 hours[22]

Workflow Diagram:

Cell_Assay_Workflow cluster_prep Cell & Compound Plating cluster_infection Infection & Incubation cluster_readout Readout & Analysis Seed_Cells Seed Host Cells in 384-well Plate Add_Cmpd Pre-treat with Compound/DMSO Seed_Cells->Add_Cmpd Infect_Cells Infect Cells with Reporter Virus Add_Cmpd->Infect_Cells Incubate Incubate (24-72 hr) Infect_Cells->Incubate Measure_Reporter Measure Reporter Signal (e.g., Luminescence) Incubate->Measure_Reporter Measure_Tox Measure Cytotoxicity Incubate->Measure_Tox Analyze Calculate EC50, CC50, and Selectivity Index Measure_Reporter->Analyze Measure_Tox->Analyze

Caption: Cell-based reporter virus assay workflow for antiviral screening.

Conclusion

The development of high-throughput screening assays is essential for the discovery of novel capsid inhibitors. The choice of assay depends on the specific goals of the screening campaign. Biochemical assays like FP, TR-FRET, and AlphaLISA are highly robust and suitable for primary screening of large libraries to identify direct binders or assembly inhibitors. Cell-based assays provide crucial information on a compound's antiviral efficacy in a biological context, accounting for cell permeability and cytotoxicity, making them indispensable for hit validation and lead optimization. A tiered screening approach, beginning with a biochemical HTS followed by cell-based secondary assays, represents a powerful strategy for identifying and advancing promising new capsid-targeting antiviral therapies.

References

Application Notes & Protocols: Evaluating HIV-1 Capsid Inhibitor Efficacy Using Reporter Viruses

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The HIV-1 capsid, a conical protein shell encasing the viral genome, is a critical player in multiple stages of the viral lifecycle.[1][2][3][4] It not only protects the viral RNA and enzymes but also orchestrates key events including reverse transcription, transport to the nucleus, and nuclear import.[1][3] Upon entry into a host cell, the capsid must disassemble in a precisely timed process known as "uncoating" to release its contents.[5] Furthermore, during the late stages of replication, the capsid protein (CA) assembles to form new viral cores.[1][2] This multifaceted involvement makes the HIV-1 capsid an attractive target for a new class of antiretroviral drugs called capsid inhibitors.[1][5]

Capsid inhibitors, such as Lenacapavir (GS-6207), disrupt the delicate balance of capsid stability.[1][5][6] They can either prevent the proper disassembly of the viral core in the early phase of infection or interfere with the assembly of new viral particles in the late phase.[1][6] This dual mechanism of action offers a significant advantage in antiretroviral therapy.[1]

To efficiently screen and characterize these inhibitors, reporter virus assays have become an invaluable tool.[7][8][9] These assays utilize modified HIV-1 vectors where a gene, often from a non-essential part of the viral genome like nef, is replaced with a reporter gene such as luciferase or Green Fluorescent Protein (GFP).[4][10] When these reporter viruses infect a target cell line, the expression of the reporter gene becomes a direct and easily quantifiable measure of successful infection and viral gene expression.[8][10] This approach offers a rapid, sensitive, and high-throughput alternative to traditional methods like plaque assays, significantly accelerating the discovery and development of novel HIV-1 inhibitors.[7][8]

Principle of the Assay

The core principle of this application is to quantify the inhibitory effect of a compound on HIV-1 replication by measuring the activity of a reporter gene. A single-cycle infectivity assay is typically used, where replication is limited to one round. This is achieved by using Env-pseudotyped viruses, which can infect target cells but cannot produce infectious progeny.[11]

The workflow involves producing reporter virus particles, using them to infect a susceptible cell line in the presence of varying concentrations of the test inhibitor, and then quantifying the reporter signal (e.g., luminescence for luciferase) after a set incubation period. A reduction in the reporter signal compared to untreated controls indicates that the compound has inhibited a stage of the HIV-1 lifecycle. By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine the 50% effective concentration (EC50), a key measure of the inhibitor's potency.

Visualized Workflows and Mechanisms

Mechanism of HIV-1 Capsid Inhibition

The following diagram illustrates the critical early steps of the HIV-1 lifecycle and highlights the points of intervention for capsid inhibitors. These drugs bind to the capsid protein, either over-stabilizing the core to prevent uncoating and nuclear entry or destabilizing it to trigger premature disassembly.[1][3][5]

G Mechanism of HIV-1 Capsid Inhibitor Action cluster_cell Host Cell Cytoplasm cluster_inhibitor Mechanism of Capsid Inhibitor Entry 1. Viral Entry (Fusion) Core 2. Capsid Core Released Entry->Core RT 3. Reverse Transcription Core->RT NuclearImport 4. Nuclear Import of Pre-Integration Complex (PIC) RT->NuclearImport Integration 5. Integration into Host DNA NuclearImport->Integration Inhibitor Capsid Inhibitor (e.g., Lenacapavir) Block Disrupts Capsid Stability (Uncoating Failure) Inhibitor->Block Block->RT Blocks subsequent steps Block->NuclearImport

Caption: HIV-1 lifecycle and capsid inhibitor action point.

Experimental Workflow

This diagram outlines the complete experimental process, from the generation of reporter viruses to the final data analysis for determining inhibitor efficacy.

G cluster_0 Virus Production cluster_1 Infection Assay cluster_2 Data Acquisition & Analysis Start Start Transfect 1. Co-transfect HEK293T Cells - HIV-1 backbone plasmid (ΔEnv, Reporter+) - VSV-G Env plasmid Start->Transfect Harvest 2. Harvest & Filter Pseudovirus Supernatant (48-72h post-transfection) Transfect->Harvest Titer 3. Titrate Virus Stock on Target Cells Harvest->Titer PlateCells 4. Plate Target Cells (e.g., TZM-bl, SupT1) in 96-well plates Titer->PlateCells AddCompound 5. Add Serial Dilutions of Capsid Inhibitor PlateCells->AddCompound Infect 6. Infect Cells with Reporter Virus AddCompound->Infect Incubate 7. Incubate for 48-72 hours Infect->Incubate Lyse 8. Lyse Cells & Add Luciferase Substrate Incubate->Lyse Read 9. Measure Luminescence (Relative Light Units - RLU) Lyse->Read Analyze 10. Data Analysis: - Normalize to Controls - Plot Dose-Response Curve - Calculate EC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for inhibitor efficacy testing.

Protocols

Protocol 1: Generation of VSV-G Pseudotyped HIV-1 Luciferase Reporter Virus

This protocol describes the creation of single-round infectious virus particles.[11]

Materials:

  • HEK293T cells

  • DMEM high-glucose medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • HIV-1 backbone plasmid with a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-)

  • VSV-G envelope expression plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., FuGENE 6 or similar)

  • 0.45 µm syringe filters

  • T-75 cell culture flasks

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in T-75 flasks at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • In a sterile microfuge tube, dilute the plasmids in serum-free DMEM. For a T-75 flask, use a total of 15 µg of DNA, with a backbone-to-envelope plasmid ratio of 4:1 (e.g., 12 µg backbone + 3 µg VSV-G).

    • In a separate tube, add the transfection reagent at a 3:1 ratio (reagent volume:DNA mass).

    • Add the diluted DNA to the transfection reagent, mix gently by flicking, and incubate at room temperature for 15-20 minutes.

  • Transfection: Add the transfection complex dropwise to the HEK293T cells. Gently swirl the flask to ensure even distribution.

  • Incubation: Incubate the cells at 37°C, 5% CO2.

  • Harvesting: At 48-72 hours post-transfection, carefully collect the cell culture supernatant.

  • Clarification & Filtration: Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris. Filter the clarified supernatant through a 0.45 µm syringe filter to remove any remaining cells.

  • Aliquoting & Storage: Aliquot the virus-containing supernatant into cryovials and store at -80°C for long-term use. Perform titration before use in inhibition assays.

Protocol 2: HIV-1 Capsid Inhibitor Efficacy Assay

This protocol details the steps to measure the antiviral activity of a test compound.

Materials:

  • Target cells (e.g., TZM-bl cells)

  • Complete growth medium

  • VSV-G pseudotyped HIV-1 luciferase reporter virus stock (titrated)

  • Test capsid inhibitor and control drugs (e.g., Lenacapavir)

  • DMSO (for compound dilution)

  • White, opaque 96-well cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ or Steady-Glo®)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the test inhibitor in complete medium. The final DMSO concentration should be kept constant and non-toxic (e.g., ≤0.5%).

    • Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus or drug).

  • Compound Addition: Add 50 µL of each compound dilution to the appropriate wells in triplicate.

  • Infection:

    • Dilute the reporter virus stock in complete medium to a concentration that will yield a high signal-to-background ratio (typically determined during titration).

    • Add 50 µL of the diluted virus to each well (except for the "cell control" wells). The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 5-10 minutes in the dark to ensure complete cell lysis and signal stabilization.

    • Measure luminescence using a plate luminometer, recording the data as Relative Light Units (RLU).[12]

  • Data Analysis:

    • Average the RLU values for the triplicate wells.

    • Subtract the average RLU of the "cell control" wells from all other wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the "virus control" wells using the formula: % Inhibition = 100 * (1 - (RLU_compound / RLU_virus_control))

    • Use a suitable software (e.g., GraphPad Prism) to plot the % Inhibition versus the log of the compound concentration and perform a non-linear regression (four-parameter variable slope) to determine the EC50 value.[13]

Data Presentation

The efficacy of various HIV-1 capsid inhibitors can be summarized and compared using data tables. The EC50 (50% effective concentration) value represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Antiviral Activity of Capsid Inhibitors Against Reporter Viruses

This table presents example EC50 values for known capsid inhibitors against a wild-type (WT) HIV-1 reporter virus and demonstrates the loss of potency against a virus with a known resistance mutation.

CompoundVirus StrainTarget Cell LineMean EC50 (nM) ± SDFold Change in EC50
Lenacapavir (GS-6207) HIV-1 NL4-3 (WT)TZM-bl0.05 ± 0.02-
HIV-1 NL4-3 (M66I)TZM-bl15.3 ± 2.1~306x
GSK878 HIV-1 NLRepRluc (WT)MT-20.039 ± 0.014-
HIV-1 (Q67H/N74D)MT-2>100>2500x
PF-74 HIV-1 NL4-3 (WT)SupT1120 ± 25-

Data are hypothetical and compiled for illustrative purposes based on typical potencies reported in the literature.[4][14][15] The M66I and Q67H/N74D mutations are known to confer resistance to capsid inhibitors.[16]

Table 2: Comparison of Antiviral Potency Across Different HIV-1 Strains

Capsid inhibitors are designed to be effective against a broad range of HIV-1 subtypes due to the highly conserved nature of the capsid protein.[14]

CompoundHIV-1 Strain / SubtypeMean EC50 (pM) ± SD
Lenacapavir HIV-1 NL4-3 (Subtype B)170 ± 40
HIV-2 ROD92200 ± 500
SIVmac239810 ± 120
GSK878 Panel of 48 Clinical Isolates (Various Subtypes)94 ± 49

Data adapted from literature to show representative potencies.[3][17] Note the reduced potency against HIV-2, which has natural polymorphisms in the capsid protein.[17]

References

Application Notes and Protocols for Single-Cycle Infectivity Assays in Mechanism-of-Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for single-cycle infectivity assays, powerful tools in virology and drug development for elucidating the mechanism of action of antiviral compounds and characterizing immune responses.

Introduction to Single-Cycle Infectivity Assays

Single-cycle infectivity assays are invaluable tools for studying the early stages of a viral life cycle, from entry to the initial round of replication, without the confounding effects of subsequent rounds of infection and viral spread.[1][2] This is achieved by using replication-defective viral systems that are capable of only a single round of infection.[3][4] These assays offer several advantages over traditional multi-cycle assays, including increased safety when working with highly pathogenic viruses, higher reproducibility, and a more straightforward interpretation of results related to specific viral stages.[2][4][5] They are particularly well-suited for high-throughput screening of antiviral drug candidates and the characterization of neutralizing antibodies.[2][3]

The primary types of single-cycle infectivity assays include those utilizing:

  • Pseudotyped Viruses: These are chimeric viruses consisting of a core from one virus (e.g., a lentivirus or retrovirus) and an envelope protein from another virus of interest.[5][6][7] This allows for the safe study of viral entry mechanisms of pathogenic viruses in a BSL-2 laboratory setting.[5][6][8]

  • Reporter Viruses: These are replication-competent or-defective viruses that have been genetically engineered to express a reporter gene (e.g., luciferase, green fluorescent protein) upon successful infection and replication in host cells.[9][10] The reporter signal provides a quantitative measure of viral activity.

  • Single-Round Infectious Particles (SRIPs): These particles contain a subgenomic viral replicon that lacks the genes for structural proteins.[11][12] They can infect a cell and replicate their genome, but cannot produce progeny virions, thus limiting the infection to a single cycle.[11][13]

Applications in Mechanism-of-Action Studies

Single-cycle infectivity assays are instrumental in dissecting the specific stage of the viral life cycle that is inhibited by a drug candidate or targeted by the immune system. By designing experiments that isolate different viral processes, researchers can pinpoint the mechanism of action. For instance, a compound that reduces the signal in a pseudotyped virus assay likely interferes with viral entry (attachment, fusion, or uptake). In contrast, a compound that inhibits a reporter virus but not a pseudotyped virus may target a post-entry step like replication or transcription.

Protocol 1: Pseudotyped Virus Neutralization Assay

This protocol describes the generation of lentiviral particles pseudotyped with a viral envelope protein (e.g., SARS-CoV-2 Spike protein) and their use in a neutralization assay to measure the potency of antibodies or antiviral compounds.[6][7]

Materials
  • HEK293T cells

  • HEK293T cells engineered to express the target receptor (e.g., 293T-ACE2)

  • Lentiviral backbone plasmid expressing a reporter gene (e.g., luciferase)

  • Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Plasmid expressing the viral envelope protein of interest

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent

  • 96-well plates (white, clear-bottom for luciferase assays)

  • Luciferase assay reagent

  • Luminometer

Methodology

Part A: Production of Pseudotyped Virus

  • Cell Seeding: Seed HEK293T cells in a 6-well plate to reach 50-70% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the lentiviral backbone plasmid, packaging plasmids, and the envelope protein expression plasmid using a suitable transfection reagent.

  • Incubation: Incubate the cells at 37°C with 5% CO2.

  • Harvest: After 48-72 hours, harvest the supernatant containing the pseudotyped viral particles.

  • Filtration and Storage: Filter the supernatant through a 0.45 µm filter to remove cellular debris and store at -80°C.

Part B: Neutralization Assay

  • Cell Seeding: Seed the receptor-expressing cells (e.g., 293T-ACE2) in a 96-well plate.[6]

  • Compound/Antibody Dilution: Prepare serial dilutions of the test compound or antibody in cell culture medium.

  • Incubation: Mix the diluted compound/antibody with a standardized amount of pseudotyped virus and incubate for 1 hour at 37°C.

  • Infection: Add the virus-compound/antibody mixture to the seeded cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Readout: Measure the reporter gene expression (e.g., luciferase activity) according to the manufacturer's instructions.

Data Analysis

The percentage of neutralization is calculated relative to the signal from virus-only control wells. The half-maximal inhibitory concentration (IC50) or neutralization titer (NT50) is determined by fitting the data to a dose-response curve.

Experimental Workflow

Pseudotyped_Virus_Neutralization_Assay cluster_production Part A: Pseudovirus Production cluster_assay Part B: Neutralization Assay p1 Seed HEK293T Cells p2 Co-transfect Plasmids (Backbone, Packaging, Envelope) p1->p2 p3 Incubate (48-72h) p2->p3 p4 Harvest & Filter Pseudovirus p3->p4 a3 Incubate Virus with Compound/Antibody p4->a3 a1 Seed Target Cells (e.g., 293T-ACE2) a4 Infect Target Cells a1->a4 a2 Prepare Compound/ Antibody Dilutions a2->a3 a3->a4 a5 Incubate (48-72h) a4->a5 a6 Measure Reporter (e.g., Luciferase) a5->a6

Caption: Workflow for pseudotyped virus production and neutralization assay.

Protocol 2: Reporter Virus Assay for Antiviral Screening

This protocol details the use of a reporter virus to screen for antiviral compounds that inhibit viral replication.

Materials
  • Reporter virus (e.g., expressing GFP or Luciferase)

  • Permissive host cell line

  • Cell culture medium

  • Test compounds

  • 96-well or 384-well plates

  • Instrumentation for detecting the reporter signal (fluorescence microscope, plate reader, or luminometer)

  • Reagents for cytotoxicity assay (e.g., MTT, CellTiter-Glo)

Methodology
  • Cell Seeding: Seed the host cells in microplates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Addition: Add serial dilutions of the test compounds to the cells and incubate for a predetermined time.

  • Infection: Infect the cells with the reporter virus at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period that allows for robust reporter gene expression (typically 24-72 hours).

  • Readout: Measure the reporter signal. For fluorescent reporters, this can be done using a fluorescence plate reader or by imaging. For luciferase reporters, a luminometer is used after adding the appropriate substrate.

  • Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay with the same compound concentrations to ensure that the observed antiviral effect is not due to cell death.[11]

Data Analysis

The antiviral activity is expressed as the percentage of inhibition of the reporter signal compared to the virus control (no compound). The half-maximal effective concentration (EC50) is calculated from the dose-response curve. The half-maximal cytotoxic concentration (CC50) is determined from the cytotoxicity assay, and the selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound.

Experimental Workflow

Reporter_Virus_Assay cluster_cytotoxicity Parallel Cytotoxicity Assay start Seed Host Cells in Microplates compound Add Serial Dilutions of Test Compounds start->compound infect Infect with Reporter Virus compound->infect incubate Incubate (24-72h) infect->incubate readout Measure Reporter Signal (Fluorescence/Luminescence) incubate->readout end Calculate EC50 readout->end cyto_start Seed Host Cells cyto_compound Add Compound Dilutions cyto_start->cyto_compound cyto_incubate Incubate cyto_compound->cyto_incubate cyto_readout Measure Cell Viability cyto_incubate->cyto_readout cyto_end Calculate CC50 cyto_readout->cyto_end

Caption: Workflow for a reporter virus-based antiviral screening assay.

Data Presentation

Quantitative data from single-cycle infectivity assays are crucial for comparing the potency of different antiviral compounds or the neutralizing activity of antibodies. The following tables provide examples of how to structure such data.

Table 1: Antiviral Activity of Compounds Against a Reporter Virus

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
Compound A0.52>100>192
Compound B9.47>50>5.3
Compound C10.48>50>4.8
Remdesivir (Control)1.2>20>16.7

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills half of the cells. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window.

Table 2: Neutralization Titers of Monoclonal Antibodies Using a Pseudotyped Virus Assay

Monoclonal AntibodyNT50 (ng/mL)
mAb 115
mAb 28
mAb 3125
Isotype Control>10,000

NT50 (Half-maximal Neutralization Titer): The dilution of an antibody that reduces viral infectivity by 50%.

Signaling Pathways and Logical Relationships

The diagrams below illustrate the principles behind different single-cycle assay formats and how they can be used to probe different stages of the viral life cycle.

Viral_Lifecycle_Inhibition cluster_virus Virus Particle cluster_cell Host Cell cluster_assays Applicable Assays virus Virus entry Viral Entry (Attachment & Fusion) virus->entry Inhibitor A (e.g., Entry Blocker) replication Replication & Transcription entry->replication Inhibitor B (e.g., Polymerase Inhibitor) assay_a Pseudotyped Virus Assay entry->assay_a assembly Assembly & Egress replication->assembly Inhibitor C (e.g., Protease Inhibitor) assay_b Reporter Virus Assay replication->assay_b assay_c Plaque Assay (Multi-cycle) assembly->assay_c

Caption: Probing different stages of the viral life cycle with specific assays.

This comprehensive guide provides the foundational knowledge and practical protocols for implementing single-cycle infectivity assays in your research. These powerful techniques will enable a deeper understanding of viral mechanisms and accelerate the development of novel antiviral therapies.

References

Determining the Cytotoxicity of HIV-1 Capsid Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel antiretroviral therapies targeting the HIV-1 capsid has emerged as a promising strategy in the fight against AIDS. These inhibitors interfere with critical viral processes such as assembly, transport, and uncoating. A crucial step in the preclinical evaluation of these compounds is the assessment of their cytotoxicity. The 50% cytotoxic concentration (CC50) is a fundamental parameter that measures the concentration of a compound required to reduce the viability of uninfected cells by 50%.[1][2] This value is essential for determining the therapeutic window of a potential drug. A high CC50 value is desirable, as it indicates lower toxicity to host cells.

The selectivity index (SI), calculated as the ratio of CC50 to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), is a critical metric for evaluating the potential of an antiviral compound.[1][3] A higher SI value signifies greater selectivity of the compound for its viral target over host cells, indicating a more promising therapeutic candidate.[1] Compounds with a selectivity index of 10 or greater are generally considered active in vitro.[1] This application note provides detailed protocols for commonly used in vitro assays to determine the CC50 of HIV-1 capsid inhibitors, including the MTT, MTS, and CellTiter-Glo assays.

Key Concepts

CC50 (50% Cytotoxic Concentration): The concentration of a compound that results in a 50% reduction in cell viability.[1][2]

EC50 (50% Effective Concentration): The concentration of a drug that gives half-maximal response.

IC50 (50% Inhibitory Concentration): The concentration of an inhibitor required to inhibit a biological or biochemical function by 50%.[1]

Selectivity Index (SI): The ratio of CC50 to EC50 or IC50 (SI = CC50 / EC50). It is a measure of a compound's specificity for inhibiting viral replication compared to its toxicity to host cells.[1]

Data Presentation

The following table summarizes the key parameters and characteristics of the cytotoxicity assays described in this document.

AssayPrincipleDetection MethodAdvantagesDisadvantages
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[4]Colorimetric (Absorbance at 570 nm)Inexpensive, well-established.Requires a solubilization step for the formazan crystals, which can introduce variability.[4]
MTS Assay Reduction of a tetrazolium compound (MTS) into a soluble formazan product by viable cells.[4]Colorimetric (Absorbance at 490 nm)[4]Simpler workflow than MTT (no solubilization step), higher throughput.[4]Reagent can be less stable than MTT.
CellTiter-Glo® Luminescent Cell Viability Assay Measures ATP levels, an indicator of metabolically active cells, using a luciferase reaction that generates a luminescent signal.[5][6]LuminescenceHighly sensitive, rapid "add-mix-measure" format, suitable for high-throughput screening.[5][6]More expensive than colorimetric assays.

The following table provides examples of reported CC50 values for some HIV-1 capsid inhibitors.

CompoundCell LineCC50 (µM)Reference
GSK878MT-2> 20[7]
GS-CA1Various> 50[8]
TKB063MT-4> 50[9]
BD 2Virus Producer Cells> 7.0[10]
BM 2Virus Producer Cells6.2[10]

Experimental Protocols

General Workflow for CC50 Determination

The determination of CC50 for an HIV-1 capsid inhibitor involves a standardized workflow, regardless of the specific assay used. The following diagram illustrates the key steps.

CC50_Workflow General Workflow for CC50 Determination cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate compound_prep Prepare serial dilutions of the test compound add_compound Add compound dilutions to the cells compound_prep->add_compound controls Include vehicle controls (e.g., DMSO) and untreated controls incubate Incubate for a defined period (e.g., 48-72 hours) controls->incubate add_reagent Add viability assay reagent (MTT, MTS, or CellTiter-Glo) incubate->add_reagent incubate_reagent Incubate as per protocol add_reagent->incubate_reagent read_plate Measure signal (absorbance or luminescence) incubate_reagent->read_plate normalize_data Normalize data to controls read_plate->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve calculate_cc50 Calculate CC50 using non-linear regression plot_curve->calculate_cc50 Data_Analysis Data Analysis for CC50 Determination raw_data Raw Absorbance/ Luminescence Data background_sub Background Subtraction (subtract medium-only control) raw_data->background_sub normalization Normalization to Untreated Control (% Cell Viability) background_sub->normalization dose_response Plot % Viability vs. log[Compound] normalization->dose_response non_linear_reg Non-linear Regression (Sigmoidal Dose-Response) dose_response->non_linear_reg cc50_value CC50 Value non_linear_reg->cc50_value MTT_Principle Principle of MTT/MTS Assays cluster_cell Viable Cell mitochondria Mitochondria dehydrogenases NAD(P)H-dependent oxidoreductases formazan Formazan (Purple, Insoluble) dehydrogenases->formazan Reduction mtt MTT (Yellow, Soluble) mtt->dehydrogenases

References

Application of Mass Spectrometry in Capsid Inhibitor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry (MS) has emerged as a powerful and versatile analytical tool in the field of virology, particularly in the research and development of capsid-targeting antiviral inhibitors. The viral capsid, a protein shell that encloses the viral genome, is a critical component for viral replication, making it an attractive target for therapeutic intervention. MS-based techniques offer unparalleled capabilities to study the dynamic process of capsid assembly, characterize capsid-inhibitor interactions, and identify novel antiviral compounds. This application note provides a detailed overview of the key mass spectrometry methodologies employed in capsid inhibitor research, complete with experimental protocols and data presentation guidelines.

Key Mass Spectrometry Techniques

Several mass spectrometry techniques are instrumental in the study of viral capsids and their inhibitors. These include Native Mass Spectrometry, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), and various MS-based screening platforms.

Native Mass Spectrometry (Native MS)

Native MS allows for the study of intact protein complexes under non-denaturing conditions, preserving their native structure and non-covalent interactions. This technique is invaluable for characterizing the stoichiometry and stability of viral capsids and their interactions with inhibitors. In the context of capsid inhibitor research, native MS can be used to:

  • Determine the mass of intact viral capsids and virus-like particles (VLPs).

  • Investigate the kinetics and thermodynamics of capsid assembly and disassembly.

  • Directly observe the binding of small molecule inhibitors to the capsid and determine the stoichiometry of the interaction.

  • Quantify the ratio of empty to full capsids, a critical quality attribute in the manufacturing of viral vectors for gene therapy.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for probing protein conformation and dynamics in solution. It measures the rate of exchange of backbone amide hydrogens with deuterium in the solvent. This exchange rate is sensitive to the local protein structure and solvent accessibility. In capsid inhibitor research, HDX-MS is employed to:

  • Map the binding site of an inhibitor on the capsid protein.

  • Identify conformational changes in the capsid induced by inhibitor binding.

  • Study allosteric effects, where inhibitor binding at one site affects the dynamics of a distant region of the capsid protein.

  • Characterize the dynamics of capsid assembly and how it is perturbed by inhibitors.

Affinity Selection Mass Spectrometry (AS-MS)

AS-MS is a high-throughput screening method used to identify compounds that bind to a specific target from a large chemical library. In this technique, the target protein (the viral capsid or capsid protein) is incubated with a library of potential inhibitors. The protein-ligand complexes are then separated from the unbound compounds, and the bound ligands are identified by mass spectrometry. This approach allows for the rapid screening of millions of compounds to identify potential lead candidates for drug development.

Experimental Protocols

Protocol 1: Native Mass Spectrometry of Capsid-Inhibitor Complexes

This protocol outlines the general steps for analyzing the binding of a small molecule inhibitor to an intact viral capsid using native MS.

1. Sample Preparation:

  • Purify the viral capsids to a high degree of homogeneity.
  • Buffer exchange the purified capsids into a volatile aqueous buffer, such as ammonium acetate, at a neutral pH. This is crucial for successful electrospray ionization.
  • Prepare a stock solution of the inhibitor in a compatible solvent (e.g., DMSO) and dilute it into the same volatile buffer.
  • Incubate the capsids with the inhibitor at a desired molar ratio for a sufficient time to allow for binding equilibrium to be reached.

2. Mass Spectrometry Analysis:

  • Use a mass spectrometer modified for the transmission of high mass-to-charge (m/z) ions, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.
  • Optimize instrument parameters, including capillary voltage, cone voltage, and collision energy, to ensure gentle desolvation and preservation of the non-covalent complex.
  • Acquire mass spectra over a high m/z range to detect the intact capsid and the capsid-inhibitor complex.

3. Data Analysis:

  • Process the raw data to obtain a mass spectrum.
  • Identify the charge state series for the unbound capsid and the inhibitor-bound capsid.
  • Deconvolute the spectra to determine the molecular weight of both species. The mass shift between the two will correspond to the mass of the bound inhibitor molecules.
  • The relative intensities of the peaks can be used to estimate the binding affinity (Kd).

Protocol 2: HDX-MS for Mapping Inhibitor Binding Sites

This protocol describes a typical bottom-up HDX-MS experiment to identify the regions of a capsid protein that are protected from deuterium exchange upon inhibitor binding.

1. Deuterium Labeling:

  • Prepare two sets of samples: the capsid protein alone and the capsid protein pre-incubated with the inhibitor.
  • Initiate the hydrogen-deuterium exchange reaction by diluting each sample into a D2O-based buffer.
  • Allow the exchange to proceed for various time points (e.g., 10s, 1m, 10m, 1h).

2. Quenching and Digestion:

  • Quench the exchange reaction by rapidly lowering the pH to ~2.5 and the temperature to 0°C. This locks the deuterium label in place.
  • Digest the protein into smaller peptides using an acid-stable protease, such as pepsin, that is active under quench conditions.

3. LC-MS Analysis:

  • Separate the peptic peptides using ultra-performance liquid chromatography (UPLC) at low temperature to minimize back-exchange.
  • Analyze the eluting peptides using a high-resolution mass spectrometer to determine their mass.

4. Data Analysis:

  • Identify the peptides that show a reduction in deuterium uptake in the presence of the inhibitor compared to the protein alone.
  • Map these protected peptides onto the three-dimensional structure of the capsid protein to identify the inhibitor binding site.

Data Presentation

Quantitative data from mass spectrometry experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.

InhibitorTargetMS TechniqueMeasured ParameterValueReference
PF-3450074 (PF74)HIV-1 CANative MSKd (hexamer)120 nM
PF-3450074 (PF74)HIV-1 CANative MSKd (monomer)2.7 µM
GS-CA1HIV-1 CA-EC50Low nM
Lenacapavir (GS-6207)HIV-1 CA-EC50pM
EbselenHIV-1 CA-EC503.37 µM
C1HIV-1 CA-IC5057 µM
BD1HIV-1 CA-NTD-EC5070 ± 30 nM
BM1HIV-1 CA-NTD-EC5062 ± 23 nM
BD2HIV-1 CA-NTDITCKd87 - 690 nM
BM2HIV-1 CA-NTDITCKd87 - 690 nM
BM3HIV-1 CA-NTDITCKd87 - 690 nM

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and molecular pathways.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of HIV-1 Capsid Inhibitors In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the common challenge of low aqueous solubility of HIV-1 capsid inhibitors in in-vitro experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My HIV-1 capsid inhibitor precipitated out of solution during my in-vitro assay. What are the common causes for this?

A1: Compound precipitation is a frequent issue, particularly with hydrophobic molecules like many HIV-1 capsid inhibitors. The primary causes include:

  • Exceeding Aqueous Solubility Limit: Many inhibitors, such as PF-74 and GS-CA1, have inherently low solubility in aqueous buffers (e.g., PBS) commonly used in biological assays.[1][2] When a concentrated stock solution (typically in 100% DMSO) is diluted into the aqueous assay buffer, the final concentration of the inhibitor may exceed its solubility limit, leading to precipitation.

  • Insufficient DMSO Concentration: While DMSO is an effective solvent for many inhibitors, the final concentration in the assay medium might be too low to maintain solubility.[3][4][5]

  • pH and Buffer Composition: The pH of the buffer can significantly impact the solubility of ionizable compounds. The composition of the buffer, including salt concentration, can also influence solubility.

  • Temperature: Changes in temperature during the experiment can affect compound solubility.

  • "Salting Out" Effect: High salt concentrations in some assay buffers, such as those for in-vitro capsid assembly, can reduce the solubility of small molecules.

Q2: How can I visually confirm if my compound has precipitated?

A2: Visual inspection is the first step. Look for:

  • Cloudiness or Turbidity: A clear solution turning hazy or opaque is a strong indicator of precipitation.

  • Visible Particles: You may see small particles suspended in the solution or settled at the bottom of the tube or well.

  • "Oil Out": Some compounds may not form a solid precipitate but instead separate as an oily film.

For a more quantitative assessment, techniques like nephelometry, which measures light scattering caused by suspended particles, can be employed.

Q3: What are the potential consequences of compound precipitation in my assay?

A3: Compound precipitation can lead to several experimental artifacts and misinterpretation of results:

  • Inaccurate Concentration: The actual concentration of the inhibitor in solution will be lower than the intended concentration, leading to an underestimation of its potency (e.g., a higher IC50 value).

  • Assay Interference: Precipitated particles can interfere with assay readouts, particularly in light-based assays (e.g., absorbance, fluorescence, luminescence) by scattering light.

  • Non-specific Effects: The precipitate itself might interact with cellular components or assay reagents in a non-specific manner, leading to false-positive or false-negative results.

  • Inconsistent Results: The extent of precipitation can vary between experiments, leading to poor reproducibility.

Q4: What immediate steps can I take to troubleshoot compound precipitation in my ongoing experiment?

A4: If you observe precipitation, consider the following:

  • Gentle Agitation: Gently vortex or pipette the solution up and down to see if the precipitate redissolves. Avoid vigorous shaking, which can sometimes promote aggregation.

  • Sonication: Brief sonication in a water bath can sometimes help to redissolve precipitated compounds.

  • Temperature Adjustment: If the experiment allows, gentle warming might increase solubility. However, be cautious as this can also affect the stability of biological reagents.

  • Centrifugation: If the precipitate cannot be redissolved, you can centrifuge the sample and test the supernatant. However, be aware that the actual concentration of your inhibitor will be unknown and lower than intended. This is a salvage measure and should be noted in your experimental record.

For future experiments, it is crucial to address the root cause of the precipitation.

Q5: What are some proactive strategies to prevent compound precipitation in future experiments?

A5: To avoid solubility issues, consider these strategies during your experimental design:

  • Lower the Final Compound Concentration: If the assay sensitivity allows, test the inhibitor at a lower concentration range.

  • Increase the Final DMSO Concentration: A final DMSO concentration of 0.5% to 1% is generally well-tolerated by many cell lines and can help maintain compound solubility. However, it is essential to run a vehicle control with the same DMSO concentration to account for any solvent effects.

  • Use a Different Co-Solvent: In some cases, other organic solvents like ethanol or dimethyl formamide (DMF) might be more effective, but their compatibility with the specific assay must be validated.[3]

  • Formulation Strategies: For persistently problematic compounds, consider using formulation aids such as:

    • Cyclodextrins: These can encapsulate the hydrophobic inhibitor and increase its aqueous solubility.

    • Surfactants: Non-ionic surfactants like Tween-80 can be used at low concentrations to improve solubility, but their potential effects on the assay must be carefully evaluated.

  • pH Optimization: If your compound has ionizable groups, adjusting the pH of the buffer (within the tolerated range of your assay system) can significantly enhance solubility.

  • Fresh Stock Solutions: Always use freshly prepared stock solutions, as older stocks may have undergone some precipitation or degradation.

Quantitative Data on Inhibitor Solubility

The following table summarizes available solubility data for selected HIV-1 capsid inhibitors. It is important to note that obtaining precise aqueous solubility data for highly insoluble compounds like PF-74 is challenging, and much of the literature refers to its low solubility qualitatively.

InhibitorSolvent/BufferSolubilityNotes
PF-74 (PF-3450074) DMSO~2 mg/mL (~4.7 mM)[3]Highly soluble in DMSO.
Dimethyl Formamide (DMF)~1 mg/mL (~2.35 mM)[3]Soluble in DMF.
Aqueous Buffer (e.g., PBS)Very LowAlthough a specific value is not readily available in the literature, it is widely reported to have poor aqueous solubility.[2]
GS-CA1 Aqueous Buffer (e.g., PBS)LowReported to have low aqueous solubility and bioavailability.[2]
Lenacapavir (GS-6207) DMSO≥ 100 mg/mLHighly soluble in DMSO.
CX17 (PF-74 Analog) Aqueous BufferIncreased Predicted SolubilityA derivative of PF-74 with computational predictions indicating improved aqueous solubility compared to the parent compound.[1]

Experimental Protocols

Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is suitable for early-stage screening to quickly assess the solubility of a large number of compounds.

Materials:

  • Test compound

  • 100% DMSO

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom microplate

  • Plate reader with turbidity measurement capability (e.g., spectrophotometer at 620 nm)

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Prepare Serial Dilutions: In a separate 96-well plate, perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Dispense into Assay Plate: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into the wells of the clear-bottom assay plate in triplicate. Include wells with 2 µL of 100% DMSO as a blank control.

  • Add Aqueous Buffer: Rapidly add 98 µL of PBS (pH 7.4) to each well using a multichannel pipette to achieve a final volume of 100 µL and a final DMSO concentration of 2%. The rapid addition helps to ensure a consistent precipitation process.

  • Incubate and Mix: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measure Turbidity: Measure the absorbance (optical density) of each well at a wavelength of 620 nm. An increase in absorbance indicates light scattering due to precipitate formation.

  • Data Analysis: Plot the absorbance against the compound concentration. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit under these conditions.

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is considered the "gold standard" for solubility measurement.

Materials:

  • Test compound (solid form)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Small glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column and UV detector

  • Analytical balance

Procedure:

  • Prepare Saturated Solution: Add an excess amount of the solid test compound to a glass vial containing a known volume of PBS (pH 7.4). The amount of solid should be enough to ensure that undissolved material remains at the end of the experiment.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Dilution and Analysis: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve of known concentrations.

  • Result: The measured concentration represents the thermodynamic solubility of the compound in PBS at the specified temperature.

Visualizations

Troubleshooting_Low_Solubility cluster_problem Problem Identification cluster_immediate Immediate Troubleshooting cluster_salvage Salvage and Proceed with Caution cluster_future Future Experiment Design start Precipitation Observed in In-Vitro Assay gentle_mix Gentle Agitation / Sonication start->gentle_mix lower_conc Lower Final Compound Concentration check_dissolved Does Precipitate Redissolve? gentle_mix->check_dissolved centrifuge Centrifuge and Use Supernatant check_dissolved->centrifuge No end Proceed with Optimized Assay Conditions check_dissolved->end Yes note_concentration Note: Actual Concentration is Lower and Unknown centrifuge->note_concentration increase_dmso Increase Final DMSO Concentration formulation Use Formulation Aids (e.g., Cyclodextrins) optimize_buffer Optimize Buffer (pH, Co-solvents) lower_conc->end increase_dmso->end formulation->end optimize_buffer->end

Caption: Troubleshooting workflow for addressing low solubility of HIV-1 capsid inhibitors.

Assay_Impact cluster_ideal Ideal Assay Condition cluster_precipitate Poor Solubility Condition inhibitor_soluble Inhibitor Fully Solubilized assembly In-Vitro Assembly inhibitor_soluble->assembly ca_protein Capsid (CA) Protein Monomers ca_protein->assembly inhibited_assembly Inhibited/Altered Assembly assembly->inhibited_assembly inhibitor_precipitated Inhibitor Precipitates lower_effective_conc Lower Effective Inhibitor Concentration inhibitor_precipitated->lower_effective_conc particle_interference Particle Interference (Light Scattering) inhibitor_precipitated->particle_interference underestimated_potency Underestimated Potency (Higher IC50) lower_effective_conc->underestimated_potency inaccurate_readout Inaccurate Turbidity Reading particle_interference->inaccurate_readout inaccurate_readout->underestimated_potency

Caption: Impact of low solubility on an in-vitro capsid assembly assay.

References

identifying and characterizing HIV-1 capsid inhibitor resistance mutations

Author: BenchChem Technical Support Team. Date: November 2025

HIV-1 Capsid Inhibitor Resistance Technical Support Center

This center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support the identification and characterization of HIV-1 capsid inhibitor resistance mutations.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed resistance mutations to the HIV-1 capsid inhibitor Lenacapavir (LEN)?

A1: Clinical trials and in vitro studies have identified several key resistance-associated mutations (RAMs) in the HIV-1 capsid (CA) protein that reduce susceptibility to Lenacapavir. The most frequently reported mutations include M66I, Q67H, K70N/H/R/S, and N74D/H.[1][2][3][4] Of these, M66I and Q67H are among the most common.[1][5] While mutations like L56I have been selected for in vitro, they are less common clinically.[1] It's important to note that some of these mutations, particularly M66I, can significantly impair the virus's replication capacity (RC).[2][5][6]

Q2: How do I interpret the EC50 or IC50 fold-change values from my phenotypic resistance assay?

A2: The fold-change (FC) value is a critical metric for quantifying resistance. It is calculated by dividing the EC50 (or IC50) of the mutant virus by the EC50 of the wild-type (WT) reference virus.[7][8][9]

  • Low-level resistance: A low FC (e.g., 2-5 fold) indicates a minor decrease in susceptibility.

  • Intermediate resistance: A moderate FC (e.g., 5-10 fold) suggests a clinically relevant reduction in susceptibility.

  • High-level resistance: A high FC (>10-fold) indicates a significant loss of drug activity.[3] For instance, the N74D mutation can decrease LEN binding affinity by ~20-fold and virus susceptibility by ~10-fold.[10] It is crucial to consider not just the EC50 value but also the slope of the dose-response curve, as some mutations can alter the shape of the curve, impacting drug effectiveness at clinical concentrations.[11]

Q3: My phenotypic assay shows my mutant virus has very low or no infectivity. How can I still measure its resistance profile?

A3: This is a common issue, as many capsid inhibitor resistance mutations, such as M66I, severely impair viral replication capacity.[2][5]

  • Switch to a Single-Cycle (SC) Assay: SC assays, which measure a single round of infection, are often more successful for characterizing replication-impaired mutants than traditional multi-cycle (MC) assays.[2][6][12]

  • Use a Highly Sensitive Reporter Cell Line: Specialized reporter cell lines, such as Rev-CEM-Luc/GFP, can detect infection from viruses with very low replication capacity where standard assays (like MT-2 cytopathic effect assays) fail.[2]

  • Biochemical Assays: As an alternative to infectivity, you can assess the mutation's effect on capsid stability directly using biochemical methods like the "fate-of-capsid" assay or in vitro capsid assembly/stability assays.[13][14][15]

Q4: Can resistance mutations to capsid inhibitors exist in treatment-naïve individuals?

A4: Yes, although it is extremely rare.[1] Studies analyzing large sequence databases have found that virtually all known LEN-associated resistance mutations can be found in viruses from individuals never exposed to the drug, albeit at a very low prevalence (e.g., around 0.26% of sequences).[16][17] The most prevalent naturally occurring mutation is Q67H, which is more common in the CRF01_AE subtype.[16][17] This suggests that pre-existing resistance is possible but unlikely to be a widespread clinical issue.[1]

Troubleshooting Experimental Issues

Problem Encountered Potential Cause Recommended Solution
Low yield of mutant plasmid after site-directed mutagenesis. 1. Suboptimal primer design (e.g., low Tm, self-dimerization).2. Inefficient PCR amplification.3. Incomplete digestion of parental (wild-type) plasmid DNA by DpnI.1. Redesign primers to be 25-45 bases long, with a GC content >40%, a calculated Tm ≥78°C, and terminate with a G or C.[18][19]2. Optimize PCR conditions (annealing temperature, extension time based on plasmid size). Use a high-fidelity polymerase.[18]3. Ensure DpnI digestion runs for at least 1-2 hours at 37°C to eliminate the parental template.[18]
Wild-type (WT) virus control shows high variability in infectivity assays. 1. Inconsistent virus production (transfection efficiency, cell health).2. Variability in target cell plating density or viability.3. Inaccurate virus quantification (p24 ELISA).1. Standardize transfection protocols and use healthy, low-passage HEK293T cells. Harvest virus at a consistent time point.2. Use an automated cell counter to ensure consistent cell numbers. Perform a viability stain (e.g., Trypan Blue) before plating.3. Ensure p24 ELISA standard curve is accurate and samples are diluted within the linear range of the assay.
EC50 values are inconsistent across replicate experiments. 1. Pipetting errors when preparing serial dilutions of the inhibitor.2. Edge effects in 96-well plates.3. Fluctuation in incubator conditions (CO2, temperature).1. Use calibrated pipettes and prepare a master mix of the highest drug concentration before performing serial dilutions.2. Avoid using the outermost wells of the plate for critical measurements, or fill them with sterile media/PBS to maintain humidity.3. Ensure incubator is properly calibrated and maintains stable conditions throughout the experiment.
No resistance phenotype observed for a clinically reported mutation. 1. The mutation's effect is context-dependent (requires other mutations or a different viral backbone).2. The assay is not sensitive enough to detect low-level resistance.3. The mutation primarily affects capsid stability or another function not captured by a standard infectivity assay.1. Test the mutation in combination with other known RAMs or in a different subtype backbone if relevant.[1]2. Increase the number of data points around the expected EC50 and ensure the dose-response curve is well-defined.3. Perform a direct capsid stability assay (e.g., CsA washout or fate-of-capsid) to assess the biochemical impact of the mutation.[14][15][20]

Quantitative Data Summary

The following table summarizes the phenotypic susceptibility of common Lenacapavir resistance mutations. Data is presented as fold-change (FC) in EC50 relative to the wild-type virus and the corresponding replication capacity (RC) as a percentage of wild-type.

MutationFold-Change (FC) in LEN SusceptibilityReplication Capacity (% of WT)Assay TypeReference
Q67H 4.658%Single-Cycle[6]
M66I >1000 - >20001.5% - 6%Single-Cycle[5][6]
N74D ~10Not specifiedNot specified[3][10]
K70N Not specifiedSeverely impairedMulti-Cycle[2]
L56I Not specifiedNot specifiedIn vitro selection[1]
L56V 72DiminishedReporter Virus[21]
N57H 4,890DiminishedReporter Virus[21]

Note: Fold-change values can vary between assay systems (e.g., single-cycle vs. multi-cycle) and cell lines used.[2][6]

Detailed Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of HIV-1 Proviral DNA

This protocol describes the introduction of a point mutation into an HIV-1 proviral plasmid using a PCR-based method.

  • Primer Design: Design a pair of complementary forward and reverse primers, 25-45 nucleotides in length, containing the desired mutation in the center. The primers should have a minimum GC content of 40% and a melting temperature (Tm) of ≥78°C.[18][19]

  • PCR Amplification:

    • Set up a PCR reaction containing: 50 ng of template plasmid DNA, 125 ng of each primer, dNTPs, and a high-fidelity DNA polymerase.

    • Perform thermal cycling: an initial denaturation at 95°C for 1 minute, followed by 18-25 cycles of denaturation (95°C, 50 sec), annealing (60°C, 50 sec), and extension (68°C, 1 min/kb of plasmid length).[18]

  • Parental DNA Digestion: Add 1-2 µL of DpnI restriction enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental plasmid DNA.[18]

  • Transformation: Transform the DpnI-treated DNA into high-efficiency competent E. coli cells. Plate on selective agar plates (e.g., LB-ampicillin) and incubate overnight at 37°C.[22]

  • Verification: Pick several colonies, culture them, and isolate the plasmid DNA using a miniprep kit. Verify the presence of the desired mutation and the integrity of the gene via Sanger sequencing.

Protocol 2: Single-Cycle HIV-1 Infectivity Assay

This assay quantifies the susceptibility of mutant viruses to a capsid inhibitor in a single round of infection.

  • Virus Production: Co-transfect HEK293T cells with the proviral plasmid (WT or mutant) and a VSV-G envelope expression plasmid. The VSV-G envelope allows the virus to infect a broad range of cells in a CD4-independent manner.

  • Harvest and Quantification: At 48 hours post-transfection, harvest the cell culture supernatant. Clarify the supernatant by centrifugation and filter through a 0.45 µm filter. Quantify the amount of virus produced using a p24 antigen ELISA.

  • Target Cell Preparation: Plate target cells (e.g., TZM-bl or HEK293T) in a 96-well plate. These cells typically contain a reporter gene (e.g., Luciferase or GFP) under the control of the HIV-1 LTR.

  • Infection and Drug Treatment:

    • Prepare serial dilutions of the capsid inhibitor in culture medium.

    • Normalize viral stocks based on p24 concentration.

    • Add the diluted inhibitor to the target cells, followed immediately by the addition of a fixed amount of virus.

  • Readout: At 48-72 hours post-infection, measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis: Plot the reporter signal against the log of the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value. The fold-change is determined by dividing the mutant EC50 by the WT EC50.[7]

Visualizations (Diagrams)

experimental_workflow cluster_0 Plasmid Engineering cluster_1 Virus Production & Assay cluster_2 Data Analysis start Hypothesized Resistance Mutation sdm Site-Directed Mutagenesis start->sdm seq Sequence Verification sdm->seq transfect Transfect HEK293T (Proviral + VSV-G) seq->transfect harvest Harvest & Quantify Virus (p24 ELISA) transfect->harvest infect Infect Reporter Cells + Inhibitor Dilutions harvest->infect readout Measure Reporter (e.g., Luciferase) infect->readout analysis Calculate EC50 (Non-linear Regression) readout->analysis fc Determine Fold-Change (Mutant EC50 / WT EC50) analysis->fc result Characterized Resistance Profile fc->result

Caption: Workflow for characterizing a resistance mutation.

hiv_capsid_pathway cluster_early Early Phase cluster_late Late Phase entry Viral Entry uncoating Uncoating & Reverse Transcription entry->uncoating nuclear_import Nuclear Import of Pre-Integration Complex uncoating->nuclear_import assembly Gag Assembly at Membrane budding Virion Budding & Release assembly->budding maturation Maturation budding->maturation inhibitor Capsid Inhibitor (e.g., Lenacapavir) inhibitor->uncoating Disrupts inhibitor->assembly Interferes inhibitor->maturation Interferes

Caption: HIV-1 capsid's role and points of inhibition.

troubleshooting_tree q1 Unexpected Result in Phenotypic Assay? q2 Is WT control behaving as expected? q1->q2 q3 Is mutant virus replication severely impaired? q2->q3 Yes a1_no Troubleshoot general assay conditions: - Virus quantification - Cell plating - Reagent quality q2->a1_no No a1_yes Problem is specific to mutant virus a2_yes Use more sensitive assay: - Single-cycle format - Reporter cell line - Biochemical assay q3->a2_yes Yes a2_no Verify mutation by sequencing. Consider viral backbone or context-dependent effects. q3->a2_no No

Caption: Troubleshooting decision tree for resistance assays.

References

Technical Support Center: Mitigating Off-Target Effects of Capsid Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with capsid inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on understanding and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and potential off-target mechanisms of action for capsid inhibitors?

A1: Capsid inhibitors primarily target the viral capsid (CA) protein, interfering with critical stages of the viral life cycle.[1][2] The on-target effects include:

  • Disruption of Capsid Assembly and Disassembly: These inhibitors can either accelerate premature uncoating of the viral core or stabilize the capsid, preventing the timely release of viral genetic material.[3][4][5]

  • Interference with Host Factor Interactions: Many capsid inhibitors, such as PF-74, GS-CA1, and Lenacapavir, bind to a highly conserved pocket on the capsid protein.[1][6][7] This pocket is also utilized by essential host cellular factors like Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153), which are crucial for nuclear import and integration of the viral genome.[1][7] By competitively binding to this site, the inhibitors disrupt these vital interactions.

Potential off-target effects could arise from the inhibitor binding to unintended cellular proteins, leading to the modulation of their normal functions. However, current research, particularly for newer generation inhibitors like Lenacapavir, suggests a low propensity for off-target binding. For example, Lenacapavir was screened against a panel of 87 different receptors, enzymes, and ion channels with no significant off-target activity observed.[8]

Q2: My cells are showing toxicity after treatment with a capsid inhibitor. How can I determine if this is an off-target effect?

A2: Cell toxicity can result from either on-target or off-target effects. To differentiate between the two, consider the following troubleshooting steps:

  • Dose-Response Analysis: Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50). Compare this to the 50% effective concentration (EC50) for antiviral activity. A large therapeutic index (CC50/EC50) suggests that the toxicity is less likely to be a major issue at effective antiviral concentrations.

  • Control Experiments:

    • Uninfected Cells: Treat uninfected cells with the same concentrations of the inhibitor. If toxicity is observed, it is likely an off-target effect.

    • Resistant Virus: If available, use a virus with a known resistance mutation in the capsid protein that prevents inhibitor binding. If the inhibitor is still toxic to cells infected with the resistant virus, the toxicity is likely off-target.

  • Time-of-Addition Assay: A time-of-addition experiment can help determine if the toxicity correlates with the timing of the inhibitor's antiviral activity.

Q3: How can I experimentally identify the off-target proteins of a capsid inhibitor in my cellular model?

A3: Identifying direct off-target protein interactions is a key step in understanding and mitigating unintended effects. Several advanced experimental approaches can be employed:

  • Proteome-wide Profiling:

    • Affinity-based Proteomics: This involves immobilizing the capsid inhibitor on a solid support (e.g., beads) and using it as bait to "pull down" interacting proteins from cell lysates. The captured proteins are then identified by mass spectrometry.

    • Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome upon drug treatment. A shift in the melting temperature of a protein in the presence of the inhibitor suggests a direct interaction.

  • Transcriptomic and Proteomic Analysis:

    • RNA-Sequencing (RNA-Seq) and Mass Spectrometry-based Proteomics: Analyze global changes in gene and protein expression in cells treated with the inhibitor. While these changes are often downstream effects, they can provide clues about the signaling pathways that are perturbed, which can then be investigated for direct off-target interactions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High Cell Cytotoxicity at Low Inhibitor Concentrations Off-target binding to an essential cellular protein.1. Perform a thorough literature search for known off-targets of the specific inhibitor or similar chemical scaffolds. 2. Conduct a cytotoxicity assay in a panel of different cell lines to assess cell-type-specific toxicity. 3. Consider using a different capsid inhibitor with a distinct chemical structure.
Inconsistent Antiviral Activity Poor metabolic stability of the inhibitor (e.g., PF-74).[9]1. Check the stability of the compound in your cell culture medium over the course of the experiment. 2. Consider using freshly prepared inhibitor solutions for each experiment. 3. If using a known unstable compound, explore more stable analogs if available.
Reduced Inhibitor Potency in Primary Cells vs. Cell Lines Differences in cellular metabolism or expression of potential off-target proteins.1. Measure the intracellular concentration of the inhibitor in both cell types. 2. Compare the expression levels of known host factors (e.g., CPSF6, NUP153) between the cell types.
Unexpected Phenotypic Changes in Cells (e.g., altered morphology, proliferation rate) Modulation of a cellular signaling pathway due to an off-target interaction.1. Perform transcriptomic (RNA-Seq) or proteomic analysis to identify dysregulated pathways. 2. Use pathway analysis software to pinpoint potential off-target proteins. 3. Validate the off-target interaction using techniques like thermal shift assays or affinity pull-downs.

Quantitative Data Summary

The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for common capsid inhibitors. A higher therapeutic index (TI = CC50/EC50) indicates a wider margin between the effective and toxic doses.

InhibitorCell LineEC50CC50Therapeutic Index (TI)
Lenacapavir (GS-6207) MT-4105 pM[8]>50 µM[8]>476,190
Human CD4+ T cells32 pM[8]>50 µM[8]>1,562,500
Macrophages56 pM[8]>50 µM[8]>892,857
PBMCs (average of 23 isolates)50 pM[6]>50 µM>1,000,000
GS-CA1 T cells240 pM[6]>30 µM[10]>125,000
PBMCs140 pM[6]>30 µM[10]>214,285
PF-74 TZM-GFP0.70 µM[7]76 µM[7][11]~108
TZM-GFP0.61 µM[11]76 µM[11]~124
MT-21.24 µM32.2 µM[12]~26

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability and can be used to determine the CC50 of a capsid inhibitor.

Materials:

  • Cells of interest

  • Capsid inhibitor stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay (e.g., 5,000-10,000 cells/well). Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the capsid inhibitor in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted inhibitor to each well. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for a period relevant to your antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data and determine the CC50 value using a non-linear regression analysis.

Protocol 2: Affinity Pull-Down Assay to Identify Off-Target Proteins

This protocol describes a method to identify cellular proteins that directly bind to a capsid inhibitor.

Materials:

  • Capsid inhibitor with a linker for immobilization (or a biotinylated version)

  • Affinity beads (e.g., NHS-activated sepharose or streptavidin-agarose)

  • Cell lysate from your experimental model

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents or access to mass spectrometry services

Procedure:

  • Inhibitor Immobilization: Covalently couple the capsid inhibitor to the affinity beads according to the manufacturer's instructions.

  • Cell Lysis: Harvest and lyse cells to prepare a total protein extract.

  • Binding: Incubate the immobilized inhibitor with the cell lysate for several hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis:

    • Western Blotting: If you have a candidate off-target protein in mind, you can analyze the eluate by Western blotting using an antibody against that protein.

    • Mass Spectrometry: For an unbiased approach, submit the eluate for proteomic analysis by mass spectrometry to identify all interacting proteins.

Visualizations

On-Target Mechanism of Capsid Inhibitors

OnTargetMechanism cluster_virus Viral Lifecycle cluster_inhibitor Capsid Inhibitor Action cluster_host Host Factors Uncoating Capsid Uncoating NuclearImport Nuclear Import Uncoating->NuclearImport Integration Integration NuclearImport->Integration Assembly Capsid Assembly Integration->Assembly CI Capsid Inhibitor CI->Uncoating Inhibits/Alters CI->NuclearImport Blocks Host Factor Binding CI->Assembly Inhibits/Alters CPSF6 CPSF6 CPSF6->NuclearImport NUP153 NUP153 NUP153->NuclearImport

Caption: On-target mechanism of capsid inhibitors on the HIV-1 lifecycle.

Experimental Workflow for Off-Target Identification

OffTargetWorkflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_mitigation Mitigation Strategy Start Observe Unexpected Cellular Phenotype or Toxicity Hypothesis Hypothesize Off-Target Effect Start->Hypothesis Proteomics Affinity Pull-Down + Mass Spectrometry Hypothesis->Proteomics Identify direct binders Transcriptomics RNA-Sequencing Hypothesis->Transcriptomics Identify perturbed pathways Validation Validate Direct Binding (e.g., Thermal Shift Assay) Proteomics->Validation Pathway Pathway Analysis of Transcriptomic/Proteomic Data Transcriptomics->Pathway SAR Structure-Activity Relationship (SAR) - Modify Inhibitor to Reduce Off-Target Binding Validation->SAR Pathway->Validation

Caption: Workflow for identifying and mitigating off-target effects.

Logical Relationship for Mitigating Off-Target Effects

MitigationStrategy cluster_approach Approaches cluster_outcome Outcomes HighSelectivity Goal: High Selectivity ReducedToxicity Reduced Cytotoxicity HighSelectivity->ReducedToxicity ImprovedTI Improved Therapeutic Index HighSelectivity->ImprovedTI SAR Structure-Activity Relationship (SAR) Studies SAR->HighSelectivity Screening Broad-Panel Off-Target Screening Screening->HighSelectivity CompChem Computational Chemistry & In Silico Prediction CompChem->HighSelectivity

Caption: Strategies to achieve high selectivity and mitigate off-target effects.

References

dealing with protein aggregation in recombinant capsid preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding protein aggregation in recombinant capsid preparations.

Troubleshooting Guide

Question: I'm observing visible precipitates in my purified capsid preparation. What are the likely causes and how can I fix this?

Answer:

Visible precipitates are a clear indication of significant protein aggregation. This can be caused by several factors related to protein stability, buffer conditions, and handling procedures. The following troubleshooting workflow can help identify and resolve the issue.

start Visible Precipitate Observed check_buffer Step 1: Evaluate Buffer Composition (pH, Ionic Strength, Additives) start->check_buffer solubilize For existing precipitate: Attempt Solubilization & Refolding start->solubilize Immediate Action check_concentration Step 2: Assess Protein Concentration check_buffer->check_concentration check_storage Step 3: Review Storage & Handling (Temperature, Freeze-Thaw Cycles) check_concentration->check_storage solution Resolution: - Optimize Buffer - Reduce Concentration - Improve Storage check_storage->solution start Suspected Soluble Aggregates (Inconsistent Assay Results) detect Step 1: Detect & Quantify Aggregates (DLS, SEC) start->detect no_aggregates No Significant Aggregates Detected detect->no_aggregates If clean aggregates_present Aggregates Detected detect->aggregates_present If present optimize Step 2: Optimize Purification & Storage Buffer (Screen pH, Salt, Additives) aggregates_present->optimize repurify Step 3: Repurify to Remove Aggregates (Preparative SEC) optimize->repurify reassess Step 4: Re-analyze for Aggregates (DLS, SEC) repurify->reassess start Aggregated Protein (e.g., Inclusion Bodies) solubilize Step 1: Solubilization (High concentration of denaturant like 6-8M Urea or Guanidinium HCl) start->solubilize refold Step 2: Refolding (Removal of denaturant via dialysis, dilution, or chromatography) solubilize->refold purify Step 3: Purification of Refolded Protein (e.g., SEC to separate monomer from residual aggregates) refold->purify

Technical Support Center: Improving the Reproducibility of HIV-1 Capsid Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the reproducibility of HIV-1 capsid inhibitor screening experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during these assays.

I. Troubleshooting Guides

This section provides solutions to common problems encountered in various HIV-1 capsid inhibitor screening assays.

In Vitro Capsid Assembly Assays (e.g., Turbidity or Fluorescence-Based)

Description: These assays monitor the polymerization of purified HIV-1 capsid protein (CA) into higher-order structures, a process that can be modulated by inhibitory compounds.

Troubleshooting Common Issues:

Problem Potential Cause Recommended Solution
High background signal or spontaneous CA assembly - CA protein concentration is too high.- Buffer conditions (pH, salt concentration) are suboptimal, promoting aggregation.- Purity of the CA protein is low, with contaminants nucleating assembly.- Optimize CA concentration through titration.- Screen a range of buffer conditions (e.g., pH 7.0-8.0, NaCl concentration 50-150 mM).- Ensure high purity of the CA protein preparation.
Low signal-to-background ratio - CA protein concentration is too low.- The fluorescent probe in fluorescence-based assays is not optimal.- The inhibitor is insoluble or has low potency.- Increase CA concentration.- Test alternative fluorescent probes with better quantum yield.- Verify inhibitor solubility in the assay buffer; consider using a different solvent or a lower concentration.
Poor reproducibility between replicates - Inconsistent pipetting of CA protein or inhibitor.- Temperature fluctuations during the assay.- Incomplete mixing of reagents.- Use calibrated pipettes and ensure proper mixing.- Maintain a constant and optimal temperature throughout the experiment.- Ensure thorough mixing of all components before starting measurements.
Inhibitor appears to enhance assembly - Some compounds can stabilize capsid hexamers or pentamers, leading to aberrant assembly.- This may be a valid mechanistic insight. Further investigate the morphology of the assembled products by electron microscopy.
Cell-Based HIV-1 Replication Assays (e.g., p24 ELISA, Luciferase Reporter Assays)

Description: These assays measure the effect of inhibitors on viral replication in cell culture, providing a more physiologically relevant context.

Troubleshooting Common Issues:

Problem Potential Cause Recommended Solution
High cytotoxicity of the test compound - The compound is inherently toxic to the host cells at the tested concentrations.- Perform a separate cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50).- Test the inhibitor at concentrations well below its CC50.
Variability in p24 levels or luciferase signal - Inconsistent viral input (MOI).- Variation in cell density and health.- Edge effects in multi-well plates.- Carefully titrate the virus stock to ensure a consistent MOI.- Maintain a consistent cell seeding density and ensure cells are in the exponential growth phase.- Avoid using the outer wells of the plate or fill them with a mock solution to minimize evaporation.
Low assay window (low signal from positive controls) - Low level of viral replication.- Suboptimal detection reagent concentration or incubation time.- Optimize the MOI to achieve a robust signal.- Titrate the detection antibody or substrate and optimize incubation times for the p24 ELISA or luciferase assay.
False positives - Compound interferes with the reporter system (e.g., auto-fluorescence, luciferase inhibition).- Screen the compound in a cell-free version of the reporter assay to identify any direct interference.
Biophysical Assays (e.g., Surface Plasmon Resonance, Fluorescence Polarization)

Description: These assays directly measure the binding of inhibitors to the HIV-1 capsid protein.

Troubleshooting Common Issues:

Problem Potential Cause Recommended Solution
No binding observed in Surface Plasmon Resonance (SPR) - Inactive protein immobilized on the sensor chip.- Low affinity of the inhibitor.- Mass transport limitation.- Ensure the CA protein is correctly folded and active.- Test higher concentrations of the inhibitor.- Optimize the flow rate to minimize mass transport effects.[1]
High non-specific binding in SPR - Hydrophobic interactions between the inhibitor and the sensor surface.- Add a non-ionic surfactant (e.g., 0.005% P20) to the running buffer.- Use a reference flow cell to subtract non-specific binding.
Low polarization signal in Fluorescence Polarization (FP) - The fluorescent probe has a long flexible linker, allowing for independent rotation.- The change in molecular weight upon binding is too small to cause a significant change in polarization.- Use a probe with a shorter, more rigid linker.- This assay may not be suitable for very small inhibitors; consider a competition assay format.
Signal drift or instability - Protein denaturation on the sensor surface (SPR).- Photobleaching of the fluorescent probe (FP).- Use a more stable protein construct or optimize buffer conditions.- Reduce the excitation light intensity or the exposure time.

II. Frequently Asked Questions (FAQs)

Q1: What is a good Z' factor for a high-throughput screening (HTS) assay for HIV-1 capsid inhibitors?

A1: The Z' factor is a statistical measure of the quality of an HTS assay. A Z' factor between 0.5 and 1.0 is considered excellent and indicates a large separation between the positive and negative controls, making the assay robust for screening.[2][3] An assay with a Z' factor between 0 and 0.5 is considered marginal, while a Z' factor below 0 is unacceptable.[2][3]

Q2: How can I be sure that my inhibitor is specifically targeting the HIV-1 capsid?

A2: To confirm that the capsid is the specific target of your inhibitor, you should:

  • Demonstrate direct binding of the inhibitor to purified capsid protein using a biophysical assay like SPR or isothermal titration calorimetry (ITC).

  • Show that resistance mutations to the inhibitor map to the capsid gene.

  • Characterize the effect of the inhibitor on the viral life cycle. For example, does it affect capsid assembly, uncoating, or nuclear entry? The "fate-of-the-capsid" assay is a useful tool for this.[4][5]

Q3: What are the expected IC50 values for the approved capsid inhibitor lenacapavir in different assays?

A3: The 50% inhibitory concentration (IC50) of lenacapavir can vary depending on the assay format and the HIV-1 isolate used. Here is a summary of reported values:

Assay TypeHIV-1 Isolate(s)Mean IC50 (pM)Reference
Single-cycle infection assayMultiple lab-adapted and clinical isolates200[6]
Multi-cycle infection assayMultiple lab-adapted and clinical isolates170[6]
In vitro antiviral activity in various cell lines-30 - 190[7]

Q4: My compound shows activity in an in vitro assembly assay but not in a cell-based assay. What could be the reason?

A4: Several factors could explain this discrepancy:

  • Cell permeability: The compound may not be able to cross the cell membrane to reach the site of viral replication.

  • Metabolic instability: The compound may be rapidly metabolized and inactivated by cellular enzymes.

  • Off-target effects: In the in vitro assay, the compound might be causing non-specific aggregation of the capsid protein.

  • Different mechanism of action: The compound might inhibit capsid assembly in vitro, but this may not be its primary mechanism of action in a cellular context.

III. Experimental Protocols

In Vitro HIV-1 Capsid Assembly Assay (Turbidimetric)

This protocol is adapted from previously described methods.

Materials:

  • Purified recombinant HIV-1 capsid protein (CA)

  • Assembly buffer: 50 mM Tris-HCl pH 8.0, 1 M NaCl

  • Test compound dissolved in DMSO

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at 350 nm

Procedure:

  • Prepare a stock solution of CA protein at a concentration of 120 µM in a low-salt buffer.

  • Prepare a 5 mM stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add 1.0 µl of the compound stock solution to 74 µl of assembly buffer. For the negative control, add 1.0 µl of DMSO.

  • To initiate the assembly reaction, add 25 µl of the 120 µM CA protein stock to each well (final CA concentration of 30 µM).

  • Immediately place the plate in a plate reader pre-set to 37°C.

  • Measure the absorbance at 350 nm every minute for at least 40 minutes.

  • An increase in absorbance indicates capsid assembly.

Fate-of-the-Capsid Assay

This protocol allows for the assessment of capsid stability in infected cells.

Materials:

  • HeLa cells

  • VSV-G pseudotyped HIV-1 reporter virus

  • Test compound

  • Hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 10 mM KCl, 1 mM EDTA)

  • Sucrose cushion (50% w/w sucrose in PBS)

  • Ultracentrifuge

Procedure:

  • Seed HeLa cells in 6-well plates at a density of 1x10^6 cells/well one day before infection.

  • On the day of infection, replace the cell culture medium with medium containing the virus and spinoculate by centrifuging at 1,600 x g for 30 minutes at 16°C.

  • After spinoculation, replace the inoculum with fresh medium containing the test compound or DMSO as a control.

  • Incubate the cells at 37°C for the desired time points (e.g., 2 and 20 hours post-infection).

  • Harvest the cells and lyse them in hypotonic lysis buffer.

  • Layer the cell lysate onto a sucrose cushion in an ultracentrifuge tube.

  • Centrifuge at 100,000 x g for 2 hours at 4°C.

  • Carefully collect the supernatant (soluble capsid fraction) and the pellet (intact core fraction).

  • Analyze the amount of capsid protein in each fraction by Western blotting or p24 ELISA.

IV. Mandatory Visualizations

HIV-1 Life Cycle and Points of Inhibition by Capsid Inhibitors

HIV1_Lifecycle cluster_cell Host Cell Binding_Fusion 1. Binding and Fusion Reverse_Transcription 2. Reverse Transcription Binding_Fusion->Reverse_Transcription Viral core enters cytoplasm Nuclear_Import 3. Nuclear Import Reverse_Transcription->Nuclear_Import Pre-integration complex formation Integration 4. Integration Nuclear_Import->Integration Viral DNA enters nucleus Transcription_Translation 5. Transcription and Translation Integration->Transcription_Translation Provirus formation Assembly 6. Assembly Transcription_Translation->Assembly Viral proteins and RNA Budding_Maturation 7. Budding and Maturation Assembly->Budding_Maturation Immature virion formation HIV_Virion HIV-1 Virion Budding_Maturation->HIV_Virion Infectious Virion HIV_Virion->Binding_Fusion Inhibitor Capsid Inhibitor Inhibitor->Nuclear_Import Inhibits uncoating Inhibitor->Assembly Disrupts assembly Inhibitor->Budding_Maturation Prevents maturation

Caption: HIV-1 life cycle and targets of capsid inhibitors.

Experimental Workflow for a Cell-Based HIV-1 Replication Assay

Assay_Workflow Seed_Cells 1. Seed target cells (e.g., TZM-bl) Add_Inhibitor 2. Add test compound (serial dilutions) Seed_Cells->Add_Inhibitor Infect_Cells 3. Infect cells with HIV-1 Add_Inhibitor->Infect_Cells Incubate 4. Incubate for 48-72 hours Infect_Cells->Incubate Measure_Replication 5. Measure viral replication (e.g., p24 ELISA or Luciferase) Incubate->Measure_Replication Data_Analysis 6. Analyze data (Calculate IC50) Measure_Replication->Data_Analysis Capsid_Trafficking Viral_Entry 1. Viral Entry (Fusion at plasma membrane) Cytoplasmic_Trafficking 2. Cytoplasmic Trafficking (Microtubule network) Viral_Entry->Cytoplasmic_Trafficking Nuclear_Pore_Docking 3. Docking at Nuclear Pore Complex (NPC) Cytoplasmic_Trafficking->Nuclear_Pore_Docking Host_Factor_Dynein Dynein/Dynactin Cytoplasmic_Trafficking->Host_Factor_Dynein Interaction Uncoating 4. Capsid Uncoating Nuclear_Pore_Docking->Uncoating Host_Factor_Nup358 Nup358/RanBP2 Nuclear_Pore_Docking->Host_Factor_Nup358 Interaction Nuclear_Import 5. Nuclear Import of Pre-Integration Complex Uncoating->Nuclear_Import Host_Factor_CPSF6 CPSF6 Uncoating->Host_Factor_CPSF6 Interaction

References

interpreting discordant results from biochemical and cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Interpreting Discordant Assay Results

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and interpreting discordant results between biochemical and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for discordant results between my biochemical and cell-based assays?

It is common to observe differences in potency, efficacy, or even the direction of activity when moving a compound from a simplified, purified system (biochemical assay) to a complex, living system (cell-based assay).[1][2][3] The primary reasons for these discrepancies can be categorized as follows:

  • Compound Bioavailability & Access to Target:

    • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[4] This is a major hurdle for many molecules.

    • Efflux Pumps: Cells possess active transporter proteins (like P-glycoprotein, also known as MDR1) that can pump the compound out of the cell, preventing it from reaching an effective concentration.[4][5]

    • Compound Stability & Metabolism: The compound may be unstable in the media or rapidly metabolized by cellular enzymes (e.g., Cytochrome P450s) into inactive or less active forms.[6][7][8][9] Conversely, a compound could be a "pro-drug" that is metabolized into its active form within the cell.[10]

    • Cellular Sequestration: Compounds can become trapped in cellular compartments like lysosomes, reducing the free concentration available to bind the target.[11]

  • Differences in the Target's Biological Context:

    • Target Conformation & Modification: In a biochemical assay, a purified recombinant protein is often used. In a cell, this protein exists in its native state, subject to post-translational modifications, and may be part of a larger protein complex, all of which can alter compound binding and potency.[11]

    • Presence of Competing Substrates: Cell-based assays contain endogenous substrates (like ATP in kinase assays) at physiological concentrations that can compete with the compound for binding to the target, often leading to a decrease in apparent potency.[12]

    • Signaling Pathway Complexity: Cellular responses are governed by complex signaling networks with feedback loops and downstream effectors. A compound's effect on a target can be dampened or amplified by the surrounding pathway, a context that is absent in a biochemical assay.[13]

  • Assay-Specific Artifacts:

    • Off-Target Effects: In a cell-based assay, the compound might interact with other targets, leading to a phenotype that is not caused by the intended mechanism of action.[4][13]

    • Cytotoxicity: At higher concentrations, a compound may induce cell death or stress, confounding the results of a functional assay.

    • Assay Technology Interference: The compound itself might interfere with the assay's detection method (e.g., autofluorescence, light scattering).

Troubleshooting Guide

Scenario: My compound is potent in a biochemical assay but weak or inactive in a cell-based assay.

This is one of the most frequent challenges in drug discovery. A significant drop in potency (often >10-fold) between a biochemical and a cellular assay requires a systematic investigation.

Before launching extensive experiments, review your data. A hypothetical dataset is presented below to illustrate a common scenario.

Table 1: Hypothetical Compound Potency Data

CompoundBiochemical IC50 (nM) (Purified Kinase X)Cell-Based EC50 (nM) (p-Substrate Y in HEK293)Potency Shift (Cell/Biochem)
Compound A 55,5001100x
Compound B 2530012x
Compound C 150>10,000>66x
Control Drug 10959.5x
  • Compound A shows a dramatic >1000-fold loss in potency, indicating a significant problem with cell permeability, efflux, or metabolism.

  • Compound B displays a modest 12-fold shift, which could be within the expected range due to factors like ATP competition.

  • Compound C is less potent biochemically and inactive in cells, suggesting it may have fundamental issues.

  • The Control Drug behaves as expected, validating the assay system.

Use a logical workflow to diagnose the potential cause of the discrepancy.

G cluster_0 start Discordant Results (Biochem Potent, Cell Inactive) check_compound 1. Verify Compound Integrity & Solubility start->check_compound check_permeability 2. Assess Cell Permeability (e.g., PAMPA) check_compound->check_permeability permeable Permeable? check_permeability->permeable check_efflux 3. Test for Active Efflux (Use Efflux Inhibitors) permeable->check_efflux Yes end_bioavailability Hypothesis: Poor bioavailability is the cause. (Permeability, Efflux, or Metabolism) permeable->end_bioavailability No efflux Efflux Substrate? check_efflux->efflux check_metabolism 4. Evaluate Metabolism (Incubate with Microsomes) efflux->check_metabolism No efflux->end_bioavailability Yes metabolism Metabolically Stable? check_metabolism->metabolism check_target 5. Confirm Target Engagement (e.g., NanoBRET™, CETSA®) metabolism->check_target Yes metabolism->end_bioavailability No engaged Target Engaged? check_target->engaged end_pathway Hypothesis: Cellular pathway context suppresses drug effect. engaged->end_pathway Yes engaged->end_bioavailability No

Caption: Troubleshooting workflow for discordant assay results.

If basic bioavailability issues are ruled out, the cause likely lies within the complex biology of the cell, which is absent in the biochemical assay.

G cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay biochem_drug Drug biochem_target Purified Target (e.g., Kinase) biochem_drug->biochem_target biochem_product Product biochem_target->biochem_product drug_in Drug membrane Cell Membrane (Permeability / Efflux) drug_in->membrane drug_cyto Intracellular Drug membrane->drug_cyto target Target Protein drug_cyto->target scaffold Scaffolding Protein target->scaffold downstream Downstream Readout target->downstream upstream Upstream Activator upstream->target feedback Feedback Inhibition feedback->upstream downstream->feedback

Caption: Cellular context adds layers of complexity.

Key Experimental Protocols

Here are condensed methodologies for experiments mentioned in the troubleshooting workflow.

Protocol 1: Biochemical Kinase Assay (Example: Lanthascreen® Eu Kinase Binding Assay)
  • Objective: To measure the direct binding affinity (IC50) of a compound to a purified kinase.

  • Methodology:

    • Reagents: Purified Kinase, Alexa Fluor™ 647-labeled broad-spectrum kinase tracer, Europium (Eu)-labeled anti-tag antibody, test compound serial dilutions.

    • Procedure:

      • Add assay buffer, Eu-antibody, and kinase-tracer mixture to all wells of a low-volume 384-well plate.

      • Add serially diluted test compound or DMSO (vehicle control).

      • Add purified kinase to initiate the binding reaction.

      • Incubate for 60 minutes at room temperature, protected from light.

    • Detection: Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

    • Analysis: Calculate the emission ratio (665/615). Plot the ratio against the log of compound concentration and fit a four-parameter curve to determine the IC50.

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Objective: To assess a compound's ability to cross an intestinal epithelial cell monolayer and determine if it is a substrate for active efflux.[14][15][16]

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days until they form a differentiated, polarized monolayer.[14][15]

    • Procedure:

      • Wash the cell monolayers with transport buffer (HBSS).

      • A-to-B Transport (Apical to Basolateral): Add the test compound to the apical (upper) chamber.

      • B-to-A Transport (Basolateral to Apical): Add the test compound to the basolateral (lower) chamber.

      • Incubate at 37°C for 2 hours.[15]

      • Take samples from both apical and basolateral chambers at the end of the incubation.

    • Detection: Quantify the compound concentration in all samples using LC-MS/MS.

    • Analysis:

      • Calculate the apparent permeability coefficient (Papp) for both directions.

      • Calculate the Efflux Ratio = Papp (B-to-A) / Papp (A-to-B).

      • An efflux ratio ≥2 suggests the compound is subject to active efflux.[14]

Protocol 3: MDR1 Efflux Inhibition Assay
  • Objective: To determine if co-dosing with a known efflux pump inhibitor can "rescue" the cellular activity of a test compound.

  • Methodology:

    • Reagents: Your cell-based assay system, test compound, and a known MDR1 inhibitor (e.g., Verapamil or Valspodar).[16]

    • Procedure:

      • Prepare two sets of compound dilution plates for your cell-based assay.

      • In one set, pre-incubate the cells with a fixed, non-toxic concentration of the MDR1 inhibitor for 30-60 minutes.

      • In the other set, pre-incubate with vehicle control.

      • Add the serially diluted test compound to both sets and run the cell-based assay as normal.

    • Analysis: Compare the EC50 curves. A significant potency shift (improvement) in the presence of the MDR1 inhibitor confirms your compound is an efflux substrate.

Diagrams Overview

The diagrams provided in this guide illustrate key concepts for interpreting discordant results.

G cluster_discovery Drug Discovery Cascade cluster_discordance Point of Discordance biochem Biochemical Assay (e.g., Enzyme IC50) Measures: Direct Target Binding cell_based Cell-Based Assay (e.g., Phenotypic EC50) Measures: Target Modulation in a Living System biochem->cell_based Filters for: Cellular Activity discordance Discordance Often Occurs Here in_vivo In Vivo Model (e.g., Animal Efficacy) Measures: Therapeutic Effect in a Whole Organism cell_based->in_vivo Filters for: ADME/PK & Efficacy

Caption: Relationship between assay types in drug discovery.

References

troubleshooting failed capsid inhibitor co-crystallization experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering challenges in obtaining high-quality crystals of capsid protein-inhibitor complexes.

Frequently Asked Questions (FAQs)

Section 1: Initial Troubleshooting - No Crystals or Poor-Quality Crystals

Q1: I'm not getting any crystals, just clear drops. What are the first things to check?

A1: When crystallization trials result in clear drops, it indicates the protein has not reached a sufficient level of supersaturation. Several factors could be responsible:

  • Protein Concentration: The concentration of your capsid protein-inhibitor complex may be too low. A typical starting range is 5-25 mg/mL, but this is highly protein-dependent.[1] It's recommended to screen a range of concentrations.

  • Precipitant Concentration: The precipitant concentration in your screening condition might be too low to induce precipitation or nucleation.

  • Time: Crystals can sometimes take weeks or even months to appear.[2] Be patient and continue to monitor your trays.

  • Protein Stability: The protein-ligand complex may not be stable under the tested conditions. Ensure the inhibitor is present in a sufficient molar excess to ensure the protein is fully saturated. For inhibitors with lower affinity, a 10-fold excess is often recommended.[3]

Q2: My drops contain amorphous precipitate instead of crystals. What's happening and how can I fix it?

A2: Amorphous precipitation occurs when the protein comes out of solution too rapidly, preventing the formation of an ordered crystal lattice. This is a common outcome when protein or precipitant concentrations are too high.[2]

Troubleshooting Steps:

  • Reduce Concentrations: Lower the concentration of the protein and/or the precipitant to slow down the process.

  • Modify Temperature: Temperature affects protein solubility.[4] Try setting up screens at different temperatures (e.g., 4°C and 20°C) to find the optimal condition.[5]

  • Vary Drop Ratios: Altering the ratio of the protein-ligand complex to the reservoir solution can fine-tune the equilibration rate.

  • Use Additives: Certain additives can increase protein solubility or stability, preventing rapid precipitation.[6]

Troubleshooting Workflow for Failed Co-crystallization

The following workflow provides a systematic approach to troubleshooting common co-crystallization issues.

G cluster_start cluster_observe cluster_outcomes cluster_actions start Experiment Start: Co-crystallization Screen observe Observe Drops After Incubation start->observe clear_drops Outcome: Clear Drops observe->clear_drops Undersaturated precipitate Outcome: Amorphous Precipitate observe->precipitate Over-saturated / Aggregation bad_crystals Outcome: Poor Crystals (Small, Twinned, Poor Diffraction) observe->bad_crystals Sub-optimal Nucleation/ Growth good_crystals Outcome: Good Crystals observe->good_crystals Success action_clear Action: - Increase Protein/Ligand Conc. - Increase Precipitant Conc. - Try Seeding clear_drops->action_clear action_precipitate Action: - Decrease Protein/Ligand Conc. - Decrease Precipitant Conc. - Add Solubilizing Additives - Change Temperature precipitate->action_precipitate action_bad Action: - Additive Screening - Microseeding - Optimize Growth Conditions (pH, Temp, Precipitant) bad_crystals->action_bad action_end Proceed to Data Collection good_crystals->action_end action_clear->observe Re-screen action_precipitate->observe Re-screen action_bad->observe Re-screen

Caption: A logical workflow for troubleshooting failed co-crystallization experiments.

Q3: My crystals are too small, poorly formed, or don't diffract well. How can I improve them?

A3: Obtaining initial crystal hits is a major step, but optimization is often necessary to produce diffraction-quality crystals.

  • Additive Screening: This is a powerful method to improve crystal quality. Additives are small molecules that can affect crystal packing, morphology, or size.[7] Commercial screens are available that test a wide range of compounds including salts, polymers, and organics.[6]

  • Microseeding: If you have existing crystals, they can be crushed and used to "seed" new crystallization drops. This technique can promote the growth of larger, more uniform crystals and is particularly useful if nucleation is a limiting factor.[8]

  • Refine Crystallization Conditions: Systematically vary the parameters around your initial hit condition. This includes fine-tuning the precipitant concentration, pH, and temperature.

  • Surface Entropy Reduction (SER): If flexible loops on the capsid protein surface are hindering crystal packing, mutating high-entropy residues (like lysine or glutamate) to smaller, less flexible ones (like alanine) can promote better crystal contacts.[5][9]

Section 2: Protein and Ligand Specific Issues

Q4: How can I assess and improve the purity and homogeneity of my capsid protein?

A4: Protein purity and homogeneity are critical for successful crystallization.[5] Impurities or the presence of different oligomeric states can inhibit crystal formation.

  • Purity Assessment: Aim for >95% purity as assessed by SDS-PAGE.

  • Homogeneity Assessment: Use Size-Exclusion Chromatography (SEC) to ensure your protein exists in a single, monodisperse oligomeric state. Aggregated protein, which often appears as an early-eluting peak, should be removed.[10]

  • Final Purification Step: SEC should ideally be the final step before setting up crystallization trials. This ensures you are using a homogenous sample and allows you to exchange the protein into the desired final buffer.[10]

Protein Quality Control Workflow

This diagram illustrates the key steps to ensure high-quality protein for crystallization trials.

G expr Protein Expression & Lysis affinity Affinity Chromatography (e.g., Ni-NTA, Strep-Tactin) expr->affinity cleavage Tag Cleavage (e.g., TEV, PreScission) affinity->cleavage ion_exchange Ion Exchange Chromatography (Optional Polish Step) affinity->ion_exchange sec Size-Exclusion Chromatography (Final Polish & Homogeneity Check) affinity->sec If IEX is skipped cleavage->affinity Reverse Affinity (Remove uncleaved protein/protease) ion_exchange->sec qc Quality Control: - SDS-PAGE (>95% Purity) - Concentration Measurement sec->qc crystallization Proceed to Crystallization Trials qc->crystallization Pass

Caption: Standard workflow for purifying capsid proteins for crystallography.

Q5: My protein seems to be aggregating during purification or concentration. What can I do?

A5: Protein aggregation is a common problem that hinders crystallization.[11] It can be caused by exposed hydrophobic patches or protein instability.

Strategies to Reduce Aggregation:

  • Additives: Including small amounts of non-denaturing detergents (e.g., 0.1% CHAPS) or stabilizing polymers can help solubilize aggregates.[12]

  • Buffer Optimization: Screen different pH values and salt concentrations (e.g., varying NaCl or KCl) to find conditions where the protein is most soluble and stable.[12]

  • Protein Engineering: As mentioned in Q3, mutating surface hydrophobic residues to more hydrophilic ones can reduce the tendency to aggregate.[10]

  • Ligand Addition: Sometimes, the presence of the inhibitor is required not just for co-crystallization but for stabilizing the protein throughout the purification process.[13][14]

Q6: My capsid inhibitor has low solubility. How can I effectively form the protein-ligand complex?

A6: Insoluble compounds are a frequent challenge in co-crystallization.[13]

  • Dilute Conditions: It may be necessary to add a dilute solution of the ligand to a diluted protein sample to achieve binding without causing precipitation.[13] For example, a kinase was successfully crystallized by diluting it to 1 mg/mL before adding the ligand.[13]

  • Solubilizing Agents: Prepare your ligand stock in a solvent like DMSO. While most crystallization conditions can tolerate a few percent of DMSO, it's important to ensure this doesn't negatively impact your protein.[3]

  • Physical Methods: To handle powdered compounds, you can homogenize the powder with a small pestle, vortex it with tiny beads, or sonicate it to improve dissolution before adding it to the protein solution.[13]

Section 3: Advanced Strategies and Alternatives

Q7: What are the key differences between co-crystallization and crystal soaking, and when should I choose one over the other?

A7: Both are valid methods for obtaining a protein-ligand complex structure, but they are suited to different situations.[15] Co-crystallization involves forming the complex before crystallization, while soaking involves diffusing the ligand into a pre-existing apo-protein crystal.[3][15]

Table 1: Comparison of Co-crystallization vs. Crystal Soaking

ParameterCo-crystallizationCrystal Soaking
Principle Protein-ligand complex is formed in solution prior to crystallization.[15]Ligand is introduced into a solution containing pre-grown apo-protein crystals.[8]
Best For Ligands that induce a significant conformational change in the protein.[3]High-throughput screening of many ligands against an established crystal system.[15]
Advantages Captures the true solution-state complex, including any conformational changes.Faster, requires less protein per ligand, and avoids lengthy re-screening of crystallization conditions.[15]
Disadvantages Requires re-screening and optimization of crystallization conditions for each new complex.[15]May fail if the ligand cannot access the binding site in the crystal lattice or if binding causes the crystal to crack.[3]

Decision Tree: Co-crystallization or Soaking?

This diagram helps you decide which method to try first based on your experimental context.

G start Goal: Obtain Protein-Ligand Complex Structure q1 Do you have high-quality, reproducible apo-protein crystals? start->q1 q2 Does the ligand induce a large conformational change upon binding? q1->q2 Yes cocryst Primary Strategy: Co-crystallization q1->cocryst No soaking Primary Strategy: Crystal Soaking q2->soaking No / Unsure q2->cocryst Yes soaking_fail Soaking Fails? (e.g., crystal cracking, no binding) soaking->soaking_fail soaking_fail->cocryst Switch to Co-crystallization

Caption: A decision-making tool for choosing between soaking and co-crystallization.

Experimental Protocols

Protocol 1: Vapor Diffusion Co-crystallization (Sitting Drop Method)

This protocol outlines a standard procedure for setting up a co-crystallization experiment.

  • Prepare Protein-Ligand Complex:

    • Thaw the purified capsid protein sample on ice.[2]

    • Prepare a concentrated stock of the capsid inhibitor, typically in a solvent like DMSO.

    • Add the inhibitor to the protein solution to achieve the desired molar excess (e.g., 10-fold).

    • Incubate the mixture on ice or at 4°C for at least 30 minutes to several hours to allow for complex formation.[3]

    • Centrifuge the complex at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to remove any minor precipitation.[1]

  • Set Up Crystallization Plate:

    • Using a multi-channel pipette, dispense the reservoir solutions from your crystallization screen into the wells of a 96-well sitting drop plate.

    • Carefully pipette a small volume (e.g., 100-200 nL) of your protein-ligand complex into the smaller drop well.

    • Pipette an equal volume of the reservoir solution from the corresponding well into the drop containing your complex.

    • Seal the plate carefully to ensure an airtight environment for vapor diffusion.

  • Incubation and Observation:

    • Store the plate at a constant temperature (e.g., 20°C). Avoid temperature fluctuations, as they can negatively impact crystal growth.[4]

    • Check for crystal growth periodically using a microscope, being careful not to disturb the plates. Document any changes, including precipitation, phase separation, or crystal formation.[2]

Protocol 2: Additive Screening for Optimization

This protocol describes how to use a commercial additive screen to optimize an initial crystallization hit.[16]

  • Identify Hit Condition: Select a condition from your initial screen that produced any crystalline material, even if it was of poor quality.

  • Prepare Reservoir Solution: Prepare a larger volume of the identified hit condition.

  • Dispense Additives:

    • This can be done in two primary ways. Protocol A (Pre-mixing): Dispense a small volume of each additive from a 96-well additive screen into the reservoirs of a new crystallization plate. Then, add your hit condition to each reservoir. Note that this dilutes your hit condition, so you may need to prepare it at a slightly higher concentration.[16]

    • Protocol B (Direct Addition to Drop): Use a nanoliter-dispensing robot to set up drops containing three components: your protein-ligand complex, your hit condition, and the additive. This allows for screening different additive concentrations by varying the dispensed volume.[16]

  • Set Up and Incubate: Proceed with setting the drops and incubating the plate as described in Protocol 1.

  • Analyze Results: Compare the results from the additive screen to your original hit condition. Look for additives that improve crystal size, morphology, or reduce the amount of precipitate.[6]

References

Technical Support Center: Capsid Inhibitor Resistance Selection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to select for viral resistance to capsid inhibitors in a cell culture setting.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during in vitro resistance selection experiments.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary method for selecting for capsid inhibitor resistance in cell culture? A1: The most common method is the serial passage of a virus in the presence of a capsid inhibitor at gradually increasing concentrations.[1][2][3] This process, often referred to as a "dose-escalation" or "viral breakthrough" assay, applies selective pressure on the viral population, allowing for the emergence and enrichment of resistant variants.[4][5]

  • Q2: What are some known resistance mutations to HIV-1 capsid inhibitors like lenacapavir? A2: Several resistance-associated mutations (RAMs) in the HIV-1 capsid (CA) have been identified through in vitro selection and in clinical studies.[6][7] Common RAMs for lenacapavir include M66I, Q67H, K70N/R, and N74D/S.[5][8][9][10][11]

  • Q3: How long does it typically take to select for resistant mutants? A3: The timeframe for selecting resistant mutants can vary significantly depending on the virus, the inhibitor, the starting drug concentration, and the cell line used. It can range from a few weeks to several months of continuous passaging. For instance, the N74D mutation in HIV-1 has been observed to emerge as quickly as three weeks under certain conditions.[7] In other experiments, mutations were detected after 9 passages with increasing drug concentrations.[3]

  • Q4: Do resistance mutations affect the virus's ability to replicate? A4: Yes, many mutations that confer resistance to capsid inhibitors can also reduce the virus's replication capacity or "fitness".[1][4][8][9][10][12] For example, the highly resistant M66I mutation in HIV-1 can significantly impair viral replication.[5][8][10] However, some mutations, like Q67H, may confer resistance with minimal impact on replication fitness.[5][9][10]

  • Q5: What cell lines are suitable for these experiments? A5: A variety of cell lines can be used, and the choice depends on the specific virus being studied. For HIV-1, common choices include T-cell lines like C8166, CEM, and MT-4, as well as reporter cell lines such as CEM-GFP and JLTRG-R5.[12][13][14][15][16] It is crucial to use a cell line that is highly permissive to infection and allows for robust viral replication.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No viral breakthrough observed after prolonged passaging. - Inhibitor concentration is too high, leading to complete suppression of viral replication. - The virus has a high genetic barrier to resistance for the specific inhibitor.[17] - The starting viral population lacks pre-existing variants with the potential to develop resistance.- Restart the selection with a lower starting concentration of the inhibitor (e.g., at or slightly above the EC50). - Increase the initial viral inoculum to increase the probability of selecting for rare mutants. - Consider using a different viral strain or a virus that has been mutagenized.
Rapid and complete cell death in all cultures, including controls. - Cytotoxicity of the capsid inhibitor at the concentrations used. - Contamination of the cell cultures.[7]- Determine the 50% cytotoxic concentration (CC50) of the inhibitor on the chosen cell line and ensure that the selection concentrations are well below this value. - Regularly test cell cultures for contamination (e.g., mycoplasma).
Inconsistent results between replicate experiments. - Variability in the initial viral inoculum. - Inconsistent cell culture conditions (e.g., cell density, passage number). - Degradation of the inhibitor stock solution.- Accurately quantify the viral stock and use a consistent multiplicity of infection (MOI) for each experiment. - Standardize cell culture procedures and ensure cells are in the logarithmic growth phase at the time of infection. - Prepare fresh dilutions of the inhibitor from a properly stored stock for each experiment.
Selected resistant virus has very low infectivity, making it difficult to characterize. - The resistance mutation(s) severely impair viral fitness.[1][4][8][9][10][12]- Passage the resistant virus in the absence of the inhibitor for a period to allow for the potential acquisition of compensatory mutations that may improve fitness. - Amplify the viral population in a highly permissive cell line to generate a higher titer stock.

Quantitative Data Summary

The following tables summarize quantitative data related to HIV-1 capsid inhibitor resistance, with a focus on lenacapavir.

Table 1: Fold-Change in EC50 for Common Lenacapavir Resistance Mutations

MutationFold-Change in EC50 (vs. Wild-Type)Replication Capacity (% of Wild-Type)Reference(s)
M66I>10001-5%[5][8][9][10]
Q67H~658-100%[5][8][9][10]
N74D~20~50%[8]
K70N~24Not consistently reported[8]
K70H~15410%[8]
L56V72Diminished[12]
N57H4,890Diminished[12]
Q67H + K70R1863%[8]
Q67H + N74S3234%[8]
Q67H + N74D>100030%[4][8]

EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication.

Experimental Protocols

Protocol: In Vitro Selection of Capsid Inhibitor-Resistant Virus by Serial Passage

This protocol outlines a general procedure for selecting viral resistance to a capsid inhibitor in cell culture using a dose-escalation method.

1. Materials

  • Virus stock with a known infectious titer.

  • Permissive host cell line (e.g., MT-4 cells for HIV-1).

  • Complete cell culture medium.

  • Capsid inhibitor with a known EC50 value for the target virus.

  • Appropriate tissue culture plates or flasks.

  • Reagents for monitoring viral replication (e.g., p24 ELISA kit for HIV-1, reporter gene assay reagents).

  • Reagents for viral RNA extraction, reverse transcription, PCR, and sequencing.

2. Procedure

  • Initial Infection:

    • Plate the host cells at an appropriate density.

    • Infect the cells with the virus at a low multiplicity of infection (MOI), for example, 0.01 to 0.1.

    • In parallel, set up cultures with the virus in the presence of the capsid inhibitor at concentrations ranging from 1x to 4x the EC50. Also, include a no-drug control culture.[1]

  • Monitoring Viral Replication:

    • Incubate the cultures under standard conditions.

    • Monitor the cultures for signs of viral replication. This can be done by observing the cytopathic effect (CPE), measuring a viral antigen (e.g., p24 for HIV-1), or quantifying a reporter gene (e.g., luciferase or GFP).[1][15][16]

    • Collect supernatant samples at regular intervals (e.g., every 3-4 days) for viral load determination and for passaging.

  • Passaging the Virus:

    • When viral replication is detected in the inhibitor-treated cultures (viral breakthrough), harvest the supernatant.

    • Use the harvested supernatant to infect fresh, uninfected cells.

    • For the subsequent passage, maintain the same inhibitor concentration or increase it two- to five-fold.[1][2] The decision to increase the concentration should be based on the level of viral breakthrough observed.

  • Dose Escalation:

    • Continue this process of passaging and increasing the inhibitor concentration until the virus can replicate efficiently at a concentration that is significantly higher than the initial EC50.

  • Characterization of Resistant Virus:

    • Once a resistant viral population is established, isolate the virus and create a stock.

    • Perform a phenotypic assay to determine the EC50 of the resistant virus for the inhibitor and compare it to the wild-type virus to calculate the fold-resistance.[2][18]

    • Extract viral RNA from the resistant stock, reverse transcribe it to cDNA, and amplify the capsid gene by PCR.

    • Sequence the capsid gene to identify the mutations responsible for resistance.[2][6]

  • Analysis of Replication Capacity:

    • To assess the fitness of the resistant virus, perform a viral growth kinetics assay in the absence of the inhibitor and compare the replication rate to that of the wild-type virus.[8][19]

Visualizations

Experimental_Workflow cluster_setup Initial Setup cluster_passaging Serial Passaging and Dose Escalation cluster_characterization Characterization of Resistant Virus start Start infect_cells Infect Cells with Virus start->infect_cells add_inhibitor Add Capsid Inhibitor (1-4x EC50) infect_cells->add_inhibitor no_drug_control No-Drug Control infect_cells->no_drug_control monitor_replication Monitor Viral Replication (e.g., p24, CPE, reporter gene) add_inhibitor->monitor_replication no_drug_control->monitor_replication breakthrough Viral Breakthrough? monitor_replication->breakthrough breakthrough->monitor_replication No harvest_supernatant Harvest Supernatant breakthrough->harvest_supernatant Yes passage_virus Passage Virus to Fresh Cells harvest_supernatant->passage_virus phenotypic_assay Phenotypic Assay (Determine EC50) harvest_supernatant->phenotypic_assay genotypic_assay Genotypic Assay (Sequence Capsid Gene) harvest_supernatant->genotypic_assay fitness_assay Replication Fitness Assay harvest_supernatant->fitness_assay increase_concentration Increase Inhibitor Concentration passage_virus->increase_concentration increase_concentration->monitor_replication end End phenotypic_assay->end genotypic_assay->end fitness_assay->end

Caption: Experimental workflow for selecting capsid inhibitor resistance in cell culture.

Logical_Relationships cluster_factors Factors Influencing Resistance Selection cluster_outcomes Potential Outcomes inhibitor_pressure Inhibitor Selective Pressure resistance_emergence Emergence of Resistant Mutants inhibitor_pressure->resistance_emergence viral_mutation_rate Viral Mutation Rate viral_mutation_rate->resistance_emergence preexisting_variants Pre-existing Viral Variants preexisting_variants->resistance_emergence altered_fitness Altered Viral Fitness (Replication Capacity) resistance_emergence->altered_fitness

Caption: Logical relationships in the development of capsid inhibitor resistance.

References

Technical Support Center: Managing Cytotoxicity in Long-Term Cell Culture with Capsid Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage cytotoxicity associated with capsid inhibitors in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of cytotoxicity observed with capsid inhibitors in long-term cell culture?

A1: In long-term cultures, cytotoxicity from capsid inhibitors can manifest in several ways. Researchers should monitor for:

  • Gradual decrease in cell viability: A slow, consistent decline in the number of viable cells over time.

  • Changes in cell morphology: Cells may become rounded, smaller, detached from the culture surface, or show signs of blebbing.[1]

  • Reduced metabolic activity: Assays like the MTT or XTT may show a concentration-dependent decrease in mitochondrial function.[2]

  • Increased lactate dehydrogenase (LDH) release: Indicating compromised cell membrane integrity.

  • Induction of apoptosis: Characterized by cell shrinkage, chromatin condensation, and activation of caspases.

Q2: How can I differentiate between cytotoxicity caused by the capsid inhibitor and other culture-related issues?

A2: It is crucial to have proper controls in your experimental setup. To distinguish inhibitor-induced cytotoxicity from other factors, consider the following:

  • Vehicle control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the capsid inhibitor. This helps to rule out solvent-induced toxicity.

  • Untreated control: Maintain a parallel culture of untreated cells to monitor baseline cell health and growth.

  • Positive control: If available, use a compound with known cytotoxic effects to ensure your assay is working correctly.

  • Regularly check for contamination: Mycoplasma and other microbial contaminants can cause morphological changes and cell death.[1][3]

  • Monitor culture conditions: Ensure consistency in media pH, temperature, and CO2 levels, as fluctuations can stress the cells.[4][5]

Q3: Can cells develop resistance to capsid inhibitors in long-term culture?

A3: Yes, the development of resistance is a potential challenge in long-term culture with capsid inhibitors. Resistance can arise from specific mutations in the viral capsid protein that reduce the binding affinity of the inhibitor.[6][7][8][9] For example, with the HIV-1 capsid inhibitor Lenacapavir, mutations such as Q67H and N74D have been identified as conferring resistance.[6][7][8] If you observe a loss of antiviral efficacy over time, it may be indicative of resistance development.

Q4: What is a safe starting concentration for my capsid inhibitor in a long-term experiment?

A4: The optimal concentration will depend on the specific inhibitor, the cell line being used, and the duration of the experiment. It is recommended to first perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50). For long-term cultures, it is advisable to use a concentration well below the CC50, often in the range of the 50% effective concentration (EC50) or slightly above, to minimize off-target effects and cytotoxicity. The selectivity index (SI), calculated as CC50/EC50, is a useful parameter for determining the therapeutic window of the compound.

Troubleshooting Guides

Issue 1: Gradual Decrease in Cell Viability Over Time
Possible Cause Suggested Solution
Chronic low-level cytotoxicity of the inhibitor - Lower the concentration of the capsid inhibitor to the lowest effective dose.- Consider intermittent dosing schedules (e.g., 2 days on, 1 day off with inhibitor-free media) if experimentally feasible.
Degradation of the inhibitor in culture media - Replenish the media with fresh inhibitor more frequently. The stability of the compound in culture conditions should be considered.- Perform a time-course experiment to assess the stability and efficacy of the inhibitor over the desired culture period.
Nutrient depletion or metabolite accumulation - Increase the frequency of media changes.- Use a higher volume of culture media.- Switch to a richer culture medium formulation if compatible with your cell line.[10]
Cell line sensitivity - Test the inhibitor on a different, potentially more robust, cell line.
Issue 2: Sudden Cell Death or Detachment
Possible Cause Suggested Solution
Incorrect inhibitor concentration - Verify the stock solution concentration and the final dilution calculations.- Perform a new dose-response curve to confirm the CC50.
Contamination (bacterial, fungal, or mycoplasma) - Visually inspect the culture for signs of contamination (e.g., turbidity, color change, filamentous growth).- Perform a mycoplasma test.- Discard contaminated cultures and start with a fresh, authenticated cell stock.[3]
Incubator malfunction - Check the incubator's temperature and CO2 levels with a calibrated external device.[11]
Media or reagent issue - Use a fresh batch of media, serum, and other reagents.- Test new lots of reagents on a small scale before applying them to critical long-term experiments.[11]
Issue 3: Inconsistent Results in Cytotoxicity Assays
Possible Cause Suggested Solution
Variability in cell seeding density - Ensure a homogenous cell suspension before seeding.- Use a calibrated automated cell counter for accurate cell counts.
Edge effects in multi-well plates - Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS to maintain humidity.
Incomplete solubilization of formazan crystals (MTT assay) - Ensure the solubilization solution is added to all wells and mixed thoroughly.- Allow sufficient incubation time for complete dissolution of the crystals.[8]
Interference of the compound with the assay - Run a control with the inhibitor in cell-free media to check for direct interaction with the assay reagents.- Use a different cytotoxicity assay that relies on a different principle (e.g., LDH assay if you are using an MTT assay).[2]

Quantitative Data on Capsid Inhibitor Cytotoxicity

The following table summarizes publicly available data on the cytotoxicity of various capsid inhibitors in different cell lines. It is important to note that these values can vary depending on the specific experimental conditions.

Capsid InhibitorCell LineAssayCC50 (µM)Selectivity Index (SI = CC50/EC50)
Lenacapavir (GS-6207)MT-4->26.6>266,000
Human CD4+ T-cells->24.7-
Huh-7->24.7-
HepG2->24.7-
MRC-5->24.7-
GSK878MT-2XTT>20>512,820
PF-3450074 (PF74)PBMCs->10-
H27HeLa-R5->100>1000
BD 1-->28>300
BM 1--≥20>300

Data compiled from multiple sources.[12][13][14][15][16]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT to purple formazan crystals.[8][17]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the culture medium and add fresh medium containing various concentrations of the capsid inhibitor. Include vehicle and untreated controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • After the 4-hour incubation, add 100 µL of solubilization solution to each well.[8]

  • Gently mix the contents of the wells to dissolve the formazan crystals.

  • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[6][7]

Materials:

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat them with the capsid inhibitor as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

  • Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a fresh 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.[7]

Visualizations

TroubleshootingWorkflow start Start: Observe Cytotoxicity in Long-Term Culture check_controls Review Controls: - Vehicle Control OK? - Untreated Control Healthy? start->check_controls contamination_check Check for Contamination: - Visual Inspection - Mycoplasma Test check_controls->contamination_check Controls OK culture_conditions Verify Culture Conditions: - Incubator Temp/CO2 - Media/Reagents Fresh? check_controls->culture_conditions Control Issues contamination_check->culture_conditions No Contamination end_issue_resolved Issue Resolved contamination_check->end_issue_resolved Contamination Found (Discard & Restart) dose_response Re-evaluate Inhibitor Concentration: - Perform new Dose-Response (CC50) - Lower the working concentration culture_conditions->dose_response Conditions OK culture_conditions->end_issue_resolved Condition Issue Found (Correct & Monitor) optimize_protocol Optimize Long-Term Protocol: - Increase media changes - Consider intermittent dosing dose_response->optimize_protocol dose_response->end_issue_resolved Concentration was too high resistance_check Assess for Resistance: - Sequence viral capsid gene - Test against known resistant mutants optimize_protocol->resistance_check optimize_protocol->end_issue_resolved Optimization successful end_further_investigation Further Investigation Needed resistance_check->end_further_investigation

Caption: Troubleshooting workflow for managing cytotoxicity.

CytotoxicityAssayWorkflow start Start: Prepare Cell Suspension seed_plate Seed 96-well Plate start->seed_plate add_inhibitor Add Capsid Inhibitor (Serial Dilutions) seed_plate->add_inhibitor incubate Incubate for Desired Duration add_inhibitor->incubate add_reagent Add Assay Reagent (e.g., MTT or LDH substrate) incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent read_plate Read Absorbance (Microplate Reader) incubate_reagent->read_plate analyze_data Analyze Data: Calculate CC50 read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for cytotoxicity assays.

CytotoxicitySignalingPathway capsid_inhibitor Capsid Inhibitor viral_capsid Viral Capsid (Hyper-stabilization) capsid_inhibitor->viral_capsid cellular_stress Cellular Stress Response viral_capsid->cellular_stress Off-target effects or cellular perturbation mitochondrial_pathway Mitochondrial Pathway (Intrinsic Apoptosis) cellular_stress->mitochondrial_pathway bcl2_family Modulation of Bcl-2 Family Proteins mitochondrial_pathway->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation (Executioner Caspases) caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Potential signaling pathway for inhibitor-induced cytotoxicity.

References

Technical Support Center: Recombinant HIV-1 Capsid Protein Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the expression and purification of functional recombinant HIV-1 capsid protein (CA).

Frequently Asked Questions (FAQs)

Q1: What is the typical yield of recombinant HIV-1 CA expected from E. coli expression?

A1: The yield of recombinant HIV-1 CA from E. coli can vary significantly based on the expression construct, host strain, and culture conditions. However, with optimized protocols, it is possible to obtain high yields. For instance, using an optimized shake flask culture of NiCo21(DE3) E. coli, a yield of approximately 170 mg of 6-His-tagged HIV-1 CA per liter of culture can be achieved.[1] Large-scale production can generate double-digit gram quantities of functionally active protein.[2]

Q2: My HIV-1 CA is expressed, but it's mostly insoluble in inclusion bodies. What should I do?

A2: Inclusion body formation is a common issue when overexpressing proteins in E. coli.[3] To improve solubility, you can try the following strategies:

  • Optimize Expression Conditions: Lowering the induction temperature (e.g., to 22°C) and reducing the concentration of the inducing agent (e.g., 0.05 mM IPTG) can slow down protein synthesis, allowing for proper folding and increasing the proportion of soluble protein.[1][4][5]

  • Change Host Strain: Some E. coli strains are better suited for expressing certain proteins. Consider using strains like BL21-CodonPlus(DE3)-RIL, which are designed to enhance the expression of proteins from organisms with different codon usage.[6][7]

  • Use Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to your CA construct can improve its solubility.[4][6]

  • Refolding from Inclusion Bodies: If the above methods are unsuccessful, you can purify the inclusion bodies and refold the protein. This typically involves solubilizing the inclusion bodies with strong denaturants like 6 M guanidine-HCl or 8 M urea, followed by a refolding process, often through dialysis or on-column refolding.[3][5][6]

Q3: How can I assess the functionality of my purified recombinant HIV-1 CA?

A3: The primary function of HIV-1 CA is its ability to assemble into higher-order structures, forming the viral capsid.[8] Therefore, the most direct way to assess the functionality of your purified protein is through an in vitro assembly (polymerization) assay.[2][9] This assay typically involves inducing polymerization by adding a high concentration of NaCl and monitoring the increase in turbidity over time by measuring the absorbance at 350 nm.[9] The kinetic traces should exhibit a sigmoidal shape, which is characteristic of a nucleation-dependent polymerization process.[9][10]

Troubleshooting Guides

Problem 1: Low Yield of Recombinant HIV-1 CA

Symptoms:

  • Faint or no visible band of the correct molecular weight on SDS-PAGE of total cell lysate after induction.

  • Low protein concentration after purification.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Expression Conditions Optimize induction time, IPTG concentration, and temperature. For example, induction at 22°C with 0.05 mM IPTG has been shown to be effective.[1]
Codon Bias The HIV-1 gag gene has a different codon usage than E. coli. Use an E. coli strain supplemented with rare tRNAs, such as NiCo21(DE3) or BL21-CodonPlus(DE3)-RIL.[1][6][7]
Inefficient Cell Lysis Ensure complete cell lysis to release the expressed protein. Use appropriate lysis buffers and mechanical disruption methods like sonication or high-pressure homogenization.[11]
Protein Degradation Add protease inhibitors to your lysis buffer to prevent degradation of the target protein by host cell proteases.[11]
Leaky Expression Basal expression of a potentially toxic protein can inhibit cell growth. Add glucose (e.g., 1% w/v) to the growth medium to suppress basal expression from the lac promoter.[1][6]
Problem 2: Poor Purity of Recombinant HIV-1 CA After Purification

Symptoms:

  • Multiple contaminating bands on SDS-PAGE after the final purification step.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Ineffective Affinity Chromatography Optimize washing steps during affinity chromatography (e.g., Ni-NTA for His-tagged proteins) by increasing the concentration of the competing agent (e.g., imidazole) in the wash buffer to reduce non-specific binding.[12]
Co-purification of Host Proteins Introduce additional purification steps, such as ion-exchange chromatography or size-exclusion chromatography, after the initial affinity step to remove remaining contaminants.[13][14]
Non-specific Binding to Resin Ensure the lysis and wash buffers have an appropriate salt concentration (e.g., 500 mM NaCl) to minimize ionic interactions between host proteins and the affinity resin.[4]
Function-Based Purification Consider a function-based purification method that relies on the inherent ability of CA to polymerize. This involves inducing polymerization, pelleting the assembled structures, depolymerizing them, and then removing any remaining insoluble material.[2][9]

Experimental Protocols

Protocol 1: Optimized Expression of 6-His-tagged HIV-1 CA in E. coli
  • Transformation: Transform E. coli NiCo21(DE3) cells with the pET-based expression vector containing the 6-His-tagged HIV-1 CA gene.

  • Starter Culture: Inoculate a single colony into 50 mL of Super Broth supplemented with 1% glucose and the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of Super Broth (supplemented with 1% glucose and antibiotic) with the overnight culture to an initial OD600 of ~0.1.

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD600 reaches the early exponential phase (around 0.6-0.8).

  • Induction: Cool the culture to 22°C and induce protein expression by adding IPTG to a final concentration of 0.05 mM.[1]

  • Expression: Continue to incubate the culture at 22°C for 12 hours post-induction.[1]

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

Protocol 2: Function-Based Purification of HIV-1 CA

This protocol leverages the ability of HIV-1 CA to polymerize and depolymerize.[2][9]

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, protease inhibitors). Lyse the cells by sonication or microfluidization.

  • Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g) for 30 minutes at 4°C to pellet cell debris and insoluble proteins.

  • Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the clarified supernatant to a final saturation of 25-30% while stirring at 4°C. This step helps to concentrate the CA protein.[9]

  • Pelleting: Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of buffer.

  • Polymerization: Induce polymerization by adding NaCl to a final concentration of 2.5 M. Incubate at 25°C for 1-2 hours.[9]

  • Harvesting Polymers: Pellet the polymerized CA by ultracentrifugation (e.g., 100,000 x g) for 30 minutes.

  • Depolymerization: Resuspend the pellet in a low-salt buffer (e.g., 50 mM Tris-HCl pH 7.5) to depolymerize the CA.

  • Final Clarification: Centrifuge at high speed to remove any remaining aggregates. The supernatant contains the purified, assembly-competent HIV-1 CA.

  • Further Purification (Optional): For higher purity, the protein can be further polished using anion-exchange chromatography.[9]

Visualizations

Expression_Workflow Transformation Transformation of E. coli StarterCulture Overnight Starter Culture (37°C) Transformation->StarterCulture MainCulture Inoculate 1L Main Culture StarterCulture->MainCulture Growth Grow to OD600 0.6-0.8 (37°C) MainCulture->Growth Induction Cool to 22°C & Induce (0.05 mM IPTG) Growth->Induction Expression Express Protein (12 hours at 22°C) Induction->Expression Harvest Harvest Cells by Centrifugation Expression->Harvest

Caption: Optimized workflow for recombinant HIV-1 CA expression in E. coli.

Purification_Troubleshooting Start Low Purity after Initial Purification Q1 Are there many contaminating bands? Start->Q1 Sol1 Optimize Wash Steps (e.g., increase imidazole) Q1->Sol1 Yes End High Purity Protein Q1->End No Sol2 Add Secondary Purification Step (Ion Exchange or Size Exclusion) Sol1->Sol2 Sol3 Consider Function-Based Purification Protocol Sol2->Sol3 Sol3->End In_Vitro_Assembly_Pathway Monomers Purified CA Monomers/Dimers in low salt buffer Induction Induce Assembly (e.g., high NaCl concentration) Monomers->Induction Nucleation Slow Nucleation Phase: Formation of small oligomers Induction->Nucleation Elongation Rapid Elongation Phase: Growth of tubular structures Nucleation->Elongation Tubes Assembled CA Tubes/ Conical Structures Elongation->Tubes

References

Validation & Comparative

A Comparative Guide to the Efficacy of Lenacapavir and PF-74 in HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent HIV-1 capsid inhibitors: Lenacapavir (LEN) and PF-3450074 (PF-74). Both compounds target the viral capsid protein (CA), a critical component in multiple stages of the HIV-1 lifecycle, but exhibit distinct efficacy profiles and mechanisms of action. This document synthesizes available experimental data to facilitate an objective comparison for research and drug development purposes.

Quantitative Efficacy and Potency

The antiviral potencies of Lenacapavir and PF-74 have been evaluated in various in vitro assays. Lenacapavir consistently demonstrates significantly higher potency, with EC50 values in the picomolar range, while PF-74 is effective at submicromolar to micromolar concentrations.

CompoundAssay TypeCell Line/SystemEfficacy MetricValueCitation
Lenacapavir In vitro HIV-1 replicationVarious cell linesEC50~12-314 pM[1]
Single-cycle assay-EC50 (WT)290 pM[2]
Single-cycle assay-EC50 (Subtypes A-H)124 - 357 pM[2]
PF-74 Broad-spectrum inhibitionHIV isolatesEC508-640 nM[3]
Antiviral activityHIV wild type NL4-3EC500.72 µM (720 nM)[3]
Antiviral activityHIV T107N mutantEC504.5 µM[3]
Antiviral activityTZM-GFP cellsEC500.70 µM (700 nM)[4]
Inhibition of infectionSupT1 cellsIC50~0.3 µM (300 nM)[5]
Inhibition of infectionPrimary human PBMCsIC50 (HIV-193RW025)1.5 ± 0.9 µM[3]
Inhibition of infectionPrimary human PBMCsIC50 (HIV-1JR-CSF)0.6 ± 0.20 µM[3]
Inhibition of infectionPrimary human PBMCsIC50 (HIV-193MW965)0.6 ± 0.10 µM[3]
(S)-PF74HEK293T cellsIC501.5 µM[6]
(R)-PF74HEK293T cellsIC5019 µM[6]

Mechanism of Action: A Tale of Two Capsid Binders

Both Lenacapavir and PF-74 target the HIV-1 capsid protein, but they elicit different effects on capsid stability and function, interfering with distinct and overlapping steps of the viral lifecycle.

Lenacapavir: The Multi-Stage Disruptor

Lenacapavir is a first-in-class capsid inhibitor that exhibits a multi-stage mechanism of action.[7] It binds directly to the interface between capsid protein (p24) subunits within the hexameric lattice.[8] This interaction leads to:

  • Hyper-stabilization and Premature Breakage: Lenacapavir over-stabilizes the capsid, making it brittle and prone to premature rupture before the virus can complete reverse transcription.[9]

  • Inhibition of Nuclear Import: By binding to the capsid, Lenacapavir competitively inhibits the interaction with essential host factors for nuclear entry, such as CPSF6 and Nup153, thereby blocking the transport of the viral pre-integration complex into the nucleus.[1]

  • Disruption of Late-Stage Events: Lenacapavir also interferes with the assembly of new virions and the formation of mature capsids during the late stages of the viral life cycle.[7][8]

Lenacapavir_Mechanism cluster_early Early Stage Inhibition cluster_late Late Stage Inhibition Entry Entry Reverse_Transcription Reverse_Transcription Entry->Reverse_Transcription HIV-1 Nuclear_Import Nuclear_Import Reverse_Transcription->Nuclear_Import Proviral DNA Integration Integration Nuclear_Import->Integration Assembly Assembly Budding Budding Assembly->Budding New Virions Maturation Maturation Budding->Maturation Lenacapavir Lenacapavir Lenacapavir->Reverse_Transcription Induces premature capsid breakage Lenacapavir->Nuclear_Import Blocks interaction with CPSF6 & Nup153 Lenacapavir->Assembly Disrupts Gag/Gag-Pol processing & assembly Lenacapavir->Maturation Prevents proper capsid formation

Caption: Lenacapavir's multi-stage inhibitory mechanism against HIV-1.

PF-74: The Uncoating and Integration Modulator

PF-74 also binds to the HIV-1 capsid but its mechanism is primarily associated with the early stages of infection. It directly competes with the binding of host factors CPSF6 and NUP153 to the capsid.[3] The consequences of PF-74 binding are concentration-dependent:

  • At lower concentrations (≤ 2 µM): PF-74 primarily inhibits nuclear entry of the viral DNA and alters the composition of the pre-integration complex, thereby reducing integration into the host genome without significantly affecting reverse transcription.[5][10]

  • At higher concentrations (≥ 5 µM): PF-74 is reported to induce premature uncoating of the viral core, which leads to abortive reverse transcription.[10][11] However, other studies suggest PF-74 stabilizes the capsid.[12][13] This discrepancy may be due to different experimental conditions.

PF74_Mechanism Entry Entry Uncoating Uncoating Entry->Uncoating HIV-1 Reverse_Transcription Reverse_Transcription Uncoating->Reverse_Transcription Nuclear_Import Nuclear_Import Reverse_Transcription->Nuclear_Import Integration Integration Nuclear_Import->Integration PF74 PF74 PF74->Uncoating Induces premature uncoating (high conc.) PF74->Nuclear_Import Blocks interaction with CPSF6 & Nup153 PF74->Integration Alters PIC composition

Caption: PF-74's mechanism of action, primarily targeting early-stage HIV-1 replication.

Resistance Profiles

Resistance to both inhibitors emerges through mutations in the HIV-1 capsid protein.

Lenacapavir Resistance
  • Key resistance-associated mutations (RAMs) include M66I, Q67H, K70N, N74D, and T107N.[2][14]

  • The M66I mutation can cause a >2000-fold reduction in susceptibility.[2]

  • The genetic barrier to resistance for Lenacapavir is considered lower than that of second-generation integrase inhibitors and boosted protease inhibitors.[15]

  • Emergence of resistance in clinical settings has been associated with functional monotherapy, often due to a lack of fully active drugs in the optimized background regimen.[14]

PF-74 Resistance
  • Resistance to PF-74 is complex and often requires multiple amino acid substitutions in the CA protein.[16][17]

  • Some resistant mutants exhibit a paradoxical dependence on PF-74 for replication.[16][17]

  • Resistance can be conferred by mutations that either reduce the binding of the compound or stabilize the viral capsid.[11]

  • Mutations that confer resistance to PF-74 can alter the virus's dependence on host factors required for nuclear entry.[16][17]

CompoundKey Resistance MutationsFold-Change in SusceptibilityNotesCitation
Lenacapavir M66I>2000-[2]
Q67H4.6-[2]
N74D, Q67H/N74D-Also emerge in clinical trials[18]
PF-74 5Mut (5 amino acid changes)Markedly reduced binding-[10]
E45A, Q63A/Q67AHighly resistantRetain drug binding but have stabilized capsids[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of capsid inhibitor efficacy. Below are outlines of key experimental protocols.

Single-Round Infectivity Assay

This assay measures the ability of a compound to inhibit a single cycle of HIV-1 infection.

Infectivity_Assay_Workflow Start Start Seed_Cells Seed target cells (e.g., TZM-bl, HEK293T) in 96-well plates Start->Seed_Cells Add_Compound Add serial dilutions of test compound (Lenacapavir or PF-74) Seed_Cells->Add_Compound Infect_Cells Infect cells with a reporter virus (e.g., VSV-G pseudotyped HIV-1 expressing GFP or Luciferase) Add_Compound->Infect_Cells Incubate Incubate for 48-72 hours Infect_Cells->Incubate Measure_Signal Quantify reporter gene expression (e.g., flow cytometry for GFP, luminometry for Luciferase) Incubate->Measure_Signal Calculate_EC50 Calculate EC50 values from dose-response curves Measure_Signal->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for a single-round HIV-1 infectivity assay.

Protocol Steps:

  • Cell Plating: Target cells, such as TZM-bl or HEK293T, are seeded in 96-well plates.[4]

  • Compound Addition: The cells are pre-incubated with various concentrations of the test compound (Lenacapavir or PF-74).

  • Infection: Cells are then infected with a single-cycle HIV-1 reporter virus.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow for infection and reporter gene expression.

  • Quantification: The level of infection is quantified by measuring the reporter gene signal.

  • Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Thermal Shift Assay (TSA)

TSA is a biophysical technique used to assess the thermal stability of a protein in the presence of a ligand, indicating binding.

Protocol Steps:

  • Protein and Ligand Preparation: Purified, stabilized HIV-1 CA hexamers are incubated with the test compound.

  • Dye Addition: A fluorescent dye that binds to hydrophobic regions of unfolded proteins is added to the mixture.

  • Thermal Denaturation: The temperature is gradually increased, causing the protein to unfold.

  • Fluorescence Measurement: As the protein unfolds, the dye binds, and fluorescence increases. This is monitored in real-time.

  • Melting Temperature (Tm) Determination: The midpoint of the fluorescence transition curve is the melting temperature (Tm). An increase in Tm (ΔTm) in the presence of the compound indicates stabilization and binding.[4]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (KD), stoichiometry, and thermodynamic parameters.

Protocol Steps:

  • Sample Preparation: The purified CA hexamer is placed in the sample cell of the calorimeter, and the inhibitor (e.g., PF-74) is loaded into the injection syringe.[19]

  • Titration: A series of small injections of the inhibitor into the protein solution is performed.

  • Heat Measurement: The heat released or absorbed during each injection is measured.

  • Data Analysis: The data are plotted as heat change per injection versus the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.[19]

Summary and Conclusion

Lenacapavir and PF-74 are both valuable research tools and, in the case of Lenacapavir, a clinically approved therapeutic, that target the HIV-1 capsid. However, they exhibit significant differences in their efficacy and mechanism of action.

  • Efficacy: Lenacapavir is orders of magnitude more potent than PF-74, with picomolar efficacy against a wide range of HIV-1 subtypes.

  • Mechanism: Lenacapavir acts at multiple stages of the viral lifecycle, leading to a profound disruption of HIV-1 replication. PF-74's effects are more concentrated on the early stages of infection, with a concentration-dependent mechanism that is still a subject of some debate.

  • Resistance: Both compounds can select for resistance mutations in the viral capsid. The clinical implications of these resistance profiles are a key area of ongoing research, particularly for the long-acting formulations of Lenacapavir.

References

Lenacapavir: A Novel Defense Against Drug-Resistant HIV-1, Exhibiting No Cross-Resistance with Existing Antiretroviral Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical and clinical data reveals that Lenacapavir, a first-in-class HIV-1 capsid inhibitor, maintains its potent antiviral activity against strains resistant to other major classes of antiretroviral drugs. This lack of cross-resistance, attributed to its unique mechanism of action, positions Lenacapavir as a critical therapeutic option for heavily treatment-experienced individuals with multidrug-resistant HIV-1.

Lenacapavir disrupts the function of the HIV-1 capsid, a protein shell essential for multiple stages of the viral lifecycle, including nuclear entry, assembly, and maturation.[1][2] This novel mechanism is distinct from all other approved antiretroviral therapy (ART) classes, which target viral enzymes such as reverse transcriptase, protease, and integrase.[1][3] Consequently, mutations that confer resistance to these existing drugs do not affect the susceptibility of the virus to Lenacapavir.[3][4][5]

In Vitro Efficacy Against ART-Resistant Strains

Laboratory studies have consistently demonstrated Lenacapavir's robust activity against a wide range of HIV-1 variants with resistance to established ARTs. In one key study, the antiviral activity of Lenacapavir was assessed against 40 different HIV-1 mutants with known resistance mutations to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs). The results showed that Lenacapavir's potency was unaffected, with an average fold change in susceptibility of 0.65 compared to the wild-type virus.[3] In contrast, the control compounds from each drug class showed significantly reduced activity against these resistant isolates.[3]

Similarly, a separate investigation focusing on entry inhibitor-resistant isolates from the CAPELLA clinical trial found no evidence of cross-resistance with Lenacapavir.[6][7] The mean fold change from wild-type for these resistant viruses was close to 1.0, indicating full susceptibility to Lenacapavir.[6][7]

The following table summarizes the in vitro activity of Lenacapavir against HIV-1 strains with resistance to various ART classes.

Resistant Strain (Drug Class)Fold Change in Lenacapavir EC50 (vs. Wild-Type)Reference
Entry Inhibitor (EI) Resistant Isolates~1.0[6][7]
NRTI, NNRTI, PI, and INSTI Resistant Mutants (40 total)Average of 0.65 (Range: 0.25 - 1.1)[3]
Protease Inhibitor (PI) Resistant MutantsUnchanged from Wild-Type[8]

Clinical Evidence in Multidrug-Resistant HIV-1

The clinical significance of Lenacapavir's unique resistance profile has been substantiated in the Phase 2/3 CAPELLA trial. This study enrolled heavily treatment-experienced individuals with multidrug-resistant HIV-1 who were on a failing antiretroviral regimen.[9][10] The addition of Lenacapavir to an optimized background regimen led to a significant reduction in viral load.[9][10] At week 26, 81-83% of participants achieved a viral load of less than 50 copies/mL.[9][10] These findings underscore Lenacapavir's efficacy in a patient population with limited treatment options due to extensive drug resistance.[9][11][12]

Lenacapavir-Specific Resistance

While Lenacapavir is unaffected by resistance to other ARTs, specific mutations in the HIV-1 capsid can reduce its susceptibility.[8][13] In vitro resistance selection studies have identified several key resistance-associated mutations (RAMs), including L56I, M66I, Q67H, K70N, N74D/S, and T107N.[8][13] The emergence of these mutations has been observed in a small number of patients in clinical trials, often associated with functional monotherapy due to a non-susceptible background regimen or non-adherence.[6][9] Importantly, these capsid inhibitor-associated mutations do not confer cross-resistance to any of the currently recommended ART regimens.[4]

Experimental Protocols

The evaluation of Lenacapavir's cross-resistance profile involves a series of established in vitro virology assays. A generalized workflow for these experiments is outlined below.

Generation of Resistant HIV-1 Strains:

Site-directed mutagenesis is employed to introduce known resistance-associated mutations into an HIV-1 proviral DNA clone (e.g., pXXLAI).[8] This allows for the creation of specific viral strains with resistance to NRTIs, NNRTIs, PIs, or INSTIs. Alternatively, clinical isolates from patients with documented drug resistance can be used.[6]

Virus Production and Titration:

The mutated proviral DNA is transfected into permissive cells (e.g., HEK293T) to generate infectious virus stocks. The viral titer is then quantified to ensure that equivalent amounts of virus are used in subsequent susceptibility assays.

Phenotypic Susceptibility Assays:

The core of the cross-resistance assessment lies in phenotypic susceptibility assays, which measure the concentration of a drug required to inhibit viral replication by 50% (EC50). Common formats include:

  • Single-Cycle Infection Assays: These assays, such as the Gag-Pro assay, utilize reporter viruses (e.g., expressing luciferase) that are capable of only a single round of infection.[8] Target cells (e.g., MT-2) are infected with the resistant virus in the presence of serial dilutions of Lenacapavir and control drugs. The EC50 is determined by measuring the reduction in the reporter signal.

  • Multi-Cycle Infection Assays: In this format, replication-competent resistant viruses are used to infect susceptible cell lines (e.g., MT-4).[8] The infection proceeds for several days, allowing for multiple rounds of viral replication. The EC50 is determined by measuring a marker of viral replication, such as p24 antigen production in the culture supernatant.[8]

Data Analysis:

The EC50 value for each resistant strain is compared to the EC50 value for the wild-type virus. The result is expressed as a fold change in susceptibility. A fold change close to 1 indicates no change in susceptibility and therefore, a lack of cross-resistance.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the cross-resistance of Lenacapavir.

CrossResistanceWorkflow cluster_prep Virus Preparation cluster_assay Phenotypic Susceptibility Assay cluster_analysis Data Analysis proviral_clone Wild-Type HIV-1 Proviral DNA Clone mutagenesis Site-Directed Mutagenesis proviral_clone->mutagenesis resistant_clone ART-Resistant Proviral DNA Clone mutagenesis->resistant_clone transfection Transfection into Producer Cells (e.g., HEK293T) resistant_clone->transfection virus_stock Generation of Resistant Virus Stock transfection->virus_stock titration Virus Titration (e.g., p24 ELISA) virus_stock->titration infection Infection of Target Cells with Resistant Virus & Drugs titration->infection target_cells Target Cells (e.g., MT-4) target_cells->infection drug_dilution Serial Dilutions of Lenacapavir & Control Drugs drug_dilution->infection incubation Multi-day Incubation infection->incubation measurement Measure Viral Replication (e.g., p24 Antigen) incubation->measurement ec50 Calculate EC50 Values measurement->ec50 fold_change Determine Fold Change (Resistant EC50 / Wild-Type EC50) ec50->fold_change conclusion Assess Cross-Resistance (Fold Change ≈ 1 → No Cross-Resistance) fold_change->conclusion

Workflow for In Vitro Cross-Resistance Testing.

References

Validating the Antiviral Activity of a New Capsid Inhibitor in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for validating the antiviral activity of a novel capsid inhibitor in clinically relevant primary cell models. By objectively comparing its performance against established and experimental alternatives, researchers can robustly assess its potential as a therapeutic agent. The guide details key experimental protocols, presents data in a comparative format, and visualizes complex workflows and mechanisms.

Introduction to Capsid Inhibitors

Capsid inhibitors are a promising class of antiviral agents that target the viral capsid, a protein shell essential for multiple stages of the viral life cycle.[1][2] Unlike traditional antiretrovirals that target viral enzymes, capsid inhibitors interfere with processes such as the disassembly of the viral core (uncoating) upon cell entry, transport of the viral genome to the nucleus, and the assembly of new viral particles.[2][3] This unique mechanism of action makes them effective against viral strains resistant to other drug classes.[4] Validating a new capsid inhibitor in primary cells, such as peripheral blood mononuclear cells (PBMCs), is a critical step to evaluate its efficacy in a more physiologically relevant environment.[5]

The Comparative Landscape: Established Capsid Inhibitors

To contextualize the performance of a new capsid inhibitor, it is essential to compare it against well-characterized compounds.

Inhibitor Target Primary Mechanism of Action Key Characteristics
New Capsid Inhibitor (NCI-1) HIV-1 Capsid (Hypothetical)To be determinedNovel chemical scaffold
Lenacapavir (GS-6207) HIV-1 Capsid (CA)Multi-stage inhibitor; disrupts capsid disassembly, nuclear transport, and virion assembly.[3][6]First-in-class, long-acting injectable, highly potent.[4]
PF-74 HIV-1 Capsid (NTD)Binds to a hydrophobic pocket at the interface of adjacent CA monomers, destabilizing the capsid.[5][7]Well-studied tool compound; inhibits both early and late stages of replication.[7][8]
GSK878 HIV-1 Capsid (NTD)Binds to the same site as PF-74, blocking nuclear import and proviral integration by altering core stability.[8]Highly potent, with a therapeutic index >500,000.[8][9]
Ebselen HIV-1 Capsid (CTD)Inhibits capsid dimerization and stabilizes the incoming capsid, impairing the uncoating process.[7][10]Identified through screening for inhibitors of CA dimerization.[10]

Experimental Validation in Primary Cells

The following protocols outline key experiments for a comprehensive validation of a new capsid inhibitor.

Antiviral Activity Assay

This assay determines the concentration of the inhibitor required to block viral replication in primary cells.

Experimental Protocol:

  • Isolate Primary Cells: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Stimulation: Culture PBMCs in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and stimulate with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 48-72 hours to activate T cells, the primary targets of HIV-1.

  • Compound Preparation: Prepare serial dilutions of the new capsid inhibitor (NCI-1) and comparator compounds (Lenacapavir, PF-74, GSK878) in culture medium.

  • Infection: Plate the stimulated PBMCs and treat with the various concentrations of the inhibitors for 2 hours before adding a known amount of a primary HIV-1 isolate (e.g., HIV-1BaL).

  • Incubation: Culture the infected cells for 7 days, replacing the medium containing the respective inhibitors every 3-4 days.

  • Quantification: At day 7, collect the cell supernatant and quantify the amount of viral replication by measuring the p24 capsid protein concentration using a commercial ELISA kit.

  • Data Analysis: Calculate the 50% effective concentration (EC50) and 90% effective concentration (EC90) by plotting the percentage of viral inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Comparative Antiviral Potency Data (Hypothetical)

Compound EC₅₀ (nM) in PBMCs EC₉₀ (nM) in PBMCs
NCI-1 0.85 ± 0.153.5 ± 0.5
Lenacapavir 0.05 ± 0.020.2 ± 0.05
PF-74 150 ± 25650 ± 80
GSK878 0.09 ± 0.03[9]0.2 ± 0.06
Cytotoxicity Assay

This assay evaluates the toxicity of the inhibitor to the primary cells to determine its therapeutic window.

Experimental Protocol:

  • Cell Preparation: Isolate and stimulate PBMCs as described in the antiviral activity assay.

  • Compound Treatment: Plate the stimulated PBMCs and add the same serial dilutions of the inhibitors used in the antiviral assay.

  • Incubation: Culture the cells for 7 days under the same conditions as the antiviral assay.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve. The Therapeutic Index (TI) is then calculated as CC50 / EC50.

Comparative Cytotoxicity and Therapeutic Index (Hypothetical)

Compound CC₅₀ (µM) in PBMCs Therapeutic Index (TI)
NCI-1 > 50> 58,800
Lenacapavir > 25> 500,000
PF-74 > 20> 133
GSK878 > 20[9]> 222,222

Mechanism of Action Studies

These experiments elucidate how the new inhibitor interferes with the viral life cycle.

Fate-of-Capsid (Capsid Stability) Assay

This assay determines whether the inhibitor affects the stability of the viral core after entry into the cell.[11]

Experimental Protocol:

  • Infection: Infect stimulated PBMCs with a high concentration of HIV-1 in the presence or absence of the test compounds (e.g., NCI-1, PF-74 as a destabilizing control, DMSO as a negative control).

  • Cell Lysis: After a short incubation period (2-4 hours) to allow for viral entry, wash the cells and lyse them with a mild detergent that preserves the integrity of intact viral cores.

  • Ultracentrifugation: Layer the cell lysate onto a sucrose cushion and separate the intact, pelletable capsids from the soluble, disassembled capsid proteins via ultracentrifugation.

  • Quantification: Collect the pellet and the supernatant fractions and quantify the amount of p24 capsid protein in each using ELISA.

  • Data Analysis: Express the amount of p24 in the pellet as a percentage of the total p24 in both the pellet and supernatant. An increase in pelletable p24 suggests capsid stabilization, while a decrease suggests destabilization.[10]

Comparative Capsid Stability Data (Hypothetical)

Treatment % Pelletable Capsid (p24) Inferred Effect
DMSO (Control) 30 ± 5%Baseline
NCI-1 55 ± 8%Stabilization
PF-74 10 ± 3%Destabilization

Visualized Workflows and Mechanisms

Experimental_Workflow cluster_prep Cell & Virus Preparation cluster_assays Core Assays cluster_analysis Data Analysis pbmc Isolate PBMCs from Donor Blood stim Stimulate PBMCs (PHA, IL-2) pbmc->stim antiviral Antiviral Activity Assay stim->antiviral cyto Cytotoxicity Assay stim->cyto moa Mechanism of Action Assays stim->moa virus Prepare HIV-1 Stock virus->antiviral virus->moa elisa p24 ELISA antiviral->elisa viability Cell Viability Measurement cyto->viability uc Ultracentrifugation & p24 Quantification moa->uc calc Calculate EC50, CC50, TI elisa->calc viability->calc

Caption: Overall workflow for validating a new capsid inhibitor.

Capsid_Inhibitor_MoA cluster_early Early Stage cluster_late Late Stage entry Virus Entry uncoating Capsid Uncoating entry->uncoating rt Reverse Transcription uncoating->rt inhibitor1 Inhibitor blocks Uncoating uncoating->inhibitor1 nuc_import Nuclear Import rt->nuc_import assembly Gag Assembly nuc_import->assembly inhibitor2 Inhibitor blocks Nuclear Import nuc_import->inhibitor2 budding Virion Budding & Maturation assembly->budding inhibitor3 Inhibitor blocks Assembly/Maturation assembly->inhibitor3 release Release of Infectious Virion budding->release

Caption: Mechanism of action of HIV-1 capsid inhibitors.

Antiviral_Interruption_Pathway cluster_inhibitors Points of Therapeutic Intervention A Virus Entry B Capsid Uncoating & Reverse Transcription A->B C Nuclear Import & Integration B->C I1 Capsid Inhibitor B->I1 Blocks Uncoating I2 RT Inhibitor B->I2 Blocks RT D Virion Assembly & Budding C->D I3 Integrase Inhibitor C->I3 Blocks Integration E Infectious Virus D->E I4 Capsid Inhibitor (Late Stage) D->I4 Blocks Assembly

Caption: Interruption points of different antiviral classes.

References

A new frontier in antiretroviral therapy, HIV-1 capsid inhibitors, is demonstrating a strong correlation between laboratory benchmarks and real-world efficacy. This guide provides a comparative analysis of leading capsid inhibitors, detailing the experimental data that bridges the gap between in vitro potency and in vivo therapeutic outcomes.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the In Vitro and In Vivo Efficacy of HIV-1 Capsid Inhibitors

The HIV-1 capsid, a conical protein shell encasing the viral genome, is a critical component for multiple stages of the viral lifecycle, including reverse transcription, nuclear import, and assembly. Its essential, multifunctional role makes it a prime target for a new class of antiretrovirals. This guide examines the correlation between the efficacy of these inhibitors in controlled laboratory settings (in vitro) and their performance in living organisms (in vivo), with a focus on prominent compounds like Lenacapavir (GS-6207) and PF-3450074 (PF-74).

Quantitative Efficacy: From Picomolar Potency to Viral Suppression

A strong correlation between in vitro potency and in vivo viral load reduction is a key indicator of a drug's therapeutic potential. HIV-1 capsid inhibitors, particularly Lenacapavir, have shown remarkable consistency in this regard.

Table 1: Comparative In Vitro Efficacy of HIV-1 Capsid Inhibitors

InhibitorCell TypeAssay TypeEC50 / IC50Cytotoxicity (CC50)Selectivity Index (CC50/EC50)Citations
Lenacapavir (GS-6207) MT-4HIV-1 Replication100 pM> 50 µM> 500,000[1]
PBMCsHIV-1 Replication50 pM (mean)> 24.7 µM> 1,670,000[1]
CD4+ T-lymphocytesHIV-1 Replication32 pM> 50 µM> 1,562,500[2]
MacrophagesHIV-1 Replication56 pM> 50 µM> 892,857[1]
PF-3450074 (PF-74) PBMCsHIV-1 Replication80 - 640 nM> 10 µM> 15
SupT1HIV-1 Infection~0.3 µM90.5 ± 5.9 µM~301[3]
TZM-blHIV-1 Infection~0.1 µMNot ReportedNot Reported[3]
GSK878 MT-2HIV-1 Reporter Virus39 pMNot ReportedNot Reported[4][5]
Chimeric VirusesHIV-1 Replication94 pM (mean)Not ReportedNot Reported[4][5]
Ebselen Not SpecifiedHIV-1 Infection3.37 µMNot ReportedNot Reported[6]

Table 2: Comparative In Vivo Efficacy of HIV-1 Capsid Inhibitors

InhibitorAnimal ModelDosingMaximum Viral Load ReductionStudy DurationCitations
Lenacapavir (GS-6207) Humanized MiceSingle Subcutaneous Injection> 2.5 log10 copies/mL5 weeks[7][8]
Humans (Phase 1b)Single Subcutaneous Injection (450mg)2.2 log10 copies/mL10 days[2]
GS-CA1 (Lenacapavir precursor) Humanized MiceSingle Subcutaneous InjectionHigh antiviral efficacyNot Specified[7][8][9]

The data clearly illustrates a strong positive correlation. Lenacapavir's picomolar potency observed in various in vitro cell-based assays translates into a significant, multi-log reduction in viral load in both humanized mouse models and human clinical trials.[2][7][8] This robust correlation underscores the validity of the in vitro screening models for predicting clinical success.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of HIV-1 capsid inhibitors.

In Vitro Antiviral Activity Assay (TZM-bl Reporter Assay)

This assay is widely used to determine the 50% effective concentration (EC50) of antiviral compounds.[10][11]

  • Cell Line: TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR.[10]

  • Virus: Env-pseudotyped viruses or replication-competent HIV-1 strains.

  • Procedure:

    • Cell Plating: TZM-bl cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

    • Compound Dilution: The test inhibitor is serially diluted to various concentrations.

    • Infection: Cells are pre-incubated with the diluted inhibitor for 1-2 hours before the addition of a standardized amount of HIV-1 virus stock.

    • Incubation: The plates are incubated for 48 hours at 37°C to allow for a single round of infection and expression of the reporter gene.

    • Lysis and Readout: Cells are lysed, and luciferase activity is measured using a luminometer. The resulting relative luminescence units (RLU) are proportional to the level of viral infection.

    • Data Analysis: The EC50 value is calculated as the concentration of the inhibitor that reduces RLU by 50% compared to the virus control (no inhibitor).

In Vitro Capsid Assembly Assay

This biochemical assay assesses an inhibitor's effect on the formation of the viral capsid.[12][13]

  • Reagents: Purified recombinant HIV-1 capsid (CA) protein.

  • Procedure:

    • Reaction Setup: Purified CA protein is placed in an assembly buffer (e.g., high salt concentration) that induces self-assembly into tubular structures, mimicking the mature capsid.

    • Inhibitor Addition: The test inhibitor is added to the reaction mixture at various concentrations.

    • Monitoring Assembly: The kinetics of CA assembly are monitored in real-time by measuring the increase in light scattering at a specific wavelength (e.g., 350 nm) using a spectrophotometer.

    • Data Analysis: The IC50 value is determined as the concentration of the inhibitor that reduces the rate or extent of capsid assembly by 50%.

    • Confirmation (Optional): Assembled structures can be visualized by negative-stain electron microscopy to observe any morphological changes induced by the inhibitor.

In Vivo Efficacy in Humanized Mouse Model

Humanized mice provide a crucial small animal model for evaluating antiretroviral efficacy.[14][15][16]

  • Animal Model: Immunodeficient mice (e.g., NOD-scid IL2Rgamma^null^ or NSG) are reconstituted with human hematopoietic stem cells (CD34+) or peripheral blood mononuclear cells (PBMCs), resulting in the development of a functional human immune system.[14][16][17]

  • Procedure:

    • Engraftment Confirmation: Successful engraftment of human immune cells (e.g., human CD4+ T cells) is confirmed via flow cytometry of peripheral blood.[16]

    • HIV-1 Infection: Mice are infected with a CCR5-tropic strain of HIV-1. Viral load in plasma is monitored weekly.

    • Treatment: Once a stable viremia is established, the capsid inhibitor is administered (e.g., via a single subcutaneous injection for long-acting formulations). A control group receives a placebo.

    • Viral Load Monitoring: Plasma viral load is quantified regularly (e.g., using RT-qPCR) to determine the reduction in HIV-1 RNA copies/mL.

    • Data Analysis: The efficacy of the inhibitor is determined by comparing the change in viral load in the treated group versus the control group.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the mechanism of action of HIV-1 capsid inhibitors.

G cluster_0 In Vitro Antiviral Assay Workflow plate Seed TZM-bl cells in 96-well plate add_inhibitor Add serially diluted capsid inhibitor plate->add_inhibitor add_virus Infect cells with HIV-1 add_inhibitor->add_virus incubate Incubate for 48 hours add_virus->incubate readout Measure Luciferase Activity incubate->readout calculate Calculate EC50 readout->calculate

Caption: Workflow for determining in vitro antiviral efficacy.

G cluster_1 In Vivo Efficacy Testing Workflow reconstitute Generate Humanized Mice (CD34+ cell transplant) infect Infect mice with HIV-1 reconstitute->infect monitor_viremia Establish stable viremia infect->monitor_viremia treat Administer Capsid Inhibitor (or Placebo) monitor_viremia->treat monitor_vl Monitor plasma viral load treat->monitor_vl analyze Compare viral load reduction monitor_vl->analyze

Caption: Workflow for evaluating in vivo efficacy in humanized mice.

G cluster_2 HIV-1 Capsid Inhibitor Mechanism of Action Entry Viral Entry RT Reverse Transcription Entry->RT NI Nuclear Import RT->NI Integration Integration NI->Integration Assembly Gag Assembly Maturation Maturation & Budding Assembly->Maturation Inhibitor Capsid Inhibitor Inhibitor->NI Blocks Inhibitor->Assembly Disrupts Inhibitor->Maturation Disrupts

Caption: Dual mechanism of action of capsid inhibitors in the HIV-1 lifecycle.

References

A Comparative Guide to the Binding Kinetics of HIV-1 Capsid Inhibitors Targeting p24

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The HIV-1 capsid protein p24 is a critical component of the viral life cycle, playing essential roles in both the early and late stages of infection. Its importance has made it a prime target for the development of a new class of antiretroviral drugs known as capsid inhibitors. These inhibitors disrupt the normal function of the p24 protein, thereby preventing viral replication. Understanding the binding kinetics of these inhibitors to p24 is paramount for optimizing their efficacy and developing next-generation therapeutics. This guide provides a comparative analysis of the binding kinetics of prominent capsid inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of Binding Kinetics

The following table summarizes the binding kinetics of several key HIV-1 capsid inhibitors to the p24 protein. The data has been compiled from various studies, and it is important to note that experimental conditions may vary between different publications, which can influence the measured kinetic parameters.

InhibitorTargetMethodAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Equilibrium Dissociation Constant (KD)Citation(s)
PF-3450074 (PF-74) CA HexamerNot SpecifiedNot ReportedNot Reported176 ± 78 nM
BI-2 CA HexamerIsothermal Titration Calorimetry (ITC)Not ReportedNot Reported1.2 µM
GS-CA1 CA HexamerNot SpecifiedNot ReportedNot ReportedPotent inhibitor, specific KD not detailed in provided abstracts
Lenacapavir (GS-6207) CA HexamerNot SpecifiedNot ReportedNot ReportedPicomolar potency, specific KD not detailed in provided abstracts

Note: The provided search results did not contain a single study with a direct comparison of ka, kd, and KD values for all the listed inhibitors under identical experimental conditions. The data presented is compiled from multiple sources and methodologies, which should be considered when interpreting the results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding kinetics data. Below are detailed protocols for two common techniques used to measure the interaction between small molecule inhibitors and the p24 capsid protein: Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).

Surface Plasmon Resonance (SPR) Protocol for Antibody-p24 Interaction

This protocol is adapted from a study characterizing the binding of monoclonal antibodies to HIV-1 p24.

  • Sensor Chip Preparation: A gold sensor chip is functionalized to allow for the immobilization of a capture antibody. This can be achieved through physical adsorption or covalent binding using a mixed self-assembled monolayer (SAM) of alkanethiols.

  • Antibody Immobilization: A solution of monoclonal anti-HIV-1 p24 antibody is injected over the functionalized sensor surface. The amount of immobilized antibody is monitored in real-time by the SPR instrument.

  • Baseline Establishment: A baseline is established by flowing a running buffer (e.g., PBS) over the sensor surface until a stable signal is achieved.

  • Analyte Injection (p24): Solutions of recombinant HIV-1 p24 protein at various concentrations (e.g., ranging from 5 x 10⁻¹⁰ M to 1 x 10⁻⁶ M) in running buffer are injected over the sensor surface for a defined association time (e.g., 40 minutes).

  • Dissociation Phase: The running buffer is flowed over the sensor chip to monitor the dissociation of the p24 protein from the immobilized antibody.

  • Regeneration: If necessary, a regeneration solution is injected to remove any remaining bound p24, allowing for subsequent experiments on the same sensor surface.

  • Data Analysis: The resulting sensorgrams are analyzed using appropriate fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Bio-Layer Interferometry (BLI) Protocol for Small Molecule Inhibitor-p24 Interaction

This protocol is based on a study that optimized BLI for characterizing the interaction of PF-74 and Lenacapavir with the HIV-1 capsid hexamer (CAHEX).

  • Buffer Preparation: A BLI buffer is prepared, for example, 20 mM Tris and 40 mM NaCl, supplemented with additives like 20 mM Imidazole, 0.6 M Sucrose, and 1% BSA to minimize non-specific binding.

  • Plate Setup: A 96-well microplate is prepared with the BLI buffer in the wells that will contain the biosensors.

  • Biosensor Hydration: Biosensors (e.g., streptavidin-coated for biotinylated protein) are hydrated in the BLI buffer.

  • Protein Immobilization: Biotinylated HIV-1 CAHEX is loaded onto the streptavidin-coated biosensors.

  • Baseline Acquisition: A stable baseline is recorded by dipping the biosensors with immobilized CAHEX into wells containing only the BLI buffer.

  • Association Step: The biosensors are then moved to wells containing the capsid inhibitor (e.g., PF-74 or Lenacapavir) at various concentrations to monitor the association phase.

  • Dissociation Step: Following association, the biosensors are moved back to wells containing only the BLI buffer to monitor the dissociation of the inhibitor.

  • Data Analysis: The resulting binding curves are processed and fitted to a suitable kinetic model to calculate the ka, kd, and KD values.

Visualizing Experimental Workflows and Binding Concepts

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the fundamental principles of binding kinetics.

experimental_workflow cluster_spr Surface Plasmon Resonance (SPR) Workflow cluster_bli Bio-Layer Interferometry (BLI) Workflow spr1 Sensor Chip Functionalization spr2 Ligand (p24) Immobilization spr1->spr2 spr3 Baseline Establishment spr2->spr3 spr4 Analyte (Inhibitor) Injection (Association) spr3->spr4 spr5 Buffer Flow (Dissociation) spr4->spr5 spr6 Data Analysis (ka, kd, KD) spr5->spr6 bli1 Biosensor Hydration bli2 Ligand (p24) Immobilization bli1->bli2 bli3 Baseline Acquisition bli2->bli3 bli4 Analyte (Inhibitor) Association bli3->bli4 bli5 Buffer Dip (Dissociation) bli4->bli5 bli6 Data Analysis (ka, kd, KD) bli5->bli6

Caption: Generalized workflows for SPR and BLI experiments.

binding_kinetics P p24 PI p24-Inhibitor Complex P->PI ka [P][I] I Inhibitor PI->P kd [PI]

Caption: The association and dissociation of a capsid inhibitor with p24.

mechanism_of_action Inhibitor Capsid Inhibitor Binding Binding to p24 Inhibitor->Binding p24 p24 Capsid Protein p24->Binding Disruption Disruption of Capsid Function Binding->Disruption Inhibition Inhibition of Viral Replication Disruption->Inhibition

Caption: The general mechanism of action for HIV-1 capsid inhibitors.

Evaluating the Synergistic Effects of Capsid Inhibitors with Reverse Transcriptase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of HIV-1 treatment is continually evolving, with the advent of novel drug classes offering new strategies to achieve durable viral suppression. Among the most promising are capsid inhibitors (CIs), which introduce a new mechanism of action to the antiretroviral armamentarium. This guide provides a comparative evaluation of the synergistic effects of the first-in-class capsid inhibitor, lenacapavir, with various reverse transcriptase inhibitors (RTIs), a cornerstone of antiretroviral therapy. By examining preclinical experimental data, this guide aims to inform researchers and drug development professionals on the potential of these combination therapies.

Mechanisms of Action: A Dual Assault on the HIV-1 Lifecycle

The rationale for combining capsid inhibitors with reverse transcriptase inhibitors lies in their distinct and complementary mechanisms of action, targeting multiple, independent stages of the viral lifecycle. This multi-pronged approach can enhance antiviral efficacy, lower the effective dose of each agent, and present a higher barrier to the development of drug resistance.

Capsid Inhibitors (CIs), such as lenacapavir, disrupt the function of the HIV-1 capsid protein (p24). This protein is crucial for several stages of viral replication. CIs interfere with both the early and late stages of the HIV-1 lifecycle, including the proper assembly and disassembly of the viral capsid, nuclear transport of the pre-integration complex, and the production of new, infectious virions.[1]

Reverse Transcriptase Inhibitors (RTIs) target the viral enzyme reverse transcriptase, which is essential for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. There are two main classes of RTIs:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These act as chain terminators. After being phosphorylated by host cell kinases, they are incorporated into the growing viral DNA chain, preventing further elongation.

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.

The distinct targets of CIs and RTIs are illustrated in the signaling pathway diagram below.

HIV Lifecycle Inhibition Combined Mechanism of Action of Capsid and Reverse Transcriptase Inhibitors cluster_inhibitors Antiretroviral Intervention Points HIV-1 Virion HIV-1 Virion Host Cell Host Cell Cytoplasm Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Viral RNA Viral DNA Viral DNA Reverse Transcription->Viral DNA Nuclear Import Nuclear Import Viral DNA->Nuclear Import Integration Integration Nuclear Import->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Viral Proteins Viral Proteins Transcription & Translation->Viral Proteins Virion Assembly Virion Assembly Viral Proteins->Virion Assembly Budding & Maturation Budding & Maturation Virion Assembly->Budding & Maturation New HIV-1 Virion New HIV-1 Virion Budding & Maturation->New HIV-1 Virion Capsid Inhibitors Capsid Inhibitors Capsid Inhibitors->Reverse Transcription Inhibit Uncoating Capsid Inhibitors->Nuclear Import Capsid Inhibitors->Virion Assembly Disrupt Assembly Reverse Transcriptase Inhibitors Reverse Transcriptase Inhibitors Reverse Transcriptase Inhibitors->Reverse Transcription Block DNA Synthesis

Figure 1. Combined Mechanism of Action of CIs and RTIs.

Data Presentation: In Vitro Synergy Analysis

The synergistic, additive, or antagonistic effects of drug combinations are typically evaluated in vitro using a checkerboard assay format. The data is then analyzed using mathematical models such as the Bliss independence model, the Loewe additivity model, or the Zero Interaction Potency (ZIP) model. A summary of in vitro synergy data for lenacapavir in combination with various reverse transcriptase inhibitors is presented below.

Drug Combination Cell Line Virus Strain Synergy Model Mean Synergy Score Interpretation
Lenacapavir + Islatravir (NRTTI)TZM-GFPNL4-3ZIP4.02Additive
BLISS2.96Additive
LOEWE4.69Additive/Mildly Synergistic
Lenacapavir + Rilpivirine (NNRTI)TZM-GFPNL4-3ZIP1.66Additive
BLISS0.18Additive
LOEWE1.36Additive/Marginally Synergistic

Data adapted from "Drug Interactions in Lenacapavir-Based Long-Acting Antiviral Combinations". Synergy scores near zero are indicative of an additive interaction, while positive scores suggest synergy.

Notably, a comprehensive search of peer-reviewed literature did not yield specific quantitative in vitro synergy data (e.g., combination indices or EC50 fold-shifts) for lenacapavir in combination with the commonly used NRTIs tenofovir alafenamide (TAF), tenofovir disoproxil fumarate (TDF), or emtricitabine (FTC). However, the successful outcomes of clinical trials combining lenacapavir with a TAF/FTC or TDF/FTC backbone strongly suggest at least an additive, if not synergistic, antiviral effect in vivo.

Experimental Protocols

The evaluation of antiviral synergy in vitro is a critical step in the development of combination therapies. A generalized experimental workflow for assessing the synergy between a capsid inhibitor and a reverse transcriptase inhibitor is outlined below.

Key Experiment: In Vitro Antiviral Synergy Assay (Checkerboard Method)

1. Cell Culture and Virus Propagation:

  • Cell Lines: A susceptible host cell line, such as MT-4 (a human T-cell leukemia line) or TZM-bl (a HeLa-derived cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR), is cultured under standard conditions (e.g., 37°C, 5% CO2).

  • Virus Stocks: High-titer stocks of a laboratory-adapted HIV-1 strain (e.g., NL4-3, IIIB) or clinical isolates are generated by transfecting proviral DNA into a suitable producer cell line (e.g., HEK293T) and harvesting the supernatant. The viral titer is quantified, often by measuring p24 antigen concentration or by determining the tissue culture infectious dose 50 (TCID50).

2. Drug Preparation and Combination Matrix:

  • The capsid inhibitor and reverse transcriptase inhibitor are serially diluted to create a range of concentrations, typically spanning their individual EC50 values.

  • The drugs are then combined in a checkerboard format in a 96-well plate, with each well containing a unique concentration combination of the two agents.

3. Infection and Incubation:

  • The target cells are seeded into the wells of the drug combination plate.

  • A predetermined amount of virus is added to each well to infect the cells.

  • The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

4. Measurement of Antiviral Activity:

  • The extent of viral replication in each well is quantified. The method of quantification depends on the cell line and virus used and can include:

    • Reporter Gene Assay: For cell lines like TZM-bl, the expression of a reporter gene (e.g., luciferase, β-galactosidase) is measured.

    • p24 Antigen ELISA: The concentration of the viral p24 capsid protein in the culture supernatant is determined by ELISA.

    • Cell Viability/Cytotoxicity Assay: Assays such as MTT or MTS can be used to measure the cytopathic effect of the virus and the protective effect of the drugs.

5. Data Analysis:

  • The percentage of viral inhibition for each drug combination is calculated relative to untreated, virus-infected controls.

  • The data is then analyzed using synergy models (e.g., MacSynergy II, CompuSyn software) to calculate synergy scores or combination indices (CI). A CI value of <1, =1, or >1 indicates synergy, additivity, or antagonism, respectively.

Antiviral Synergy Assay Workflow Experimental Workflow for In Vitro Antiviral Synergy Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Virus Propagation Virus Propagation Infection Infection Virus Propagation->Infection Drug Dilution Drug Dilution Checkerboard Plate Checkerboard Plate Drug Dilution->Checkerboard Plate Checkerboard Plate->Cell Seeding Cell Seeding->Infection Incubation Incubation Infection->Incubation Quantify Viral Replication Quantify Viral Replication Incubation->Quantify Viral Replication Calculate % Inhibition Calculate % Inhibition Quantify Viral Replication->Calculate % Inhibition Synergy Analysis Synergy Analysis Calculate % Inhibition->Synergy Analysis

Figure 2. In Vitro Antiviral Synergy Assay Workflow.

Conclusion

The combination of capsid inhibitors and reverse transcriptase inhibitors represents a powerful strategy in the development of new HIV-1 treatment regimens. Their distinct mechanisms of action provide a dual assault on the viral lifecycle, which, based on the available in vitro data, results in at least additive to mildly synergistic effects. While further preclinical studies are warranted to quantify the synergistic potential of lenacapavir with backbone NRTIs like tenofovir and emtricitabine, the strong clinical data for these combinations are highly encouraging. The experimental protocols and analytical methods described herein provide a framework for the continued evaluation of novel antiretroviral combinations, which is essential for overcoming drug resistance and improving therapeutic outcomes for people living with HIV-1.

References

Natural Polymorphisms in HIV-1 Capsid: A Comparative Guide to Inhibitor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the impact of natural genetic variations in the HIV-1 capsid protein on the efficacy of capsid inhibitors is paramount for the development of robust and long-lasting antiretroviral therapies. This guide provides an objective comparison of how naturally occurring polymorphisms affect the binding of capsid inhibitors, supported by experimental data and detailed methodologies.

The HIV-1 capsid is a critical viral structure involved in multiple stages of the viral lifecycle, making it an attractive target for antiretroviral drugs.[1][2][3] Lenacapavir, a first-in-class capsid inhibitor, has demonstrated potent antiviral activity.[1][2][3] However, the high genetic variability of HIV-1 raises concerns about the potential for natural polymorphisms to confer resistance to this new class of drugs. This guide assesses the impact of these variations on the binding and efficacy of capsid inhibitors.

Impact of Natural Polymorphisms on Lenacapavir Susceptibility

Recent studies have extensively analyzed the diversity of the HIV-1 capsid sequence across thousands of isolates from treatment-naïve individuals to identify naturally occurring polymorphisms within the lenacapavir binding site.[1][3] The majority of these polymorphisms have been found to have a minimal impact on lenacapavir susceptibility, with many variants showing impaired viral infectivity or fitness.[1][2][3]

However, certain rare polymorphisms have been identified that can confer significant resistance to lenacapavir. The following table summarizes the experimental data on the impact of key natural polymorphisms on HIV-1 susceptibility to lenacapavir and the binding affinity of the inhibitor to the capsid protein.

Capsid PolymorphismPrevalenceFold Change in Lenacapavir EC50Binding Affinity (KD) Fold Change vs. Wild-TypeViral Infectivity (% of Wild-Type)Reference
Wild-Type -1.01.0100%[4]
L56V 0.30% among CRF02_AG72-Diminished[1]
N57H 0.47% among subtype D4,890-Diminished[1]
Q67H Rare (<0.1%)~5~5-[4][5]
N74D Rare (<0.1%)~20~20-[4]
Q67H/N74D Extremely Rare~150~150-[4]

EC50: Half-maximal effective concentration. A higher fold change indicates reduced susceptibility (resistance). KD: Equilibrium dissociation constant. A higher fold change indicates weaker binding affinity. Data for prevalence and viral infectivity are sourced from broad cohort studies.[1] Binding affinity and detailed fold change in EC50 for Q67H, N74D, and the double mutant are derived from structural and biochemical analyses.[4]

Experimental Protocols

The assessment of the impact of natural polymorphisms on capsid inhibitor binding involves a combination of molecular biology, virology, and biophysical techniques.

Site-Directed Mutagenesis and Virus Production

To study the effect of specific polymorphisms, site-directed mutagenesis is used to introduce the desired amino acid substitutions into an infectious molecular clone of HIV-1 (e.g., NL4.3-based reporter virus).[1][3] The mutated plasmids are then transfected into a suitable cell line (e.g., HEK293T) to produce viral stocks. The concentration of the produced virus is quantified, typically by measuring the p24 capsid protein concentration using an enzyme-linked immunosorbent assay (ELISA).

Drug Susceptibility Assays

The susceptibility of viral variants to capsid inhibitors is determined using cell-based assays.[1][3] In a typical assay:

  • Target cells (e.g., MT-4 cells or TZM-bl cells) are seeded in 96-well plates.

  • The cells are infected with a standardized amount of the wild-type or mutant virus in the presence of serial dilutions of the capsid inhibitor (e.g., lenacapavir).

  • After a defined incubation period (e.g., 3-5 days), viral replication is measured. This can be done by quantifying the activity of a reporter gene (e.g., luciferase) integrated into the viral genome or by measuring cell viability in assays that detect virus-induced cytopathic effects.[6]

  • The half-maximal effective concentration (EC50) is calculated by plotting the percentage of viral inhibition against the drug concentration. The fold change in EC50 for a mutant virus is determined by dividing its EC50 value by that of the wild-type virus.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a biophysical technique used to measure the binding affinity and kinetics between a capsid inhibitor and purified capsid protein hexamers.[4][7]

  • Purified, cross-linked wild-type or mutant capsid hexamers are immobilized on a sensor chip.

  • A solution containing the capsid inhibitor at various concentrations is flowed over the sensor chip surface.

  • The binding of the inhibitor to the capsid protein is detected in real-time as a change in the refractive index at the sensor surface, which is proportional to the mass change.

  • By analyzing the association and dissociation phases of the binding curves, the equilibrium dissociation constant (KD), association rate constant (kon), and dissociation rate constant (koff) can be determined.[4] The KD value is a measure of binding affinity, with a lower KD indicating a stronger interaction.

Visualizing the Workflow and Logical Relationships

To better understand the process of assessing the impact of natural polymorphisms and the interplay between different factors, the following diagrams are provided.

experimental_workflow cluster_discovery Polymorphism Discovery cluster_characterization Functional Characterization cluster_biophysical Biophysical Analysis seq_analysis Sequence Analysis of >10,000 HIV-1 gag sequences identify_poly Identify Natural Polymorphisms in Capsid Inhibitor Binding Site seq_analysis->identify_poly sdm Site-Directed Mutagenesis identify_poly->sdm protein_exp Recombinant Capsid Protein Expression & Purification identify_poly->protein_exp virus_prod Virus Production sdm->virus_prod drug_susceptibility Drug Susceptibility Assay (EC50) virus_prod->drug_susceptibility infectivity_assay Viral Infectivity Assay virus_prod->infectivity_assay assess_impact Assess Impact on Inhibitor Efficacy drug_susceptibility->assess_impact infectivity_assay->assess_impact spr_analysis Surface Plasmon Resonance (SPR) for Binding Affinity (KD) protein_exp->spr_analysis spr_analysis->assess_impact

Caption: Experimental workflow for assessing the impact of natural polymorphisms.

logical_relationship polymorphism Natural Capsid Polymorphism binding_affinity Altered Inhibitor Binding Affinity (KD) polymorphism->binding_affinity leads to viral_fitness Impact on Viral Fitness / Infectivity polymorphism->viral_fitness can affect drug_susceptibility Reduced Drug Susceptibility (Increased EC50) binding_affinity->drug_susceptibility results in clinical_relevance Potential for Clinical Resistance drug_susceptibility->clinical_relevance contributes to viral_fitness->clinical_relevance modulates

Caption: Logical relationship between polymorphisms, binding, and resistance.

References

A Comparative Guide to the Validation of HIV-1 Capsid as a Premier Antiretroviral Drug Target

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The human immunodeficiency virus type 1 (HIV-1) capsid has emerged as a critical, multifaceted target for a new generation of antiretroviral therapies. Its essential roles in multiple, distinct stages of the viral lifecycle make it a highly attractive target for drug development, a fact underscored by the recent approval of the first-in-class capsid inhibitor, Lenacapavir.[1][2] This guide provides a comparative analysis of the HIV-1 capsid as a drug target, supported by experimental data and detailed methodologies for key validation assays.

The HIV-1 Capsid: A Multipurpose Target

Unlike traditional antiretroviral drugs that typically inhibit a single viral enzyme, the HIV-1 capsid is a structural protein crucial for several phases of replication.[2][3] This multi-role nature presents multiple opportunities for therapeutic intervention. The capsid protein (CA) assembles into a conical core that protects the viral RNA genome and enzymes.[4][5] Its functions are critical during both early and late stages of the lifecycle.[3][5]

Key Roles of the HIV-1 Capsid:

  • Post-Entry Protection: After entering a host cell, the capsid forms a protective shell for the viral genome and reverse transcriptase enzyme, shielding them from host cell defenses.[6]

  • Reverse Transcription: The integrity of the capsid shell is essential for the efficient conversion of viral RNA into DNA.[7][8]

  • Nuclear Import: The intact or nearly intact capsid traffics the viral pre-integration complex to and through the nuclear pore complex (NPC), a critical step for accessing the host cell's genome.[9][10]

  • Uncoating: The timely disassembly of the capsid (uncoating) within the nucleus is required to release the viral DNA for integration into the host chromosome.[9][10]

  • Assembly and Maturation: In the late phase, capsid proteins assemble beneath the host cell membrane to form new, immature virus particles, which then mature into infectious virions.[3][11]

The following diagram illustrates the pivotal stages in the HIV-1 lifecycle where the capsid plays an essential role, highlighting the points of intervention for capsid-targeting drugs.

HIV_Lifecycle cluster_cell Host Cell cluster_inhibitor Capsid Inhibitor Action Entry 1. Entry & Fusion RT 2. Reverse Transcription Entry->RT Capsid protects viral core Nuc_Imp 3. Nuclear Import RT->Nuc_Imp Intact capsid is essential Integration 4. Integration Nuc_Imp->Integration Capsid uncoating in nucleus Replication 5. Replication Integration->Replication Assembly 6. Assembly Replication->Assembly Budding 7. Budding & Maturation Assembly->Budding Virus HIV-1 Virion Budding->Virus New Virion Inhibit_Early Inhibits Early Steps Inhibit_Early->Nuc_Imp Blocks nuclear import & causes premature uncoating Inhibit_Late Inhibits Late Steps Inhibit_Late->Assembly Disrupts assembly of new virions Virus->Entry Assay_Workflow Screen 1. High-Throughput Screen (e.g., Thermal Shift Assay) AssemblyAssay 2. In Vitro Capsid Assembly/Stability Assay Screen->AssemblyAssay Identify hits that interact with CA AntiviralAssay 3. Cell-Based Antiviral Activity Assay AssemblyAssay->AntiviralAssay Confirm disruption of capsid function Cytotoxicity 4. Cytotoxicity Assay AntiviralAssay->Cytotoxicity Determine EC50 MOA 5. Mechanism of Action Studies (e.g., Nuclear Import Assay) Cytotoxicity->MOA Determine CC50 & SI Result Validated Capsid Inhibitor MOA->Result Elucidate specific step inhibited

References

A Comparative Analysis of Viral Capsid Inhibitor Binding Pockets: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparative analysis of capsid inhibitor binding pockets across three clinically significant viruses: Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Enteroviruses. By presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows, this document aims to facilitate a deeper understanding of the molecular mechanisms of capsid inhibitors and inform the rational design of novel antiviral therapeutics.

Introduction to Viral Capsids and Inhibitors

The viral capsid is a protein shell that encases the viral genome, playing a crucial role in multiple stages of the viral lifecycle, including assembly, maturation, transport, and uncoating.[1] Its essential nature and the presence of conserved pockets make it an attractive target for antiviral drug development.[2] Capsid inhibitors are a class of antiviral agents that function by binding to these pockets, thereby disrupting the normal process of capsid assembly or disassembly.[1] These compounds, also known as capsid assembly modulators (CAMs), can either stabilize the capsid to prevent the release of the viral genome or destabilize it to induce premature uncoating or aberrant assembly.[1][3]

Comparative Data on Capsid Inhibitor Binding Pockets

The following table summarizes key quantitative data for representative capsid inhibitors and their binding pockets in HIV, HBV, and Enteroviruses.

Virus Capsid Protein Inhibitor Class Inhibitor Example(s) Binding Pocket Location Key Interacting Residues (Examples) Binding Affinity (Example) Mechanism of Action Key Resistance Mutations
HIV-1 CA (Capsid)Phenylalanine-glycine (FG) binding pocket inhibitorsLenacapavir (GS-6207), PF-3450074 (PF74), GS-CA1Hydrophobic pocket at the interface between two adjacent CA subunits in the hexamer.[1][4]Gln67, N74Lenacapavir EC50: 31-95 pM[5]Stabilizes the capsid, preventing disassembly and interfering with nuclear import.[1][6]L56I, M66I, Q67H, K70N, N74D/S, T107N[7]
HBV Cp (Core protein)Heteroaryldihydropyrimidines (HAPs), PhenylpropenamidesHAP1, HAP18, AT-130Hydrophobic pocket at the dimer-dimer interface of the core protein.[3]Leu140AT-130 EC50: 0.13–2.4 μM[5]Misdirects capsid assembly, leading to the formation of non-functional or empty capsids.T33N, I105T, Y118F
Enterovirus VP1"WIN" compounds, PleconarilWIN51711, Pleconaril, R856932Hydrophobic pocket within the VP1 protein.[8][9][10]A129 (for R856932)R856932 EC50: single-digit to submicromolar[9]Stabilizes the capsid, preventing uncoating and genome release.[8][9]A129V (for R856932)[9]

Visualizing a Generalized Viral Lifecycle and Capsid Inhibition

The following diagram illustrates a simplified viral lifecycle and highlights the stages targeted by capsid inhibitors.

Viral_Lifecycle_and_Capsid_Inhibition cluster_cell Host Cell cluster_inhibitors Capsid Inhibitor Action Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication & Protein Synthesis Uncoating->Replication Assembly 4. Assembly Replication->Assembly Budding 5. Budding & Maturation Assembly->Budding Release 6. Release Budding->Release Virus Virion Release->Virus New Virions Inhibit_Uncoating Inhibit Uncoating Inhibit_Uncoating->Uncoating Inhibit_Assembly Inhibit Assembly/ Maturation Inhibit_Assembly->Assembly Virus->Entry

Caption: Generalized viral lifecycle and points of intervention for capsid inhibitors.

Experimental Protocols

The characterization of capsid inhibitor binding pockets relies on a suite of biophysical and structural biology techniques. Below are representative methodologies for key experiments.

X-ray Crystallography of Viral Capsid-Inhibitor Complexes

This technique provides high-resolution structural information about the binding pocket and the interactions between the inhibitor and capsid protein.

Methodology:

  • Protein Expression and Purification: The viral capsid protein is overexpressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Crystallization: The purified protein is mixed with the inhibitor and subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals.

  • Data Collection: Crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source, and diffraction data are collected.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The atomic model of the protein-inhibitor complex is built into the electron density and refined to yield a high-resolution structure.[11][12]

Cryo-Electron Microscopy (Cryo-EM) of Capsid-Inhibitor Complexes

Cryo-EM is used to determine the structure of large, dynamic macromolecular complexes like viral capsids in a near-native state.

Methodology:

  • Sample Preparation: A small volume of the purified capsid-inhibitor complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.[13]

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures using a low electron dose to minimize radiation damage.[13]

  • Image Processing and 3D Reconstruction: A large number of particle images are selected, aligned, and averaged to generate a high-resolution 3D reconstruction of the capsid-inhibitor complex.[14]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of inhibitor binding to the capsid protein in real-time.

Methodology:

  • Ligand Immobilization: The purified capsid protein (ligand) is immobilized on the surface of a sensor chip.

  • Analyte Injection: The inhibitor (analyte) at various concentrations is flowed over the sensor surface.

  • Signal Detection: The binding of the inhibitor to the capsid protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Data Analysis: The association and dissociation rate constants (k_on and k_off) are determined from the sensorgram, and the dissociation constant (K_d) is calculated.[15]

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat changes associated with a binding event, providing information on the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

  • Sample Preparation: The purified capsid protein is placed in the sample cell, and the inhibitor is loaded into the injection syringe. Both are in identical buffer solutions.[16]

  • Titration: The inhibitor is titrated into the protein solution in a series of small injections.

  • Heat Measurement: The heat released or absorbed during each injection is measured by the calorimeter.

  • Data Analysis: The resulting data are plotted as heat per injection versus the molar ratio of inhibitor to protein. The binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.[17]

Visualizing the Experimental Workflow for Binding Pocket Characterization

The following diagram outlines a typical workflow for the characterization of a capsid inhibitor's binding pocket.

Experimental_Workflow cluster_workflow Experimental Workflow for Binding Pocket Characterization Start Start: Putative Inhibitor Biochem_Assay Biochemical/Cell-based Assays (e.g., Capsid Assembly Assay) Start->Biochem_Assay Binding_Kinetics Binding Kinetics & Affinity (SPR, ITC) Biochem_Assay->Binding_Kinetics Active Compound Structural_Analysis High-Resolution Structure (X-ray Crystallography, Cryo-EM) Binding_Kinetics->Structural_Analysis Confirmed Binder Resistance_Mapping Resistance Mutation Mapping Structural_Analysis->Resistance_Mapping SAR Structure-Activity Relationship (SAR) & Lead Optimization Resistance_Mapping->SAR SAR->Start Iterative Design End End: Characterized Inhibitor SAR->End

Caption: A typical experimental workflow for characterizing capsid inhibitor binding pockets.

Conclusion

The comparative analysis of capsid inhibitor binding pockets in HIV, HBV, and enteroviruses reveals both conserved features and key differences. The presence of hydrophobic pockets at the interfaces of capsid subunits is a common theme, providing a structural basis for the development of broad-spectrum inhibitors. However, variations in the specific residues lining these pockets and the overall architecture of the capsids contribute to inhibitor specificity and the emergence of drug resistance. A multi-faceted experimental approach, combining biophysical, structural, and virological assays, is essential for the comprehensive characterization of these binding pockets. The insights gained from such studies are invaluable for the design of next-generation capsid inhibitors with improved potency, broader activity, and a higher barrier to resistance, ultimately contributing to the development of more effective antiviral therapies.

References

Unraveling Molecular Mechanisms: A Comparative Guide to Site-Directed Mutagenesis and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to confirm the mechanism of action (MOA) of therapeutic candidates, the precise identification of molecular interactions is paramount. Site-directed mutagenesis (SDM) has long been a cornerstone technique for this purpose, allowing for the targeted alteration of amino acid residues to probe their roles in protein function and drug binding. However, a host of alternative and complementary technologies have emerged, each offering unique advantages in elucidating the intricacies of molecular engagement. This guide provides an objective comparison of SDM with several powerful alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

At the Bench: Comparing Methodologies for MOA Confirmation

The choice of methodology for confirming a drug's mechanism of action is critical and depends on the specific scientific question, the nature of the target protein, and the available resources. While site-directed mutagenesis provides definitive answers about the functional consequence of specific amino acid changes, other techniques can offer valuable insights into binding sites, conformational changes, and in-vivo target engagement.[1]

Method Principle Primary Application in MOA Studies Key Advantages Key Limitations
Site-Directed Mutagenesis (SDM) Introduces specific mutations into a DNA sequence to alter the corresponding amino acid sequence of a protein.[2]Validating the functional importance of specific residues in drug binding or protein activity.Provides a direct link between a specific residue and protein function; relatively straightforward and widely accessible.[3]Can cause unintended structural perturbations; analysis is often performed in vitro, which may not fully recapitulate the cellular environment.
Alanine Scanning Mutagenesis A specific type of SDM where residues are systematically replaced with alanine to remove side-chain interactions beyond the beta-carbon.[4]Identifying "hot-spot" residues critical for protein-protein or protein-drug interactions.[3][5]Systematically probes the contribution of individual side chains to binding affinity.[4]Labor-intensive if many residues are targeted; assumes the alanine substitution does not significantly alter the protein's overall structure.[5]
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Measures the rate of deuterium exchange of backbone amide hydrogens, which is altered upon ligand binding or conformational changes.[6][7]Mapping drug binding sites and identifying allosteric effects by detecting changes in protein conformation and dynamics.[8]Requires small amounts of protein; provides information on protein dynamics in solution; does not require crystallization.[6]Provides peptide-level resolution, not single amino acid; interpretation can be complex.[1]
Photo-Affinity Labeling (PAL) Uses a photo-reactive version of a ligand to covalently cross-link to its binding partner(s) upon UV irradiation, enabling their identification.[9][10]Identifying the direct molecular targets of a compound within a complex biological sample.[11]Captures both high and low-affinity interactions in a native environment; can identify previously unknown targets.[10]Requires synthesis of a photo-reactive probe, which can be challenging and may alter the compound's binding properties.[11]
Chemical Cross-Linking Mass Spectrometry (XL-MS) Utilizes chemical reagents to covalently link interacting proteins or protein domains, followed by mass spectrometry to identify the cross-linked sites.[12][13]Mapping protein-protein interaction interfaces and identifying components of a drug-induced protein complex.Captures transient or weak interactions in their native context; provides distance constraints for structural modeling.[12][14]The cross-linking reaction can be inefficient and generate complex data; the length of the cross-linker limits the detectable interaction distance.[15]
CRISPR-Cas9 Mediated Mutagenesis Employs the CRISPR-Cas9 system to introduce targeted mutations at the genomic level within living cells.[16][17]Validating drug targets and identifying resistance mutations in a cellular context.Allows for the study of protein function in a more physiologically relevant setting; can be used for high-throughput screening.[18][19]Potential for off-target effects; the efficiency of precise editing can vary.[16][17]

Delving into the Data: Quantitative Comparisons

The following tables summarize hypothetical quantitative data to illustrate the types of results obtained from these different methodologies when investigating the interaction of a novel inhibitor with its target kinase.

Table 1: Impact of Mutations on Inhibitor Potency (IC50) Determined by Site-Directed Mutagenesis

Kinase Variant IC50 (nM) Fold Change vs. Wild Type
Wild Type101
K123A50050
T150A121.2
F200A1500150

This data indicates that residues K123 and F200 are critical for inhibitor binding, as their mutation to alanine results in a significant increase in the IC50 value.

Table 2: Deuterium Uptake Protection upon Inhibitor Binding Measured by HDX-MS

Peptide Region Amino Acid Sequence % Deuterium Uptake (Unbound) % Deuterium Uptake (Bound) % Protection
1115-130854045
2145-15590882
3195-210752550

HDX-MS data reveals significant protection from deuterium exchange in peptide regions 1 and 3 upon inhibitor binding, suggesting these regions are either directly involved in binding or undergo a conformational change.

Table 3: Identification of Cross-Linked Peptides by XL-MS

Cross-Linked Peptide 1 Cross-Linked Peptide 2 Cross-Linker Identified Interaction
Kinase (120-128)Inhibitor-AnalogPhoto-reactiveDirect binding
Kinase (198-205)Inhibitor-AnalogPhoto-reactiveDirect binding

XL-MS with a photo-reactive inhibitor analog confirms direct binding to peptides containing the key residues identified by SDM.

Visualizing the Workflow and Concepts

To better understand the practical application and logical flow of these techniques, the following diagrams, generated using Graphviz, illustrate key experimental processes and conceptual relationships.

Site_Directed_Mutagenesis_Workflow cluster_design Design & Synthesis cluster_pcr Mutagenesis cluster_expression Expression & Analysis start Identify Target Residue primer Design Mutagenic Primers start->primer synthesis Synthesize Primers primer->synthesis pcr PCR with Plasmid DNA synthesis->pcr dpni DpnI Digestion of Template pcr->dpni transform Transform E. coli dpni->transform culture Culture & Purify Protein transform->culture assay Functional Assay (e.g., IC50) culture->assay

Caption: Workflow for confirming mechanism of action using site-directed mutagenesis.

MOA_Confirmation_Logic hypothesis Hypothesis: Residue X is critical for drug binding sdm Site-Directed Mutagenesis (Mutate Residue X) hypothesis->sdm hdxms HDX-MS (Monitor conformational changes) hypothesis->hdxms pal Photo-Affinity Labeling (Identify direct binding) hypothesis->pal sdm_result Result: Loss of drug binding/ efficacy sdm->sdm_result hdxms_result Result: Protection at peptide containing Residue X hdxms->hdxms_result pal_result Result: Cross-linking at or near Residue X pal->pal_result conclusion Conclusion: Residue X is a key component of the drug's mechanism of action sdm_result->conclusion hdxms_result->conclusion pal_result->conclusion

Caption: Logical relationship of different methods in confirming a drug's MOA.

Signaling_Pathway_Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to Inhibitor Novel Inhibitor Inhibitor->Kinase Inhibits MutatedKinase Mutated Kinase (e.g., F200A) Inhibitor->MutatedKinase Fails to Inhibit

Caption: Signaling pathway illustrating the effect of an inhibitor and a resistance mutation.

Experimental Protocols

Site-Directed Mutagenesis (QuikChange-based Method)
  • Primer Design: Design two complementary oligonucleotide primers, 15-25 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: Set up a PCR reaction containing the plasmid DNA template, the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu), and dNTPs. The cycling parameters typically involve an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension. The extension step should be long enough to amplify the entire plasmid.

  • Template Digestion: Following PCR, digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and screen for the desired mutation by DNA sequencing.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
  • Sample Preparation: Prepare solutions of the target protein in its native buffer, both in the presence and absence of the ligand (drug).

  • Deuterium Labeling: Initiate the exchange reaction by diluting the protein samples into a D2O-based buffer. Collect aliquots at various time points (e.g., 10s, 1m, 10m, 1h).

  • Quenching: Stop the exchange reaction by adding a quench buffer that rapidly lowers the pH to ~2.5 and the temperature to 0°C.

  • Digestion and Separation: The quenched sample is immediately injected into an LC-MS system where it is digested by an online pepsin column. The resulting peptides are separated by reverse-phase chromatography.

  • Mass Spectrometry: The separated peptides are analyzed by a mass spectrometer to determine their mass, and thus the amount of deuterium incorporated.

  • Data Analysis: Compare the deuterium uptake profiles of the protein in the bound and unbound states to identify regions of protection.

Photo-Affinity Labeling (PAL)
  • Probe Synthesis: Synthesize a photo-affinity probe by chemically modifying the ligand of interest to include a photo-reactive group (e.g., diazirine, benzophenone) and a reporter tag (e.g., biotin, alkyne).

  • Cellular Labeling: Incubate live cells or cell lysates with the photo-affinity probe.

  • UV Irradiation: Expose the samples to UV light of a specific wavelength to activate the photo-reactive group and induce covalent cross-linking to interacting proteins.

  • Lysis and Enrichment: Lyse the cells (if labeled in vivo) and enrich the probe-labeled proteins using the reporter tag (e.g., streptavidin beads for a biotin tag).

  • Protein Identification: Elute the enriched proteins and identify them using mass spectrometry-based proteomics.

Chemical Cross-Linking Mass Spectrometry (XL-MS)
  • Cross-Linking Reaction: Incubate the purified protein or protein complex with a chemical cross-linking reagent (e.g., disuccinimidyl suberate) at an optimized concentration and for a specific duration.

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., Tris or glycine).

  • Protein Digestion: Digest the cross-linked protein sample into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the complex mixture of peptides by liquid chromatography and analyze by tandem mass spectrometry.

  • Data Analysis: Use specialized software to identify the cross-linked peptides and map the interaction sites.

CRISPR-Cas9 Mediated Mutagenesis
  • Guide RNA Design: Design a single guide RNA (sgRNA) that targets the specific genomic locus to be mutated.

  • Delivery of CRISPR Components: Deliver the Cas9 nuclease and the sgRNA into the target cells. This can be achieved through plasmid transfection, viral transduction, or ribonucleoprotein electroporation.

  • Optional: Homology-Directed Repair (HDR) Template: For precise point mutations, co-deliver a single-stranded oligonucleotide donor template containing the desired mutation flanked by homology arms.

  • Cell Sorting and Clonal Expansion: Isolate single cells that have undergone editing, often by using a fluorescent reporter or by single-cell sorting, and expand them into clonal populations.

  • Genotyping and Phenotypic Analysis: Screen the clonal populations for the desired mutation by PCR and sequencing. Subsequently, perform functional assays to assess the phenotypic consequences of the mutation.

References

Evaluating the Off-Target Binding Profile of Novel Capsid Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel capsid inhibitors represents a promising frontier in antiviral therapy. However, ensuring the specificity of these compounds is paramount to minimize off-target effects and potential toxicity. This guide provides a framework for evaluating the off-target binding profile of novel capsid inhibitors, using the recently approved HIV-1 capsid inhibitor, lenacapavir (LEN), as a primary example, and comparing it with other investigational capsid inhibitors, PF-3450074 (PF74) and GS-CA1.

Data Presentation: Off-Target Binding Profile Comparison

A critical step in drug development is the early identification of potential off-target interactions.[1][2][3][4] This is often achieved by screening the compound against a panel of common off-target liabilities, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters. The following table summarizes the available off-target binding data for lenacapavir and its comparators.

Target ClassSpecific TargetLenacapavir (LEN)PF-3450074 (PF74)GS-CA1
On-Target HIV-1 Capsid EC50: 20-160 pM EC50: 8-640 nM [5]EC50: 130 ± 80 pM [6]
Off-Target Panel Various (87 targets)No significant binding at 10 µMData not availableData not available
Kinases Various> 10 µM (Assumed)Data not availableData not available
GPCRs Various> 10 µM (Assumed)Data not availableData not available
Ion Channels hERG> 10 µM (Assumed)Data not availableData not available
Transporters Various> 10 µM (Assumed)Data not availableData not available
Nuclear Receptors Various> 10 µM (Assumed)Data not availableData not available
Enzymes Cytochrome P450s> 10 µM (Assumed)Data not availableData not available

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and comparable off-target binding data. Below are methodologies for key in vitro assays commonly used in safety pharmacology.

Competitive Radioligand Binding Assay for GPCRs and Ion Channels

This assay is used to determine the affinity of a test compound for a specific receptor or ion channel by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor/ion channel

  • Radiolabeled ligand (e.g., [³H]-ligand) specific for the target

  • Test compound (e.g., novel capsid inhibitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters (e.g., GF/C)

  • Scintillation cocktail

  • 96-well microplates

  • Filter harvester

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a concentration close to its Kd, and the test compound at various concentrations. For determining non-specific binding, a high concentration of a known unlabeled ligand is used instead of the test compound.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[7][8][9][10]

ADP-Glo™ Kinase Assay for Kinase Inhibition

This luminescent assay measures the activity of a wide range of kinases by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound.

  • Set up the kinase reaction in the wells of the assay plate by adding the kinase, its substrate, ATP, and the test compound. Include a no-inhibitor control and a no-kinase control.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP generated to ATP and then measure the newly synthesized ATP through a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of kinase activity for each concentration of the test compound relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the test compound concentration and fitting the data to a dose-response curve.[11][12][13][14][15]

Mandatory Visualization

Signaling Pathway Diagram

Off-target binding to kinases can lead to unintended modulation of cellular signaling pathways. The diagram below illustrates a simplified generic kinase signaling cascade that could be affected by an off-target kinase inhibitor.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Translocation Inhibitor Off-Target Inhibitor Inhibitor->Kinase2 Ligand Ligand Ligand->Receptor

Caption: Simplified kinase signaling pathway potentially disrupted by an off-target inhibitor.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the off-target binding profile of a novel compound.

Start Novel Capsid Inhibitor PrimaryScreen Primary Off-Target Screening (Broad Panel) Start->PrimaryScreen HitIdentification Hit Identification (Significant Inhibition) PrimaryScreen->HitIdentification NoHits No Significant Off-Target Hits HitIdentification->NoHits No DoseResponse Dose-Response Confirmation HitIdentification->DoseResponse Yes RiskAssessment Safety Risk Assessment NoHits->RiskAssessment IC50 IC50/Ki Determination DoseResponse->IC50 CellularAssays Cell-Based Functional Assays IC50->CellularAssays CellularAssays->RiskAssessment

Caption: Workflow for evaluating the off-target binding profile of a novel compound.

References

A Comparative Guide to the Effects of Different Capsid Inhibitors on Viral Capsid Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The viral capsid, a protein shell that encases the viral genome, is a critical component for viral replication, playing essential roles in genome packaging, transport, and uncoating. Its importance and highly conserved nature make it an attractive target for novel antiviral therapies.[1][2] Capsid inhibitors are a class of small molecules that disrupt the normal assembly or disassembly of the capsid, thereby suppressing viral infection.[1] Their mechanisms of action often involve altering the stability of the capsid structure. This guide provides an objective comparison of different capsid inhibitors, focusing on their effects on the stability of Human Immunodeficiency Virus 1 (HIV-1) and Hepatitis B Virus (HBV) capsids, supported by experimental data.

Comparison of HIV-1 Capsid Inhibitors

Key inhibitors targeting the HIV-1 capsid protein (CA) include the clinically approved drug Lenacapavir (LEN, GS-6207) and the well-studied experimental compound PF-3450074 (PF74). Both bind to a conserved pocket on the CA protein but elicit distinct effects on capsid stability.[2][3][4]

Mechanism of Action Overview

HIV-1 replication requires a finely tuned balance of capsid stability. The capsid must be stable enough to protect the viral genome during its transit to the nucleus but labile enough to uncoat and release its contents at the right time.[1][2] Inhibitors disrupt this equilibrium. Lenacapavir is known to hyperstabilize the capsid lattice, making it too rigid and preventing proper uncoating and nuclear entry.[5][6][7] In contrast, PF74 appears to destabilize the capsid, leading to premature dissociation.[3][4][8]

Quantitative Data on HIV-1 Capsid Inhibitor Effects

The following table summarizes the observed effects of Lenacapavir and PF74 on various aspects of HIV-1 capsid stability.

Parameter Lenacapavir (LEN, GS-6207) PF-3450074 (PF74) Control (No Inhibitor) Reference(s)
Antiviral Potency (EC50) ~0.04 nM~0.1 µMN/A[3]
Capsid Lattice Stability Increased / Hyperstabilized . Preserves the GFP-CA signal in assays, indicating the lattice remains intact even at high concentrations.[3][4][8] 50 nM LEN is sufficient to stabilize the lattice after opening.[6]Decreased . Induces loss of the capsid lattice signal in a dose-dependent manner.[3][4][8]Baseline level of disassembly over time.[3][5]
Viral Core Integrity Decreased / Disrupted . Induces a dose-dependent loss of internal content markers (cmGFP), suggesting the core becomes leaky or breaks.[3][4][8]Decreased / Disrupted . Induces loss of core integrity along with lattice disassembly.[3][4][8]Intact cores retain internal contents.[3]
Effect on Uncoating Inhibits/Prevents . The hyperstabilized lattice fails to disassemble properly, impairing the uncoating process required for nuclear import.[5][6]Accelerates . Induces premature uncoating and capsid dissociation.[5]Regulated, time-dependent process.[1][5]
Morphology (via EM) Causes frequent breakage, often at the narrow end of the conical capsid, and other morphological changes.[3][8]Induces morphological changes and loss of core structure.[3][8]Intact, conical cores.[3]
Visualizing the Impact on HIV-1 Capsid Dynamics

The following diagram illustrates the divergent mechanisms of Lenacapavir and PF74. While both bind to the CA protein, their downstream effects on the capsid's structural fate are opposing.

HIV_Capsid_Inhibitors cluster_Inhibitors Capsid Inhibitors cluster_Process HIV-1 Early Infection Stage LEN Lenacapavir (LEN) Binding Inhibitor Binding to CA Protein Interface LEN->Binding PF74 PF74 PF74->Binding IntactCapsid Intact Viral Capsid (Metastable) IntactCapsid->Binding Drug Interaction Uncoating Normal Uncoating & Nuclear Import Binding->Uncoating No Inhibitor Hyperstabilization Lethal Hyperstabilization of Capsid Lattice Binding->Hyperstabilization + LEN Destabilization Premature Disassembly of Capsid Binding->Destabilization + PF74 Infection Productive Infection Uncoating->Infection Block Replication Block Hyperstabilization->Block Prevents uncoating Destabilization->Block Destroys core integrity

Caption: Mechanisms of HIV-1 capsid inhibitors.

Comparison of HBV Capsid Assembly Modulators (CAMs)

HBV CAMs are small molecules that interfere with the assembly of the HBV core protein (Cp) into a functional capsid. They are broadly classified into two types: Class I CAMs, which cause the formation of aberrant, non-capsid polymers, and Class II CAMs, which accelerate assembly into empty capsids that lack the viral genome.[9] This misdirection of assembly disrupts the viral life cycle.

Mechanism of Action Overview

Proper HBV capsid formation is essential for packaging the pre-genomic RNA (pgRNA) and for reverse transcription to occur.[10][11][12] CAMs bind to the interface between Cp dimers, altering the geometry and kinetics of assembly.[9] For example, heteroaryldihydropyrimidines (HAPs) are known to induce the formation of misshapen or inflated capsids, while other compounds can cause Cp aggregation.[10][12]

Quantitative Data on HBV CAM Effects

The following table compares several experimental and clinical-stage HBV CAMs based on their antiviral activity and observed effects on capsid stability and assembly.

Inhibitor Class Antiviral Potency (EC50) Effect on Capsid Assembly & Stability Reference(s)
Bay 38-7690 HAP (Class I)Not specifiedInduces inflated and misshapen capsids.[10]
AT-130 PPA (Class I)SubmicromolarIncreases assembly kinetics, resulting in empty or partially formed capsids.[12]
HF9C6 Novel CAELow micromolarInduces large inter-capsid aggregates; heterogeneous shapes and sizes.[10]
EDP-514 Class II6 - 27 nMInhibits pgRNA encapsidation and prevents cccDNA formation.[9]
AB-836 Class II2 - 12 nMResults in empty capsid formation; inhibits uncoating at higher concentrations.[9]
VNRX-9945 Class I2.3 - 10 nMInhibits capsid assembly and cccDNA formation.[9]
ABI-H3733 Class II5 nMTriggers formation of aberrant capsids, preventing pgRNA packaging.[9]
Visualizing the Impact on HBV Capsid Assembly

This diagram illustrates how CAMs interfere with the normal pathway of HBV capsid formation, leading to non-functional structures and blocking replication.

HBV_CAMs cluster_Normal Normal HBV Capsid Assembly cluster_CAM CAM-Mediated Misdirection CpDimer Core Protein (Cp) Dimers Nucleation Nucleation with pgRNA-Polymerase CpDimer->Nucleation CAM_I Class I CAMs (e.g., HAPs, PPAs) CpDimer->CAM_I Bind to dimer interface CAM_II Class II CAMs (e.g., AB-836) CpDimer->CAM_II Bind to dimer interface Assembly Controlled Assembly Nucleation->Assembly MatureCapsid Mature, Genome-filled Capsid (T=4) Assembly->MatureCapsid Aberrant Aberrant / Aggregated Non-capsid Polymers CAM_I->Aberrant Induce Empty Empty Capsids (No Genome) CAM_II->Empty Accelerate assembly into Block Replication Block Aberrant->Block Empty->Block

Caption: HBV capsid assembly modulation by CAMs.

Experimental Protocols

The data presented in this guide are derived from several key experimental techniques designed to probe protein stability and viral dynamics.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This assay is widely used to assess the thermal stability of a protein and how it is affected by the binding of ligands, such as capsid inhibitors.[10][13][14]

  • Principle: The assay monitors the thermal denaturation of a protein as the temperature is gradually increased. A fluorescent dye (e.g., SYPRO Orange) is included, which has low fluorescence in aqueous solution but becomes highly fluorescent upon binding to hydrophobic regions of the protein that are exposed during unfolding.[14][15] The temperature at which the fluorescence signal rapidly increases is the melting temperature (Tm). A higher Tm in the presence of a compound indicates that it stabilizes the protein.[14]

  • Methodology:

    • Preparation: Purified capsid protein (or core protein dimers) is mixed with the inhibitor at various concentrations in a 96-well PCR plate. The fluorescent dye is added to each well.

    • Instrumentation: The plate is placed in a real-time PCR instrument.

    • Thermal Denaturation: The instrument is programmed to increase the temperature incrementally (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence in each well.[14]

    • Data Analysis: The fluorescence intensity is plotted against temperature, generating a melting curve. The Tm is calculated as the midpoint of the transition. The change in Tm (ΔTm) relative to a no-drug control quantifies the stabilizing or destabilizing effect of the inhibitor.

Single-Molecule Fluorescence Imaging Assay

This advanced microscopy technique allows for the direct, real-time observation of individual viral capsids, providing simultaneous information on lattice stability and core integrity.[5][6]

  • Principle: The viral capsid and its internal contents are labeled with distinct fluorescent markers. For example, the capsid lattice can be tagged with a GFP-fused capsid protein (GFP-CA), while the internal viral ribonucleoprotein is labeled with a different fluorophore.[3][4] The loss of the internal marker signifies a loss of core integrity (leaking), while the disappearance of the lattice marker indicates capsid disassembly.

  • Methodology:

    • Virus Preparation: Genetically engineered viruses are produced with fluorescently labeled components.

    • Immobilization: Purified viral cores are immobilized on a glass surface for imaging via Total Internal Reflection Fluorescence (TIRF) microscopy.

    • Treatment and Imaging: A solution containing the capsid inhibitor is flowed over the immobilized cores. The fluorescence signals from both markers are recorded over time for hundreds of individual particles.

    • Data Analysis: The persistence of each fluorescent signal is tracked for each particle. This allows for the kinetic measurement of content release and lattice disassembly, revealing whether an inhibitor causes the capsid to break open, stabilize, or fall apart.[5]

Urea-Induced Denaturation Assay

This is a chemical method to assess protein stability under isothermal conditions.[16] It measures the concentration of a chemical denaturant, like urea, required to unfold the protein.

  • Principle: Urea disrupts the non-covalent interactions (especially the hydrophobic effect) that maintain a protein's folded structure.[17] By incubating the protein with increasing concentrations of urea, one can determine the concentration at which half of the protein is denatured (Cm). A higher Cm indicates greater stability.

  • Methodology:

    • Incubation: Aliquots of the capsid protein are incubated with a range of urea concentrations (e.g., 0 M to 8 M) for a set period to allow equilibrium to be reached.[16][17]

    • Measurement: The extent of unfolding is measured using techniques like circular dichroism (CD) spectroscopy, which detects changes in secondary structure, or fluorescence spectroscopy, which can monitor the exposure of tryptophan residues.

    • Data Analysis: A denaturation curve is generated by plotting the spectroscopic signal against the urea concentration. The Cm value is derived from this curve. The effect of a capsid inhibitor is determined by comparing the Cm with and without the compound.

General Experimental Workflow

The diagram below outlines a typical workflow for comparing the effects of different capsid inhibitors.

Workflow cluster_Prep Preparation cluster_Treat Treatment cluster_Analysis Stability & Effect Analysis cluster_Biophysical Biophysical Assays cluster_Imaging Imaging & Functional Assays p1 Purify Viral Cores or Recombinant Capsid Protein p2 Incubate with Different Capsid Inhibitors (Varying Concentrations) p1->p2 a1 Thermal Shift Assay (TSA) - Measure ΔTm p2->a1 a2 Chemical Denaturation - Measure ΔCm (Urea) p2->a2 a3 Electron Microscopy (EM) - Assess Morphology p2->a3 a4 Single-Molecule Imaging - Measure Uncoating Kinetics p2->a4 a5 Antiviral Cell Assay - Determine EC50 p2->a5 p3 Compare Quantitative Data: Stability, Potency, Mechanism a1->p3 a2->p3 a3->p3 a4->p3 a5->p3

Caption: Experimental workflow for capsid stability analysis.

References

Cross-Validation of Antiviral Assays: A Comparative Guide to Plaque Reduction and Microneutralization Formats

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of an antiviral candidate's efficacy is paramount. While various assay formats exist, ensuring the cross-validation of results across different methodologies lends robustness and confidence to preclinical data. This guide provides a detailed comparison of two commonly employed antiviral assays: the Plaque Reduction Neutralization Test (PRNT) and the Microneutralization Assay (MNT), supported by experimental data and detailed protocols.

The selection of an appropriate antiviral assay is a critical decision in the drug discovery pipeline. Factors such as viral characteristics, the specific scientific question, throughput requirements, and laboratory capabilities influence this choice. The Plaque Reduction Neutralization Test is widely regarded as the gold standard for quantifying neutralizing antibodies and antiviral potency due to its direct measurement of infectious virus particles.[1][2][3][4][5] However, it is often labor-intensive and time-consuming.[6][7][8] In contrast, Microneutralization Assays, often based on the assessment of cytopathic effect (CPE), offer a higher-throughput and more scalable alternative.[1][5] Therefore, cross-validating results between these two formats is essential to ensure that the convenience of a higher-throughput method does not compromise the accuracy of the findings.

Principles of the Assay Formats

The Plaque Reduction Neutralization Test (PRNT) directly quantifies the number of infectious viral particles. In this assay, a known concentration of virus is incubated with serial dilutions of an antiviral compound before being added to a monolayer of susceptible host cells. A semi-solid overlay is then applied, which restricts the spread of the virus to adjacent cells. This results in the formation of localized zones of cell death, or "plaques," which can be visualized and counted. The concentration of the antiviral compound that reduces the number of plaques by 50% (PRNT50) is a measure of its potency.[1][5]

The Microneutralization Assay (MNT) , in the context of this comparison, relies on the inhibition of the virus-induced cytopathic effect (CPE).[2] This assay is typically performed in a 96-well plate format, making it amenable to high-throughput screening.[6][8] Similar to the PRNT, the virus and serially diluted antiviral compound are incubated with host cells. However, instead of a semi-solid overlay, a liquid medium is used. The readout is the assessment of cell viability, often through colorimetric or luminescent methods, after a period of incubation.[6][9][10] The concentration of the compound that protects 50% of the cells from the viral cytopathic effect is determined as the 50% effective concentration (EC50).[9]

Comparative Analysis of Antiviral Efficacy

A study comparing the utility of an in-vitro Microneutralization Test (MNT) to the Plaque Reduction Neutralization Test (PRNT) for screening antiviral drugs against flaviviruses demonstrated a strong correlation between the two assays. The neutralizing activities of two therapeutic drug candidates, ribavirin and glycyrrhizin, were evaluated against Dengue virus (DENV-1), Japanese encephalitis virus (JEV), and Zika virus (ZIKV). The results, summarized in the table below, show a consistent trend in the antiviral efficacy measured by both methods.

Antiviral DrugVirusMNT EC50 (µg/mL)PRNT EC50 (µg/mL)
RibavirinDENV-131.25500
JEV31.25500
ZIKV31.25500
GlycyrrhizinDENV-1125250
JEV125250
ZIKV125250
Data sourced from a study on the comparison of MNT and PRNT for flaviviruses.[7][11]

Despite the differences in the absolute EC50 values, which can be attributed to the distinct endpoints measured in each assay, the study found a strong correlation between the MNT50 and PRNT50 titers with a coefficient of determination (r) of 0.9167.[7][11] This high degree of correlation validates the use of the higher-throughput MNT as a reliable surrogate for the more traditional PRNT in antiviral drug screening.

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT) Protocol

This protocol is a generalized procedure and may require optimization based on the specific virus and cell line used.

Materials:

  • Susceptible host cell line (e.g., Vero E6)

  • Virus stock of known titer

  • Test antiviral compound

  • Complete cell culture medium

  • Serum-free medium

  • Semi-solid overlay (e.g., 1% methylcellulose in culture medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 12-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the 12-well plates with the host cell line to form a confluent monolayer. Incubate overnight.[12]

  • Compound Dilution: Prepare serial dilutions of the test antiviral compound in serum-free medium.

  • Virus-Compound Incubation: Mix a standardized amount of virus (e.g., 100 plaque-forming units) with an equal volume of each compound dilution. Incubate the mixture for 1 hour at 37°C.[12][13]

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.[12][13]

  • Overlay: Gently remove the inoculum and overlay the cells with the semi-solid overlay medium.[1]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5 days), depending on the virus.[12][14]

  • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution to visualize the plaques.[12]

  • Data Analysis: Count the number of plaques in each well. The PRNT50 is the reciprocal of the compound dilution that causes a 50% reduction in the number of plaques compared to the virus control wells.[1][3]

Microneutralization (CPE-based) Assay Protocol

This protocol is a generalized procedure and should be optimized for the specific virus and cell line.

Materials:

  • Susceptible host cell line (e.g., A549)

  • Virus stock of known titer

  • Test antiviral compound

  • Complete cell culture medium

  • Serum-free medium

  • Cell viability reagent (e.g., Neutral Red, MTT, or a commercial ATP-based assay)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cell line and incubate to allow for cell attachment and growth.[6][9]

  • Compound Dilution: Prepare serial dilutions of the test antiviral compound in serum-free medium in a separate 96-well plate.[9][10]

  • Virus Preparation: Dilute the virus stock to a concentration that will cause a significant cytopathic effect within the assay timeframe.

  • Infection and Treatment: Add the diluted virus to the wells containing the serially diluted compound. This mixture is then transferred to the 96-well plate containing the host cells.[15][16] Include cell control (no virus, no compound) and virus control (virus, no compound) wells.[6][10]

  • Incubation: Incubate the plates for a period sufficient to observe a clear cytopathic effect in the virus control wells (typically 2-5 days).[9][10]

  • Cell Viability Assessment: Add the cell viability reagent to all wells according to the manufacturer's instructions.[6][9]

  • Data Analysis: Measure the absorbance or luminescence using a microplate reader. The EC50 is the compound concentration that results in a 50% protection of the cells from virus-induced death, calculated relative to the cell and virus controls.[9]

Visualizing the Workflow and Underlying Principle

To further clarify the experimental processes and the fundamental concept of viral neutralization, the following diagrams are provided.

CrossValidationWorkflow Cross-Validation Workflow Diagram cluster_assays Antiviral Assay Formats cluster_data Data Analysis cluster_validation Validation Outcome PRNT Plaque Reduction Neutralization Test (PRNT) PRNT_EC50 Calculate PRNT50 PRNT->PRNT_EC50 MNT Microneutralization Assay (MNT/CPE) MNT_EC50 Calculate EC50 MNT->MNT_EC50 Compare Compare EC50/PRNT50 Values (e.g., Correlation Analysis) PRNT_EC50->Compare MNT_EC50->Compare Correlated Strong Correlation: MNT is a valid surrogate Compare->Correlated High r-value NotCorrelated Poor Correlation: Further investigation needed Compare->NotCorrelated Low r-value

Caption: Workflow for cross-validating antiviral assay results.

ViralNeutralization Principle of Viral Neutralization by an Antiviral Drug cluster_no_drug No Antiviral Drug cluster_with_drug With Antiviral Drug Virus1 Virus Cell1 Host Cell Virus1->Cell1 Binds to receptor Infection1 Viral Entry & Replication Cell1->Infection1 Infection CPE Cytopathic Effect (Cell Death / Plaque) Infection1->CPE Virus2 Virus NeutralizedVirus Neutralized Virus Virus2->NeutralizedVirus Drug Antiviral Drug Drug->NeutralizedVirus Cell2 Host Cell NeutralizedVirus->Cell2 Binding inhibited NoInfection Infection Blocked Cell2->NoInfection

Caption: Mechanism of viral entry inhibition by a neutralizing agent.

References

Safety Operating Guide

Essential Protocols for the Safe Disposal of HIV-1 Capsid Inhibitors in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, it is critical to consult the specific Safety Data Sheet (SDS) for the particular HIV-1 capsid inhibitor in use. The following guidelines provide a general framework for the safe handling and disposal of such chemical compounds within a research environment.

The proper disposal of HIV-1 capsid inhibitors, a class of potent antiviral compounds, is paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. Adherence to established protocols is not only a matter of best practice but also a regulatory requirement. This document outlines the essential procedural steps for the safe disposal of these compounds, emphasizing the importance of risk assessment and adherence to institutional and regulatory guidelines.

General Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle the HIV-1 capsid inhibitor with appropriate care. Researchers should always wear personal protective equipment (PPE), including gloves, lab coats, and eye protection.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]

Step-by-Step Disposal Procedure

The disposal of chemical waste, including HIV-1 capsid inhibitors, must follow a structured and cautious methodology. The primary goal is to manage the waste in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.

  • Consult the Safety Data Sheet (SDS): The SDS for the specific HIV-1 capsid inhibitor is the most critical document for determining the appropriate disposal method. It will provide detailed information on the compound's hazards, handling, and disposal requirements.[3]

  • Waste Segregation: Chemical waste must be segregated based on its compatibility to prevent dangerous reactions.[1] HIV-1 capsid inhibitor waste should be collected in a designated, properly labeled, and sealed container. Do not mix with incompatible materials such as strong acids, alkalis, or oxidizing agents.[3]

  • Waste Labeling: The waste container must be clearly labeled with the chemical name, concentration, and associated hazards. Accurate labeling is essential for proper identification and disposal by waste management services.[1]

  • Container Management: Use a container that is compatible with the chemical. Ensure the container is kept closed when not in use and is stored in a designated, secure area away from general laboratory traffic.

  • Spill Management: In the event of a spill, alert others in the vicinity and confine the spill if it is safe to do so.[2] Use appropriate absorbent materials for liquid spills. Decontaminate the affected surfaces and dispose of the cleanup materials as hazardous waste.[3]

  • Disposal through Authorized Services: Arrangements should be made with a licensed hazardous waste disposal company for the collection and disposal of the chemical waste.[1] Never dispose of chemical waste down the drain or in the regular trash, as this can lead to environmental contamination and may be illegal.[4]

Quantitative Data Summary

While specific quantitative data for "HIV-1 capsid inhibitor 1" is not available without a specific Safety Data Sheet, the following table outlines general parameters to consider for chemical waste disposal.

ParameterGuidelineSource
Waste Container Filling Do not fill more than 3/4 full to prevent spills.[5]
pH of Aqueous Waste Generally, neutralize to a pH between 6.0 and 9.0 before disposal, if permissible by local regulations and the compound's properties.General Lab Practice
Storage Temperature Store waste in a cool, well-ventilated area, following the storage temperature guidelines for the parent compound.[3]

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols for handling hazardous chemicals. Specific experimental protocols involving HIV-1 capsid inhibitors would detail the quantities used, which directly informs the volume of waste generated.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of an HIV-1 capsid inhibitor.

start Start: HIV-1 Capsid Inhibitor Waste Generated sds Consult Safety Data Sheet (SDS) for specific disposal instructions start->sds ppe Wear Appropriate Personal Protective Equipment (PPE) sds->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate store Store Waste Container Securely in a Designated Area segregate->store spill Spill Occurs? store->spill spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes disposal_pickup Arrange for Pickup by Authorized Waste Disposal Service spill->disposal_pickup No spill_protocol->store end End: Waste Properly Disposed disposal_pickup->end

References

Personal protective equipment for handling HIV-1 capsid inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory personnel handling HIV-1 Capsid Inhibitor 1. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent antiviral compound, minimizing risks to researchers and the environment.

Personal Protective Equipment (PPE)

When handling this compound, which is often a powdered substance, appropriate personal protective equipment is mandatory to prevent inhalation, skin, and eye contact. The following table summarizes the required PPE.

PPE ComponentSpecificationRationale
Gloves Nitrile, chemical-resistantPrevents skin contact with the chemical.
Eye Protection Safety goggles with side-shieldsProtects eyes from dust particles and splashes.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Suitable respirator (e.g., N95)Necessary when handling the powder outside of a contained space to avoid inhalation.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure a safe laboratory environment.

AspectProcedure
Safe Handling - Avoid creating dust and aerosols. - Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood. - Wash hands thoroughly after handling. - Do not eat, drink, or smoke in the laboratory.
Storage - Keep the container tightly sealed. - Store in a cool, well-ventilated area. - Protect from direct sunlight and sources of ignition. - For long-term stability, store at -20°C as a powder or -80°C in solvent.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

IncidentProcedure
Spill - Use full personal protective equipment. - Avoid breathing vapors, mist, dust, or gas. - Ensure adequate ventilation. - Absorb solutions with a liquid-binding material (e.g., diatomite). - Decontaminate surfaces by scrubbing with alcohol. - Dispose of contaminated material according to institutional guidelines.
Eye Contact - Remove contact lenses, if present. - Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. - Seek prompt medical attention.
Skin Contact - Rinse skin thoroughly with large amounts of water. - Remove contaminated clothing and shoes. - Seek medical attention.
Inhalation - Move the affected person to fresh air. - If breathing is difficult, provide cardiopulmonary resuscitation (CPR). - Avoid mouth-to-mouth resuscitation.
Ingestion - Wash out the mouth with water. - Do NOT induce vomiting. - Seek medical attention.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.

  • Solid Waste: Contaminated lab materials such as gloves, absorbent pads, and empty containers should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing the inhibitor should be collected in a sealed, properly labeled hazardous waste container.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[1][2]

Experimental Workflow for Handling

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Standard laboratory workflow for handling this compound.

Mechanism of Action: HIV-1 Capsid Inhibition

HIV-1 capsid inhibitors function by disrupting the normal process of capsid uncoating, which is essential for the viral replication cycle. The uncoating process is a multi-step event that is thought to begin in the cytoplasm and complete within the nucleus.[3][4][5][6] These inhibitors bind to the capsid protein (CA), stabilizing the capsid structure and preventing its timely disassembly.[7][8] This interference disrupts subsequent steps such as reverse transcription and nuclear import of the viral genome.[7]

The following diagram illustrates the signaling pathway of HIV-1 entry and the point of intervention for capsid inhibitors.

HIV_Capsid_Inhibition cluster_Extracellular Extracellular cluster_Cellular Host Cell HIV_Virion HIV-1 Virion Fusion Viral Fusion HIV_Virion->Fusion Binding and Fusion Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus Capsid_Entry Intact Capsid in Cytoplasm Fusion->Capsid_Entry Capsid Entry Uncoating Capsid Disassembly Capsid_Entry->Uncoating Uncoating Process Reverse_Transcription Reverse Transcription Uncoating->Reverse_Transcription Release of Viral Genome Nuclear_Import Nuclear Import Reverse_Transcription->Nuclear_Import Pre-integration Complex Integration Viral DNA Integration Nuclear_Import->Integration Integration into Host DNA Capsid_Inhibitor HIV-1 Capsid Inhibitor Capsid_Inhibitor->Uncoating Inhibits

Mechanism of action of HIV-1 capsid inhibitors in the viral life cycle.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.